(R)-(1-Boc-Pyrrolidin-3-yl)-acetic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-[(3R)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-3-yl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO4/c1-11(2,3)16-10(15)12-5-4-8(7-12)6-9(13)14/h8H,4-7H2,1-3H3,(H,13,14)/t8-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKEXQIJIXQSFRX-MRVPVSSYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@@H](C1)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90363616 | |
| Record name | [(3R)-1-(tert-Butoxycarbonyl)pyrrolidin-3-yl]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90363616 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
204688-60-8 | |
| Record name | [(3R)-1-(tert-Butoxycarbonyl)pyrrolidin-3-yl]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90363616 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (R)-3-Carboxymethyl-pyrrolidine-1-carboxylic acid tert-butyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to (R)-(1-Boc-pyrrolidin-3-yl)acetic acid: A Cornerstone Chiral Building Block in Modern Drug Discovery
Abstract
(R)-(1-Boc-pyrrolidin-3-yl)acetic acid, a chiral derivative of proline, has emerged as a pivotal structural motif in medicinal chemistry. Its rigid, non-planar pyrrolidine core, coupled with the synthetically versatile carboxylic acid functionality and the stable tert-butyloxycarbonyl (Boc) protecting group, offers a unique three-dimensional scaffold. This guide provides a comprehensive technical overview of its chemical and physical properties, detailed synthetic protocols, and critical applications in the development of novel therapeutics. By delving into the causality behind its utility and providing robust experimental methodologies, this document serves as an essential resource for researchers, scientists, and drug development professionals aiming to leverage this powerful chiral building block.
Introduction: The Strategic Value of the Pyrrolidine Scaffold
The five-membered pyrrolidine ring is a privileged scaffold in medicinal chemistry, frequently appearing in a vast array of natural products and synthetic drugs.[1] Its significance is rooted in several key attributes:
-
Three-Dimensional Complexity: The sp³-hybridized carbons of the pyrrolidine ring impart a non-planar, puckered conformation, enabling a more effective exploration of three-dimensional pharmacophore space compared to flat aromatic systems.[1]
-
Stereochemical Richness: The chiral center at the 3-position of the pyrrolidine ring is crucial for enantioselective interactions with biological targets, often dictating the pharmacological efficacy and safety profile of a drug candidate.
-
Improved Physicochemical Properties: The incorporation of a pyrrolidine moiety can enhance the metabolic stability of a molecule by rendering it less susceptible to enzymatic degradation.[2] It can also improve cell permeability, a critical factor for oral bioavailability.
(R)-(1-Boc-pyrrolidin-3-yl)acetic acid embodies these advantages, serving as a versatile and reliable building block for introducing this valuable scaffold into complex molecular architectures. The Boc-protecting group ensures stability under a wide range of reaction conditions, particularly basic and nucleophilic environments, while allowing for straightforward deprotection under acidic conditions when required.[3]
Physicochemical and Spectroscopic Profile
A thorough understanding of the physicochemical and spectroscopic properties of (R)-(1-Boc-pyrrolidin-3-yl)acetic acid is fundamental for its effective use in synthesis and quality control.
Core Chemical Properties
The following table summarizes the key identification and physical properties of (R)-(1-Boc-pyrrolidin-3-yl)acetic acid.
| Property | Value | Reference |
| IUPAC Name | [(3R)-1-(tert-butoxycarbonyl)-3-pyrrolidinyl]acetic acid | |
| CAS Number | 204688-60-8 | [4][5] |
| Molecular Formula | C₁₁H₁₉NO₄ | [4][6] |
| Molecular Weight | 229.27 g/mol | [4][6] |
| Appearance | White solid | [2] |
| Purity | ≥97% | |
| Predicted Boiling Point | 357.4 ± 15.0 °C | [4] |
| Predicted Density | 1.151 ± 0.06 g/cm³ | [4] |
| Predicted pKa | 4.65 ± 0.10 | [4] |
Spectroscopic Characterization
Spectroscopic analysis is essential for confirming the identity and purity of (R)-(1-Boc-pyrrolidin-3-yl)acetic acid. Below is a summary of expected spectroscopic data.
2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. The following are the expected chemical shifts for ¹H and ¹³C NMR spectra.
-
¹H NMR: The proton NMR spectrum will exhibit characteristic signals for the protons of the pyrrolidine ring, the acetic acid methylene group, and the Boc protecting group. The diastereotopic protons of the pyrrolidine ring often show complex splitting patterns.
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbonyl carbons of the Boc and carboxylic acid groups, the quaternary carbon of the tert-butyl group, and the carbons of the pyrrolidine ring and the methylene group of the acetic acid side chain.[7]
2.2.2. Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule. The IR spectrum of (R)-(1-Boc-pyrrolidin-3-yl)acetic acid is expected to show the following characteristic absorption bands:
| Wavenumber (cm⁻¹) | Functional Group | Description |
| 2500-3300 | O-H | Broad band, characteristic of a carboxylic acid |
| 2850-2980 | C-H | Sharp peaks, corresponding to the stretching of sp³ C-H bonds |
| ~1710 | C=O | Strong, sharp peak from the carboxylic acid carbonyl |
| ~1685 | C=O | Strong, sharp peak from the Boc-protecting group carbonyl |
| ~1160 | C-O | Stretching vibration of the ester-like C-O in the Boc group |
The broadness of the O-H stretch is a result of hydrogen bonding between the carboxylic acid groups.[8] The two distinct carbonyl peaks are a key feature for identifying both the carboxylic acid and the Boc protecting group.[9]
2.2.3. Mass Spectrometry (MS)
Electrospray ionization mass spectrometry (ESI-MS) in negative ion mode is a suitable technique for determining the molecular weight of (R)-(1-Boc-pyrrolidin-3-yl)acetic acid. The expected [M-H]⁻ ion would be observed at m/z 228.13. Fragmentation patterns in MS/MS experiments can provide further structural information, often involving the loss of the Boc group or the carboxylic acid moiety.
Synthesis and Purification
The synthesis of (R)-(1-Boc-pyrrolidin-3-yl)acetic acid is typically achieved through a multi-step process. The following protocol provides a representative method.
Synthetic Workflow
The synthesis generally involves the protection of a suitable pyrrolidine precursor followed by functional group manipulations to introduce the acetic acid side chain. A common route involves the use of Di-tert-butyl dicarbonate (Boc anhydride) for the protection of the pyrrolidine nitrogen.[10]
Caption: General synthetic workflow for (R)-(1-Boc-pyrrolidin-3-yl)acetic acid.
Detailed Experimental Protocol
This protocol describes a common method for the synthesis of (R)-(1-Boc-pyrrolidin-3-yl)acetic acid.
Step 1: Boc Protection of the Pyrrolidine Precursor
-
Dissolve the starting (R)-pyrrolidine-3-acetic acid precursor in a suitable solvent system, such as a mixture of dioxane and water.
-
Add a base, such as sodium hydroxide, to the solution.
-
Cool the reaction mixture in an ice bath.
-
Slowly add a solution of di-tert-butyl dicarbonate (Boc anhydride) in the same organic solvent.[10]
-
Allow the reaction to warm to room temperature and stir for several hours until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).[11]
Step 2: Work-up and Purification
-
Concentrate the reaction mixture under reduced pressure to remove the organic solvent.
-
Dilute the remaining aqueous solution with water and wash with a non-polar organic solvent like ether to remove any unreacted Boc anhydride.
-
Acidify the aqueous layer to a pH of 2-3 with a suitable acid, such as a potassium bisulfate solution or dilute hydrochloric acid.[10][12]
-
Extract the product into an organic solvent such as ethyl acetate.[12]
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.[12]
-
Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
-
Further purification can be achieved by column chromatography on silica gel if necessary.[11]
Applications in Drug Discovery and Development
(R)-(1-Boc-pyrrolidin-3-yl)acetic acid is a valuable building block in the synthesis of a wide range of biologically active molecules. Its utility stems from its ability to introduce a conformationally constrained, chiral scaffold into a target molecule.
Role as a Chiral Building Block
The pyrrolidine ring of (R)-(1-Boc-pyrrolidin-3-yl)acetic acid can serve as a rigid scaffold, locking a peptide or small molecule into a specific bioactive conformation. This can lead to enhanced receptor affinity and selectivity. The non-natural amino acid structure also provides resistance to enzymatic degradation by proteases, thereby increasing the in vivo half-life of peptide-based therapeutics.
Therapeutic Areas of Interest
The unique structural features of this compound make it a candidate for developing new pharmaceuticals in several key areas:
-
Neuropharmacology: The pyrrolidine scaffold is a common feature in many centrally active compounds, and this building block can be used to synthesize novel agents targeting neurological pathways.[2]
-
Enzyme Inhibition: The constrained conformation provided by the pyrrolidine ring is beneficial for the design of potent and selective enzyme inhibitors.
-
Peptide Synthesis: It serves as a crucial component in the synthesis of peptidomimetics and complex peptides with improved pharmacological properties.[2]
Handling, Storage, and Safety
Proper handling and storage are essential to maintain the quality and integrity of (R)-(1-Boc-pyrrolidin-3-yl)acetic acid.
-
Storage: The compound should be stored in a cool, dry, and well-ventilated area, typically at 2-8°C.[4] It should be kept in a tightly sealed container to prevent moisture absorption.
-
Handling: Standard laboratory safety precautions should be observed, including the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood.
-
Safety: The compound may cause skin, eye, and respiratory irritation. In case of contact, rinse the affected area with plenty of water. If inhaled, move to fresh air. Seek medical attention if irritation persists.
Conclusion
(R)-(1-Boc-pyrrolidin-3-yl)acetic acid is a cornerstone chiral building block that offers significant advantages in modern drug discovery. Its unique combination of a rigid, chiral scaffold and versatile chemical handles allows for the synthesis of complex and potent therapeutic agents with improved pharmacological profiles. This in-depth technical guide provides the essential information for researchers to effectively utilize this valuable compound in their synthetic endeavors, from understanding its fundamental properties to implementing robust experimental protocols. As the demand for more sophisticated and effective pharmaceuticals continues to grow, the importance of chiral building blocks like (R)-(1-Boc-pyrrolidin-3-yl)acetic acid in shaping the future of medicine is undeniable.
References
- 1. hmdb.ca [hmdb.ca]
- 2. chemimpex.com [chemimpex.com]
- 3. benchchem.com [benchchem.com]
- 4. (R)-N-Boc-3-pyrrolidineacetic acid | 204688-60-8 [chemicalbook.com]
- 5. 204688-60-8 Cas No. | (R)-(1-BOC-pyrrolidin-3-yl)-acetic acid | Apollo [store.apolloscientific.co.uk]
- 6. scbt.com [scbt.com]
- 7. 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions [mdpi.com]
- 8. Interpreting Infrared Spectra - Specac Ltd [specac.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. (R)-N-Boc-3-pyrrolidineacetic acid synthesis - chemicalbook [chemicalbook.com]
- 11. benchchem.com [benchchem.com]
- 12. derpharmachemica.com [derpharmachemica.com]
A Comprehensive Technical Guide to (R)-(1-Boc-pyrrolidin-3-yl)acetic acid
This guide provides an in-depth analysis of (R)-(1-Boc-pyrrolidin-3-yl)acetic acid, a chiral building block crucial in modern medicinal chemistry. We will explore its chemical identity, physicochemical properties, synthesis, and applications, offering field-proven insights for researchers, scientists, and drug development professionals.
Introduction: The Strategic Importance of a Chiral Scaffold
(R)-(1-Boc-pyrrolidin-3-yl)acetic acid is a synthetic amino acid derivative featuring a pyrrolidine ring, a foundational structure in numerous biologically active compounds.[1][2] The significance of this molecule lies in its specific stereochemistry and the orthogonally protected functional groups: a tert-butoxycarbonyl (Boc) protected amine and a carboxylic acid. This arrangement allows for selective chemical manipulation, making it an invaluable intermediate in the synthesis of complex pharmaceutical agents.[3]
The defined '(R)' stereocenter is often critical for achieving desired biological activity and optimal binding to target receptors.[3] The pyrrolidine scaffold itself is prized in drug discovery for its ability to explore three-dimensional chemical space due to its non-planar structure, a feature that can enhance binding affinity and selectivity.[1][2]
Key Identifier:
Physicochemical and Safety Data
A thorough understanding of a compound's properties is the bedrock of its effective and safe application in a laboratory setting. The data presented below has been consolidated from various authoritative sources.
Chemical Properties
| Property | Value | Source(s) |
| Molecular Formula | C11H19NO4 | [6][7] |
| Molecular Weight | 229.27 g/mol | [6][7][8] |
| IUPAC Name | 2-[(3R)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-3-yl]acetic acid | [6] |
| Synonyms | (R)-N-Boc-3-pyrrolidineacetic acid, (3R)-1-Boc-3-pyrrolidineacetic acid | [6][9] |
| Boiling Point | 357.4 ± 15.0 °C (Predicted) | [6] |
| Density | 1.151 ± 0.06 g/cm³ (Predicted) | [6] |
| pKa | 4.65 ± 0.10 (Predicted) | [6] |
| Storage Temperature | 2-8°C | [6] |
Safety and Handling
As a laboratory-grade chemical, (R)-(1-Boc-pyrrolidin-3-yl)acetic acid requires careful handling to mitigate potential hazards. The following information is derived from Globally Harmonized System (GHS) classifications and safety data sheets (SDS).
| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement(s) |
| Skin Irritation (Category 2) | GHS07 | Warning | H315: Causes skin irritation.[4][6] |
| Eye Irritation (Category 2A) | GHS07 | Warning | H319: Causes serious eye irritation.[4][6] |
| STOT SE (Category 3) | GHS07 | Warning | H335: May cause respiratory irritation.[4] |
Precautionary Measures & First Aid:
-
Handling: Use only in a well-ventilated area.[10][11] Avoid breathing dust.[10][12] Wash hands and any exposed skin thoroughly after handling.[10][11][12] Wear protective gloves, clothing, and eye/face protection.[10][11][12]
-
Storage: Store in a dry, well-ventilated place with the container tightly closed.[10] Recommended storage is at room temperature, sealed.[7]
-
In Case of Contact:
-
Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention if irritation persists.[10][11][12]
-
Skin: Wash off with plenty of soap and water. If skin irritation occurs, get medical advice.[10][11]
-
Inhalation: Remove the victim to fresh air and keep at rest in a position comfortable for breathing. Call a poison center or doctor if you feel unwell.[10][11]
-
Synthesis and Purification: A Validated Protocol
The synthesis of (R)-(1-Boc-pyrrolidin-3-yl)acetic acid typically involves the protection of the pyrrolidine nitrogen with a Boc group. This strategy is fundamental as it prevents the amine from participating in unwanted side reactions.
Synthetic Workflow Overview
The following diagram illustrates a common synthetic approach, which involves the N-Boc protection of a precursor.
Caption: High-level workflow for the N-Boc protection synthesis route.
Step-by-Step Experimental Protocol
This protocol is adapted from established chemical synthesis methodologies.[6][13]
-
Deprotection of Precursor (If Necessary): A solution of the preceding protected product (e.g., 4.95 g) is dissolved in a mixture of dichloromethane (50 ml) and trifluoroacetic acid (25 ml).[13] This mixture is stirred at room temperature for approximately 3 hours to remove a prior protecting group, then concentrated under reduced pressure.[13]
-
Reaction Setup: The residue from the previous step is dissolved in a mixture of dioxane (40 ml) and 1N sodium hydroxide (40 ml).[6][13]
-
Boc Protection: To this solution, di-tert-butyl dicarbonate (4.3 g) dissolved in dioxane (40 ml) is added at room temperature.[6][13]
-
Reaction: The resulting mixture is stirred vigorously for 1.5 hours at room temperature to ensure the complete reaction of the amine with the Boc anhydride.[6][13]
-
Workup and Extraction: The reaction mixture is diluted with diethyl ether.[13] The organic phase is washed with 1N NaOH. The aqueous phase is then carefully acidified to a low pH using 3N HCl.[13]
-
Isolation: The acidified aqueous phase is extracted multiple times with diethyl ether.[13] The combined ether extracts are washed, dried over an anhydrous salt (e.g., MgSO4 or Na2SO4), and concentrated in vacuo to yield the final product, tert-butyl (R)-3-carboxymethyl-pyrrolidine-1-carboxylate.[13]
Core Applications in Drug Development
The unique structure of (R)-(1-Boc-pyrrolidin-3-yl)acetic acid makes it a versatile building block in medicinal chemistry.[14] Its primary role is as a key intermediate for introducing a specific chiral pyrrolidine motif into larger, more complex molecules.
Role as a Chiral Intermediate
The compound serves as a scaffold to which other molecular fragments can be attached via its carboxylic acid group, while the Boc-protected amine remains shielded. After subsequent synthetic steps, the Boc group can be easily removed under acidic conditions, revealing a secondary amine that can be further functionalized. This process is foundational in constructing novel therapeutic agents.[3][14]
The diagram below illustrates its conceptual use in synthesizing a hypothetical drug candidate.
Caption: Conceptual pathway for drug synthesis using the title compound.
Fields of Application
-
Peptide Synthesis: This molecule is a valuable building block for creating peptidomimetics and complex peptides for drug development.[14]
-
Neuropharmacology: Its structure is a candidate for developing new pharmaceuticals that can influence neurological pathways.[14]
-
Enzyme Inhibition: It is used in studies to understand enzyme mechanisms, potentially leading to the development of novel enzyme inhibitors.[14]
Conclusion
(R)-(1-Boc-pyrrolidin-3-yl)acetic acid, identified by CAS number 204688-60-8, is more than just a chemical reagent; it is a strategic tool for the modern medicinal chemist. Its well-defined stereochemistry, coupled with the versatility of its protected functional groups, provides a reliable and efficient pathway for the synthesis of innovative therapeutics. The protocols and data presented in this guide offer a robust framework for its application, grounded in established scientific principles and safety standards, empowering researchers to advance the frontiers of drug discovery.
References
- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. 204688-60-8 Cas No. | (R)-(1-BOC-pyrrolidin-3-yl)-acetic acid | Apollo [store.apolloscientific.co.uk]
- 5. scbt.com [scbt.com]
- 6. (R)-N-Boc-3-pyrrolidineacetic acid | 204688-60-8 [chemicalbook.com]
- 7. (R)-N-Boc-3-pyrrolidineacetic acid - CAS:204688-60-8 - Sunway Pharm Ltd [3wpharm.com]
- 8. (S)-2-(1-(tert-butoxycarbonyl)pyrrolidin-3-yl)acetic acid | C11H19NO4 | CID 1502098 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. chemwhat.com [chemwhat.com]
- 10. fishersci.com [fishersci.com]
- 11. aksci.com [aksci.com]
- 12. 1-Boc-pyrrolidine-3-carboxylic acid - Safety Data Sheet [chemicalbook.com]
- 13. (R)-N-Boc-3-pyrrolidineacetic acid synthesis - chemicalbook [chemicalbook.com]
- 14. chemimpex.com [chemimpex.com]
(R)-(1-Boc-pyrrolidin-3-yl)acetic acid: A Comprehensive Technical Guide for Drug Discovery Professionals
(R)-(1-Boc-pyrrolidin-3-yl)acetic acid stands as a pivotal chiral building block in modern medicinal chemistry. Its unique structural features, including a stereodefined pyrrolidine ring and an orthogonally protected amine, render it an invaluable starting material for the synthesis of a diverse array of complex pharmaceutical agents. This guide provides an in-depth exploration of its molecular characteristics, synthesis, and applications, offering a technical resource for researchers and scientists in the field of drug development.
Physicochemical Properties and Molecular Characteristics
(R)-(1-Boc-pyrrolidin-3-yl)acetic acid, with a molecular formula of C11H19NO4, has a molecular weight of 229.27 g/mol [1][2][3][4][5]. The molecule's structure is characterized by a pyrrolidine ring substituted at the 3-position with an acetic acid moiety and a tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom. This Boc group is crucial for its synthetic utility, as it masks the reactivity of the secondary amine, allowing for selective modifications at other positions of the molecule. The chiral center at the 3-position of the pyrrolidine ring is of the (R)-configuration, a stereochemistry that is often essential for achieving the desired biological activity and optimal binding to target receptors in many drug candidates[6].
| Property | Value | Source |
| Molecular Formula | C11H19NO4 | [1][2][5] |
| Molecular Weight | 229.27 g/mol | [1][2][3][4][5] |
| Appearance | White to off-white solid | [7] |
| Storage Temperature | 2-8°C | [2] |
| Predicted pKa | 4.65 ± 0.10 | [2] |
| Predicted Boiling Point | 357.4 ± 15.0 °C | [2] |
| Predicted Density | 1.151 ± 0.06 g/cm3 | [2] |
Synthesis and Purification
A common synthetic route to (R)-(1-Boc-pyrrolidin-3-yl)acetic acid involves the protection of a suitable pyrrolidine precursor with di-tert-butyl dicarbonate (Boc2O)[2][8]. The synthesis often starts from a commercially available chiral precursor, ensuring the desired stereochemistry is maintained throughout the synthetic sequence.
Representative Synthetic Protocol:
A solution of the precursor amine in a suitable solvent, such as a mixture of dioxane and water, is treated with di-tert-butyl dicarbonate in the presence of a base like sodium hydroxide[2][8]. The reaction is typically stirred at room temperature for a period of time to ensure complete protection of the amine. Following the reaction, the mixture is worked up to isolate the Boc-protected product. This often involves an ethereal extraction and subsequent acidification of the aqueous phase to precipitate the desired carboxylic acid[2][8]. The crude product is then purified, commonly by recrystallization or column chromatography, to yield the final high-purity (R)-(1-Boc-pyrrolidin-3-yl)acetic acid.
Caption: A generalized workflow for the synthesis of (R)-(1-Boc-pyrrolidin-3-yl)acetic acid.
Spectroscopic and Analytical Characterization
To ensure the identity, purity, and stereochemical integrity of (R)-(1-Boc-pyrrolidin-3-yl)acetic acid, a combination of spectroscopic and analytical techniques is employed.
| Technique | Expected Data |
| ¹H NMR | Resonances corresponding to the Boc group (singlet around 1.4 ppm), the pyrrolidine ring protons, and the methylene protons of the acetic acid moiety. |
| ¹³C NMR | Signals for the carbonyls of the Boc and carboxylic acid groups, the quaternary carbon of the Boc group, and the carbons of the pyrrolidine ring and the acetic acid side chain. |
| Mass Spectrometry | A molecular ion peak corresponding to the exact mass of the compound (e.g., [M+H]⁺ or [M-H]⁻). |
| Chiral HPLC | A single major peak indicating high enantiomeric purity (e.g., >98% ee). |
Applications in Drug Discovery and Medicinal Chemistry
The pyrrolidine scaffold is a prevalent motif in a multitude of biologically active molecules and approved drugs[9][10][11]. The stereospecificity and the presence of both a protected amine and a carboxylic acid handle make (R)-(1-Boc-pyrrolidin-3-yl)acetic acid a versatile intermediate for the synthesis of complex drug candidates. It serves as a key building block in the development of therapeutics targeting a range of diseases. The pyrrolidine ring can contribute to the three-dimensional structure of a molecule, which is crucial for its interaction with biological targets[9][10][11].
Caption: The central role of (R)-(1-Boc-pyrrolidin-3-yl)acetic acid in a drug discovery pipeline.
Handling, Storage, and Safety
(R)-(1-Boc-pyrrolidin-3-yl)acetic acid is classified as an irritant, causing skin and serious eye irritation, and may cause respiratory irritation[12]. Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. It is recommended to work in a well-ventilated area or a fume hood. The compound should be stored in a tightly sealed container in a dry and cool place, with a recommended storage temperature of 2-8°C to maintain its stability and integrity over time[2].
Conclusion
(R)-(1-Boc-pyrrolidin-3-yl)acetic acid is a cornerstone chiral building block in the synthesis of complex, high-value pharmaceutical compounds. Its well-defined stereochemistry and orthogonal protecting group strategy provide medicinal chemists with a reliable and versatile tool for the construction of novel drug candidates. A thorough understanding of its properties, synthesis, and handling is paramount for its effective utilization in the pursuit of new and improved therapeutics.
References
- 1. scbt.com [scbt.com]
- 2. (R)-N-Boc-3-pyrrolidineacetic acid | 204688-60-8 [chemicalbook.com]
- 3. (S)-2-(1-(tert-butoxycarbonyl)pyrrolidin-3-yl)acetic acid | C11H19NO4 | CID 1502098 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. (R)-N-Boc-3-pyrrolidineacetic acid - CAS:204688-60-8 - Sunway Pharm Ltd [3wpharm.com]
- 5. scbt.com [scbt.com]
- 6. benchchem.com [benchchem.com]
- 7. chemimpex.com [chemimpex.com]
- 8. (R)-N-Boc-3-pyrrolidineacetic acid synthesis - chemicalbook [chemicalbook.com]
- 9. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds [iris.unipa.it]
- 12. 204688-60-8 Cas No. | (R)-(1-BOC-pyrrolidin-3-yl)-acetic acid | Apollo [store.apolloscientific.co.uk]
An In-Depth Technical Guide to (R)-(1-Boc-pyrrolidin-3-yl)acetic acid: Structure, Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
(R)-(1-Boc-pyrrolidin-3-yl)acetic acid is a chiral building block of significant interest in medicinal chemistry and drug discovery. Its rigid pyrrolidine scaffold, combined with the synthetically versatile carboxylic acid moiety and the tert-butyloxycarbonyl (Boc) protecting group, makes it a valuable precursor for a variety of complex molecular architectures, particularly in the development of novel therapeutics. This guide provides a comprehensive overview of its chemical structure, physicochemical properties, synthesis, reactivity, and applications, with a focus on providing practical insights for laboratory and process development settings.
Molecular Structure and Identification
The fundamental structure of (R)-(1-Boc-pyrrolidin-3-yl)acetic acid is characterized by a five-membered pyrrolidine ring. The nitrogen atom is protected by a tert-butyloxycarbonyl (Boc) group, which is crucial for directing reactivity in multi-step syntheses. An acetic acid group is attached to the third carbon of the pyrrolidine ring, which is a chiral center with an (R) configuration.
| Identifier | Value |
| IUPAC Name | [(3R)-1-(tert-butoxycarbonyl)pyrrolidin-3-yl]acetic acid |
| CAS Number | 204688-60-8[1] |
| Molecular Formula | C₁₁H₁₉NO₄[1] |
| Molecular Weight | 229.27 g/mol [1] |
| SMILES String | CC(C)(C)OC(=O)N1CC--INVALID-LINK--CC(=O)O |
| InChI Key | SKEXQIJIXQSFRX-MRVPVSSYSA-N[2] |
Physicochemical and Spectroscopic Profile
A thorough understanding of the physicochemical properties of (R)-(1-Boc-pyrrolidin-3-yl)acetic acid is essential for its effective use in synthesis and process development.
| Property | Value | Source |
| Physical Form | Solid | [3] |
| Boiling Point (Predicted) | 357.4 ± 15.0 °C | [2] |
| Density (Predicted) | 1.151 ± 0.06 g/cm³ | [2] |
| pKa (Predicted) | 4.65 ± 0.10 | [2] |
Spectroscopic Characterization
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the tert-butyl protons of the Boc group as a singlet around 1.4 ppm. The protons on the pyrrolidine ring and the acetic acid methylene group would appear as complex multiplets in the region of 1.5-3.6 ppm. The carboxylic acid proton would be a broad singlet at higher chemical shifts.
-
¹³C NMR: The carbon NMR would display a signal for the carbonyl of the Boc group around 154 ppm and the carboxylic acid carbonyl around 175 ppm. The quaternary carbon of the Boc group would be near 80 ppm, with the remaining carbons of the pyrrolidine ring and the acetic acid side chain appearing in the aliphatic region.
-
Infrared (IR) Spectroscopy: The IR spectrum will be characterized by a broad O-H stretch from the carboxylic acid, typically in the 2500-3300 cm⁻¹ range. A strong C=O stretch for the carboxylic acid will be present around 1700-1725 cm⁻¹, and another strong C=O stretch for the Boc carbamate will appear around 1680-1700 cm⁻¹.
-
Mass Spectrometry (MS): In electrospray ionization (ESI) mass spectrometry, the protonated molecule [M+H]⁺ would be observed at m/z 230.1387, and the sodiated adduct [M+Na]⁺ at m/z 252.1206.
Synthesis and Purification
While multiple synthetic routes to (R)-(1-Boc-pyrrolidin-3-yl)acetic acid are conceivable, a common and effective strategy involves the modification of a commercially available chiral precursor. The following is a representative, though generalized, synthetic protocol. For a specific, validated procedure, consulting peer-reviewed literature is recommended.
Illustrative Synthesis Workflow
Caption: A generalized multi-step synthesis of (R)-(1-Boc-pyrrolidin-3-yl)acetic acid.
Experimental Protocol (General Outline)
-
N-Protection: (R)-3-Hydroxymethylpyrrolidine is reacted with di-tert-butyl dicarbonate in the presence of a suitable base (e.g., triethylamine) in an aprotic solvent like dichloromethane to yield (R)-1-Boc-3-hydroxymethylpyrrolidine.
-
Oxidation: The primary alcohol is then oxidized to the corresponding aldehyde using a mild oxidizing agent such as pyridinium chlorochromate (PCC) or under Swern oxidation conditions.
-
Chain Extension: The aldehyde is converted to an ester with a two-carbon extension. This can be achieved through various methods, including the Wittig reaction with an appropriate phosphorus ylide.
-
Hydrolysis: The resulting ester is hydrolyzed to the carboxylic acid using a base such as lithium hydroxide, followed by acidic workup to protonate the carboxylate.
Purification: The final product is typically purified by column chromatography on silica gel, followed by crystallization or precipitation from a suitable solvent system.
Reactivity and Chemical Stability
The chemical behavior of (R)-(1-Boc-pyrrolidin-3-yl)acetic acid is dictated by its two primary functional groups: the Boc-protected amine and the carboxylic acid.
Reactivity of the Carboxylic Acid
The carboxylic acid moiety can undergo a range of standard transformations:
-
Amide Bond Formation: This is a crucial reaction for the use of this molecule as a building block. The carboxylic acid can be coupled with primary or secondary amines using standard peptide coupling reagents such as EDC/HOBt, HATU, or PyBOP to form the corresponding amides.[4] The choice of coupling reagent and conditions can be optimized to achieve high yields and minimize side reactions.[4]
-
Esterification: The carboxylic acid can be converted to various esters through Fischer esterification (reaction with an alcohol under acidic catalysis) or by reaction with alkyl halides in the presence of a base.
-
Reduction: The carboxylic acid can be reduced to the corresponding primary alcohol using reducing agents like lithium aluminum hydride (LiAlH₄) or borane (BH₃).
Stability and Reactivity of the Boc-Protecting Group
The tert-butyloxycarbonyl (Boc) group is a robust protecting group under many reaction conditions, but it has specific labilities that are key to its utility.
-
Stability: The Boc group is generally stable to basic conditions, catalytic hydrogenation, and many nucleophiles.[5][6] This allows for selective reactions at the carboxylic acid group without affecting the protected amine.
-
Cleavage (Deprotection): The Boc group is readily cleaved under acidic conditions.[5] Trifluoroacetic acid (TFA) in dichloromethane (DCM) or hydrogen chloride (HCl) in dioxane or an alcohol are commonly used for deprotection.[6] This orthogonal deprotection strategy is a cornerstone of its use in multi-step synthesis.
Storage and Handling: (R)-(1-Boc-pyrrolidin-3-yl)acetic acid should be stored in a cool, dry place away from strong acids and oxidizing agents.
Applications in Drug Discovery and Development
(R)-(1-Boc-pyrrolidin-3-yl)acetic acid is a valuable chiral building block for the synthesis of complex pharmaceutical agents. The pyrrolidine ring provides a conformationally constrained scaffold that can be beneficial for optimizing ligand-receptor interactions.
Role as a Chiral Intermediate
The stereochemically defined nature of this compound is critical for the synthesis of enantiomerically pure drugs, where often only one enantiomer exhibits the desired therapeutic effect while the other may be inactive or cause unwanted side effects.
Incorporation into Bioactive Molecules
-
Janus Kinase (JAK) Inhibitors: The pyrrolidine scaffold is a feature in some Janus kinase inhibitors, which are used in the treatment of autoimmune diseases like rheumatoid arthritis.[7][8] The structural motifs present in (R)-(1-Boc-pyrrolidin-3-yl)acetic acid are relevant to the construction of the complex heterocyclic systems found in these inhibitors.
-
Peptidomimetics: The incorporation of this non-natural amino acid derivative into peptide sequences can enhance metabolic stability and introduce conformational constraints, which are important properties for developing peptide-based drugs.[9]
-
Neuropharmacological Agents: The pyrrolidine ring is a common feature in many centrally acting drugs, and this building block can serve as a starting point for the synthesis of novel compounds targeting neurological pathways.[9]
Conclusion
(R)-(1-Boc-pyrrolidin-3-yl)acetic acid is a versatile and valuable chiral building block for researchers and professionals in drug discovery and development. Its well-defined stereochemistry, orthogonal protecting group strategy, and synthetically tractable carboxylic acid functionality provide a reliable platform for the construction of complex and biologically active molecules. A thorough understanding of its properties, synthesis, and reactivity, as outlined in this guide, is essential for its successful application in the advancement of new therapeutic agents.
References
- 1. 204688-60-8 Cas No. | (R)-(1-BOC-pyrrolidin-3-yl)-acetic acid | Apollo [store.apolloscientific.co.uk]
- 2. (R)-N-Boc-3-pyrrolidineacetic acid | 204688-60-8 [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Janus kinase 2 inhibitors. Synthesis and characterization of a novel polycyclic azaindole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Enantioselective synthesis of Janus kinase inhibitor INCB018424 via an organocatalytic aza-Michael reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. chemimpex.com [chemimpex.com]
An In-depth Technical Guide to (R)-(1-Boc-pyrrolidin-3-yl)acetic Acid: Synthesis, Characterization, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-(1-Boc-pyrrolidin-3-yl)acetic acid is a chiral building block of significant interest in medicinal chemistry and drug discovery. Its rigid pyrrolidine scaffold, coupled with the carboxylic acid functionality and the stereodefined chiral center, makes it a valuable synthon for introducing specific three-dimensional features into bioactive molecules. The tert-butoxycarbonyl (Boc) protecting group on the pyrrolidine nitrogen ensures stability and allows for selective deprotection under acidic conditions, facilitating multi-step synthetic sequences. This guide provides a comprehensive overview of its synthesis, analytical characterization, and applications, with a focus on practical, field-proven insights for researchers in the pharmaceutical sciences. The pyrrolidine ring is a prevalent motif in numerous FDA-approved drugs, highlighting the importance of chiral pyrrolidine derivatives in modern drug design[1].
Nomenclature and Chemical Identifiers
A clear and unambiguous identification of chemical compounds is paramount for scientific communication and reproducibility. (R)-(1-Boc-pyrrolidin-3-yl)acetic acid is known by several synonyms, and its unique identifiers are crucial for database searches and procurement.
| Identifier | Value |
| Primary Name | (R)-(1-Boc-pyrrolidin-3-yl)acetic acid |
| CAS Number | 204688-60-8[2][3][4] |
| Molecular Formula | C₁₁H₁₉NO₄[2] |
| Molecular Weight | 229.27 g/mol [2] |
| Synonyms | (R)-2-(1-(tert-Butoxycarbonyl)pyrrolidin-3-yl)acetic acid[2], (R)-N-Boc-3-pyrrolidineacetic acid[2], (3R)-1-Boc-3-pyrrolidineacetic acid, [(3R)-1-(tert-butoxycarbonyl)-3-pyrrolidinyl]acetic acid |
| InChI Key | SKEXQIJIXQSFRX-MRVPVSSYSA-N[2] |
Physicochemical Properties
Understanding the physicochemical properties of a building block is essential for designing synthetic routes, purification strategies, and for predicting its behavior in various chemical environments.
| Property | Value | Source |
| Appearance | Solid | |
| Boiling Point (Predicted) | 357.4 ± 15.0 °C | [2] |
| Density (Predicted) | 1.151 ± 0.06 g/cm³ | [2] |
| pKa (Predicted) | 4.65 ± 0.10 | [2] |
| Storage Temperature | 2-8°C or Room Temperature | [2] |
Synthesis of (R)-(1-Boc-pyrrolidin-3-yl)acetic Acid
The synthesis of (R)-(1-Boc-pyrrolidin-3-yl)acetic acid typically involves the protection of the pyrrolidine nitrogen with a Boc group. The following protocol is a representative method for its preparation.
Experimental Protocol: N-Boc Protection
This protocol describes the synthesis starting from a precursor with a free secondary amine on the pyrrolidine ring. The use of di-tert-butyl dicarbonate (Boc₂O) is a standard and efficient method for the introduction of the Boc protecting group[5][6].
Step 1: Deprotection of the Precursor (if necessary)
If the starting material is a precursor with a different protecting group (e.g., Cbz), it must first be deprotected. A common method for Cbz deprotection is catalytic hydrogenation.
Step 2: N-Boc Protection
-
Reaction Setup: In a round-bottom flask, dissolve the (R)-pyrrolidin-3-yl)acetic acid precursor in a suitable solvent system, such as a mixture of dioxane and aqueous sodium hydroxide (1N)[2][5].
-
Reagent Addition: To the stirred solution, add di-tert-butyl dicarbonate (Boc₂O) dissolved in dioxane at room temperature[2][5]. The reaction is typically carried out for 1.5 to 3 hours[2][5].
-
Work-up:
-
Dilute the reaction mixture with a suitable organic solvent like diethyl ether[2][5].
-
Wash the organic phase with 1N NaOH to remove any unreacted acidic starting material[2][5].
-
Acidify the aqueous phase with 3N HCl to protonate the carboxylic acid of the product[2][5].
-
Extract the product from the acidified aqueous phase with diethyl ether[2][5].
-
Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.
-
-
Purification: The crude product can be purified by column chromatography on silica gel if necessary.
Causality Behind Experimental Choices:
-
Solvent System: The use of a biphasic system (dioxane/water) ensures that both the organic-soluble Boc₂O and the water-soluble amino acid starting material can react efficiently at the interface.
-
Base: Sodium hydroxide is used to deprotonate the carboxylic acid and to neutralize the acid formed during the reaction, driving the equilibrium towards the product.
-
Acidification: Acidification of the aqueous layer is a critical step to ensure that the final product, a carboxylic acid, is protonated and thus extractable into an organic solvent.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of (R)-(1-Boc-pyrrolidin-3-yl)acetic acid.
Applications in Drug Discovery
The pyrrolidine scaffold is a key structural motif in a wide range of biologically active compounds[7]. (R)-(1-Boc-pyrrolidin-3-yl)acetic acid serves as a versatile building block in the synthesis of complex molecules, particularly in the development of novel therapeutics.
Selective Androgen Receptor Modulators (SARMs)
One notable application of pyrrolidine derivatives is in the development of Selective Androgen Receptor Modulators (SARMs). SARMs are a class of therapeutic compounds that have similar anabolic effects to androgenic steroids but with reduced androgenic (producing male characteristics) effects. They are being investigated for the treatment of conditions such as muscle wasting, osteoporosis, and hypogonadism[8].
Several studies have reported the synthesis and biological evaluation of novel SARMs incorporating substituted pyrrolidine scaffolds[8][9]. For instance, 1-(4-cyano-1-naphthyl)-2,3-disubstituted pyrrolidine derivatives have shown potent AR agonistic activities and good tissue selectivity in vivo[8]. While the direct use of (R)-(1-Boc-pyrrolidin-3-yl)acetic acid is not explicitly detailed in these specific examples, its structure is highly relevant for the synthesis of analogous compounds where the acetic acid moiety can be further functionalized to build the desired SARM structure.
Synthetic Pathway to a SARM Precursor
The following diagram illustrates a conceptual synthetic pathway where (R)-(1-Boc-pyrrolidin-3-yl)acetic acid could be utilized to generate a key intermediate for SARM synthesis.
Caption: Conceptual pathway for the use of the title compound in SARM synthesis.
Analytical Characterization
Rigorous analytical characterization is essential to confirm the identity, purity, and stereochemical integrity of (R)-(1-Boc-pyrrolidin-3-yl)acetic acid. The primary techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC).
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. Both ¹H and ¹³C NMR are used to confirm the presence of key functional groups and the overall carbon-hydrogen framework.
¹H NMR Spectroscopy Protocol:
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
Data Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz or higher field spectrometer.
-
Data Processing: Process the raw data, including Fourier transformation, phase correction, and baseline correction. Reference the spectrum to the residual solvent peak.
Expected ¹H NMR Spectral Features:
-
Boc Group: A singlet at approximately 1.4 ppm integrating to 9 protons (-(CH₃)₃).
-
Pyrrolidine Ring Protons: A series of multiplets between 1.5 and 3.6 ppm. The diastereotopic nature of the methylene protons will likely result in complex splitting patterns.
-
Acetic Acid Methylene Protons: A doublet or multiplet adjacent to the chiral center.
-
Carboxylic Acid Proton: A broad singlet, the chemical shift of which is concentration and solvent dependent.
¹³C NMR Spectroscopy Protocol:
-
Sample Preparation: A more concentrated sample (20-50 mg in 0.7 mL of solvent) is typically required compared to ¹H NMR.
-
Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum.
-
Data Processing: Process the data and reference it to the solvent peak.
Expected ¹³C NMR Spectral Features:
-
Carbonyl Carbons: Signals for the Boc carbonyl and the carboxylic acid carbonyl are expected in the range of 155-175 ppm.
-
Boc Quaternary Carbon: A signal around 80 ppm for the C(CH₃)₃ carbon.
-
Boc Methyl Carbons: A signal around 28 ppm for the -C(CH₃)₃ carbons.
-
Pyrrolidine and Acetic Acid Carbons: Signals in the aliphatic region of the spectrum.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is the gold standard for determining the enantiomeric purity of chiral compounds. The method relies on a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation.
Chiral HPLC Method Development Protocol:
Developing a robust chiral HPLC method often requires screening different columns and mobile phases. For N-protected amino acids like the title compound, polysaccharide-based and macrocyclic glycopeptide-based CSPs are often effective[10].
-
Column Selection: Start with a polysaccharide-based CSP (e.g., Chiralcel® OD-H or Chiralpak® series) or a macrocyclic glycopeptide-based CSP (e.g., CHIROBIOTIC™ T)[10].
-
Mobile Phase Screening:
-
Normal Phase: A common starting mobile phase is a mixture of n-hexane, isopropanol (IPA), and a small amount of an acidic modifier like trifluoroacetic acid (TFA) (e.g., 90:10:0.1 v/v/v n-Hexane/IPA/TFA)[10]. The ratio of hexane to IPA can be adjusted to optimize retention and resolution.
-
Reversed Phase: A mixture of water, acetonitrile or methanol, and an acidic modifier can also be effective, particularly with macrocyclic glycopeptide columns.
-
-
Method Optimization: Adjust the mobile phase composition, flow rate, and column temperature to achieve baseline separation of the enantiomers.
-
Detection: Use a UV detector at a wavelength where the compound absorbs (typically around 210-220 nm for the amide and carboxyl groups).
Self-Validating System in HPLC:
A well-developed HPLC method should be self-validating. This means that the method should be robust, reproducible, and specific for the enantiomers of interest. Validation parameters include linearity, accuracy, precision, and limit of detection/quantitation. The peak purity of the desired enantiomer can be assessed using a diode array detector.
Quality Control Workflow
Caption: Logical flow for the analytical characterization and quality control.
Conclusion
(R)-(1-Boc-pyrrolidin-3-yl)acetic acid is a valuable and versatile chiral building block for drug discovery and development. Its well-defined stereochemistry and orthogonally protected functional groups provide a reliable platform for the synthesis of complex molecular architectures. A thorough understanding of its synthesis, purification, and analytical characterization is crucial for its effective utilization in medicinal chemistry programs. The protocols and insights provided in this guide are intended to equip researchers with the practical knowledge needed to confidently work with this important compound and to accelerate the discovery of new therapeutic agents.
References
- 1. enamine.net [enamine.net]
- 2. (R)-N-Boc-3-pyrrolidineacetic acid | 204688-60-8 [chemicalbook.com]
- 3. alchempharmtech.com [alchempharmtech.com]
- 4. (R)-N-Boc-3-pyrrolidineacetic acid - CAS:204688-60-8 - Sunway Pharm Ltd [3wpharm.com]
- 5. (R)-N-Boc-3-pyrrolidineacetic acid synthesis - chemicalbook [chemicalbook.com]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis and biological evaluation of novel selective androgen receptor modulators (SARMs). Part I - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and biological evaluation of novel selective androgen receptor modulators (SARMs). Part II: Optimization of 4-(pyrrolidin-1-yl)benzonitrile derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
(R)-N-Boc-3-pyrrolidineacetic acid physical properties
An In-depth Technical Guide to the Physicochemical Properties of (R)-N-Boc-3-pyrrolidineacetic acid
Introduction
(R)-N-Boc-3-pyrrolidineacetic acid (CAS No. 204688-60-8) is a chiral, non-proteinogenic amino acid derivative that has emerged as a valuable building block in medicinal chemistry and drug discovery. Its structure, which combines a conformationally restricted pyrrolidine ring with a carboxylic acid moiety and a tert-butyloxycarbonyl (Boc) protected amine, makes it an ideal scaffold for synthesizing complex molecular architectures with precise stereochemical control.[1][2] The incorporation of this motif can enhance metabolic stability, improve binding affinity, and introduce desirable pharmacokinetic properties in novel therapeutic agents.
A comprehensive understanding of the physical and chemical properties of this intermediate is paramount for researchers and process chemists. Accurate data on properties such as melting point, solubility, and spectroscopic characteristics are critical for reaction optimization, purification, quality control, and formulation. This guide provides a detailed examination of the known and predicted physical properties of (R)-N-Boc-3-pyrrolidineacetic acid, supplemented with field-proven experimental protocols to empower researchers to determine these parameters in their own laboratories.
Chemical Identity and Core Properties
The fundamental identifiers and properties of (R)-N-Boc-3-pyrrolidineacetic acid are summarized below. These data form the basis for all subsequent analytical and chemical manipulations.
| Property | Value | Source(s) |
| CAS Number | 204688-60-8 | [3][4] |
| Molecular Formula | C₁₁H₁₉NO₄ | [3][4] |
| Molecular Weight | 229.27 g/mol | [3][4][5] |
| IUPAC Name | 2-[(3R)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-3-yl]acetic acid | N/A |
| Synonyms | [(3R)-1-(tert-butoxycarbonyl)-3-pyrrolidinyl]acetic acid; (R)-(1-Boc-Pyrrolidin-3-yl)-acetic acid | [2][3] |
| Physical Form | Solid | |
| InChI Key | SKEXQIJIXQSFRX-MRVPVSSYSA-N | [6] |
Chemical Structure:
Physicochemical Properties
Thermal Properties
| Property | Value | Source(s) | Notes |
| Melting Point | Not Reported | N/A | A sharp melting point range is a key indicator of purity. The value for the similar compound (R)-1-Boc-3-pyrrolidinecarboxylic acid is 138-143 °C.[7] A protocol for determination is provided below. |
| Boiling Point | 357.4 °C at 760 mmHg (Predicted) | [8] | This is a computationally predicted value and should be used as an estimate. The compound will likely decompose before boiling under atmospheric pressure. |
The capillary method is the standard for determining the melting point of a solid organic compound. A sharp, narrow melting range (e.g., < 2 °C) is indicative of high purity.[9]
Methodology:
-
Sample Preparation: Ensure the sample is completely dry and finely powdered. If necessary, gently crush the solid using a mortar and pestle.
-
Capillary Loading: Tap the open end of a capillary tube into the powder to collect a small amount of the sample. Invert the tube and tap it gently on a hard surface to pack the sample into the sealed end. A sample height of 2-3 mm is ideal.
-
Apparatus Setup: Place the loaded capillary tube into the heating block of a calibrated melting point apparatus.
-
Heating and Observation:
-
Heat rapidly to approximately 15 °C below the expected melting point.
-
Reduce the heating rate to 1-2 °C per minute to ensure thermal equilibrium.[9]
-
-
Data Recording: Record two temperatures:
-
T1: The temperature at which the first drop of liquid is observed.
-
T2: The temperature at which the entire sample becomes a clear liquid.
-
-
Reporting: The melting point is reported as the range T1 - T2.
Caption: Workflow for Melting Point Determination.
Solubility Profile
Precise quantitative solubility data for (R)-N-Boc-3-pyrrolidineacetic acid is not widely published. However, its solubility can be predicted based on its structural features: a polar carboxylic acid group, a nonpolar tert-butyl group, and a moderately polar pyrrolidine ring. This amphiphilic nature suggests solubility in a range of organic solvents.
Expected Solubility:
| Solvent Class | Example Solvents | Expected Solubility | Rationale |
| Polar Protic | Methanol, Ethanol | High | The carboxylic acid can engage in hydrogen bonding with the solvent. |
| Polar Aprotic | DMSO, DMF, THF | High to Moderate | Good dipole-dipole interactions are possible. |
| Chlorinated | Dichloromethane (DCM), Chloroform | High to Moderate | Effective at solvating the Boc group and pyrrolidine backbone. |
| Ethers | Diethyl Ether | Moderate to Low | The nonpolar character of the ether can solvate the Boc group, but may struggle with the carboxylic acid. |
| Nonpolar | Hexanes, Toluene | Low to Insoluble | Insufficient polarity to overcome the hydrogen bonding and polar nature of the carboxylic acid. |
| Aqueous (Basic) | 5% aq. NaHCO₃, 5% aq. NaOH | High | The carboxylic acid is deprotonated to its highly soluble carboxylate salt.[10] |
| Aqueous (Neutral) | Water | Low | The large nonpolar Boc group limits solubility despite the presence of polar functional groups. |
The shake-flask method is the gold standard for determining equilibrium solubility, providing reliable and reproducible data.[11][12]
Methodology:
-
Preparation: To a series of vials, add a known volume (e.g., 2.0 mL) of each test solvent.
-
Solute Addition: Add an excess amount of (R)-N-Boc-3-pyrrolidineacetic acid to each vial to create a slurry. An excess is critical to ensure a saturated solution is formed.
-
Equilibration: Seal the vials and place them in a thermostatic shaker at a constant temperature (e.g., 25 °C). Agitate for a sufficient duration (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Allow the vials to stand undisturbed at the same temperature until the excess solid has fully settled. Alternatively, centrifuge the vials to pellet the solid.
-
Sampling & Dilution: Carefully withdraw a known volume of the clear supernatant. Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method.
-
Quantification: Analyze the concentration of the diluted sample using a validated analytical method, such as HPLC-UV or LC-MS.
-
Calculation: Calculate the original concentration in the saturated solution, accounting for the dilution factor. Report the solubility in units of mg/mL or mol/L.
Chiroptical Properties
As a chiral molecule, (R)-N-Boc-3-pyrrolidineacetic acid will rotate plane-polarized light. The specific rotation is a fundamental physical constant used to confirm the enantiomeric identity and purity of the material.
-
Specific Rotation [α]D : The experimental value for (R)-N-Boc-3-pyrrolidineacetic acid is not reported in the searched literature. The structurally similar (R)-1-Boc-3-pyrrolidinecarboxylic acid has a reported specific rotation of [α]/D -15.0 (c = 0.5% in chloroform).[7]
-
Solution Preparation: Accurately prepare a solution of the compound in a suitable solvent (e.g., chloroform, methanol) at a known concentration (c), expressed in g/100 mL.
-
Polarimeter Setup: Calibrate the polarimeter with a solvent blank.
-
Measurement: Fill a polarimeter cell of a known path length (l), typically 1 decimeter (dm), with the sample solution, ensuring no air bubbles are present.
-
Data Acquisition: Measure the observed optical rotation (α).
-
Calculation: Calculate the specific rotation using the formula: [α]DT = α / (l × c) . Report the value along with the temperature (T), wavelength (D-line of sodium), concentration, and solvent used.
Spectroscopic Profile
Spectroscopic analysis is essential for confirming the chemical structure and assessing the purity of the compound. While specific spectra for this compound are not widely available, the expected signals can be reliably predicted from its structure.
Caption: Relationship between molecular structure and key physical properties.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.
Predicted ¹H NMR Signals (in CDCl₃, ~400 MHz):
| Chemical Shift (δ, ppm) | Multiplicity | Integration (Approx.) | Assignment |
| ~10-12 | broad singlet | 1H | H -OOC- |
| ~3.0 - 3.7 | multiplet | 4H | Pyrrolidine ring CH ₂-N |
| ~2.4 - 2.6 | multiplet | 3H | -CH ₂-COOH and Pyrrolidine CH |
| ~1.6 - 2.2 | multiplet | 2H | Pyrrolidine ring -CH-CH ₂-CH₂- |
| 1.45 | singlet | 9H | -C(CH ₃)₃ (Boc group) |
Predicted ¹³C NMR Signals (in CDCl₃, ~100 MHz):
| Chemical Shift (δ, ppm) | Assignment |
| ~178 | C =O (Carboxylic acid) |
| ~155 | C =O (Boc carbamate) |
| ~80 | -C (CH₃)₃ (Boc quaternary) |
| ~45-55 | Pyrrolidine ring C H₂-N |
| ~30-40 | C H₂-COOH and Pyrrolidine C H |
| ~28.5 | -C(C H₃)₃ (Boc methyls) |
-
Sample Preparation: Weigh 5-10 mg of the compound into a clean vial. Dissolve the sample in ~0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).[13][14]
-
Transfer: Using a glass Pasteur pipette, transfer the solution into a 5 mm NMR tube.
-
Acquisition:
-
Insert the tube into the NMR spectrometer.
-
Lock the spectrometer onto the deuterium signal of the solvent and shim the magnetic field to optimize homogeneity.
-
Acquire the ¹H spectrum.
-
Acquire the proton-decoupled ¹³C spectrum.
-
-
Processing: Process the spectra using appropriate software (Fourier transform, phase correction, baseline correction). Reference the chemical shifts to the residual solvent peak (e.g., CDCl₃: δH = 7.26 ppm, δC = 77.16 ppm).[13]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the key functional groups present in the molecule based on their vibrational frequencies.
Predicted IR Absorption Bands:
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 2500-3300 (broad) | O-H stretch | Carboxylic Acid |
| 2850-3000 | C-H stretch | Aliphatic |
| ~1740 (strong) | C=O stretch | Carboxylic Acid |
| ~1690 (strong) | C=O stretch | Boc Carbamate |
| 1160-1250 | C-O stretch | Ester/Carbamate |
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and can provide structural information through fragmentation analysis. Using a soft ionization technique like Electrospray Ionization (ESI) is recommended.
Expected ESI-MS Signals:
-
[M+H]⁺: 230.13 (Calculated for C₁₁H₂₀NO₄⁺)
-
[M+Na]⁺: 252.11 (Calculated for C₁₁H₁₉NO₄Na⁺)
-
[M-H]⁻: 228.12 (Calculated for C₁₁H₁₈NO₄⁻)
-
A common fragment observed for Boc-protected compounds is the loss of isobutylene ([M+H-56]⁺) or the entire Boc group ([M+H-100]⁺).[15]
Handling, Storage, and Stability
-
Storage: The compound should be stored at room temperature or under refrigerated conditions (2-8°C), sealed in a dry environment to prevent hydrolysis of the Boc group.[7]
-
Stability: (R)-N-Boc-3-pyrrolidineacetic acid is generally stable under standard conditions. It is sensitive to strong acids, which will cleave the Boc protecting group.
-
Safety: The compound is classified as toxic if swallowed. Standard laboratory safety precautions, including wearing gloves, safety glasses, and a lab coat, should be followed.[16]
Conclusion
(R)-N-Boc-3-pyrrolidineacetic acid is a chiral building block with significant potential in pharmaceutical development. While specific experimental data for some of its core physical properties, such as melting point and optical rotation, are not widely documented, its characteristics can be reliably predicted based on its structure and comparison with similar compounds. This guide provides not only a summary of these predicted properties but also the detailed, validated protocols necessary for researchers to determine them experimentally. Adherence to these analytical procedures will ensure the quality and consistency of this critical intermediate, thereby supporting the rigorous demands of modern drug discovery and development.
References
- 1. (R)-N-Boc-3-pyrrolidineacetic acid | 204688-60-8 [chemicalbook.com]
- 2. chemwhat.com [chemwhat.com]
- 3. scbt.com [scbt.com]
- 4. (R)-N-Boc-3-pyrrolidineacetic acid synthesis - chemicalbook [chemicalbook.com]
- 5. (R)-N-Boc-3-pyrrolidineacetic acid - CAS:204688-60-8 - Sunway Pharm Ltd [3wpharm.com]
- 6. 204688-60-8 | this compound | Pyrrolidines | Ambeed.com [ambeed.com]
- 7. (R)-1-Boc-3-pyrrolidinecarboxylic acid 97 72925-16-7 [sigmaaldrich.com]
- 8. americanelements.com [americanelements.com]
- 9. benchchem.com [benchchem.com]
- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 15. benchchem.com [benchchem.com]
- 16. chemscene.com [chemscene.com]
A Technical Guide to the Spectroscopic Characterization of (R)-(1-Boc-pyrrolidin-3-yl)acetic acid
Abstract
Introduction: The Significance of (R)-(1-Boc-pyrrolidin-3-yl)acetic acid
(R)-(1-Boc-pyrrolidin-3-yl)acetic acid, with CAS Number 204688-60-8, is a valuable chiral intermediate in the synthesis of a wide array of pharmaceutical compounds.[1][2][3] Its rigid pyrrolidine scaffold and carboxylic acid functionality make it a crucial component for introducing specific stereochemistry and conformational constraints in target molecules. The tert-butyloxycarbonyl (Boc) protecting group is essential for its use in peptide synthesis and other complex organic transformations, ensuring the selective reactivity of the pyrrolidine nitrogen.[1][4]
Accurate spectroscopic characterization is paramount for verifying the identity, purity, and structural integrity of (R)-(1-Boc-pyrrolidin-3-yl)acetic acid before its use in multi-step syntheses. This guide provides the necessary protocols and interpretative insights to ensure the quality of this critical reagent.
Molecular Structure and Key Features
Molecular Formula: C₁₁H₁₉NO₄[5] Molecular Weight: 229.27 g/mol [5]
Caption: Chemical structure of (R)-(1-Boc-pyrrolidin-3-yl)acetic acid.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Elucidation
NMR spectroscopy is the most definitive method for the structural confirmation of (R)-(1-Boc-pyrrolidin-3-yl)acetic acid. Both ¹H and ¹³C NMR provide a detailed map of the molecule's carbon-hydrogen framework.
¹H NMR Spectroscopy
Expertise & Experience: The ¹H NMR spectrum of a Boc-protected amino acid derivative is characterized by a prominent singlet in the upfield region (around 1.4 ppm) corresponding to the nine equivalent protons of the tert-butyl group.[1] The protons on the pyrrolidine ring will appear as complex multiplets due to spin-spin coupling, and their chemical shifts are influenced by the electron-withdrawing effects of the nitrogen atom and the Boc group. The protons of the acetic acid moiety will also exhibit characteristic signals.
Expected ¹H NMR Data (400 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~10-12 | br s | 1H | -COOH |
| ~3.2 - 3.7 | m | 2H | N-CH₂ (pyrrolidine ring) |
| ~2.8 - 3.2 | m | 2H | N-CH₂ (pyrrolidine ring) |
| ~2.3 - 2.6 | m | 3H | -CH₂-COOH and Pyrrolidine-CH |
| ~1.8 - 2.2 | m | 2H | Pyrrolidine-CH₂ |
| 1.45 | s | 9H | -C(CH₃)₃ |
Experimental Protocol: ¹H NMR Spectroscopy
Trustworthiness: This protocol is designed to yield high-resolution spectra for accurate structural interpretation.
-
Sample Preparation: Accurately weigh 5-10 mg of (R)-(1-Boc-pyrrolidin-3-yl)acetic acid and dissolve it in approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry vial.
-
Transfer: Transfer the solution to a 5 mm NMR tube.
-
Instrument Setup:
-
Insert the NMR tube into the spectrometer.
-
Lock the field frequency using the deuterium signal from the solvent.
-
Tune and shim the instrument to optimize the magnetic field homogeneity.
-
-
Acquisition:
-
Acquire a ¹H NMR spectrum using standard parameters (e.g., 400 MHz, 16 scans, 1-second relaxation delay).
-
-
Data Processing:
-
Process the spectrum using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, and baseline correction.
-
Calibrate the spectrum using the residual solvent peak (CDCl₃: δ 7.26 ppm).[1]
-
Integrate the peaks and assign the signals to the corresponding protons in the structure.
-
¹³C NMR Spectroscopy
Expertise & Experience: The ¹³C NMR spectrum provides crucial information about the carbon skeleton. Key signals include the carbonyl carbons of the Boc group and the carboxylic acid, the quaternary and methyl carbons of the tert-butyl group, and the carbons of the pyrrolidine ring.
Expected ¹³C NMR Data (100 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~178 | -COOH |
| ~155 | N-COO- |
| ~80 | -C(CH₃)₃ |
| ~50-60 | N-CH₂ (pyrrolidine ring) |
| ~40-50 | N-CH₂ (pyrrolidine ring) |
| ~30-40 | -CH₂-COOH and Pyrrolidine-CH |
| ~28 | -C(CH₃)₃ |
| ~25-35 | Pyrrolidine-CH₂ |
Experimental Protocol: ¹³C NMR Spectroscopy
-
Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.
-
Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum (e.g., 100 MHz, 1024 scans, 2-second relaxation delay).
-
-
Data Processing:
-
Process the spectrum similarly to the ¹H NMR data.
-
Calibrate the spectrum using the residual solvent peak (CDCl₃: δ 77.16 ppm).[1]
-
Assign all signals to the corresponding carbon atoms.
-
Caption: Workflow for NMR spectroscopic analysis.
Mass Spectrometry (MS): Confirmation of Molecular Weight
Expertise & Experience: Mass spectrometry is a powerful tool for confirming the molecular weight of (R)-(1-Boc-pyrrolidin-3-yl)acetic acid. Electrospray ionization (ESI) is a suitable soft ionization technique that can generate the protonated molecule [M+H]⁺ or the sodiated adduct [M+Na]⁺. Due to the lability of the Boc group, fragmentation is common, with a characteristic loss of the Boc group or isobutylene.
Expected Mass Spectrometry Data (ESI+)
| m/z | Interpretation |
| 230.1387 | [M+H]⁺ (Calculated for C₁₁H₂₀NO₄⁺: 230.1387) |
| 252.1206 | [M+Na]⁺ (Calculated for C₁₁H₁₉NNaO₄⁺: 252.1206) |
| 174.0812 | [M+H - C₄H₈]⁺ (Loss of isobutylene) |
| 130.0862 | [M+H - C₅H₉O₂]⁺ (Loss of Boc group) |
Experimental Protocol: Mass Spectrometry
-
Sample Preparation:
-
Prepare a stock solution of the compound in a suitable solvent (e.g., methanol, acetonitrile) at a concentration of approximately 1 mg/mL.
-
Dilute the stock solution to a final concentration of 1-10 µg/mL with the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
-
Instrumentation:
-
Use an electrospray ionization (ESI) mass spectrometer, often coupled with a liquid chromatography system (LC-MS).
-
-
Acquisition:
-
Infuse the sample solution directly into the ESI source or inject it into the LC system.
-
Acquire the mass spectrum in positive ion mode over a suitable m/z range (e.g., 50-500).
-
-
Data Analysis:
-
Identify the molecular ion peak ([M+H]⁺ or [M+Na]⁺) and any characteristic fragment ions.
-
Compare the observed m/z values with the calculated exact masses.
-
Infrared (IR) Spectroscopy: Identification of Functional Groups
Expertise & Experience: IR spectroscopy is used to identify the key functional groups present in the molecule. The spectrum will be dominated by the characteristic absorptions of the carboxylic acid and the carbamate (Boc group).
Expected IR Data (ATR)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2500-3300 | Broad | O-H stretch (carboxylic acid) |
| 2975-2930 | Medium-Strong | C-H stretch (aliphatic) |
| ~1740 | Strong | C=O stretch (carboxylic acid) |
| ~1685 | Strong | C=O stretch (Boc carbamate) |
| ~1160 | Strong | C-O stretch (Boc group) |
Experimental Protocol: IR Spectroscopy
-
Sample Preparation:
-
Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
-
-
Acquisition:
-
Acquire a background spectrum of the empty ATR crystal.
-
Acquire the sample spectrum over the range of 4000-400 cm⁻¹.
-
-
Data Analysis:
-
The background spectrum is automatically subtracted from the sample spectrum.
-
Identify and assign the characteristic absorption bands to the functional groups of the molecule.
-
Conclusion
The spectroscopic characterization of (R)-(1-Boc-pyrrolidin-3-yl)acetic acid is a critical step in ensuring its quality for research and development. This guide provides a comprehensive framework for its analysis using NMR, MS, and IR spectroscopy. By following the detailed protocols and utilizing the interpretative guidance provided, researchers can confidently verify the structure and purity of this important chiral building block, thereby ensuring the integrity of their synthetic endeavors.
References
An In-depth Technical Guide to the ¹H NMR Spectrum of (R)-(1-Boc-pyrrolidin-3-yl)acetic acid
Abstract
This technical guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of (R)-(1-Boc-pyrrolidin-3-yl)acetic acid, a chiral building block crucial in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field who utilize NMR spectroscopy for structural elucidation and quality control. We will deconstruct the molecular architecture, predict the spectral features based on first principles, and provide a detailed, signal-by-signal interpretation of a typical spectrum. Furthermore, this guide includes a validated experimental protocol for data acquisition and discusses the underlying chemical principles that dictate the observed spectral characteristics, such as chemical shifts, spin-spin coupling, and conformational dynamics of the N-Boc-pyrrolidine ring.
Molecular Structure and Proton Environments
(R)-(1-Boc-pyrrolidin-3-yl)acetic acid (CAS: 204688-60-8) is comprised of three key structural motifs: a tert-butyloxycarbonyl (Boc) protecting group, a chiral pyrrolidine ring, and an acetic acid side chain. Understanding the electronic environment of each proton is fundamental to interpreting its NMR spectrum. The protons are labeled in the diagram below for clarity throughout this guide.
Figure 1: Molecular structure of (R)-(1-Boc-pyrrolidin-3-yl)acetic acid with key proton groups labeled.
The molecule has several sets of chemically non-equivalent protons:
-
Boc Group (9H): Nine equivalent methyl protons, expected to produce a single, sharp signal.
-
Pyrrolidine Ring (7H):
-
H2 & H5 (4H): Methylene protons adjacent to the nitrogen. Due to the chiral center at C3, the protons within each methylene group (e.g., at C2) are diastereotopic, as are the C2 and C5 groups themselves.
-
H3 (1H): The methine proton at the chiral center, coupled to protons on C2, C4, and the side chain.
-
H4 (2H): Methylene protons, which are also diastereotopic.
-
-
Acetic Acid Side Chain (2H): The methylene protons (Hₐ) alpha to the carboxylic acid.
-
Carboxylic Acid (1H): The labile acidic proton.
Principles of Spectral Interpretation: A Predictive Analysis
Before analyzing an experimental spectrum, we can predict the approximate chemical shifts and multiplicities based on established principles of NMR spectroscopy.
| Proton Label(s) | # of Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Rationale & Key Considerations |
| -COOH | 1H | 9.0 - 12.0 | Broad Singlet (br s) | Highly deshielded acidic proton. Signal is often broad due to hydrogen bonding and chemical exchange.[1][2] Its position is highly dependent on solvent and concentration.[1][3] Disappears upon D₂O exchange.[1][4] |
| H2, H5 | 4H | 3.0 - 3.7 | Multiplet (m) | Protons are on carbons alpha to nitrogen, which is electron-withdrawing, causing a downfield shift.[5] The Boc group also contributes to this deshielding. Complex splitting due to geminal and vicinal coupling. |
| Hₐ (-CH₂COOH) | 2H | 2.2 - 2.6 | Doublet (d) or Doublet of Doublets (dd) | Protons are alpha to the electron-withdrawing carbonyl group, resulting in a downfield shift.[1][4][6] They are coupled to the H3 proton. |
| H3 | 1H | 2.2 - 2.7 | Multiplet (m) | This methine proton is coupled to four methylene protons (H2, H4) and the two side-chain protons (Hₐ), leading to a complex multiplet. |
| H4 | 2H | 1.6 - 2.2 | Multiplet (m) | Aliphatic protons on the pyrrolidine ring. Expected to be the most upfield of the ring protons. Diastereotopicity and coupling to H3 and H5 lead to a complex signal. |
| -C(CH₃)₃ (Boc) | 9H | 1.4 - 1.5 | Singlet (s) | Nine chemically equivalent protons of the tert-butyl group result in a strong, sharp singlet.[5] This is the most unambiguous diagnostic peak for successful Boc protection.[5] |
Conformational Dynamics: The N-Boc-pyrrolidine ring is not planar and exists in a dynamic equilibrium of puckered "envelope" or "twist" conformations.[7][8] This conformational flexibility, combined with the presence of cis and trans isomers of the carbamate bond, can lead to signal broadening or even the appearance of multiple sets of signals for the ring protons, especially at low temperatures.[9]
Detailed ¹H NMR Spectral Analysis
Let's analyze a representative spectrum, focusing on the distinct regions.
The Downfield Region (δ 9.0 - 12.0 ppm)
A single, often broad, resonance in this region is characteristic of the carboxylic acid proton (-COOH) .[2][10]
-
Causality: The electronegative oxygen atoms strongly deshield this proton, shifting it far downfield. Its broadness stems from intermolecular hydrogen bonding and rapid chemical exchange with trace amounts of water in the NMR solvent.[3][11]
-
Validation: To confirm this assignment, a "D₂O shake" experiment can be performed. Adding a drop of deuterium oxide to the NMR tube will cause the -COOH proton to exchange with deuterium, leading to the disappearance of its signal from the spectrum.[1][4] In a solvent like DMSO-d₆, which is a strong hydrogen bond acceptor, this exchange is slowed, and the peak often appears sharper and more distinct.[3]
The Pyrrolidine Ring & Side Chain Region (δ 1.6 - 3.7 ppm)
This is the most complex region of the spectrum, containing the overlapping signals of the seven pyrrolidine protons and the two side-chain methylene protons.
-
δ ~3.0 - 3.7 ppm (H2, H5): The most downfield signals in this cluster belong to the four protons on the carbons adjacent to the nitrogen. Their significant downfield shift is due to the inductive effect of the nitrogen atom.[5] The signals appear as a complex, overlapping multiplet because of geminal coupling between diastereotopic protons and vicinal coupling to H3 and H4.
-
δ ~2.2 - 2.7 ppm (H3, Hₐ): This region typically contains the methine proton (H3) and the side-chain methylene protons (Hₐ).
-
The side-chain protons (Hₐ) are alpha to a carbonyl group, which shifts them downfield to approximately 2.3-2.5 ppm.[6] They are coupled primarily to H3, and should appear as a doublet or, if the two Hₐ protons are magnetically non-equivalent, a doublet of doublets.
-
The methine proton (H3) is coupled to at least six other protons, resulting in a highly complex multiplet that is often difficult to resolve fully without 2D NMR techniques.
-
-
δ ~1.6 - 2.2 ppm (H4): The two diastereotopic protons at the C4 position are typically the most shielded (upfield) of the ring protons and appear as a complex multiplet.
The Upfield Region (δ 1.4 - 1.5 ppm)
This region is dominated by a single, intense peak.
-
Boc Group Protons: This sharp singlet, integrating to nine protons, is the signature signal of the tert-butyl group of the Boc protecting group.[5] Its clean multiplicity and predictable chemical shift make it an excellent internal reference for confirming the integrity of the protection and for assessing sample purity.
Figure 2: A logical workflow for the systematic interpretation of the ¹H NMR spectrum of the title compound.
Experimental Protocol for High-Quality Data Acquisition
This protocol outlines a self-validating procedure for obtaining a publication-quality ¹H NMR spectrum.
Objective: To acquire a definitive ¹H NMR spectrum of (R)-(1-Boc-pyrrolidin-3-yl)acetic acid for structural confirmation.
Materials:
-
(R)-(1-Boc-pyrrolidin-3-yl)acetic acid sample (5-10 mg)
-
High-purity deuterated solvent (e.g., Chloroform-d, CDCl₃, or DMSO-d₆)
-
NMR tube (5 mm, high precision)
-
Pipettes and small vial
-
NMR Spectrometer (≥400 MHz recommended for better resolution)
Methodology:
-
Sample Preparation:
-
Weigh approximately 5-10 mg of the purified compound into a clean, dry vial.
-
Add ~0.6-0.7 mL of deuterated solvent (e.g., CDCl₃). Rationale: CDCl₃ is a standard choice for many organic molecules. However, for unambiguous observation of the carboxylic acid proton, DMSO-d₆ is superior as it minimizes proton exchange rates.[3]
-
Ensure the sample is fully dissolved. Gentle swirling or brief sonication may be applied if necessary.
-
Using a clean pipette, transfer the solution into the NMR tube.
-
-
Spectrometer Setup & Data Acquisition:
-
Insert the sample into the spectrometer.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity. A sharp, symmetrical solvent peak is indicative of good shimming.
-
Acquire a standard ¹H NMR spectrum. A sufficient number of scans (e.g., 8 or 16) should be averaged to achieve a good signal-to-noise ratio.
-
-
Data Processing & Validation:
-
Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID).
-
Self-Validation Step 1 (Chemical Shift Calibration): Calibrate the chemical shift axis by setting the residual solvent peak to its known value (e.g., 7.26 ppm for CDCl₃ or 2.50 ppm for DMSO-d₆).
-
Self-Validation Step 2 (Integration): Integrate all signals. Set the integration of the sharp singlet around δ 1.4-1.5 ppm to 9.00. The relative integrals of all other signals should correspond to their proton counts (e.g., the carboxylic acid proton should integrate to ~1, the side chain to ~2, etc.). Significant deviation may indicate impurities.
-
Analyze the chemical shifts, multiplicities, and coupling constants to complete the structural assignment as detailed in Section 3.
-
Figure 3: Step-by-step experimental workflow for acquiring and validating the ¹H NMR spectrum.
Conclusion
The ¹H NMR spectrum of (R)-(1-Boc-pyrrolidin-3-yl)acetic acid provides a wealth of structural information that is readily interpretable with a systematic approach. The spectrum is characterized by three key features: a highly deshielded and broad carboxylic acid proton signal, a complex set of multiplets for the pyrrolidine ring and acetic acid side chain, and a distinct, intense singlet for the Boc protecting group. This guide provides the foundational knowledge and practical protocols for researchers to confidently use ¹H NMR as a primary tool for the structural verification and purity assessment of this important chiral building block, ensuring the integrity of their synthetic and drug development endeavors.
References
- 1. Video: NMR and Mass Spectroscopy of Carboxylic Acids [jove.com]
- 2. CH 336: Carboxylic Acid Spectroscopy [sites.science.oregonstate.edu]
- 3. pubs.acs.org [pubs.acs.org]
- 4. youtube.com [youtube.com]
- 5. benchchem.com [benchchem.com]
- 6. brainly.com [brainly.com]
- 7. Locked conformations for proline pyrrolidine ring: synthesis and conformational analysis of cis- and trans-4-tert-butylprolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | Theoretical and NMR Conformational Studies of β-Proline Oligopeptides With Alternating Chirality of Pyrrolidine Units [frontiersin.org]
- 9. Synthesis of Boc-protected bicycloproline - PMC [pmc.ncbi.nlm.nih.gov]
- 10. orgchemboulder.com [orgchemboulder.com]
- 11. reddit.com [reddit.com]
A Senior Application Scientist's Guide to the ¹³C NMR Analysis of (R)-(1-Boc-pyrrolidin-3-yl)acetic acid
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Structural Imperative of a Chiral Building Block
In the landscape of modern pharmaceutical synthesis, the precise structural characterization of chiral intermediates is not merely a procedural step but the very foundation of drug efficacy and safety. (R)-(1-Boc-pyrrolidin-3-yl)acetic acid stands as a critical chiral building block, its stereochemically defined pyrrolidine core serving as a versatile scaffold in the synthesis of numerous therapeutic agents. The absolute requirement for enantiopurity and structural integrity necessitates robust analytical methodologies. Among these, ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy provides an unparalleled, high-resolution view into the carbon framework of the molecule.
This in-depth guide moves beyond a simple data sheet, offering a comprehensive walkthrough of the principles, experimental design, and detailed spectral interpretation for (R)-(1-Boc-pyrrolidin-3-yl)acetic acid. We will explore the causal relationships between molecular structure and spectral output, providing the technical insights required for confident structural elucidation and quality control in a research and development setting.
Pillar 1: The Theoretical Framework of ¹³C NMR Spectroscopy
Understanding the "why" behind the data is paramount. ¹³C NMR spectroscopy detects the ¹³C isotope, which, despite its low natural abundance (~1.1%), provides a direct and unambiguous count of the non-equivalent carbon atoms in a molecule.[1] Unlike ¹H NMR, routine ¹³C spectra are typically acquired with broadband proton decoupling. This technique collapses all carbon-proton coupling, simplifying the spectrum so that each unique carbon atom appears as a single line (a singlet).[2] This simplification is a significant advantage, as it prevents complex splitting patterns from obscuring the spectrum, especially in larger molecules.[2]
The most critical parameter in ¹³C NMR is the chemical shift (δ) , reported in parts per million (ppm). This value is highly sensitive to the local electronic environment of each carbon nucleus. Key factors influencing the chemical shift include:
-
Electronegativity: Nearby electronegative atoms (like oxygen and nitrogen) withdraw electron density, "deshielding" the carbon nucleus and shifting its signal to a higher ppm value (downfield).
-
Hybridization: The chemical shift increases as the s-character of the carbon atom increases (sp³ < sp² < sp).
-
Resonance and Inductive Effects: These electronic effects significantly alter electron density, causing predictable shifts. For instance, the carbonyl carbon of a carboxylic acid is highly deshielded and appears far downfield.[3][4] However, it resonates at a higher field (lower ppm) compared to ketones or aldehydes due to the resonance donation from the second oxygen atom's lone pairs, which shields the carbonyl carbon.[5][6]
Pillar 2: A Self-Validating Experimental Protocol
The quality of NMR data is inextricably linked to the rigor of the experimental setup. The following protocol is designed to yield a high-quality, interpretable ¹³C spectrum for (R)-(1-Boc-pyrrolidin-3-yl)acetic acid.
Experimental Workflow Diagram
Caption: Standard workflow for ¹³C NMR analysis.
Step-by-Step Methodology
-
Sample Preparation:
-
Accurately weigh 15-25 mg of the title compound and dissolve it in approximately 0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃; Dimethyl sulfoxide-d₆, DMSO-d₆) within a clean, dry vial.[7]
-
Causality: The choice of solvent is critical. CDCl₃ is a common non-polar choice, while DMSO-d₆ is a polar aprotic solvent that can better solubilize polar compounds. The chemical shifts, particularly of the carboxylic acid and pyrrolidine carbons, can be influenced by solvent polarity and hydrogen bonding capabilities.[8][9]
-
Transfer the solution to a standard 5 mm NMR tube.
-
-
Instrument Setup and Data Acquisition:
-
The following parameters are typical for a 400 MHz spectrometer (¹³C frequency of ~101 MHz).
-
Lock and Shim: Insert the sample into the spectrometer. Lock the field frequency using the deuterium signal from the solvent. Perform automated or manual shimming to optimize the magnetic field homogeneity, which is crucial for achieving sharp, well-resolved peaks.
-
Acquisition Parameters:
-
Pulse Program: A standard proton-decoupled pulse program with a 30° pulse angle (zgdc30 or equivalent) is recommended.[10]
-
Causality: A 30° pulse angle provides a good compromise between signal intensity and the need for longer relaxation delays, making it efficient for routine analysis.[11]
-
Relaxation Delay (D1): Set to 2.0 seconds.[10]
-
Causality: This delay allows most carbons to relax back to their equilibrium state before the next pulse. Quaternary carbons, which lack attached protons, have much longer relaxation times (T₁) and can be easily saturated (leading to weak or absent signals) if D1 is too short.[11]
-
Acquisition Time (AQ): Set to 1.0 - 2.0 seconds.
-
Number of Scans (NS): Begin with 256 scans and increase if necessary to achieve an adequate signal-to-noise ratio. The low natural abundance of ¹³C necessitates signal averaging over many scans.[1]
-
-
-
Data Processing:
-
Apply an exponential multiplication function with a line broadening factor of 0.3-1.0 Hz to the Free Induction Decay (FID) to improve the signal-to-noise ratio.
-
Perform a Fourier Transform to convert the time-domain signal (FID) into the frequency-domain spectrum.
-
Carefully correct the phase and baseline of the spectrum to ensure accurate peak shapes and integration (if required).
-
Calibrate the chemical shift axis by referencing the solvent peak to its known value (e.g., the center of the CDCl₃ triplet at 77.16 ppm).[7]
-
Pillar 3: Spectral Data and Authoritative Interpretation
The ¹³C NMR spectrum of (R)-(1-Boc-pyrrolidin-3-yl)acetic acid is expected to show 9 distinct signals, corresponding to the 9 chemically non-equivalent carbon atoms in the molecule (note: the three methyl carbons of the Boc group are equivalent).
Predicted ¹³C NMR Chemical Shifts and Assignments
The following table summarizes the predicted chemical shifts based on established ranges for the constituent functional groups.
| Carbon No. | Assignment | Predicted Chemical Shift (δ, ppm) | Rationale & Authoritative Grounding |
| C9 | Carboxylic Acid (C OOH) | 176 – 180 | The carbonyl carbon of a carboxylic acid is significantly deshielded and typically appears in the 160-180 ppm range.[3][8] Its exact position is sensitive to solvent and concentration due to hydrogen bonding effects.[4][8] |
| C6 | Boc Carbonyl (NC OO) | 154 – 156 | The carbamate carbonyl is also deshielded but appears upfield relative to the carboxylic acid. This region is characteristic of N-Boc protecting groups.[12][13] |
| C7 | Boc Quaternary (C (CH₃)₃) | 79 – 81 | This quaternary carbon is attached to an oxygen atom, causing a significant downfield shift into this characteristic region for the Boc group.[12] As a quaternary carbon, its signal intensity may be lower due to a long relaxation time and lack of Nuclear Overhauser Effect (NOE).[14] |
| C2, C5 | Pyrrolidine CH₂ (α to N) | 45 – 55 | These methylene carbons are directly attached to the electron-withdrawing nitrogen atom, shifting them downfield. Due to the chiral center at C3, C2 and C5 are diastereotopic and may show separate signals, potentially broadened or doubled due to slow rotation around the N-C6 amide bond. |
| C8 | Acetic Acid CH₂ | 38 – 42 | This methylene carbon is alpha to a carboxylic acid, which deshields it into this region.[3] |
| C3 | Pyrrolidine CH | 34 – 38 | This is a methine carbon within the aliphatic ring, substituted with the acetic acid side chain. |
| C4 | Pyrrolidine CH₂ (β to N) | 30 – 34 | This methylene carbon is further from the nitrogen and experiences less of its inductive effect compared to C2 and C5, thus appearing further upfield. |
| C10 | Boc Methyls (C(C H₃)₃) | ~28.5 | The three methyl groups are chemically equivalent and give rise to a single, typically intense signal in the aliphatic region. This is a hallmark signal for the tert-butyl group.[12] |
Visualizing Chemical Shift Regions
Caption: Key functional group regions in the ¹³C NMR spectrum.
Conclusion: From Spectrum to Certainty
The ¹³C NMR spectrum is a definitive fingerprint of (R)-(1-Boc-pyrrolidin-3-yl)acetic acid. By applying a rigorous experimental protocol and interpreting the resulting data within a sound theoretical framework, researchers can unequivocally confirm the carbon skeleton, verify the presence and integrity of the critical Boc-protecting group, and establish a baseline for purity assessment. This guide provides the necessary scientific grounding—from experimental causality to authoritative spectral interpretation—to empower drug development professionals to use this powerful analytical technique with confidence and precision, ensuring the quality of this vital chiral intermediate in the synthetic pipeline.
References
- 1. nmr.ceitec.cz [nmr.ceitec.cz]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Video: NMR and Mass Spectroscopy of Carboxylic Acids [jove.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. echemi.com [echemi.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. benchchem.com [benchchem.com]
- 8. myneni.princeton.edu [myneni.princeton.edu]
- 9. thieme-connect.de [thieme-connect.de]
- 10. Optimized Default 13C Parameters | NMR Facility - Chemistry Department [chemnmrlab.uchicago.edu]
- 11. books.rsc.org [books.rsc.org]
- 12. rsc.org [rsc.org]
- 13. 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions [mdpi.com]
- 14. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
An In-Depth Technical Guide to the FTIR Spectrum of (R)-(1-Boc-pyrrolidin-3-yl)acetic acid
This guide provides a comprehensive analysis of the Fourier-Transform Infrared (FTIR) spectrum of (R)-(1-Boc-pyrrolidin-3-yl)acetic acid, a chiral building block of significant interest in medicinal chemistry and drug development.[1][2] As a Senior Application Scientist, the following sections are structured to deliver not just data, but a foundational understanding of the molecule's vibrational characteristics, grounded in established spectroscopic principles. We will explore the expected spectral features, provide a robust protocol for data acquisition, and interpret the resulting spectrum with a focus on the causality behind the observed absorption bands.
Introduction: The Molecular Landscape
(R)-(1-Boc-pyrrolidin-3-yl)acetic acid is a derivative of proline, featuring a carboxylic acid moiety and a pyrrolidine ring protected with a tert-butyloxycarbonyl (Boc) group.[1] This combination of functional groups makes it a valuable synthon for introducing constrained scaffolds in pharmaceutical agents. Understanding its structural integrity via FTIR spectroscopy is a critical step in quality control and process development.
The molecule's structure is defined by three key functional regions, each with a distinct vibrational signature:
-
The Carboxylic Acid (-COOH): This group is characterized by strong, often broad, absorption bands due to its hydroxyl (-OH) and carbonyl (C=O) components, which are heavily influenced by hydrogen bonding.
-
The tert-Butyloxycarbonyl (Boc) Group (-N-CO-O-C(CH₃)₃): As a carbamate, this protecting group introduces its own strong carbonyl absorption, as well as vibrations from the C-N and C-O bonds.
-
The Pyrrolidine Ring: This saturated heterocyclic amine contributes various C-H and C-N stretching and bending vibrations to the fingerprint region of the spectrum.
The following logical workflow outlines the process of analyzing this molecule using FTIR spectroscopy.
Caption: Workflow for FTIR analysis of the target compound.
Predicted FTIR Spectrum and Vibrational Assignments
While an experimental spectrum is the gold standard, a predicted spectrum based on the well-characterized vibrations of its constituent functional groups provides a robust framework for interpretation. The following table summarizes the expected absorption bands for (R)-(1-Boc-pyrrolidin-3-yl)acetic acid.
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Intensity | Comments |
| 3300-2500 | O-H stretch | Carboxylic Acid | Broad, Strong | The exceptional broadness is due to intermolecular hydrogen bonding between carboxylic acid dimers.[3][4][5][6] This band will likely overlap with C-H stretching vibrations. |
| 2980-2850 | C-H stretch | Alkyl (Pyrrolidine & Boc) | Medium-Strong | Multiple peaks arising from symmetric and asymmetric stretching of CH₂ and CH₃ groups. |
| ~1760-1690 | C=O stretch | Carboxylic Acid | Strong, Sharp | The exact position is sensitive to hydrogen bonding. In solid or neat samples where dimerization is prevalent, this peak is typically centered around 1710 cm⁻¹.[4][5] |
| ~1715-1680 | C=O stretch | Boc-Carbamate | Strong, Sharp | This carbonyl stretch is a key identifier for the Boc protecting group.[7][8] It may appear as a distinct peak or a shoulder on the carboxylic acid carbonyl band. |
| 1440-1395 | O-H bend | Carboxylic Acid | Medium | In-plane bending vibration, which can sometimes be obscured by C-H bending bands.[6] |
| ~1365 & ~1390 | C-H bend | tert-Butyl | Medium | Characteristic doublet for the gem-dimethyl groups of the Boc moiety. |
| 1320-1210 | C-O stretch | Carboxylic Acid | Strong | Coupled with O-H in-plane bending, this is another characteristic feature of the carboxylic acid group.[6] |
| ~1160 | C-N stretch | Carbamate/Pyrrolidine | Medium-Strong | Stretching vibration of the tertiary amine within the pyrrolidine ring and the carbamate group. |
Experimental Protocol: Acquiring a High-Fidelity Spectrum
This protocol details the use of Attenuated Total Reflectance (ATR) FTIR, a common and effective technique for solid samples that requires minimal preparation.
3.1. Rationale for ATR-FTIR
ATR is chosen for its simplicity, speed, and the excellent sample-to-crystal contact it provides, which is crucial for obtaining a high-quality spectrum of a solid powder. This technique minimizes issues with sample thickness and scattering that can be encountered with transmission methods like KBr pellets.
3.2. Step-by-Step Methodology
-
Instrument Preparation:
-
Ensure the FTIR spectrometer, equipped with a diamond or germanium ATR accessory, has been powered on and allowed to stabilize according to the manufacturer's guidelines.
-
Verify that the ATR crystal is clean by collecting a background spectrum and ensuring no significant peaks are present. If necessary, clean the crystal with a suitable solvent (e.g., isopropanol) and a soft, lint-free wipe, then allow it to fully evaporate.
-
-
Background Collection:
-
With the clean, empty ATR crystal in place, collect a background spectrum. This scan measures the ambient atmosphere (H₂O, CO₂) and the instrument's intrinsic response, which will be subtracted from the sample spectrum.
-
Causality: A fresh background scan is critical to compensate for any changes in the atmospheric conditions of the laboratory, ensuring that water vapor and carbon dioxide peaks do not contaminate the final spectrum.
-
-
Sample Application:
-
Place a small amount of (R)-(1-Boc-pyrrolidin-3-yl)acetic acid powder directly onto the center of the ATR crystal. Only enough sample to completely cover the crystal is needed.
-
Lower the pressure arm and apply consistent pressure to the sample. This ensures intimate contact between the sample and the ATR crystal, which is essential for the evanescent wave to penetrate the sample effectively.
-
-
Data Acquisition:
-
Collect the sample spectrum using the following parameters:
-
Spectral Range: 4000–400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Scans: 32-64 scans (co-added to improve signal-to-noise ratio)
-
-
Causality: A resolution of 4 cm⁻¹ is sufficient to resolve the key functional group bands in most organic molecules without introducing unnecessary noise. Co-adding multiple scans is a fundamental practice to enhance the signal-to-noise ratio, making weaker signals more discernible.
-
-
Data Processing and Cleaning:
-
After acquisition, the software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Perform a baseline correction if necessary to account for any sloping baselines caused by scattering or instrumental drift.
-
Clean the ATR crystal thoroughly with a suitable solvent to remove all traces of the sample.
-
The following diagram illustrates the key steps in the ATR-FTIR data acquisition process.
References
- 1. (R)-N-Boc-3-pyrrolidineacetic acid | 204688-60-8 [chemicalbook.com]
- 2. benchchem.com [benchchem.com]
- 3. echemi.com [echemi.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax [openstax.org]
- 6. orgchemboulder.com [orgchemboulder.com]
- 7. mdpi.com [mdpi.com]
- 8. academic.oup.com [academic.oup.com]
An In-depth Technical Guide to the Solubility of (R)-(1-Boc-pyrrolidin-3-yl)acetic acid in Organic Solvents
Abstract
(R)-(1-Boc-pyrrolidin-3-yl)acetic acid is a chiral building block of significant interest in contemporary pharmaceutical synthesis. Its utility in the development of novel therapeutics is intrinsically linked to its physicochemical properties, among which solubility stands as a cornerstone for reaction kinetics, purification strategies, and formulation design. This guide provides a comprehensive examination of the solubility characteristics of (R)-(1-Boc-pyrrolidin-3-yl)acetic acid in a range of common organic solvents. We will delve into the molecular structure to predict solubility behavior, provide a detailed, field-proven experimental protocol for accurate solubility determination, and discuss the practical implications of the resulting data for researchers, scientists, and drug development professionals.
Introduction: The Strategic Importance of (R)-(1-Boc-pyrrolidin-3-yl)acetic acid
(R)-(1-Boc-pyrrolidin-3-yl)acetic acid, with a molecular formula of C₁₁H₁₉NO₄ and a molecular weight of 229.27 g/mol , is a derivative of proline, a unique cyclic amino acid.[1][2] The presence of the tert-butoxycarbonyl (Boc) protecting group on the pyrrolidine nitrogen renders it a stable, versatile intermediate for peptide synthesis and the construction of complex heterocyclic scaffolds. The stereochemistry at the 3-position is crucial for its application in asymmetric synthesis, where precise control over the three-dimensional arrangement of atoms is paramount for biological activity.
A thorough understanding of the solubility of this compound is not merely an academic exercise; it is a critical prerequisite for its effective application.[3] Key processes influenced by solubility include:
-
Reaction Optimization: Ensuring the compound is fully dissolved in a reaction solvent is essential for achieving optimal reaction rates and yields.
-
Purification: Solubility differences are exploited in crystallization and chromatographic purification methods.
-
Formulation Development: For active pharmaceutical ingredients (APIs), solubility dictates the choice of delivery vehicle and impacts bioavailability.[3]
This guide will provide the foundational knowledge and practical tools to navigate the solubility landscape of this important synthetic intermediate.
Theoretical Considerations: Predicting Solubility from Molecular Structure
The solubility of a compound is governed by the principle of "like dissolves like", which posits that substances with similar polarities are more likely to be soluble in one another.[4][5][6] An analysis of the molecular structure of (R)-(1-Boc-pyrrolidin-3-yl)acetic acid reveals a molecule with distinct polar and non-polar regions, suggesting a nuanced solubility profile.
-
Polar Moieties: The molecule possesses a carboxylic acid (-COOH) group and a carbamate functional group. The carboxylic acid is capable of acting as both a hydrogen bond donor and acceptor, while the carbamate is a hydrogen bond acceptor. These groups contribute to the molecule's polarity and suggest solubility in polar solvents.[4][5]
-
Non-Polar Moieties: The tert-butyl group of the Boc protecting group is bulky and hydrophobic, representing a significant non-polar region. The pyrrolidine ring itself is largely aliphatic. These features suggest an affinity for less polar or non-polar solvents.
The interplay between these competing features determines the overall solubility. It is reasonable to hypothesize that the compound will exhibit good solubility in polar aprotic solvents that can engage in dipole-dipole interactions and hydrogen bonding, as well as some polar protic solvents. Its solubility is likely to be lower in highly non-polar solvents like alkanes.
Caption: Relationship between molecular structure and predicted solubility.
Experimental Determination of Solubility: The Saturation Shake-Flask Method
To move beyond theoretical predictions to quantitative data, a robust experimental protocol is required. The saturation shake-flask method is widely regarded as the gold standard for determining thermodynamic solubility due to its reliability and direct measurement of equilibrium.[7][8]
Principle
An excess amount of the solid solute, (R)-(1-Boc-pyrrolidin-3-yl)acetic acid, is added to a known volume of the solvent of interest. The mixture is agitated at a constant temperature until equilibrium is reached between the dissolved and undissolved solid. After separating the solid phase, the concentration of the solute in the supernatant is measured, which represents the thermodynamic solubility.[7][8]
Detailed Protocol
-
Preparation: Add an excess amount of (R)-(1-Boc-pyrrolidin-3-yl)acetic acid (e.g., 50-100 mg) to a series of vials, each containing a precise volume (e.g., 2.0 mL) of a different organic solvent. The presence of undissolved solid at the end of the experiment is crucial to confirm saturation.[8]
-
Equilibration: Seal the vials tightly to prevent solvent evaporation. Place the vials in a shaker or on a stir plate within a temperature-controlled environment (e.g., 25 °C). Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.[7] It is advisable to sample at multiple time points (e.g., 24, 48, and 72 hours) to confirm that the concentration has reached a plateau.[9]
-
Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle. Carefully withdraw a sample of the supernatant using a syringe fitted with a chemically resistant filter (e.g., 0.22 µm PTFE) to remove all undissolved particles.
-
Analysis: Accurately dilute the filtered supernatant with a suitable solvent. Quantify the concentration of (R)-(1-Boc-pyrrolidin-3-yl)acetic acid using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or mass spectrometry.
-
Calculation: Calculate the solubility in mg/mL or mol/L based on the measured concentration and the dilution factor.
Caption: Workflow for the Saturation Shake-Flask Solubility Assay.
Solubility Profile of (R)-(1-Boc-pyrrolidin-3-yl)acetic acid
The following table presents illustrative solubility data for (R)-(1-Boc-pyrrolidin-3-yl)acetic acid in a selection of common organic solvents at 25 °C, as would be determined by the protocol described above. This data is intended to serve as a practical guide for solvent selection.
| Solvent | Solvent Class | Polarity Index | Predicted Solubility (mg/mL) | Qualitative Classification |
| Dichloromethane (DCM) | Chlorinated | 3.1 | > 200 | Very Soluble |
| Methanol (MeOH) | Polar Protic | 5.1 | > 200 | Very Soluble |
| Tetrahydrofuran (THF) | Polar Aprotic (Ether) | 4.0 | > 150 | Freely Soluble |
| Ethyl Acetate (EtOAc) | Polar Aprotic (Ester) | 4.4 | ~ 100 | Soluble |
| Acetonitrile (ACN) | Polar Aprotic | 5.8 | ~ 75 | Soluble |
| Toluene | Aromatic Hydrocarbon | 2.4 | < 10 | Sparingly Soluble |
| Hexanes | Non-Polar Aliphatic | 0.1 | < 1 | Practically Insoluble |
Discussion of Results: The illustrative data aligns with our theoretical predictions. The compound demonstrates high solubility in polar solvents such as dichloromethane and methanol, where dipole-dipole interactions and hydrogen bonding can occur. Its solubility is moderate in solvents of intermediate polarity like ethyl acetate and acetonitrile. As predicted, in non-polar solvents like toluene and hexanes, where only weak van der Waals forces are at play, the compound is sparingly soluble to practically insoluble.
Conclusion and Practical Implications
This technical guide has established a framework for understanding and quantifying the solubility of (R)-(1-Boc-pyrrolidin-3-yl)acetic acid. The dual polar/non-polar nature of its structure results in a varied solubility profile, with high solubility in polar organic solvents and poor solubility in non-polar hydrocarbons.
For the practicing scientist, this information is directly applicable:
-
For Synthesis: Dichloromethane, THF, or methanol are excellent choices for reaction solvents.
-
For Purification: An anti-solvent crystallization could be developed using a solvent pair like methanol/toluene or DCM/hexanes, where the compound is highly soluble in the former and poorly soluble in the latter.
-
For Formulation: The data provides a starting point for identifying suitable solvent systems for preclinical studies.[3]
The provided shake-flask protocol offers a self-validating system for generating precise, reliable solubility data tailored to specific laboratory conditions. By integrating theoretical understanding with robust experimental practice, researchers can harness the full potential of (R)-(1-Boc-pyrrolidin-3-yl)acetic acid in their drug discovery and development endeavors.
References
- 1. (S)-2-(1-(tert-butoxycarbonyl)pyrrolidin-3-yl)acetic acid | C11H19NO4 | CID 1502098 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. Solubility Determination: What Is The Purpose And Approach To Solubility Studies? [dowdevelopmentlabs.com]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. youtube.com [youtube.com]
- 6. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]
- 7. researchgate.net [researchgate.net]
- 8. dissolutiontech.com [dissolutiontech.com]
- 9. who.int [who.int]
A Technical Guide to the Stability and Storage of (R)-(1-Boc-pyrrolidin-3-yl)acetic acid
Executive Summary
(R)-(1-Boc-pyrrolidin-3-yl)acetic acid is a chiral synthetic building block crucial in the development of novel therapeutics, particularly those incorporating a pyrrolidine scaffold.[1] The integrity of this intermediate is paramount, as any degradation, be it chemical or physical, can compromise the yield, purity, and biological activity of the final active pharmaceutical ingredient (API). This guide provides a comprehensive analysis of the stability profile of (R)-(1-Boc-pyrrolidin-3-yl)acetic acid, detailing its primary degradation pathways and offering field-proven protocols for its storage, handling, and stability assessment. Adherence to these guidelines is critical for researchers and drug development professionals to ensure the material's quality and the reproducibility of synthetic outcomes.
Physicochemical Properties and Identification
A foundational understanding of the compound's properties is essential before delving into its stability.
| Property | Value | Source(s) |
| Chemical Name | (R)-(1-Boc-pyrrolidin-3-yl)acetic acid | [2][3] |
| Synonyms | (R)-N-Boc-3-pyrrolidineacetic acid | [4] |
| CAS Number | 204688-60-8 | [2][3] |
| Molecular Formula | C₁₁H₁₉NO₄ | [3][4] |
| Molecular Weight | 229.27 g/mol | [3][4] |
| Appearance | White to off-white solid/powder | |
| Melting Point | ~138-143 °C | |
| Recommended Storage | 2-8°C, under inert gas, tightly sealed | [5] |
Core Stability Profile: Degradation Pathways and Physical Challenges
The stability of (R)-(1-Boc-pyrrolidin-3-yl)acetic acid is influenced by several key factors inherent to its structure: the acid-labile Boc protecting group, a polar carboxylic acid moiety, and its solid-state nature.
Chemical Stability & Degradation Pathways
The primary route of chemical degradation is the cleavage of the tert-butoxycarbonyl (Boc) protecting group. This carbamate is intentionally designed to be stable under neutral and basic conditions but readily removable under acidic conditions.[][7]
-
Acid-Mediated Deprotection: The Boc group is highly susceptible to cleavage in the presence of strong acids (e.g., trifluoroacetic acid, HCl) and even moderate Brønsted or Lewis acids.[][9] The mechanism involves protonation of the carbonyl oxygen, followed by the loss of a stable tert-butyl cation, which subsequently decomposes into isobutylene and a proton. The resulting carbamic acid is unstable and decarboxylates to yield the free secondary amine, (R)-pyrrolidin-3-ylacetic acid. The presence of acidic impurities in solvents or reagents can inadvertently trigger this degradation, leading to purity loss.
Caption: Acid-catalyzed degradation of the Boc protecting group.
-
Thermal and Photolytic Stress: While generally stable at recommended temperatures, prolonged exposure to elevated temperatures can accelerate degradation. Forced degradation studies often employ heat to predict long-term stability.[10] Similarly, photostability should be considered, and the material should be protected from direct light, a standard practice for complex organic molecules.[11]
-
Oxidative Degradation: The pyrrolidine ring and acetic acid side chain are generally robust. However, as a precautionary measure based on general chemical principles, contact with strong oxidizing agents should be avoided.[5]
Physical Stability
Physical changes can be as detrimental as chemical ones, affecting handling, solubility, and reactivity.
-
Hygroscopicity: The presence of the polar carboxylic acid group makes the compound susceptible to moisture absorption from the atmosphere.[12][13] This is a critical but often overlooked parameter. Water absorption can lead to:
-
Physical Caking: The powder may clump or form a solid mass, making accurate weighing and handling difficult.[14]
-
Chemical Degradation: Absorbed moisture can act as a medium for hydrolysis or other reactions, potentially accelerating the degradation pathways mentioned above.
-
Inaccurate Stoichiometry: If the material has absorbed significant water, its effective molecular weight changes, leading to errors in reaction stoichiometry.
-
-
Chiral Stability: The stereocenter at the 3-position of the pyrrolidine ring is robust and not prone to racemization under standard storage or reaction conditions. However, developing a chiral analytical method to confirm the enantiomeric excess (%ee) is a critical quality control step, especially after subjecting the material to harsh conditions in forced degradation studies.[15]
Recommended Storage and Handling Protocols
To preserve the integrity of (R)-(1-Boc-pyrrolidin-3-yl)acetic acid, a multi-faceted approach to storage and handling is required, focusing on controlling temperature and atmospheric exposure.
Optimal Storage Conditions
-
Temperature: Store refrigerated at 2-8°C .[5] This temperature range minimizes the rate of any potential thermal degradation. Do not freeze, as this offers no additional benefit and may introduce moisture through condensation cycles.
-
Atmosphere: Store under an inert atmosphere (e.g., Argon or Nitrogen). This displaces atmospheric moisture and oxygen, providing an extra layer of protection against hygroscopicity and potential long-term oxidation.
-
Container: Use a tightly sealed, opaque container to protect from moisture and light. Amber glass vials with PTFE-lined caps are ideal.
Protocol for Handling Hygroscopic Solids
Minimizing exposure to ambient air is the primary objective.
References
- 1. mdpi.com [mdpi.com]
- 2. 204688-60-8 Cas No. | (R)-(1-BOC-pyrrolidin-3-yl)-acetic acid | Apollo [store.apolloscientific.co.uk]
- 3. scbt.com [scbt.com]
- 4. (S)-2-(1-(tert-butoxycarbonyl)pyrrolidin-3-yl)acetic acid | C11H19NO4 | CID 1502098 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 1-Boc-pyrrolidine-3-carboxylic acid - Safety Data Sheet [chemicalbook.com]
- 7. Boc-Protected Amino Groups [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
- 10. Testing Drug Stability for Long-Term Storage [labonce.com]
- 11. researchgate.net [researchgate.net]
- 12. Hygroscopic: What it Means, What You Need to Know [corecheminc.com]
- 13. The MSDS HyperGlossary: Hygroscopic [ilpi.com]
- 14. tutorchase.com [tutorchase.com]
- 15. Chiral HPLC versus chiral SFC: evaluation of long-term stability and selectivity of Chiralcel OD using various eluents - PubMed [pubmed.ncbi.nlm.nih.gov]
The Cornerstone of Chirality: An In-Depth Technical Guide to Chiral Pyrrolidine Derivatives in Drug Discovery
Foreword: The Significance of Three-Dimensionality in Pharmacology
In the intricate world of drug discovery, the spatial arrangement of atoms within a molecule is paramount. Chirality, the property of a molecule to be non-superimposable on its mirror image, is a fundamental concept that dictates the interaction between a drug and its biological target. The human body is a chiral environment, composed of enantiomerically pure L-amino acids and D-sugars. Consequently, the different enantiomers of a chiral drug can exhibit vastly different pharmacological, pharmacokinetic, and toxicological profiles. The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, is a privileged scaffold in medicinal chemistry due to its structural rigidity, synthetic tractability, and its ability to present substituents in a well-defined three-dimensional orientation. This guide provides a comprehensive exploration of chiral pyrrolidine derivatives, from their synthesis to their profound impact on modern drug development.
I. The Chiral Pyrrolidine Scaffold: A Privileged Motif in Approved Therapeutics
The prevalence of the chiral pyrrolidine moiety in a wide array of FDA-approved drugs underscores its importance in medicinal chemistry. Its structural features allow for precise interactions with biological targets, leading to enhanced potency and selectivity. The following table summarizes key examples of such drugs, highlighting their therapeutic applications and mechanisms of action.[1][2][3][4]
| Drug Name | Therapeutic Class | Mechanism of Action | Chiral Pyrrolidine's Role |
| Vildagliptin | Antidiabetic | Dipeptidyl peptidase-4 (DPP-4) inhibitor | The chiral pyrrolidine core is crucial for binding to the active site of the DPP-4 enzyme.[5] |
| Saxagliptin | Antidiabetic | Dipeptidyl peptidase-4 (DPP-4) inhibitor | The cyanopyrrolidine moiety forms a reversible covalent bond with the catalytic serine residue of DPP-4.[5] |
| Anagliptin | Antidiabetic | Dipeptidyl peptidase-4 (DPP-4) inhibitor | The chiral pyrrolidine structure contributes to the high affinity and selectivity for the DPP-4 enzyme. |
| Teneligliptin | Antidiabetic | Dipeptidyl peptidase-4 (DPP-4) inhibitor | The pyrrolidine ring is a key component of the pharmacophore responsible for potent DPP-4 inhibition. |
| Captopril | Antihypertensive | Angiotensin-Converting Enzyme (ACE) inhibitor | The proline (pyrrolidine-2-carboxylic acid) scaffold mimics the C-terminal dipeptide of angiotensin I, enabling potent ACE inhibition. |
| Enalapril | Antihypertensive | Angiotensin-Converting Enzyme (ACE) inhibitor | A prodrug that is hydrolyzed in vivo to the active enalaprilat, which contains a proline moiety for ACE binding. |
| Lisinopril | Antihypertensive | Angiotensin-Converting Enzyme (ACE) inhibitor | A lysine analog of enalaprilat, retaining the critical proline-like pyrrolidine ring for ACE inhibition. |
| Clindamycin | Antibiotic | Lincosamide; inhibits bacterial protein synthesis | The chiral pyrrolidine-containing amino acid derivative is essential for its antibacterial activity.[3] |
| Ombitasvir | Antiviral | NS5A inhibitor | Used in combination therapy for Hepatitis C, the pyrrolidine core is part of the complex macrocyclic structure that binds to the viral NS5A protein.[3] |
| Daridorexant | Insomnia Treatment | Dual orexin receptor antagonist | The pyrrolidine ring is a key structural element contributing to the molecule's affinity for orexin receptors.[1] |
| Pacritinib | Anticancer | JAK2 inhibitor | A kinase inhibitor where the pyrrolidine moiety plays a role in the overall conformation and binding to the JAK2 enzyme.[1] |
| Futibatinib | Anticancer | FGFR4 inhibitor | The chiral pyrrolidine group is integral to the molecule's interaction with the fibroblast growth factor receptor 4.[1] |
II. The Art of Asymmetric Synthesis: Crafting Chiral Pyrrolidines
The synthesis of enantiomerically pure pyrrolidine derivatives is a cornerstone of modern organic chemistry. Several powerful strategies have been developed to achieve high levels of stereocontrol, with proline-catalyzed asymmetric reactions and the stereoselective synthesis of substituted pyrrolidines being particularly prominent.
A. Proline-Catalyzed Asymmetric Synthesis: A Paradigm of Organocatalysis
The amino acid L-proline has emerged as a remarkably effective and versatile organocatalyst for a wide range of asymmetric transformations. Its rigid pyrrolidine ring and the presence of both an amine and a carboxylic acid functionality allow it to facilitate reactions with high enantioselectivity. One of the most significant applications of proline catalysis is in the asymmetric aldol reaction, a powerful carbon-carbon bond-forming reaction.
Caption: Proline-catalyzed asymmetric aldol reaction workflow.
This protocol describes a representative proline-catalyzed asymmetric aldol reaction.
Materials:
-
L-Proline (catalyst)
-
4-Nitrobenzaldehyde (aldehyde)
-
Acetone (ketone and solvent)
-
Dimethyl sulfoxide (DMSO) (co-solvent, optional)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes and ethyl acetate for elution
Procedure:
-
To a stirred solution of L-proline (10-30 mol%) in acetone, add 4-nitrobenzaldehyde (1.0 equivalent). If solubility is an issue, a minimal amount of a co-solvent like DMSO can be added.
-
Stir the reaction mixture at room temperature for 24-72 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash with brine, then dry over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a mixture of hexanes and ethyl acetate as the eluent to afford the desired chiral aldol product.
-
Determine the enantiomeric excess (ee) of the product by chiral high-performance liquid chromatography (HPLC).
B. Stereoselective Synthesis of 2,5-Disubstituted Pyrrolidines
The 2,5-disubstituted pyrrolidine motif is a common feature in many natural products and pharmaceuticals. Its synthesis with high stereocontrol is a significant challenge. One effective method involves an iodocyclization of enantiopure homoallylic sulfonamides.[6]
Caption: Synthesis of trans-2,5-disubstituted pyrrolidines.
This protocol outlines the key cyclization step in the synthesis of trans-2,5-disubstituted pyrrolidines.[6]
Materials:
-
Enantiopure E/Z mixture of a homoallylic sulfonamide
-
Iodine (I₂)
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (MeCN)
-
Water
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Dissolve the homoallylic sulfonamide (1.0 equivalent) in a mixture of acetonitrile and water.
-
Add potassium carbonate (2.0 equivalents) and iodine (1.5 equivalents) to the solution.
-
Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC).
-
Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to reduce the excess iodine.
-
Extract the aqueous layer with dichloromethane (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the organic phase under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the trans-2,5-disubstituted 3-iodopyrrolidine. The unreacted Z-isomer of the homoallylic sulfonamide can also be recovered.
III. The Impact of Stereochemistry on Biological Activity: A Tale of Two Enantiomers
The precise three-dimensional arrangement of functional groups in a chiral pyrrolidine derivative is critical for its interaction with biological targets. Even a subtle change in stereochemistry can lead to a dramatic difference in biological activity, a phenomenon that is central to modern drug design.
Case Study: Pyrrolidine-Based GPR40 Agonists for Type 2 Diabetes
G-protein coupled receptor 40 (GPR40) is a promising target for the treatment of type 2 diabetes. The development of chiral pyrrolidine-containing GPR40 agonists has revealed the profound impact of stereochemistry on their pharmacological profile.
It was discovered that the enantiomers (R,R)-68 and (S,S)-68, both containing a cis-4-trifluoromethyl-pyrrolidine scaffold, exhibit differential effects. The (R,R)-enantiomer potentiates the binding of a radioligand, while the (S,S)-enantiomer displaces it. This stereospecific interaction translates to a difference in downstream signaling, with the (R,R)-enantiomer activating both Gq-coupled intracellular Ca²⁺ flux and Gs-coupled cAMP accumulation. This dual mechanism of action leads to glucose-dependent insulin and GLP-1 secretion, making it a more promising therapeutic candidate.
Caption: Dual signaling pathways activated by a chiral GPR40 agonist.
IV. Targeting Disease: Molecular Mechanisms of Pyrrolidine-Based Drugs
The versatility of the chiral pyrrolidine scaffold allows for its incorporation into drugs that target a wide range of diseases by interacting with specific molecular targets.
Dipeptidyl Peptidase-4 (DPP-4) Inhibition in Type 2 Diabetes
As highlighted in the table of approved drugs, several DPP-4 inhibitors containing a chiral pyrrolidine ring are used to treat type 2 diabetes. DPP-4 is an enzyme that inactivates the incretin hormones glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[7][8][9][10] By inhibiting DPP-4, these drugs increase the levels of active GLP-1 and GIP, leading to enhanced glucose-dependent insulin secretion and suppressed glucagon release.[8][9][10]
Caption: Mechanism of action of pyrrolidine-based DPP-4 inhibitors.
V. Conclusion and Future Perspectives
Chiral pyrrolidine derivatives have firmly established themselves as a cornerstone of modern drug discovery. Their unique structural properties, coupled with the development of sophisticated asymmetric synthetic methodologies, have enabled the creation of a diverse array of highly effective and selective therapeutic agents. The ability of the pyrrolidine scaffold to present substituents in a well-defined three-dimensional space will continue to be exploited in the design of novel drugs targeting a multitude of diseases. As our understanding of complex biological pathways deepens, the rational design of chiral pyrrolidine-based molecules will undoubtedly lead to the next generation of innovative medicines with improved efficacy and safety profiles.
VI. References
-
Davis, F. A.; Prasad, K. R.; and S. S. Kumar. Asymmetric Synthesis of trans-2,5-Disubstituted Pyrrolidines from Enantiopure Homoallylic Amines. Synthesis of Pyrrolidine (−)-197B. The Journal of Organic Chemistry, 2004, 69(15), 5087-5091. --INVALID-LINK--
-
Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Pharmacology, 2023. --INVALID-LINK--
-
Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines. ACS Organic & Inorganic Au, 2023. --INVALID-LINK--
-
Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. Molecules, 2017. --INVALID-LINK--
-
Pharmacology, Physiology, and Mechanisms of Action of Dipeptidyl Peptidase-4 Inhibitors. Endocrine Reviews, 2019. --INVALID-LINK--
-
Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines. PubMed, 2023. --INVALID-LINK--
-
DPP-4 Inhibition and the Path to Clinical Proof. Frontiers in Endocrinology, 2019. --INVALID-LINK--
-
Mechanism of action of inhibitors of dipeptidyl-peptidase-4 (DPP-4). ResearchGate, 2023. --INVALID-LINK--
-
Pharmacology of dipeptidyl peptidase-4 inhibitors and its use in the management of metabolic syndrome: a comprehensive review on drug repositioning. Journal of Diabetes & Metabolic Disorders, 2019. --INVALID-LINK--
-
Synthesis of 2,5-Disubstituted Pyrrolidine Alkaloids via A One-Pot Cascade Using Transaminase and Reductive Aminase Biocatalysts. ResearchGate, 2020. --INVALID-LINK--
-
Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers, 2023. --INVALID-LINK--
-
Pyrrolidine synthesis. Organic Chemistry Portal. --INVALID-LINK--
-
Stereoselective synthesis of pyrrolidine derivatives via reduction of substituted pyrroles. Organic Letters, 2007. --INVALID-LINK--
-
Recent insights about pyrrolidine core skeletons in pharmacology. PubMed Central, 2023. --INVALID-LINK--
-
Dipeptidyl peptidase-4 inhibitors: A new approach in diabetes treatment. ResearchGate, 2011. --INVALID-LINK--
-
Pyrrolidine Derivatives in Drug Discovery. PharmaBlock. --INVALID-LINK--
-
Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. PMC, 2024. --INVALID-LINK--
-
Proline Decarboxylation to Pyrrolidine. YouTube, 2020. --INVALID-LINK--
-
FDA-approved pyrrolidine-containing drugs in 2022. ResearchGate, 2023. --INVALID-LINK--
-
Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. MDPI, 2021. --INVALID-LINK--
-
Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. PubMed, 2024. --INVALID-LINK--
-
Asymmetric 'Clip-Cycle' Synthesis of Pyrrolidines and Spiropyrrolidines. White Rose Research Online, 2020. --INVALID-LINK--
-
Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Semantic Scholar, 2024. --INVALID-LINK--
-
Exploring G Protein-Coupled Receptors (GPCRs) Ligand Space via Cheminformatics Approaches: Impact on Rational Drug Design. Frontiers in Pharmacology, 2018. --INVALID-LINK--
References
- 1. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]
- 2. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Asymmetric Synthesis of trans-2,5-Disubstituted Pyrrolidines from Enantiopure Homoallylic Amines. Synthesis of Pyrrolidine (−)-197B - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacology, Physiology, and Mechanisms of Action of Dipeptidyl Peptidase-4 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. DPP-4 Inhibition and the Path to Clinical Proof - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Pharmacology of dipeptidyl peptidase-4 inhibitors and its use in the management of metabolic syndrome: a comprehensive review on drug repositioning - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Synthesis of (R)-(1-Boc-pyrrolidin-3-yl)acetic acid
Abstract
This comprehensive guide details a robust and stereoselective synthetic route to (R)-(1-Boc-pyrrolidin-3-yl)acetic acid, a valuable chiral building block in contemporary drug discovery and development. The described methodology initiates from the commercially available N-Boc-3-pyrrolidinone and proceeds through a sequence of a Wittig reaction, asymmetric hydrogenation, and ester hydrolysis. This document provides not only a step-by-step experimental protocol but also delves into the mechanistic underpinnings of each transformation, offering insights into the rationale behind the chosen conditions. The guide is intended for researchers, scientists, and professionals in the pharmaceutical and chemical industries, providing a self-validating framework for the synthesis and quality control of this important chiral intermediate.
Introduction: The Significance of (R)-(1-Boc-pyrrolidin-3-yl)acetic acid in Medicinal Chemistry
The pyrrolidine scaffold is a privileged motif in medicinal chemistry, frequently appearing in the structures of numerous biologically active compounds and approved pharmaceuticals.[1] The conformational rigidity of the five-membered ring can impart favorable pharmacokinetic and pharmacodynamic properties to a drug candidate. Specifically, chiral 3-substituted pyrrolidine derivatives serve as key intermediates in the synthesis of a wide range of therapeutic agents.
(R)-(1-Boc-pyrrolidin-3-yl)acetic acid, with its defined stereochemistry at the C3 position and orthogonal protecting groups on the nitrogen and carboxylic acid functionalities, is a highly versatile building block. The Boc (tert-butyloxycarbonyl) group provides a stable, acid-labile protection of the pyrrolidine nitrogen, allowing for selective transformations at the carboxylic acid moiety. This chiral synthon is instrumental in the development of novel therapeutics, including enzyme inhibitors and receptor modulators, where precise stereochemical control is paramount for biological activity and selectivity.
Overview of the Synthetic Strategy
The enantioselective synthesis of (R)-(1-Boc-pyrrolidin-3-yl)acetic acid is achieved through a three-step sequence, commencing with N-Boc-3-pyrrolidinone. This strategy is advantageous as it allows for the introduction of the chiral center at a late stage through a highly reliable asymmetric hydrogenation reaction.
The overall synthetic workflow is depicted below:
Caption: Overall synthetic workflow for (R)-(1-Boc-pyrrolidin-3-yl)acetic acid.
Reaction Scheme and Mechanistic Insights
Step 1: Wittig Reaction
The synthesis commences with a Wittig reaction between N-Boc-3-pyrrolidinone and a stabilized ylide, (carboethoxymethyl)triphenylphosphorane, to introduce the acetic acid ester side chain. Stabilized ylides are generally less reactive than non-stabilized ylides and tend to favor the formation of the (E)-alkene isomer, which is inconsequential in this synthesis as the double bond is subsequently reduced.
Reaction Scheme:
Causality of Experimental Choices: The use of a stabilized ylide ensures a clean and high-yielding olefination under relatively mild conditions. The reaction is typically performed in an aprotic solvent like tetrahydrofuran (THF) or dichloromethane (DCM) at room temperature.
Step 2: Asymmetric Hydrogenation
This is the key stereochemistry-determining step. The prochiral alkene, (1-Boc-pyrrolidin-3-ylidene)acetic acid ethyl ester, is subjected to asymmetric hydrogenation using a chiral ruthenium catalyst. A commonly employed and highly effective catalyst for this transformation is based on a ruthenium precursor and a chiral diphosphine ligand, such as (R)-BINAP ((R)-(+)-2,2'-bis(diphenylphosphino)-1,1'-binaphthyl).
Reaction Scheme:
Mechanistic Insight: The asymmetric hydrogenation catalyzed by Ru-BINAP complexes proceeds via a monohydride mechanism.[2] The active catalytic species, a ruthenium hydride, coordinates to the olefin. The substrate chelates to the metal center, and the steric and electronic properties of the chiral BINAP ligand create a chiral environment that directs the hydride transfer to one face of the double bond, leading to the formation of the desired (R)-enantiomer with high enantioselectivity. The choice of the (R)-BINAP ligand is crucial for obtaining the (R)-product.
Caption: Simplified catalytic cycle for Ru-BINAP asymmetric hydrogenation.
Step 3: Ester Hydrolysis
The final step is the saponification of the ethyl ester to the corresponding carboxylic acid. This is a standard transformation typically achieved under basic conditions, for example, using lithium hydroxide (LiOH) or sodium hydroxide (NaOH) in a mixture of water and a water-miscible organic solvent like THF or methanol.
Reaction Scheme:
Causality of Experimental Choices: Basic hydrolysis is a mild and efficient method for deprotecting the ethyl ester without affecting the acid-labile Boc protecting group. The reaction is typically run at room temperature to prevent any potential side reactions. Acidic workup is then required to protonate the carboxylate salt and yield the final product.
Detailed Experimental Protocol
Safety Precaution: This protocol involves the use of flammable solvents, strong bases, and high-pressure hydrogenation. All steps should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (safety glasses, lab coat, gloves) must be worn.
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| N-Boc-3-pyrrolidinone | ≥98% | Commercially available |
| (Carboethoxymethyl)triphenylphosphorane | ≥98% | Commercially available |
| Tetrahydrofuran (THF), anhydrous | Anhydrous | Commercially available |
| (R)-(+)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl ((R)-BINAP) | ≥98% | Commercially available |
| Diacetato(p-cymene)ruthenium(II) dimer | Commercially available | |
| Ethanol, absolute | Anhydrous | Commercially available |
| Lithium hydroxide monohydrate (LiOH·H₂O) | ACS reagent | Commercially available |
| Diethyl ether | ACS reagent | Commercially available |
| Ethyl acetate | ACS reagent | Commercially available |
| Hexanes | ACS reagent | Commercially available |
| Hydrochloric acid (HCl), 1M | Commercially available | |
| Sodium sulfate (Na₂SO₄), anhydrous | ACS reagent | Commercially available |
| Magnesium sulfate (MgSO₄), anhydrous | ACS reagent | Commercially available |
Step 1: Synthesis of (1-Boc-pyrrolidin-3-ylidene)acetic acid ethyl ester
-
To a solution of N-Boc-3-pyrrolidinone (1.0 eq.) in anhydrous THF (5 mL per mmol of ketone) under a nitrogen atmosphere, add (carboethoxymethyl)triphenylphosphorane (1.1 eq.).
-
Stir the reaction mixture at room temperature for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 3:1 hexanes/ethyl acetate eluent system.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes (e.g., 10% to 30%) to afford the title compound as a colorless oil.
Step 2: Asymmetric Hydrogenation to (R)-(1-Boc-pyrrolidin-3-yl)acetic acid ethyl ester
-
In a glovebox, charge a high-pressure reactor vessel with the catalyst precursor, [Ru(OAc)₂(p-cymene)]₂ (0.005 mol%), and (R)-BINAP (0.011 mol%).
-
Add anhydrous ethanol (2 mL per mmol of substrate) to the vessel.
-
Stir the mixture at room temperature for 10 minutes to form the pre-catalyst.
-
Add a solution of (1-Boc-pyrrolidin-3-ylidene)acetic acid ethyl ester (1.0 eq.) in anhydrous ethanol.
-
Seal the reactor, purge with hydrogen gas, and then pressurize to 50 atm of hydrogen.
-
Stir the reaction mixture at 50 °C for 24 hours.
-
Cool the reactor to room temperature and carefully vent the hydrogen gas.
-
Concentrate the reaction mixture under reduced pressure. The crude product is typically of high purity and can be used in the next step without further purification. Enantiomeric excess should be determined at this stage by chiral HPLC.
Step 3: Hydrolysis to (R)-(1-Boc-pyrrolidin-3-yl)acetic acid
-
Dissolve the crude (R)-(1-Boc-pyrrolidin-3-yl)acetic acid ethyl ester (1.0 eq.) in a 3:1 mixture of THF and water (4 mL per mmol of ester).
-
Add lithium hydroxide monohydrate (1.5 eq.) to the solution.
-
Stir the reaction mixture at room temperature for 4-6 hours, monitoring by TLC until the starting material is consumed.
-
Concentrate the reaction mixture under reduced pressure to remove the THF.
-
Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any non-polar impurities.
-
Cool the aqueous layer in an ice bath and acidify to pH 2-3 with 1M HCl.
-
Extract the product with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield (R)-(1-Boc-pyrrolidin-3-yl)acetic acid as a white solid or viscous oil.
Characterization and Quality Control
A self-validating protocol requires rigorous characterization of the final product to confirm its identity, purity, and stereochemical integrity.
| Parameter | Method | Expected Result |
| Identity | ¹H NMR, ¹³C NMR, MS | Spectra consistent with the structure of (R)-(1-Boc-pyrrolidin-3-yl)acetic acid. |
| Purity | ¹H NMR, HPLC | ≥95% purity. |
| Enantiomeric Excess | Chiral HPLC | ≥98% ee. |
¹H NMR (500 MHz, CDCl₃): δ (ppm) ~10-12 (br s, 1H, COOH), 3.20-3.60 (m, 4H, NCH₂), 2.50-2.70 (m, 1H, CH), 2.30-2.50 (m, 2H, CH₂COOH), 1.90-2.10 (m, 1H, pyrrolidine CH), 1.50-1.70 (m, 1H, pyrrolidine CH), 1.45 (s, 9H, C(CH₃)₃). Note: The exact chemical shifts may vary slightly.
¹³C NMR (125 MHz, CDCl₃): δ (ppm) ~178 (COOH), 154 (NCOO), 80 (C(CH₃)₃), 48-50 (NCH₂), 44-46 (NCH₂), 38-40 (CH₂COOH), 35-37 (CH), 30-32 (pyrrolidine CH₂), 28.5 (C(CH₃)₃).
Chiral HPLC Analysis:
-
Column: A polysaccharide-based chiral stationary phase (e.g., Chiralpak® series).
-
Mobile Phase: A mixture of n-hexane and isopropanol with a small amount of trifluoroacetic acid (e.g., 90:10:0.1 v/v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm. The retention times of the (R) and (S) enantiomers should be determined using a racemic standard. The enantiomeric excess is calculated from the peak areas of the two enantiomers.
References
Application Notes & Protocols: Strategic Development of a Synthetic Route for (R)-N-Boc-3-pyrrolidineacetic acid
Abstract
(R)-N-Boc-3-pyrrolidineacetic acid is a pivotal chiral building block in contemporary medicinal chemistry, serving as a key intermediate in the synthesis of a variety of pharmacologically active agents. Its structure, which features a stereochemically defined pyrrolidine core, a protected secondary amine, and a carboxylic acid side chain, offers a versatile scaffold for drug design. This document provides a detailed guide to a robust and scalable synthetic route for this compound, starting from the commercially available chiral precursor, (R)-1-Boc-3-pyrrolidinecarboxylic acid. The narrative emphasizes the rationale behind key experimental choices, provides detailed step-by-step protocols, and summarizes critical process data to ensure reproducibility and scientific integrity for researchers in drug development and process chemistry.
Introduction and Strategic Overview
The synthesis of enantiomerically pure substituted pyrrolidines is a subject of intense research due to their prevalence in natural products and pharmaceuticals.[1][2] (R)-N-Boc-3-pyrrolidineacetic acid is particularly valuable for its role in constructing complex molecular architectures where the stereochemistry at the 3-position is crucial for biological activity. The primary challenge in its synthesis lies in the stereocontrolled installation of the acetic acid side chain onto the pyrrolidine ring.
Several synthetic strategies can be envisioned:
-
Chiral Pool Synthesis: Utilizes readily available, inexpensive chiral starting materials, such as amino acids or hydroxy acids, to transfer stereochemical information to the target molecule.[3]
-
Asymmetric Catalysis: Employs a chiral catalyst to induce enantioselectivity in a key bond-forming step, such as a Michael addition or an alkylation.[4][5][6]
-
Enzymatic Resolution: Separates a racemic mixture into its constituent enantiomers using stereoselective enzymes, a method prized for its high selectivity and environmentally friendly conditions.[7][8]
This guide details a practical and efficient chiral pool approach starting from (R)-1-Boc-3-pyrrolidinecarboxylic acid. This strategy is advantageous due to the commercial availability of the starting material, which already contains the desired stereocenter and N-Boc protecting group, thereby simplifying the synthetic sequence. The core transformation involves a one-carbon homologation of the carboxylic acid to the desired acetic acid side chain.
Logical Workflow of the Selected Synthetic Route
The chosen pathway follows a logical progression from a protected chiral acid to the target molecule via a well-established homologation sequence. This multi-step process is designed for scalability and control.
Diagram 1: Overall Synthetic Workflow. This diagram outlines the three key phases of the synthesis: activation and reduction of the starting carboxylic acid, installation of the side chain via a nitrile intermediate, and final hydrolysis to yield the target product.
Detailed Experimental Protocols
The following protocols provide a comprehensive, step-by-step guide for the synthesis of (R)-N-Boc-3-pyrrolidineacetic acid.
Step 1: Synthesis of (R)-tert-butyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate
Objective: To reduce the carboxylic acid of the starting material to a primary alcohol. A direct reduction is possible, but often a two-step process involving esterification followed by reduction provides cleaner results and higher yields.
-
Scientific Rationale: The carboxylic acid is first converted to its methyl ester to create a more reactive substrate for reduction by lithium borohydride (LiBH₄). LiBH₄ is a milder reducing agent than LiAlH₄, offering better selectivity and a safer reaction profile, which is advantageous for preserving the Boc protecting group.
Materials:
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Mass/Volume |
|---|---|---|---|
| (R)-1-Boc-3-pyrrolidinecarboxylic acid | 215.25 | 23.2 | 5.0 g |
| Methanol (MeOH), anhydrous | 32.04 | - | 50 mL |
| Sulfuric Acid (H₂SO₄), concentrated | 98.08 | catalytic | ~0.1 mL |
| Lithium Borohydride (LiBH₄) | 21.78 | 34.8 | 0.76 g |
| Tetrahydrofuran (THF), anhydrous | 72.11 | - | 50 mL |
| Ethyl Acetate (EtOAc) | 88.11 | - | As needed |
| Saturated aq. NH₄Cl | - | - | As needed |
| Brine | - | - | As needed |
| Anhydrous MgSO₄ | 120.37 | - | As needed |
Protocol:
-
Esterification: To a solution of (R)-1-Boc-3-pyrrolidinecarboxylic acid (5.0 g, 23.2 mmol) in anhydrous methanol (50 mL), add concentrated sulfuric acid (0.1 mL) dropwise at room temperature. Heat the mixture to reflux and stir for 4 hours, monitoring by TLC until the starting material is consumed.
-
Work-up (Ester): Cool the reaction mixture to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate. Remove the methanol under reduced pressure. Dissolve the residue in ethyl acetate (100 mL) and wash with water (2 x 50 mL) and brine (50 mL). Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude methyl ester, which is used directly in the next step.
-
Reduction: Dissolve the crude methyl ester in anhydrous THF (50 mL) and cool the solution to 0 °C in an ice bath. Add lithium borohydride (0.76 g, 34.8 mmol) portion-wise, ensuring the temperature remains below 5 °C.
-
Reaction Progression: After the addition is complete, allow the mixture to warm to room temperature and stir for 16 hours.
-
Quenching and Work-up: Cool the reaction to 0 °C and carefully quench by the slow, dropwise addition of saturated aqueous NH₄Cl solution until gas evolution ceases. Dilute with ethyl acetate (100 mL) and water (50 mL). Separate the layers and extract the aqueous phase with ethyl acetate (2 x 50 mL).
-
Purification: Combine the organic layers, wash with brine (50 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude alcohol can be purified by flash column chromatography (Silica gel, 30-50% Ethyl Acetate in Hexanes) to yield the product as a colorless oil.
Step 2: Synthesis of (R)-tert-butyl 3-((tosyloxy)methyl)pyrrolidine-1-carboxylate
Objective: To convert the primary alcohol into a good leaving group in preparation for nucleophilic substitution.
-
Scientific Rationale: The hydroxyl group is a poor leaving group. Tosylation with p-toluenesulfonyl chloride (TsCl) in the presence of a base like triethylamine (TEA) or pyridine converts it into a tosylate, an excellent leaving group for subsequent Sₙ2 reactions.[9] Pyridine often serves as both the base and a catalyst.
Materials:
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Mass/Volume |
|---|---|---|---|
| (R)-tert-butyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate | 201.27 | 20.0 (assumed) | 4.03 g |
| p-Toluenesulfonyl chloride (TsCl) | 190.65 | 24.0 | 4.58 g |
| Pyridine, anhydrous | 79.10 | - | 40 mL |
| Dichloromethane (DCM), anhydrous | 84.93 | - | 40 mL |
| 1 M HCl | - | - | As needed |
| Saturated aq. NaHCO₃ | - | - | As needed |
| Brine | - | - | As needed |
Protocol:
-
Dissolve the alcohol (4.03 g, 20.0 mmol) in anhydrous pyridine (40 mL) and cool to 0 °C.
-
Add p-toluenesulfonyl chloride (4.58 g, 24.0 mmol) portion-wise, maintaining the temperature at 0 °C.
-
Stir the reaction mixture at 0 °C for 4-6 hours. Allow the reaction to proceed at 4 °C overnight.
-
Work-up: Quench the reaction with ice water (50 mL) and extract with dichloromethane (3 x 50 mL).
-
Purification: Combine the organic extracts and wash sequentially with cold 1 M HCl (2 x 50 mL, to remove pyridine), saturated aqueous NaHCO₃ (50 mL), and brine (50 mL). Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to afford the tosylate, which can often be used without further purification.
Step 3: Synthesis of (R)-tert-butyl 3-(cyanomethyl)pyrrolidine-1-carboxylate
Objective: To introduce a one-carbon unit that can be hydrolyzed to a carboxylic acid.
-
Scientific Rationale: The tosylate is displaced by a cyanide anion (from NaCN or KCN) in a classic Sₙ2 reaction. The nitrile functional group is an excellent precursor to a carboxylic acid, as it can be readily hydrolyzed under acidic or basic conditions. Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) are ideal solvents for this reaction as they are polar and aprotic, accelerating Sₙ2 reactions.
Materials:
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Mass/Volume |
|---|---|---|---|
| (R)-tert-butyl 3-((tosyloxy)methyl)pyrrolidine-1-carboxylate | 355.45 | 18.0 (assumed) | 6.40 g |
| Sodium Cyanide (NaCN) | 49.01 | 27.0 | 1.32 g |
| Dimethylformamide (DMF), anhydrous | 73.09 | - | 50 mL |
| Diethyl Ether (Et₂O) | 74.12 | - | As needed |
| Water | 18.02 | - | As needed |
Protocol:
-
Dissolve the tosylate (6.40 g, 18.0 mmol) in anhydrous DMF (50 mL).
-
Add sodium cyanide (1.32 g, 27.0 mmol). Caution: Cyanide is highly toxic. Handle with extreme care in a well-ventilated fume hood.
-
Heat the mixture to 60-70 °C and stir for 12-18 hours, monitoring the reaction by TLC.
-
Work-up: Cool the reaction to room temperature and pour it into a mixture of water (150 mL) and diethyl ether (150 mL).
-
Separate the layers and extract the aqueous phase with diethyl ether (3 x 75 mL).
-
Purification: Combine the organic layers, wash with brine (4 x 100 mL, to remove residual DMF), dry over anhydrous MgSO₄, filter, and concentrate in vacuo. The crude nitrile can be purified by column chromatography if necessary.
Step 4: Synthesis of (R)-N-Boc-3-pyrrolidineacetic acid
Objective: To hydrolyze the nitrile to the final carboxylic acid product.
-
Scientific Rationale: Basic hydrolysis (saponification) is employed to convert the nitrile to a carboxylate salt.[10] This method is often preferred over acid hydrolysis for Boc-protected compounds as it avoids the risk of premature deprotection of the acid-labile Boc group. The reaction is irreversible, driving it to completion. A final acidification step protonates the carboxylate salt to yield the desired carboxylic acid.[11][12]
Materials:
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Mass/Volume |
|---|---|---|---|
| (R)-tert-butyl 3-(cyanomethyl)pyrrolidine-1-carboxylate | 210.28 | 15.0 (assumed) | 3.16 g |
| Sodium Hydroxide (NaOH) | 40.00 | - | 6.0 g |
| Ethanol (EtOH) | 46.07 | - | 30 mL |
| Water | 18.02 | - | 30 mL |
| 3 M HCl | - | - | As needed |
| Diethyl Ether (Et₂O) | 74.12 | - | As needed |
Protocol:
-
Prepare a solution of sodium hydroxide (6.0 g) in a 1:1 mixture of ethanol and water (60 mL).
-
Add the nitrile (3.16 g, 15.0 mmol) to the basic solution and heat the mixture to reflux (approx. 90-100 °C).
-
Stir vigorously at reflux for 8-12 hours until the reaction is complete (ammonia evolution ceases, monitor by TLC).
-
Work-up: Cool the mixture to room temperature and concentrate under reduced pressure to remove the ethanol. Dilute the remaining aqueous solution with water (50 mL).
-
Wash the aqueous solution with diethyl ether (2 x 50 mL) to remove any non-acidic impurities.
-
Acidification: Cool the aqueous layer to 0 °C in an ice bath and carefully acidify to pH 2-3 by the slow, dropwise addition of 3 M HCl. A white precipitate should form.
-
Extraction: Extract the acidified aqueous phase with diethyl ether or ethyl acetate (3 x 75 mL).
-
Final Purification: Combine the organic extracts, wash with brine (50 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield (R)-N-Boc-3-pyrrolidineacetic acid as a white or off-white solid. The product can be further purified by recrystallization if required.[11]
Process Data and Characterization
The following table summarizes expected outcomes for the described synthetic route. Actual results may vary based on experimental conditions and scale.
| Step | Product Name | Expected Yield | Purity (Typical) | Key Analytical Data |
| 1 | (R)-tert-butyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate | 85-95% | >95% (after chromatography) | ¹H NMR: Confirms presence of CH₂OH group. MS (ESI+): [M+H]⁺, [M+Na]⁺ |
| 2 | (R)-tert-butyl 3-((tosyloxy)methyl)pyrrolidine-1-carboxylate | 90-98% | >95% | ¹H NMR: Shows characteristic tosyl aromatic protons and shift of CH₂ protons. |
| 3 | (R)-tert-butyl 3-(cyanomethyl)pyrrolidine-1-carboxylate | 75-85% | >95% | ¹H NMR: Appearance of CH₂CN signal. IR: Strong C≡N stretch (~2250 cm⁻¹). |
| 4 | (R)-N-Boc-3-pyrrolidineacetic acid | 80-90% | >98% | ¹H NMR: Disappearance of nitrile, broad COOH signal. MS (ESI-): [M-H]⁻. Optical Rotation. |
Visualization of Key Transformations
The core of the synthesis relies on the functional group interconversion to build the acetic acid side chain.
Diagram 2: Functional Group Interconversion Pathway. This flowchart highlights the critical transformations of the side chain at the C3 position of the pyrrolidine ring, from the initial carboxylic acid to the final acetic acid moiety.
References
- 1. Asymmetric Multicomponent Reactions: Diastereoselective Synthesis of Substituted Pyrrolidines and Prolines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update - PMC [pmc.ncbi.nlm.nih.gov]
- 3. crcu.jlu.edu.cn [crcu.jlu.edu.cn]
- 4. Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. scilit.com [scilit.com]
- 6. Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. benchchem.com [benchchem.com]
- 8. Combining Photochemical Oxyfunctionalization and Enzymatic Catalysis for the Synthesis of Chiral Pyrrolidines and Azepanes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. chemguide.co.uk [chemguide.co.uk]
- 11. (R)-N-Boc-3-pyrrolidineacetic acid synthesis - chemicalbook [chemicalbook.com]
- 12. (R)-N-Boc-3-pyrrolidineacetic acid | 204688-60-8 [chemicalbook.com]
Large-scale synthesis of (R)-(1-Boc-pyrrolidin-3-yl)acetic acid
An Application Note and Protocol for the Industrial-Scale Synthesis of (R)-(1-Boc-pyrrolidin-3-yl)acetic acid
Authored by: A Senior Application Scientist
Abstract
(R)-(1-Boc-pyrrolidin-3-yl)acetic acid is a pivotal chiral building block in modern medicinal chemistry and drug development. Its stereodefined 3-substituted pyrrolidine scaffold is a key structural motif in a variety of pharmacologically active agents. This document provides a detailed guide for the large-scale synthesis of this compound, focusing on a robust, scalable, and cost-effective strategy. We will delve into the rationale behind the chosen synthetic route, provide a step-by-step protocol, and discuss critical process parameters and analytical controls necessary for ensuring high yield and enantiopurity. This guide is intended for researchers, chemists, and process development professionals in the pharmaceutical and fine chemical industries.
Introduction: The Strategic Importance of a Chiral Synthon
The pyrrolidine ring is a privileged scaffold in pharmaceutical science, appearing in numerous FDA-approved drugs.[1][2] The specific enantiomer, (R)-(1-Boc-pyrrolidin-3-yl)acetic acid, provides a synthetically versatile handle for constructing complex molecules. The tert-butoxycarbonyl (Boc) protecting group offers robust protection under various conditions while allowing for facile deprotection, and the carboxylic acid moiety serves as a key point for amide bond formation or further chemical elaboration. The stereocenter at the 3-position is often crucial for target binding and biological efficacy, making enantiomerically pure synthesis a critical requirement.
Challenges in large-scale production include achieving high enantiomeric excess (e.e.), avoiding racemization, and developing scalable purification methods that do not rely on costly chromatographic separations. This protocol addresses these challenges through a strategy rooted in the "chiral pool," utilizing a readily available, enantiopure starting material.
Synthetic Strategy: Rationale for a Chiral Pool Approach
For the large-scale synthesis of a chiral molecule, three primary strategies are typically considered: asymmetric synthesis, chiral resolution of a racemate, and synthesis from a chiral pool.
References
Application Note: A Cost-Effective and Scalable Synthesis of (R)-(1-Boc-pyrrolidin-3-yl)acetic acid
Abstract
(R)-(1-Boc-pyrrolidin-3-yl)acetic acid is a valuable chiral building block in medicinal chemistry, integral to the synthesis of various pharmacologically active agents. The economic and stereocontrolled production of this intermediate is a critical consideration for drug development professionals. This application note provides a comprehensive guide to the cost-effective synthesis of this compound. We present a comparative analysis of prevalent synthetic strategies and detail a robust, scalable protocol based on the asymmetric hydrogenation of a prochiral olefin. This recommended route is distinguished by its operational simplicity, high overall yield, and exceptional enantioselectivity, making it an ideal choice for both research and manufacturing scales.
Introduction: The Significance of a Chiral Scaffold
The pyrrolidine ring is a privileged scaffold in modern drug discovery, appearing in a multitude of natural products and U.S. FDA-approved pharmaceuticals.[1] Its rigid, three-dimensional structure allows for the precise spatial orientation of functional groups, which is crucial for specific interactions with biological targets such as enzymes and receptors.[2] The stereochemistry of substituents on the pyrrolidine ring often dictates biological activity. (R)-(1-Boc-pyrrolidin-3-yl)acetic acid, in particular, serves as a key precursor for various therapeutic agents, including inhibitors of dipeptidyl peptidase-4 (DPP-4) for diabetes treatment and γ-aminobutyric acid (GABA) uptake inhibitors.[2][3]
Consequently, the development of efficient and economically viable methods to produce this molecule in high enantiomeric purity is of paramount importance. This guide addresses this need by evaluating common synthetic pathways and presenting a detailed, field-proven protocol.
Strategic Approaches to Enantioselective Pyrrolidine Synthesis
The primary challenge in synthesizing the target molecule is the stereoselective installation of the acetic acid moiety at the C3 position of the pyrrolidine ring. Several major strategies have been developed to achieve this:
-
Chiral Pool Synthesis: This approach utilizes readily available, inexpensive chiral molecules from nature, such as amino acids, as starting materials.[4] For instance, L-glutamic acid or (R)-aspartic acid can be converted through a multi-step sequence to the desired product.[5] While reliable, these routes can sometimes be lengthy, impacting overall yield and cost.
-
Asymmetric Catalysis: This modern strategy introduces chirality using a small amount of a chiral catalyst. Asymmetric hydrogenation of a prochiral precursor is a powerful example, often providing high enantioselectivity and efficiency.[6] Other methods include palladium-catalyzed cycloadditions and organocatalytic Michael additions.[7][8]
-
Chiral Resolution: This classic method involves the synthesis of a racemic mixture of the target compound or a precursor, followed by separation of the enantiomers. This is typically achieved by forming diastereomeric salts with a chiral resolving agent. This method is inherently inefficient, with a maximum theoretical yield of 50% for the desired enantiomer, and is often not cost-effective for large-scale production.
Comparative Analysis of Key Synthetic Routes
To identify the most cost-effective strategy, we compare three representative routes. The analysis focuses on starting material accessibility, process efficiency (step count and yield), and the stereochemical outcome.
| Parameter | Route A: Chiral Pool (from L-Glutamic Acid) | Route B: Asymmetric Hydrogenation | Route C: Classical Resolution |
| Starting Material | L-Glutamic Acid (Inexpensive, readily available) | 1-Boc-3-pyrrolidinone (Moderately priced) | Racemic (1-Boc-pyrrolidin-3-yl)acetic acid |
| Typical No. of Steps | 5-7 | 3 | 2 (plus resolution step) |
| Key Transformation | Multi-step functional group interconversion | Ru/Rh-catalyzed asymmetric hydrogenation | Diastereomeric salt formation and separation |
| Overall Yield | Moderate (~30-40%) | High (~75-85%) | Low (<50% of desired enantiomer) |
| Enantiopurity (ee) | High (>98%) | Excellent (>99%) | High (>98%, but requires careful optimization) |
| Advantages | Inexpensive starting material, well-established chemistry. | High efficiency, excellent stereocontrol, fewer steps.[6] | Conceptually simple. |
| Disadvantages | Long synthesis, potential for yield loss over many steps. | Requires expensive precious metal catalyst and chiral ligand. | Inherently wasteful (loses >50% of material), labor-intensive. |
Recommended Protocol: Asymmetric Hydrogenation Approach
This protocol is optimized for scalability, efficiency, and high enantiopurity. It proceeds in three main stages: olefination, asymmetric hydrogenation, and saponification.
Overall Synthetic Workflow
Caption: Recommended three-step synthesis workflow.
Rationale and Mechanistic Insights
This route is strategically designed for efficiency. The Horner-Wadsworth-Emmons (HWE) reaction is a reliable method for constructing the carbon-carbon double bond, creating the prochiral substrate. The key step is the asymmetric hydrogenation. Chiral ruthenium- or rhodium-phosphine complexes, such as those derived from BINAP, create a chiral environment around the metal center.[9] The substrate coordinates to the metal, and hydrogen is delivered to one face of the double bond preferentially, establishing the (R)-stereocenter with high fidelity. The final saponification is a standard and high-yielding hydrolysis of the ester to the desired carboxylic acid.
Detailed Step-by-Step Experimental Protocol
Step 1: Synthesis of ethyl 2-(1-(tert-butoxycarbonyl)pyrrolidin-3-ylidene)acetate
-
Reagent Preparation: To a three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add anhydrous tetrahydrofuran (THF, 5 mL per 1 g of NaH). Cool the suspension to 0 °C in an ice bath.
-
Base Addition: Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equivalents) portion-wise to the cooled THF.
-
HWE Reagent Addition: Add triethyl phosphonoacetate (1.2 equivalents) dropwise via a syringe, ensuring the internal temperature does not exceed 5 °C. Stir the resulting mixture at 0 °C for 30 minutes.
-
Ketone Addition: Add a solution of 1-Boc-3-pyrrolidinone (1.0 equivalent) in anhydrous THF (3 mL per 1 g of ketone) dropwise to the reaction mixture.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring for completion by Thin Layer Chromatography (TLC).
-
Workup: Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x volumes).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to yield the product as a colorless oil.
Step 2: Synthesis of (R)-ethyl (1-Boc-pyrrolidin-3-yl)acetate
-
Reactor Setup: In a high-pressure hydrogenation vessel, dissolve the unsaturated ester from Step 1 (1.0 equivalent) in degassed methanol (MeOH, 20 mL per 1 g of substrate).
-
Catalyst Addition: To this solution, add the chiral catalyst, for example, [Ru(p-cymene)((R)-BINAP)Cl]Cl (0.005-0.01 equivalents), under a stream of argon or nitrogen.
-
Hydrogenation: Seal the vessel, purge several times with hydrogen gas, and then pressurize to 50-60 bar of H₂. Stir the reaction mixture vigorously at 40-50 °C for 18-24 hours.
-
Monitoring: Monitor the reaction for completion by Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) using a chiral column to determine both conversion and enantiomeric excess (ee).
-
Workup: Upon completion, carefully vent the hydrogen and purge the vessel with nitrogen. Concentrate the reaction mixture under reduced pressure. The crude product can often be used directly in the next step after filtration through a short pad of silica gel to remove the catalyst.
Step 3: Synthesis of (R)-(1-Boc-pyrrolidin-3-yl)acetic acid
-
Hydrolysis Setup: Dissolve the crude (R)-ethyl ester from Step 2 (1.0 equivalent) in a mixture of THF and water (e.g., a 3:1 ratio).
-
Base Addition: Add lithium hydroxide monohydrate (LiOH·H₂O, 1.5-2.0 equivalents) and stir the mixture at room temperature until TLC or HPLC analysis indicates complete consumption of the starting ester (typically 4-6 hours).
-
Workup and Acidification: Concentrate the mixture under reduced pressure to remove the THF. Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any non-polar impurities. Cool the aqueous layer to 0 °C and carefully acidify to pH 3-4 with 1M hydrochloric acid (HCl).
-
Extraction: Extract the acidified aqueous layer with ethyl acetate (3x volumes).
-
Final Purification: Combine the organic extracts, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure to yield the final product, (R)-(1-Boc-pyrrolidin-3-yl)acetic acid, typically as a white to off-white solid.
Conclusion
The synthesis of (R)-(1-Boc-pyrrolidin-3-yl)acetic acid is a critical process for the development of numerous pharmaceutical candidates. While several synthetic routes are available, the three-step sequence involving a Horner-Wadsworth-Emmons olefination followed by a highly enantioselective asymmetric hydrogenation and final saponification represents the most cost-effective and scalable strategy. This approach provides excellent yields and exceptional enantiopurity, minimizing the need for costly chiral separations and ensuring a reliable supply of this vital building block for researchers and drug development professionals.
References
- 1. Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Recent Advances in Substrate-Controlled Asymmetric Induction Derived from Chiral Pool α-Amino Acids for Natural Product Synthesis | MDPI [mdpi.com]
- 5. Ex-chiral pool synthesis and pharmacological aspects of 3-pyrrolidinylisoxazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ousar.lib.okayama-u.ac.jp [ousar.lib.okayama-u.ac.jp]
- 7. Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Enantioselective Construction of Pyrrolidines by Palladium-Catalyzed Asymmetric [3 + 2] Cycloaddition of Trimethylenemethane with Imines [organic-chemistry.org]
- 9. Asymmetric hydrogenations for the synthesis of Boc-protected 4-alkylprolinols and prolines. | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols for Amide Coupling of (R)-(1-Boc-pyrrolidin-3-yl)acetic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of the (R)-Pyrrolidin-3-yl)acetic Acid Moiety
(R)-(1-Boc-pyrrolidin-3-yl)acetic acid is a chiral building block of significant interest in medicinal chemistry and drug development. Its rigid pyrrolidine scaffold introduces conformational constraint, which can be pivotal for enhancing binding affinity and selectivity to biological targets. The acetic acid side chain provides a versatile handle for the introduction of diverse functionalities through the formation of a stable amide bond. This application note provides a detailed guide to the most effective protocols for the amide coupling of this valuable intermediate, with a focus on the underlying chemical principles, practical execution, and comparative performance of common coupling reagents.
Choosing Your Coupling Strategy: A Comparative Overview
The formation of an amide bond from a carboxylic acid and an amine is a condensation reaction that requires the activation of the carboxylic acid moiety. The choice of coupling reagent is critical and depends on factors such as the steric hindrance of the substrates, the potential for side reactions, and the desired reaction conditions. Below is a comparative summary of three widely employed and highly effective coupling reagents for the derivatization of (R)-(1-Boc-pyrrolidin-3-yl)acetic acid.
| Coupling Reagent/System | Class | Key Advantages | Typical Reaction Time | Typical Yield Range |
| HATU | Uronium/Aminium Salt | High efficiency, fast reaction rates, suitable for sterically hindered amines.[1][2] | 1-6 hours | 85-95% |
| EDC/HOBt | Carbodiimide/Additive | Cost-effective, water-soluble byproducts are easily removed during aqueous workup.[3] | 12-24 hours | 70-90% |
| T3P® | Phosphonic Anhydride | Low epimerization risk, high purity of products, water-soluble byproducts simplify purification.[4][5] | 2-16 hours | 80-95% |
Protocol 1: High-Efficiency Coupling Using HATU
O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) is a highly effective coupling reagent, particularly for challenging or sterically hindered substrates.[1][2] It rapidly converts carboxylic acids into highly reactive OAt-active esters.
Mechanism of Action
The reaction proceeds via the formation of a carboxylate anion, facilitated by a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA). This carboxylate then attacks HATU to form a highly reactive OAt-active ester. The subsequent nucleophilic attack by the amine on this activated ester yields the desired amide and releases tetramethylurea and HOAt.[6]
Caption: General workflow for HATU-mediated amide coupling.
Detailed Experimental Protocol
Materials:
-
(R)-(1-Boc-pyrrolidin-3-yl)acetic acid (1.0 equiv)
-
Amine (1.0 - 1.2 equiv)
-
HATU (1.1 - 1.2 equiv)[1]
-
DIPEA (2.0 - 3.0 equiv)
-
Anhydrous DMF or DCM
Procedure:
-
To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add (R)-(1-Boc-pyrrolidin-3-yl)acetic acid (1.0 equiv) and dissolve it in anhydrous DMF (0.1-0.5 M).
-
Add HATU (1.2 equiv) and DIPEA (2.0 equiv) to the solution.[2]
-
Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.
-
Add the desired amine (1.1 equiv), either neat or as a solution in a small amount of anhydrous DMF.
-
Stir the reaction at room temperature for 1-6 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with 5% LiCl solution (to remove DMF), saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Protocol 2: The Classic EDC/HOBt Method
The use of a carbodiimide, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in conjunction with an additive like 1-Hydroxybenzotriazole (HOBt), is a well-established and cost-effective method for amide bond formation.[3]
Mechanism of Action
EDC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is prone to racemization and can rearrange to an unreactive N-acylurea. HOBt acts as a trapping agent, reacting with the O-acylisourea to form a more stable and less racemization-prone HOBt-ester. The amine then reacts with this active ester to furnish the amide. The urea byproduct from EDC is water-soluble, which simplifies its removal during workup.[3]
Caption: Experimental workflow for EDC/HOBt mediated coupling.
Detailed Experimental Protocol
Materials:
-
(R)-(1-Boc-pyrrolidin-3-yl)acetic acid (1.0 equiv)
-
Amine (1.0 - 1.2 equiv)
-
EDC·HCl (1.1 - 1.5 equiv)
-
HOBt (1.1 - 1.5 equiv)
-
DIPEA or Et₃N (2.0 - 3.0 equiv)
-
Anhydrous DCM or DMF
Procedure:
-
In a round-bottom flask, dissolve (R)-(1-Boc-pyrrolidin-3-yl)acetic acid (1.0 equiv), the amine (1.1 equiv), and HOBt (1.2 equiv) in anhydrous DCM or DMF.
-
Cool the mixture to 0°C in an ice bath with stirring.
-
Add EDC·HCl (1.2 equiv) portion-wise to the reaction mixture.
-
Add DIPEA (2.5 equiv) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction with water and dilute with an organic solvent like ethyl acetate or DCM.
-
Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Protocol 3: Mild and Efficient Coupling with T3P®
Propanephosphonic acid anhydride (T3P®) is a versatile and mild coupling reagent that offers excellent yields and high product purity with a simple workup procedure.[4][5] Its byproducts are water-soluble, making them easy to remove.[5]
Mechanism of Action
In the presence of a base, the carboxylic acid is deprotonated to a carboxylate anion. This anion attacks T3P®, forming a reactive mixed anhydride intermediate. The amine then undergoes nucleophilic acyl substitution at the activated carbonyl, yielding the amide product and water-soluble phosphonic acid byproducts.[7]
Caption: Simplified mechanism of T3P® mediated amide coupling.
Detailed Experimental Protocol
Materials:
-
(R)-(1-Boc-pyrrolidin-3-yl)acetic acid (1.0 equiv)
-
Amine (1.0 - 1.2 equiv)
-
T3P® (50% solution in a suitable solvent like ethyl acetate or DMF) (1.5 equiv)
-
A suitable base such as pyridine or DIPEA (3.0 - 4.0 equiv)
-
Anhydrous solvent (e.g., ethyl acetate, THF, or DCM)
Procedure:
-
To a stirred solution of (R)-(1-Boc-pyrrolidin-3-yl)acetic acid (1.0 equiv) and the amine (1.1 equiv) in the chosen anhydrous solvent, add the base (e.g., pyridine, 3.0 equiv).
-
Cool the mixture to 0°C.
-
Slowly add the T3P® solution (1.5 equiv) dropwise, maintaining the temperature at 0°C. A mild exotherm may be observed.
-
Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring by TLC or LC-MS.
-
Upon completion, quench the reaction by adding water or a saturated solution of NaHCO₃.
-
Extract the aqueous phase with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers and wash with water and then brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography if necessary.
Concluding Remarks
The choice of an amide coupling protocol for (R)-(1-Boc-pyrrolidin-3-yl)acetic acid should be guided by the specific requirements of the synthetic route, including the nature of the amine coupling partner, scale, and desired purity. For rapid and efficient couplings, particularly with challenging amines, HATU is an excellent choice. The EDC/HOBt method remains a reliable and economical option for a wide range of applications. For syntheses where minimizing epimerization is paramount and a straightforward workup is desired, T3P® presents a compelling alternative. The protocols detailed in this application note provide a robust starting point for the successful synthesis of diverse amide derivatives from this important chiral building block.
References
- 1. files01.core.ac.uk [files01.core.ac.uk]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. T3P Brochure | AMRI [amri.staging.ribbitt.com]
- 6. growingscience.com [growingscience.com]
- 7. Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Strategic Incorporation of (R)-(1-Boc-pyrrolidin-3-yl)acetic acid in Advanced Peptide Synthesis
Abstract
The design of therapeutically relevant peptides and peptidomimetics increasingly relies on the introduction of non-canonical amino acids to enforce specific secondary structures and enhance pharmacokinetic profiles. (R)-(1-Boc-pyrrolidin-3-yl)acetic acid, a conformationally constrained β-amino acid, serves as a powerful building block in this endeavor. Its rigid pyrrolidine scaffold can lock a peptide backbone into a desired bioactive conformation, potentially leading to increased receptor affinity, selectivity, and metabolic stability.[1][2] This guide provides an in-depth exploration of the principles and practical methodologies for the efficient incorporation of this reagent into peptide sequences using t-butyloxycarbonyl (Boc) solid-phase peptide synthesis (SPPS).
Introduction: The Rationale for Conformational Constraint
The biological activity of peptides is intrinsically linked to their three-dimensional structure. However, short linear peptides often exist as a dynamic ensemble of conformers in solution, which can lead to reduced receptor binding affinity and susceptibility to proteolytic degradation. Introducing conformationally restricted amino acids is a key strategy in peptidomimetic drug design to overcome these limitations.[2][3][4]
(R)-(1-Boc-pyrrolidin-3-yl)acetic acid offers a unique structural element. As a proline analog, its cyclic nature restricts the torsion angles of the peptide backbone, while the acetic acid side chain provides a different vector for functional group presentation compared to natural amino acids.[5][6] The strategic placement of this building block can:
-
Induce Specific Secondary Structures: Mimic β-turns or other folded structures crucial for biological recognition.[5]
-
Enhance Metabolic Stability: The non-natural structure provides resistance to enzymatic cleavage by proteases, extending the peptide's in vivo half-life.[1]
-
Improve Receptor Selectivity: By locking the peptide into a conformation that fits a specific receptor subtype, off-target effects can be minimized.[1]
-
Increase Cell Permeability: The pyrrolidine moiety can modulate the lipophilicity of the peptide, potentially improving its ability to cross cell membranes.[1]
This document outlines the core chemical principles and a validated protocol for leveraging these advantages in a research and drug development setting.
Reagent Profile and Handling
Chemical Structure
References
- 1. benchchem.com [benchchem.com]
- 2. lifechemicals.com [lifechemicals.com]
- 3. Synthesis of a conformationally constrained δ-amino acid building block - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Design, synthesis, and conformational analysis of azacycloalkane amino acids as conformationally constrained probes for mimicry of peptide secondary structures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
The Rising Star in Scaffolding: Application Notes on (R)-(1-Boc-pyrrolidin-3-yl)acetic Acid in Modern Medicinal Chemistry
In the landscape of contemporary drug discovery, the demand for molecular scaffolds that offer a blend of conformational rigidity, stereochemical precision, and synthetic versatility has never been greater. Among the privileged structures that have captured the attention of medicinal chemists, the pyrrolidine ring stands out for its significant three-dimensional character, enabling a nuanced exploration of pharmacophore space.[1][2] This guide focuses on a particularly valuable derivative: (R)-(1-Boc-pyrrolidin-3-yl)acetic acid (CAS No: 204688-60-8), a chiral building block increasingly recognized for its role in crafting novel therapeutics for a range of human diseases.
(R)-(1-Boc-pyrrolidin-3-yl)acetic acid, with its defined stereocenter and orthogonal protecting groups, serves as a robust starting point for creating structurally diverse compound libraries. Its acetic acid side chain provides a key vector for modification, most commonly through amide bond formation, a cornerstone reaction in pharmaceutical synthesis.[3] The Boc-protected nitrogen ensures controlled reactivity, allowing for sequential and site-selective functionalization. This technical guide provides an in-depth exploration of its application, supported by field-proven protocols and insights into the rationale behind key experimental choices.
Core Applications in Therapeutic Development
The utility of the (R)-pyrrolidine-3-acetic acid scaffold is demonstrated by its incorporation into molecules targeting a spectrum of diseases. The constrained nature of the pyrrolidine ring helps to pre-organize substituents into a conformationally favored state for binding to biological targets, often leading to enhanced potency and selectivity.
Chemokine Receptor Antagonism: Targeting the Fractalkine Pathway
A significant application of this scaffold is in the development of antagonists for the CX3CR1 receptor, a key player in the inflammatory cascade. The fractalkine (CX3CL1)-CX3CR1 pathway is implicated in chronic inflammatory diseases, neuropathic pain, and atherosclerosis. A patented series of pyrrolidin-3-ylacetic acid derivatives has been shown to possess an inhibitory effect on this pathway, highlighting the scaffold's potential for generating novel anti-inflammatory agents.[4] The core structure allows for the precise spatial arrangement of pharmacophoric elements necessary for effective receptor antagonism.
Anticoagulation Therapy: Inhibition of Factor XIa
In the quest for safer anticoagulants that uncouple thrombosis from hemostasis, Factor XIa (FXIa) has emerged as a promising target.[5] Pyrrolidine-based structures are well-suited for designing potent and selective FXIa inhibitors due to their ability to fit into the constrained active site of the enzyme.[6][7] While many examples use the related (R)-pyrrolidine-3-carboxylic acid, the acetic acid homolog provides an additional degree of freedom and a different vector for exploring the S1 and S2 pockets of the protease. Patents covering pyrrolidine-amide derivatives as FXIa inhibitors underscore the value of this scaffold in developing next-generation antithrombotics.[8]
Neurological Disorders: GABA Uptake Inhibition
The pyrrolidine-acetic acid framework serves as a mimic of γ-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the central nervous system. Derivatives of this scaffold have been extensively investigated as inhibitors of GABA transporters (GATs), with the goal of increasing synaptic GABA levels for the treatment of epilepsy and other neurological conditions.[9] Studies on closely related pyrrolidine-2-acetic acid derivatives have shown that stereochemistry and N-substitution are critical for potency and selectivity towards different GAT subtypes (GAT-1, GAT-3).[1][10] For instance, certain (2S)-pyrrolidine-2-acetic acid derivatives display IC50 values in the low micromolar range for GAT-1.[1][11] This body of research provides a strong rationale for exploring (R)-pyrrolidine-3-yl)acetic acid derivatives in the same capacity.
| Therapeutic Area | Biological Target | Scaffold/Derivative | Reported Activity (Analogues) | Reference |
| Inflammation/Pain | CX3CR1 Receptor | Pyrrolidin-3-ylacetic Acid | Inhibitory effect on pathway | [4] |
| Thrombosis | Factor XIa (FXIa) | Pyrrolidine-Amide Derivatives | Potent and selective inhibition | [6][8] |
| Neurological Disorders | GABA Transporter (GAT-1) | (2S)-Pyrrolidine-2-acetic Acid | IC50 = 5.1 µM, 6.6 µM, 9.4 µM | [1] |
| Neurological Disorders | GABA Transporter (GAT-3) | (2R,4R)-4-OH-Pyrrolidine-2-acetic Acid | IC50 = 19.9 µM | [1] |
Key Synthetic Protocol: Amide Bond Formation
The most frequent application of (R)-(1-Boc-pyrrolidin-3-yl)acetic acid in synthesis is its use as a carboxylic acid component in amide coupling reactions. The choice of coupling reagent is critical for ensuring high yield, minimizing side reactions, and preserving the stereochemical integrity of the chiral center. Below, we detail protocols for two of the most reliable and commonly employed coupling systems: EDC/HOBt and HATU.
Experimental Workflow: A Comparative Approach
Protocol 1: EDC/HOBt Mediated Coupling
This method is a cost-effective and widely used standard procedure. The addition of 1-hydroxybenzotriazole (HOBt) forms an active ester intermediate, which minimizes the risk of racemization and suppresses side reactions associated with the highly reactive O-acylisourea intermediate formed by EDC alone.
Materials:
-
(R)-(1-Boc-pyrrolidin-3-yl)acetic acid
-
Amine of interest
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
Standard aqueous workup and purification reagents
Procedure:
-
To a round-bottom flask under an inert atmosphere (N₂ or Ar), add (R)-(1-Boc-pyrrolidin-3-yl)acetic acid (1.0 eq) and the desired amine (1.0-1.2 eq).
-
Dissolve the solids in anhydrous DCM or DMF (approx. 0.1 M concentration).
-
Add HOBt (1.2 eq) to the solution.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add EDC·HCl (1.2 eq) portion-wise to the stirred solution.
-
Add DIPEA (2.0-3.0 eq) dropwise. A cloudy suspension may form.
-
Allow the reaction to slowly warm to room temperature and stir for 12-18 hours. Monitor progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with 5% citric acid solution, saturated aqueous NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel flash chromatography.
Causality & Insights: The use of HOBt is crucial. It acts as a nucleophilic catalyst that intercepts the O-acylisourea intermediate, forming an HOBt-ester. This new intermediate is more stable, less prone to racemization, and reacts cleanly with the amine. DIPEA is a non-nucleophilic base used to scavenge the HCl byproduct from EDC·HCl and to deprotonate the amine and carboxylic acid, facilitating the reaction.
Protocol 2: HATU Mediated Coupling
HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) is a more potent uronium salt-based coupling reagent. It is particularly effective for difficult couplings involving sterically hindered amines or electron-deficient substrates, and it is known for faster reaction times and very low rates of racemization.
Materials:
-
(R)-(1-Boc-pyrrolidin-3-yl)acetic acid
-
Amine of interest
-
HATU
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dimethylformamide (DMF)
-
Standard aqueous workup and purification reagents
Procedure:
-
To a round-bottom flask under an inert atmosphere, dissolve (R)-(1-Boc-pyrrolidin-3-yl)acetic acid (1.0 eq) in anhydrous DMF.
-
Add the amine of interest (1.0-1.2 eq) to the solution.
-
Add DIPEA (2.0-3.0 eq).
-
Add HATU (1.1 eq) in one portion. The reaction is often slightly exothermic.
-
Stir the mixture at room temperature for 2-6 hours. Monitor progress by TLC or LC-MS.
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3x).
-
Combine the organic layers and wash with 5% LiCl solution (to remove residual DMF), saturated aqueous NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel flash chromatography.
Causality & Insights: HATU is based on HOAt (1-hydroxy-7-azabenzotriazole), which is more reactive than HOBt. In the presence of a base like DIPEA, HATU rapidly converts the carboxylic acid into a highly reactive OAt-active ester. This species reacts swiftly with the amine, driving the reaction to completion quickly and efficiently, which is advantageous for challenging substrates where the EDC/HOBt system may be sluggish.[12]
Conclusion
(R)-(1-Boc-pyrrolidin-3-yl)acetic acid is a powerful and versatile chiral building block in medicinal chemistry. Its rigid, stereochemically defined scaffold provides an excellent platform for the synthesis of complex, biologically active molecules targeting a range of diseases from inflammation to thrombosis and neurological disorders. The straightforward application in robust amide coupling protocols, such as those employing EDC/HOBt or HATU, allows for its efficient incorporation into drug candidates. As the drive for novel, three-dimensional chemical matter continues, the strategic application of scaffolds like (R)-(1-Boc-pyrrolidin-3-yl)acetic acid will remain a cornerstone of successful drug discovery programs.
References
- 1. Synthesis and biological evaluation of new GABA-uptake inhibitors derived from proline and from pyrrolidine-2-acetic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. iris.unipa.it [iris.unipa.it]
- 3. chemimpex.com [chemimpex.com]
- 4. US8476301B2 - Pyrrolidin-3-ylacetic acid derivative - Google Patents [patents.google.com]
- 5. (S)-2-(1-(tert-butoxycarbonyl)pyrrolidin-3-yl)acetic acid | C11H19NO4 | CID 1502098 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. US10273236B2 - Macrocyclic factor XIa inhibitors bearing heterocyclic groups - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. GABA uptake inhibitors. Design, molecular pharmacology and therapeutic aspects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Development of new GABA uptake inhibitors derived from proline or from pyrrolidin-2-yl acetic acid [edoc.ub.uni-muenchen.de]
- 11. Design, synthesis and SAR studies of GABA uptake inhibitors derived from 2-substituted pyrrolidine-2-yl-acetic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. EP2358670B1 - A process for the preparation of tert-butyl (R)-3-vinylpyrrolidine-1-carboxylate and intermediates therefor - Google Patents [patents.google.com]
Application Notes and Protocols for the Synthesis of Macrocyclic Peptides Utilizing (R)-(1-Boc-pyrrolidin-3-yl)acetic acid
Introduction: The Rising Prominence of Macrocyclic Peptides in Drug Discovery
Macrocyclic peptides have emerged as a compelling class of therapeutic agents, bridging the gap between small molecules and large biologics.[1] Their unique molecular architecture, typically ranging from 500 to 2000 Da, offers a blend of favorable properties, including high binding affinity, enhanced metabolic stability, and the ability to modulate challenging drug targets such as protein-protein interactions (PPIs).[2][3] The cyclic nature of these peptides confers a degree of conformational rigidity, which can pre-organize the molecule into a bioactive conformation, leading to improved potency and selectivity.[4] This structural constraint also often renders them less susceptible to enzymatic degradation compared to their linear counterparts.[5]
The incorporation of non-natural or structurally diverse building blocks is a key strategy in the design of novel macrocyclic peptides with tailored pharmacological profiles. (R)-(1-Boc-pyrrolidin-3-yl)acetic acid is a particularly interesting scaffold, offering a unique combination of a constrained pyrrolidine ring and a flexible acetic acid linker. The pyrrolidine moiety can induce specific turns in the peptide backbone, influencing the overall conformation of the macrocycle, while the Boc protecting group allows for straightforward integration into standard solid-phase peptide synthesis (SPPS) workflows.[6] This application note provides a comprehensive guide to the synthesis of macrocyclic peptides incorporating (R)-(1-Boc-pyrrolidin-3-yl)acetic acid, covering the synthesis of the linear precursor via Boc-strategy SPPS and subsequent solution-phase macrocyclization.
The Strategic Advantage of (R)-(1-Boc-pyrrolidin-3-yl)acetic acid in Macrocycle Design
The choice of (R)-(1-Boc-pyrrolidin-3-yl)acetic acid as a building block is predicated on several key advantages that it imparts to the resulting macrocyclic peptide:
-
Conformational Constraint: The pyrrolidine ring, an analog of proline, introduces a significant conformational bias into the peptide backbone. This rigidity can help to lock the macrocycle into a specific, biologically active conformation, thereby enhancing its affinity and selectivity for its target.[7]
-
Enhanced Metabolic Stability: The incorporation of a non-natural, sterically hindered building block can protect the peptide from degradation by endogenous proteases, leading to an extended in vivo half-life.[6]
-
Modulation of Physicochemical Properties: The pyrrolidine moiety can influence the solubility and membrane permeability of the macrocyclic peptide, properties that are critical for drug development.[6]
-
Versatile Synthetic Handle: The acetic acid side chain provides a flexible linker for attachment to the peptide backbone, and the Boc-protected amine allows for seamless integration into established Boc-SPPS protocols.[8]
Experimental Workflow Overview
The synthesis of a macrocyclic peptide incorporating (R)-(1-Boc-pyrrolidin-3-yl)acetic acid is a multi-step process that can be broadly divided into three main stages:
-
Solid-Phase Peptide Synthesis (SPPS) of the Linear Precursor: The linear peptide is assembled on a solid support using a Boc/Bzl protection strategy.
-
Cleavage from the Resin: The fully assembled linear peptide is cleaved from the solid support, with simultaneous deprotection of the side-chain protecting groups.
-
Solution-Phase Macrocyclization: The linear peptide is cyclized in solution under high-dilution conditions to favor intramolecular cyclization over intermolecular polymerization.
Caption: General workflow for the synthesis of macrocyclic peptides.
Detailed Protocols
Part 1: Solid-Phase Synthesis of the Linear Peptide Precursor
This protocol describes the manual synthesis of a linear peptide on a 0.5 mmol scale using the Boc/Bzl protection strategy.
Materials:
-
Merrifield resin (1% DVB, 200-400 mesh, 0.5 mmol/g substitution)
-
Boc-protected amino acids
-
(R)-(1-Boc-pyrrolidin-3-yl)acetic acid
-
Dichloromethane (DCM), peptide synthesis grade
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Trifluoroacetic acid (TFA)
-
Diisopropylethylamine (DIEA)
-
N,N'-Diisopropylcarbodiimide (DIC)
-
1-Hydroxybenzotriazole (HOBt) or O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU)
-
Piperidine (for optional capping)
-
Acetic anhydride (for optional capping)
-
Kaiser test kit
Protocol:
-
Resin Swelling and First Amino Acid Coupling: a. Swell 1 g of Merrifield resin in DCM for 30 minutes in a peptide synthesis vessel. b. Prepare the cesium salt of the C-terminal Boc-amino acid. c. Add the Boc-amino acid cesium salt (2.0 mmol) to the resin in DMF and heat at 50°C for 12-24 hours.[9] d. Wash the resin with DMF (3x), DCM (3x), and methanol (3x). e. Dry the resin under vacuum.
-
Peptide Chain Elongation (per cycle): a. Boc Deprotection: i. Wash the resin with DCM (3x). ii. Add a solution of 50% TFA in DCM to the resin and agitate for 2 minutes.[10] iii. Drain the solution and add a fresh solution of 50% TFA in DCM. Agitate for 20-30 minutes.[10] iv. Wash the resin with DCM (3x) and isopropanol (3x). b. Neutralization: i. Wash the resin with DCM (3x). ii. Add a solution of 10% DIEA in DCM and agitate for 5 minutes. Repeat this step.[10] iii. Wash the resin with DCM (3x). c. Amino Acid Coupling: i. In a separate vessel, dissolve the next Boc-amino acid (1.5 mmol, 3 equivalents) and HOBt (1.5 mmol, 3 equivalents) in DMF. ii. Add DIC (1.5 mmol, 3 equivalents) to the amino acid solution and allow it to pre-activate for 10-15 minutes. iii. Add the activated amino acid solution to the resin and agitate for 1-2 hours. iv. Monitor the coupling reaction using the Kaiser test. If the test is positive (indicating free amines), repeat the coupling step.
-
Incorporation of (R)-(1-Boc-pyrrolidin-3-yl)acetic acid: a. Follow the standard peptide chain elongation cycle (steps 2a-2c). b. For the coupling step, use (R)-(1-Boc-pyrrolidin-3-yl)acetic acid as the carboxylic acid to be incorporated. c. Due to the potential for steric hindrance, it is recommended to use a more potent coupling reagent like HBTU for this step to ensure high coupling efficiency.[6]
-
Final Boc Deprotection: a. After the final coupling step, perform a final Boc deprotection as described in step 2a to reveal the N-terminal amine.
Part 2: Cleavage of the Linear Peptide from the Resin
This protocol describes the cleavage of the peptide from the Merrifield resin using hydrofluoric acid (HF). Caution: HF is extremely toxic and corrosive. This procedure must be performed in a specialized HF cleavage apparatus within a certified fume hood by trained personnel.
Materials:
-
Peptide-resin
-
Anisole (scavenger)
-
Liquid hydrofluoric acid (HF)
-
Diethyl ether, cold
-
HF cleavage apparatus
Protocol:
-
Preparation for Cleavage: a. Dry the peptide-resin thoroughly under vacuum. b. Transfer the resin to the reaction vessel of the HF cleavage apparatus. c. Add anisole as a scavenger (typically 1 mL per gram of resin).
-
HF Cleavage: a. Cool the reaction vessel to -5 to 0°C. b. Carefully condense liquid HF into the reaction vessel. c. Stir the mixture at 0°C for 1-2 hours. d. After the reaction is complete, remove the HF by vacuum distillation.
-
Peptide Precipitation and Washing: a. Transfer the resin and crude peptide mixture to a centrifuge tube. b. Add cold diethyl ether to precipitate the peptide. c. Wash the precipitate repeatedly with cold diethyl ether to remove the scavenger and other organic-soluble impurities. d. Dry the crude peptide under a stream of nitrogen.
Part 3: Solution-Phase Head-to-Tail Macrocyclization
This protocol describes the cyclization of the linear peptide in solution. High-dilution conditions are crucial to minimize intermolecular side reactions.[5]
Materials:
-
Crude linear peptide
-
DMF, high purity
-
DCM, high purity
-
HBTU or (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP)
-
DIEA
Protocol:
-
Dissolving the Linear Peptide: a. Dissolve the crude linear peptide in a mixture of DMF and DCM to a final concentration of approximately 0.1-1 mM. The exact concentration may need to be optimized for each specific peptide.[11]
-
Cyclization Reaction: a. To the peptide solution, add HBTU or PyBOP (1.2 equivalents) and DIEA (3 equivalents). b. Stir the reaction mixture at room temperature for 12-24 hours. c. Monitor the progress of the reaction by LC-MS.
-
Work-up: a. Once the reaction is complete, remove the solvent under reduced pressure. b. The crude cyclic peptide can then be purified by preparative reverse-phase HPLC.
Caption: Key steps in solution-phase macrocyclization.
Data Presentation: Expected Results and Characterization
The success of the synthesis should be monitored at each stage. The final macrocyclic peptide should be characterized thoroughly to confirm its identity and purity.
| Parameter | Expected Outcome | Analytical Method |
| Linear Peptide Synthesis | ||
| Coupling Efficiency | >99% per step | Kaiser Test |
| Crude Purity (after cleavage) | 50-90% (sequence dependent) | Analytical RP-HPLC |
| Molecular Weight | Confirmed | Mass Spectrometry (ESI-MS) |
| Macrocyclization | ||
| Cyclization Efficiency | >70% (optimization may be required) | LC-MS |
| Final Product | ||
| Final Purity (after purification) | >95% | Analytical RP-HPLC |
| Molecular Weight | Confirmed | High-Resolution Mass Spectrometry (HRMS) |
| Structure Confirmation | Consistent with expected structure | NMR Spectroscopy (¹H, ¹³C, COSY, TOCSY, NOESY) |
Troubleshooting and Key Considerations
-
Incomplete Coupling: If the Kaiser test indicates incomplete coupling during SPPS, especially after the incorporation of the pyrrolidine derivative, a second coupling with a more potent activating agent like HATU may be necessary.[6]
-
Oligomerization during Cyclization: If significant amounts of dimers or higher oligomers are observed during macrocyclization, the reaction should be repeated at a higher dilution.[12]
-
Racemization: Head-to-tail cyclization can sometimes lead to epimerization at the C-terminal amino acid. Careful selection of coupling reagents and reaction conditions can minimize this side reaction.[12]
-
Purification Challenges: The purification of macrocyclic peptides can be challenging due to their unique conformational properties. A systematic approach to optimizing the HPLC gradient and column chemistry is often required.
Conclusion
The synthesis of macrocyclic peptides incorporating (R)-(1-Boc-pyrrolidin-3-yl)acetic acid offers a powerful strategy for the development of novel therapeutic agents with enhanced pharmacological properties. The protocols outlined in this application note provide a robust framework for the successful synthesis and characterization of these complex molecules. By carefully controlling the reaction conditions at each step, from solid-phase synthesis to solution-phase cyclization, researchers can efficiently generate high-purity macrocyclic peptides for a wide range of applications in drug discovery and chemical biology.
References
- 1. Recent advances in peptide macrocyclization strategies - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D3CS01066J [pubs.rsc.org]
- 2. Synthesis of a Large Library of Macrocyclic Peptides Containing Multiple and Diverse N-alkylated Residues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of 20‐Membered Macrocyclic Pseudo‐Natural Products Yields Inducers of LC3 Lipidation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Peptidic Macrocycles - Conformational Sampling and Thermodynamic Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biotage.com [biotage.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. (R)-N-Boc-3-pyrrolidineacetic acid | 204688-60-8 [chemicalbook.com]
- 9. chempep.com [chempep.com]
- 10. peptide.com [peptide.com]
- 11. Head-to-tail cyclization of side chain-protected linear peptides to recapitulate genetically-encoded cyclized peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Macrocyclization strategies for cyclic peptides and peptidomimetics - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: A Strategic Guide to Protecting Group Chemistry for (R)-Pyrrolidin-3-yl Acetic Acid Derivatives
Introduction: The Strategic Importance of a Privileged Scaffold
(R)-pyrrolidin-3-yl acetic acid and its derivatives represent a cornerstone in modern medicinal chemistry. This chiral scaffold is a recurring motif in a multitude of biologically active molecules, including enzyme inhibitors and receptor agonists, making it a valuable building block in the drug discovery pipeline.[1][2] The inherent chirality and the presence of two key, orthogonally reactive functional groups—a secondary amine and a carboxylic acid—provide a versatile platform for constructing diverse and complex molecular architectures.[1]
However, the synthetic utility of this scaffold is entirely dependent on a robust and meticulously planned protecting group strategy. The nucleophilic secondary amine and the acidic carboxylic acid moiety must be temporarily masked to prevent unwanted side reactions and to direct reactivity to the desired position. This guide provides an in-depth analysis of protecting group strategies, explaining the causality behind experimental choices and offering detailed, field-proven protocols for researchers, scientists, and drug development professionals.
Pillar 1: The Doctrine of Orthogonality and Chiral Integrity
The successful synthesis of complex derivatives from (R)-pyrrolidin-3-yl acetic acid hinges on two fundamental principles: orthogonality and the preservation of stereochemical integrity.
Orthogonality: This principle dictates that multiple protecting groups within a molecule must be removable under distinct, non-interfering conditions.[3][4][5] For this scaffold, it is critical to be able to deprotect the amine for N-functionalization (e.g., alkylation, acylation) while the carboxylic acid remains protected, and vice-versa for C-terminal modifications like amide bond formation. The choice of an orthogonal set is the primary strategic decision in any synthetic route.
Chiral Integrity: The (R)-stereocenter is often essential for the desired pharmacological activity. It is imperative that the conditions used for protection and deprotection are mild enough to avoid racemization.[6][7] Harsh acidic or basic conditions, particularly at elevated temperatures, can compromise the enantiomeric purity of the final compound.
The following decision-making workflow illustrates the strategic selection of a protecting group pair based on the desired synthetic transformation.
Caption: Strategic workflow for selecting a protecting group approach.
Pillar 2: Protecting the Pyrrolidine Nitrogen
The secondary amine of the pyrrolidine ring is a versatile handle for introducing substituents that can modulate a compound's potency, selectivity, and pharmacokinetic properties. The two most reliable and widely used protecting groups for this purpose are the tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) groups.
| Protecting Group | Structure | Installation Reagent | Key Characteristics | Deprotection Conditions |
| Boc (tert-Butoxycarbonyl) | Boc-N | Di-tert-butyl dicarbonate (Boc₂O) | Stable to base, nucleophiles, and hydrogenolysis. Ideal for subsequent C-terminal modifications. | Acid-labile: TFA in DCM; 4M HCl in Dioxane.[8][9] |
| Cbz (Benzyloxycarbonyl) | Cbz-N | Benzyl chloroformate (Cbz-Cl) | Stable to mild acid and base. Orthogonal to tBu-based protecting groups. | Hydrogenolysis: H₂, Pd/C.[10][11] |
Protocol 1: N-Boc Protection of (R)-pyrrolidin-3-yl acetic acid
Principle: The Boc group is installed via reaction of the amine with di-tert-butyl dicarbonate under basic conditions. The reaction is robust, high-yielding, and proceeds under mild conditions that preserve chirality.[1][9]
Materials and Reagents:
-
(R)-pyrrolidin-3-yl acetic acid
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Sodium hydroxide (NaOH) or Sodium bicarbonate (NaHCO₃)
-
Dioxane or Tetrahydrofuran (THF)
-
Water
-
Diethyl ether or Ethyl acetate
-
3N Hydrochloric acid (HCl)
Step-by-Step Procedure:
-
Dissolve (R)-pyrrolidin-3-yl acetic acid (1.0 equiv) in a mixture of dioxane (or THF) and 1N NaOH solution at room temperature.[12]
-
To this stirring solution, add a solution of di-tert-butyl dicarbonate (1.1 equiv) in dioxane (or THF).
-
Stir the reaction mixture vigorously at room temperature for 1.5-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the mixture with diethyl ether and transfer to a separatory funnel.
-
Wash the organic phase with 1N NaOH to remove any unreacted starting material.
-
Combine the aqueous phases and acidify to pH 2-3 with 3N HCl at 0 °C.
-
Extract the acidified aqueous phase with ethyl acetate (3x).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield (R)-N-Boc-3-pyrrolidineacetic acid as a white solid or oil.[12]
Self-Validation & Troubleshooting:
-
Expected Outcome: The product, (R)-1-Boc-3-pyrrolidineacetic acid, is typically a white solid with a melting point around 138-143 °C.[13]
-
Incomplete Reaction: If TLC shows remaining starting material, add an additional 0.1 equiv of Boc₂O and allow the reaction to stir for another hour. Ensure the pH remains basic.
Protocol 2: N-Cbz Protection
Principle: The Cbz group is introduced using benzyl chloroformate under Schotten-Baumann conditions (in the presence of a base). This method is highly effective for protecting primary and secondary amines.
Materials and Reagents:
-
(R)-pyrrolidin-3-yl acetic acid
-
Benzyl chloroformate (Cbz-Cl)
-
Sodium carbonate (Na₂CO₃) or another suitable base
-
Acetone and Water
-
Diethyl ether
-
2N Hydrochloric acid (HCl)
Step-by-Step Procedure:
-
Dissolve (R)-pyrrolidin-3-yl acetic acid (1.0 equiv) in a 10% aqueous solution of Na₂CO₃ at 0 °C.
-
Add benzyl chloroformate (1.1 equiv) dropwise while maintaining the temperature at 0 °C and ensuring the solution remains basic.
-
Allow the mixture to warm to room temperature and stir for 2-4 hours.
-
Upon completion, wash the reaction mixture with diethyl ether to remove excess Cbz-Cl.
-
Acidify the aqueous layer to pH 2 with 2N HCl at 0 °C, which should precipitate the product.
-
Collect the solid by filtration, wash with cold water, and dry under vacuum. Alternatively, if the product is an oil, extract with ethyl acetate.
Self-Validation & Troubleshooting:
-
Product Purity: The crude product can be recrystallized from a suitable solvent system (e.g., ethyl acetate/hexanes) if necessary.
-
Over-reaction: Using a large excess of Cbz-Cl can lead to side products. Maintain stoichiometry and controlled addition.
Pillar 3: Protecting the Acetic Acid Moiety
Protecting the carboxylic acid as an ester is essential for reactions involving the pyrrolidine nitrogen or for syntheses where the free acid would interfere. The choice of ester is dictated by the desired deprotection method and its compatibility with the N-protecting group.
| Protecting Group | Structure | Installation Reagent | Key Characteristics | Deprotection Conditions |
| Benzyl (Bn) Ester | R-COOBn | Benzyl bromide (BnBr) + Base; or Benzyl alcohol + DCC/DMAP | Orthogonal to Boc protection. Removable under neutral conditions. | Hydrogenolysis: H₂, Pd/C.[10][14] |
| tert-Butyl (tBu) Ester | R-COOtBu | Isobutylene + Acid catalyst | Orthogonal to Cbz and Fmoc protection. Very acid sensitive. | Acid-labile: TFA in DCM.[14][15] |
| Methyl/Ethyl Ester | R-COOMe/Et | MeOH/EtOH + Acid catalyst (SOCl₂) | Simple to install. | Saponification: LiOH or NaOH in THF/H₂O.[14] |
Protocol 3: Benzyl Ester Formation
Principle: The carboxylic acid is converted to its benzyl ester via reaction with benzyl bromide in the presence of a non-nucleophilic base. This method is effective but requires the amine to be protected first to prevent N-benzylation.
Materials and Reagents:
-
N-Boc-(R)-pyrrolidin-3-yl acetic acid (from Protocol 1)
-
Benzyl bromide (BnBr)
-
Cesium carbonate (Cs₂CO₃) or Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF) or Acetonitrile
Step-by-Step Procedure:
-
Dissolve N-Boc-(R)-pyrrolidin-3-yl acetic acid (1.0 equiv) in anhydrous DMF.
-
Add Cs₂CO₃ (1.5 equiv) and stir the mixture at room temperature for 20 minutes.
-
Add benzyl bromide (1.2 equiv) dropwise to the suspension.
-
Stir the reaction at room temperature for 12-18 hours. Monitor by TLC.
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with water and then brine, dry over Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography (silica gel, hexanes/ethyl acetate gradient) to yield the pure benzyl ester.
Self-Validation & Troubleshooting:
-
N-Benzylation: Ensure the starting material is fully N-protected. A free amine will preferentially react with benzyl bromide.
-
Low Yield: Cs₂CO₃ is highly effective due to the solubility of the cesium carboxylate intermediate. If using K₂CO₃, the reaction may be slower and require gentle heating (40-50 °C).
Pillar 4: Orthogonal Strategies in Practice
The true power of this scaffold is unlocked when orthogonal protecting groups are used in concert. The Boc/Bn pair is a classic and highly effective combination.
Caption: Workflow for the Boc/Bn orthogonal strategy.
This strategy allows for two distinct synthetic routes from a common intermediate:
-
Path A (C-Terminal Modification): Selective deprotection of the benzyl ester via hydrogenolysis yields a free carboxylic acid, ready for amide coupling, while the Boc group remains intact. Subsequent treatment with acid removes the Boc group.
-
Path B (N-Terminal Modification): Selective deprotection of the Boc group with acid reveals the secondary amine for functionalization, while the benzyl ester is unaffected.[6][8] The benzyl group can then be removed in the final step.
Protocol 4: Selective Deprotection of Boc in the Presence of a Benzyl Ester
Principle: The tert-butyl carbamate (Boc) is highly susceptible to acid cleavage, while the benzyl ester is generally stable to these conditions, especially for short reaction times at room temperature.[8]
Materials and Reagents:
-
Boc-(R)-pyrrolidin-3-yl acetic acid benzyl ester
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM), anhydrous
-
Anisole or Triethylsilane (TES) (as a scavenger)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
Step-by-Step Procedure:
-
Dissolve the fully protected starting material (1.0 equiv) in anhydrous DCM (approx. 0.1 M solution).
-
Add a scavenger such as anisole (1-2 equiv) to the solution. This is crucial to trap the tert-butyl cation generated, preventing side reactions.[8]
-
Cool the solution to 0 °C in an ice bath.
-
Add TFA dropwise (typically 25-50% v/v with DCM).
-
Stir the reaction at 0 °C to room temperature, monitoring carefully by TLC (usually complete within 30-90 minutes).
-
Once the starting material is consumed, concentrate the reaction mixture under reduced pressure.
-
Re-dissolve the residue in DCM and carefully neutralize by washing with saturated NaHCO₃ solution.
-
Wash with brine, dry over Na₂SO₄, filter, and concentrate to yield the deprotected amine as its TFA salt or free base after neutralization.
Self-Validation & Troubleshooting:
-
Benzyl Ester Cleavage: If significant cleavage of the benzyl ester is observed, reduce the reaction time, lower the temperature, or use a milder acidic reagent like 4M HCl in dioxane.[8]
-
Incomplete Deprotection: Ensure fresh, high-quality TFA is used. If the reaction stalls, allow it to warm to room temperature for a longer period.
Conclusion
The synthesis of novel (R)-pyrrolidin-3-yl acetic acid derivatives is a strategically demanding yet rewarding endeavor in drug discovery. Success is not merely a matter of execution, but of foresight. By understanding the principles of orthogonality, selecting protecting groups whose removal conditions are mutually exclusive, and employing validated, mild protocols, researchers can confidently navigate complex synthetic pathways. The Boc/Bn and Cbz/tBu pairings provide robust and flexible platforms, enabling the selective functionalization required to build libraries of compounds and ultimately identify new therapeutic agents.
References
- 1. benchchem.com [benchchem.com]
- 2. files.core.ac.uk [files.core.ac.uk]
- 3. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. biosynth.com [biosynth.com]
- 6. benchchem.com [benchchem.com]
- 7. nbinno.com [nbinno.com]
- 8. benchchem.com [benchchem.com]
- 9. fishersci.co.uk [fishersci.co.uk]
- 10. researchgate.net [researchgate.net]
- 11. Cbz-Protected Amino Groups [organic-chemistry.org]
- 12. (R)-N-Boc-3-pyrrolidineacetic acid | 204688-60-8 [chemicalbook.com]
- 13. (R)-1-Boc-3-pyrrolidinecarboxylic acid 97 72925-16-7 [sigmaaldrich.com]
- 14. learninglink.oup.com [learninglink.oup.com]
- 15. peptide.com [peptide.com]
Application Notes and Protocols for Orthogonal Protecting Strategies for Pyrrolidine-3-Acetic Acid
<
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Pyrrolidine-3-Acetic Acid
Pyrrolidine-3-acetic acid is a valuable chiral building block in medicinal chemistry and drug discovery.[1] Its rigid, bicyclic-like structure provides a unique conformational constraint that is often exploited in the design of potent and selective enzyme inhibitors and receptor modulators.[2] The pyrrolidine ring can serve as a scaffold to orient pharmacophoric groups in a precise three-dimensional arrangement, enhancing binding affinity and biological activity.[3] Furthermore, the acetic acid side chain offers a key vector for further chemical modification or for mimicking the side chain of natural amino acids like aspartic acid.
Successful incorporation of the pyrrolidine-3-acetic acid moiety into complex target molecules, particularly in peptide synthesis or multi-step organic synthesis, necessitates a robust and flexible protecting group strategy.[4][5] The presence of two distinct functional groups—a secondary amine and a carboxylic acid—requires an orthogonal protection scheme. This ensures that one group can be selectively deprotected and reacted without affecting the other, allowing for controlled, stepwise elaboration of the molecule.[5] This guide provides a detailed overview of common orthogonal protecting group strategies for pyrrolidine-3-acetic acid, complete with field-proven protocols and insights into experimental design.
Selecting an Orthogonal Protecting Group Strategy
The core principle of an orthogonal protecting group strategy is the use of protecting groups that are removed under distinct, non-interfering conditions.[5] For pyrrolidine-3-acetic acid, this involves choosing one protecting group for the secondary amine (the pyrrolidine nitrogen) and a different, compatible protecting group for the carboxylic acid. The choice of a specific orthogonal pair is dictated by the overall synthetic plan, including the reaction conditions of subsequent steps and the desired final deprotection strategy.[6]
Two of the most widely employed and reliable orthogonal strategies are the Boc/Bzl and Fmoc/tBu combinations.
-
Boc/Bzl Strategy: The pyrrolidine nitrogen is protected as a tert-butoxycarbonyl (Boc) carbamate, which is labile to strong acids (e.g., trifluoroacetic acid, TFA). The carboxylic acid is protected as a benzyl (Bzl) ester, which is stable to the acidic conditions used for Boc removal but is readily cleaved by catalytic hydrogenolysis.[7][8]
-
Fmoc/tBu Strategy: The nitrogen is protected with the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group, typically removed with a solution of piperidine in an organic solvent.[9][10] The carboxylic acid is protected as a tert-butyl (tBu) ester, which is stable to the basic conditions of Fmoc deprotection but is cleaved by strong acids.[11]
The following diagram illustrates the concept of orthogonality using the Boc/Bzl and Fmoc/tBu strategies as examples.
Caption: Orthogonal protecting group strategies for pyrrolidine-3-acetic acid.
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the protection and selective deprotection of pyrrolidine-3-acetic acid.
Protocol 1: N-Boc Protection of Pyrrolidine-3-acetic Acid
This protocol describes the protection of the secondary amine of pyrrolidine-3-acetic acid with a tert-butoxycarbonyl (Boc) group.
Materials:
-
Pyrrolidine-3-acetic acid
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Sodium hydroxide (NaOH)
-
Dioxane
-
Water (deionized)
-
Ethyl acetate
-
1 M Hydrochloric acid (HCl)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve pyrrolidine-3-acetic acid (1.0 eq) in a 1:1 mixture of dioxane and 1 M aqueous NaOH (2.0 eq) with stirring in an ice bath.
-
Add a solution of di-tert-butyl dicarbonate (1.1 eq) in dioxane dropwise to the reaction mixture, maintaining the temperature at 0-5 °C.[12]
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, concentrate the mixture under reduced pressure to remove the dioxane.
-
Wash the remaining aqueous solution with ethyl acetate to remove any unreacted Boc₂O.
-
Cool the aqueous layer in an ice bath and carefully acidify to pH 2-3 with 1 M HCl.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield N-Boc-pyrrolidine-3-acetic acid.[12]
Protocol 2: Benzyl Esterification of N-Boc-Pyrrolidine-3-acetic Acid
This protocol details the protection of the carboxylic acid functionality as a benzyl ester.
Materials:
-
N-Boc-pyrrolidine-3-acetic acid
-
Benzyl bromide (BnBr)
-
Cesium carbonate (Cs₂CO₃) or Potassium Carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve N-Boc-pyrrolidine-3-acetic acid (1.0 eq) in anhydrous DMF.
-
Add cesium carbonate (1.5 eq) or potassium carbonate (2.0 eq) to the solution and stir for 15-30 minutes at room temperature.
-
Add benzyl bromide (1.1 eq) dropwise to the mixture.
-
Stir the reaction at room temperature for 4-6 hours or until completion as monitored by TLC.
-
Pour the reaction mixture into water and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired N-Boc-pyrrolidine-3-acetic acid benzyl ester.
Protocol 3: Selective Deprotection of the Orthogonally Protected Pyrrolidine-3-acetic Acid
This section provides the protocols for the selective removal of either the N-Boc or the C-Bzl protecting group.
A. Selective N-Boc Deprotection (Acidolysis)
-
Dissolve the N-Boc-pyrrolidine-3-acetic acid benzyl ester (1.0 eq) in dichloromethane (DCM).
-
Add trifluoroacetic acid (TFA) (10-20 eq) dropwise at 0 °C.[13]
-
Stir the reaction at room temperature for 1-2 hours.
-
Monitor the deprotection by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Co-evaporate with toluene (3x) to remove residual TFA.
-
The resulting pyrrolidine-3-acetic acid benzyl ester trifluoroacetate salt can often be used directly in the next step after neutralization or can be purified further.
B. Selective Benzyl Ester Deprotection (Hydrogenolysis)
-
Dissolve the N-Boc-pyrrolidine-3-acetic acid benzyl ester (1.0 eq) in a suitable solvent such as methanol, ethanol, or ethyl acetate.
-
Carefully add 10% palladium on carbon (Pd/C) catalyst (5-10 mol%).[14]
-
Secure the reaction flask to a hydrogenation apparatus, evacuate the flask, and backfill with hydrogen gas (H₂). Repeat this cycle three times.
-
Stir the reaction mixture vigorously under a hydrogen atmosphere (typically 1 atm) at room temperature.
-
Monitor the reaction progress by TLC.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Caution: The catalyst can be pyrophoric and should be handled with care, ensuring it remains wet.
-
Concentrate the filtrate under reduced pressure to yield N-Boc-pyrrolidine-3-acetic acid.[14]
The workflow for the protection and selective deprotection of pyrrolidine-3-acetic acid using the Boc/Bzl strategy is depicted below.
Caption: Boc/Bzl protection and deprotection workflow.
Summary of Protecting Groups and Cleavage Conditions
The following table summarizes the key characteristics of the discussed protecting groups, providing a quick reference for selecting the appropriate orthogonal strategy.
| Protecting Group | Functionality Protected | Introduction Reagents | Cleavage Conditions | Orthogonal To |
| Boc (tert-butoxycarbonyl) | Amine | Boc₂O, base | Strong Acid (TFA, HCl)[15] | Cbz, Bzl, Fmoc |
| Cbz (Carboxybenzyl) | Amine | Cbz-Cl, base[14] | Catalytic Hydrogenolysis (H₂, Pd/C)[14] | Boc, tBu, Fmoc |
| Fmoc (9-fluorenylmethyloxycarbonyl) | Amine | Fmoc-Cl, Fmoc-OSu, base[16] | Base (e.g., 20% Piperidine in DMF)[13] | Boc, Cbz, tBu, Bzl |
| Bzl (Benzyl ester) | Carboxylic Acid | BnBr, base or BnOH, acid catalyst | Catalytic Hydrogenolysis (H₂, Pd/C)[17][18] | Boc, tBu, Fmoc |
| tBu (tert-butyl ester) | Carboxylic Acid | Isobutylene, acid catalyst[11] | Strong Acid (TFA, HCl)[19] | Cbz, Bzl, Fmoc |
Conclusion
The successful synthesis of complex molecules incorporating the pyrrolidine-3-acetic acid scaffold is critically dependent on the strategic implementation of orthogonal protecting groups. The Boc/Bzl and Fmoc/tBu strategies are robust and widely applicable, offering the flexibility required for modern synthetic chemistry. By carefully considering the stability and cleavage conditions of each protecting group in the context of the overall synthetic route, researchers can efficiently and selectively functionalize the amine and carboxylic acid moieties of pyrrolidine-3-acetic acid, enabling the creation of novel and potent therapeutic agents. The protocols and data presented in this guide serve as a practical resource for chemists in the pharmaceutical and biotechnology industries.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis and in silico studies of some new pyrrolidine derivatives and their biological evaluation for analgesic and anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. peptide.com [peptide.com]
- 5. jocpr.com [jocpr.com]
- 6. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 7. Acid-Facilitated Debenzylation of N-Boc, N-Benzyl Double Protected 2-Aminopyridinomethylpyrrolidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. mdpi.com [mdpi.com]
- 11. benchchem.com [benchchem.com]
- 12. (R)-N-Boc-3-pyrrolidineacetic acid | 204688-60-8 [chemicalbook.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. fishersci.co.uk [fishersci.co.uk]
- 16. rsc.org [rsc.org]
- 17. Rapid Chemoselective Deprotection of Benzyl Esters by Nickel Boride [organic-chemistry.org]
- 18. Benzyl Esters [organic-chemistry.org]
- 19. tert-Butyl Esters [organic-chemistry.org]
Application Note: A Guide to the Synthesis and Application of (R)-(1-Boc-pyrrolidin-3-yl)acetic Acid in VHL-Recruiting PROTACs
Introduction: The Dawn of Targeted Protein Degradation
The paradigm of therapeutic intervention is shifting from occupancy-driven inhibition to event-driven elimination. At the forefront of this revolution are Proteolysis Targeting Chimeras (PROTACs), a novel class of molecules engineered to hijack the cell's own machinery for protein disposal—the Ubiquitin-Proteasome System (UPS).[1][2] Unlike traditional inhibitors that require sustained binding to a target's active site, PROTACs act catalytically to induce the degradation of an entire target protein, offering the potential to address previously "undruggable" targets and overcome resistance mechanisms.[1][3]
A PROTAC is a heterobifunctional molecule composed of three key elements: a "warhead" ligand that binds the protein of interest (POI), an "anchor" ligand that recruits an E3 ubiquitin ligase, and a chemical linker connecting the two.[][5] This tripartite structure acts as a molecular bridge, artificially inducing proximity between the POI and the E3 ligase. This proximity facilitates the transfer of ubiquitin from the E2-conjugating enzyme to lysine residues on the POI, marking it for destruction by the 26S proteasome.[1][6]
Among the 600+ E3 ligases in the human proteome, the von Hippel-Lindau (VHL) E3 ligase is one of the most successfully and widely utilized in PROTAC design.[7][8] This is largely due to the availability of potent, well-characterized small molecule ligands that mimic the binding of its natural substrate, the hypoxia-inducible factor 1α (HIF-1α).[9][10]
This application note provides a detailed guide for researchers on the strategic use of (R)-(1-Boc-pyrrolidin-3-yl)acetic acid , a versatile chemical building block, in the modular synthesis of VHL-recruiting PROTACs. We will explore the underlying mechanism, provide detailed synthetic protocols, and outline the necessary characterization and validation workflows.
Section 1: The PROTAC Mechanism of Action
The efficacy of a PROTAC is not determined by its binding affinity alone but by its ability to form a stable and productive ternary complex (POI-PROTAC-E3 ligase).[11][12] The formation of this complex is the critical, rate-limiting step that initiates the degradation cascade.[11] The linker's length, composition, and attachment points are all crucial parameters that influence the geometry and stability of this complex, ultimately dictating the degradation efficiency.[13][14]
The catalytic cycle of a PROTAC can be summarized as follows:
-
Binary Complex Formation: The PROTAC independently binds to the POI and the E3 ligase (VHL in this case) in the cellular environment.[3]
-
Ternary Complex Formation: The two binary complexes associate to form the key POI-PROTAC-VHL ternary complex.[1]
-
Ubiquitination: Within the ternary complex, the E3 ligase catalyzes the transfer of ubiquitin molecules to the surface of the POI.
-
Recognition and Degradation: The poly-ubiquitinated POI is recognized and degraded by the 26S proteasome.
-
Recycling: The PROTAC is released and can initiate another cycle of degradation, underpinning its catalytic nature.[1][2]
References
- 1. What are PROTACs? Mechanisms, advantages, and challenges | Drug Discovery News [drugdiscoverynews.com]
- 2. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]
- 3. portlandpress.com [portlandpress.com]
- 5. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 9. Targeting the von Hippel–Lindau E3 Ubiquitin Ligase Using Small Molecules To Disrupt the VHL/HIF-1α Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Rationalizing PROTAC-mediated Ternary Complex Formation using Rosetta - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. lifesensors.com [lifesensors.com]
- 14. What are PROTAC Linkers? | BroadPharm [broadpharm.com]
Application Notes and Protocols for (R)-(1-Boc-pyrrolidin-3-yl)acetic Acid Derivatives in Drug Discovery
Introduction: The (R)-(1-Boc-pyrrolidin-3-yl)acetic Acid Scaffold - A Privileged Motif in Medicinal Chemistry
The (R)-(1-Boc-pyrrolidin-3-yl)acetic acid moiety and its derivatives represent a cornerstone in modern medicinal chemistry. This chiral scaffold, characterized by a pyrrolidine ring substituted at the 3-position with an acetic acid group and a tert-butyloxycarbonyl (Boc) protected nitrogen, offers a unique combination of structural rigidity, synthetic tractability, and three-dimensional complexity.[1][2] These attributes make it an ideal starting point for the development of a diverse array of biologically active molecules. The pyrrolidine ring mimics the structure of the amino acid proline, allowing for favorable interactions with various biological targets.[3] Furthermore, the defined stereochemistry at the 3-position is often critical for potent and selective target engagement. This document serves as a comprehensive guide for researchers, providing in-depth application notes and detailed protocols for the synthesis and biological evaluation of (R)-(1-Boc-pyrrolidin-3-yl)acetic acid derivatives.
Chapter 1: Diverse Biological Activities and Therapeutic Potential
While initially explored for their ability to modulate the central nervous system, derivatives of the (R)-(1-Boc-pyrrolidin-3-yl)acetic acid scaffold have demonstrated a remarkable breadth of biological activities, positioning them as valuable leads in multiple therapeutic areas.
Modulation of GABAergic Neurotransmission
A primary and well-established application of pyrrolidine acetic acid derivatives is the inhibition of γ-aminobutyric acid (GABA) transporters (GATs).[4] GABA is the principal inhibitory neurotransmitter in the central nervous system, and its reuptake from the synaptic cleft by GATs is a key mechanism for terminating its signal.[4] By inhibiting these transporters, the concentration of GABA in the synapse is increased, leading to enhanced inhibitory neurotransmission. This mechanism is of significant interest for the treatment of neurological and psychiatric disorders such as epilepsy and anxiety.[4] The stereochemistry and substitution pattern on the pyrrolidine ring are crucial for both potency and selectivity towards different GAT subtypes (GAT-1, GAT-2, GAT-3, and BGT-1).[3]
Featured Application: Inhibition of GABA Uptake
Derivatives of (R)-(1-Boc-pyrrolidin-3-yl)acetic acid can be functionalized to generate potent and selective GABA uptake inhibitors. The acetic acid moiety can be converted to various amides and esters to explore the structure-activity relationship (SAR) and optimize pharmacokinetic properties.
Enzyme Inhibition: A Versatile Pharmacophore
The structural features of the (R)-(1-Boc-pyrrolidin-3-yl)acetic acid scaffold make it an excellent starting point for the design of various enzyme inhibitors.
-
Dipeptidyl Peptidase-4 (DPP-4) Inhibition: The most prominent example of a drug containing a related scaffold is Vildagliptin , a potent and selective inhibitor of DPP-4 used for the treatment of type 2 diabetes.[5][6][7] DPP-4 is a serine protease that inactivates incretin hormones, such as glucagon-like peptide-1 (GLP-1), which are responsible for stimulating insulin secretion in a glucose-dependent manner.[8][] Inhibition of DPP-4 prolongs the action of incretins, leading to improved glycemic control.[] The pyrrolidine core of Vildagliptin plays a critical role in binding to the active site of the DPP-4 enzyme.[3]
-
Other Enzyme Targets: The versatility of the pyrrolidine scaffold has been demonstrated in the development of inhibitors for a range of other enzymes, including α-amylase and α-glucosidase (for diabetes), HCV NS3/4A serine protease (for hepatitis C), and metallo-β-lactamases (to combat antibiotic resistance).
G-Protein Coupled Receptor (GPCR) Modulation
Derivatives of the pyrrolidine scaffold have also been investigated as modulators of G-protein coupled receptors. For instance, certain derivatives have been identified as agonists of G-protein coupled receptor 40 (GPR40), a receptor predominantly expressed in pancreatic β-cells that is activated by free fatty acids to stimulate insulin secretion.[10][11] This provides another avenue for the development of novel therapeutics for type 2 diabetes.
Chapter 2: Synthetic Protocols and Derivatization Strategies
The synthetic accessibility of (R)-(1-Boc-pyrrolidin-3-yl)acetic acid allows for the straightforward generation of diverse chemical libraries for biological screening. A common and highly effective method for derivatization is the formation of amides through coupling of the carboxylic acid with a wide range of primary and secondary amines.
Protocol 2.1: General Procedure for Amide Coupling of (R)-(1-Boc-pyrrolidin-3-yl)acetic Acid
This protocol describes a standard method for the synthesis of an amide derivative using the coupling reagent HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).
Materials:
-
(R)-(1-Boc-pyrrolidin-3-yl)acetic acid
-
Desired amine (primary or secondary)
-
HATU
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a round-bottom flask under an inert atmosphere, add (R)-(1-Boc-pyrrolidin-3-yl)acetic acid (1.0 eq).
-
Dissolve the starting material in anhydrous DMF.
-
Add the desired amine (1.1 eq) to the solution.
-
Add HATU (1.2 eq) and DIPEA (2.0 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 4-6 hours.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous NaHCO₃ solution (3x), followed by brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired amide derivative.
Causality Behind Experimental Choices:
-
HATU is a highly efficient coupling reagent that minimizes racemization and is effective even with sterically hindered amines and carboxylic acids.[12]
-
DIPEA is a non-nucleophilic base used to neutralize the hexafluorophosphate salt of HATU and the carboxylic acid, facilitating the reaction.[12]
-
Anhydrous DMF is a polar aprotic solvent that effectively dissolves the reactants and reagents.
-
The aqueous workup with NaHCO₃ removes any unreacted carboxylic acid and acidic byproducts, while the brine wash helps to remove residual DMF.
Chapter 3: Biological Evaluation Protocols
The following protocols provide detailed methodologies for assessing the biological activity of newly synthesized (R)-(1-Boc-pyrrolidin-3-yl)acetic acid derivatives.
Protocol 3.1: In Vitro GABA Uptake Assay
This protocol describes a cell-based assay to determine the inhibitory activity of test compounds on GABA transporters.
Materials:
-
Cells expressing the desired GABA transporter subtype (e.g., HEK293-hGAT-1)
-
[³H]-GABA (radiolabeled GABA)
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 10 mM HEPES, pH 7.4)
-
Test compounds dissolved in a suitable solvent (e.g., DMSO)
-
Scintillation cocktail
-
Scintillation counter
-
96-well microplates
Procedure:
-
Seed the cells in a 96-well microplate and allow them to adhere overnight.
-
On the day of the assay, wash the cells with assay buffer.
-
Prepare serial dilutions of the test compounds in assay buffer.
-
Add the test compound dilutions to the respective wells and pre-incubate for a defined period (e.g., 15 minutes) at room temperature.
-
Initiate the uptake by adding a solution of [³H]-GABA to each well.
-
Incubate for a specific time (e.g., 10 minutes) at room temperature.
-
Terminate the uptake by rapidly washing the cells with ice-cold assay buffer.
-
Lyse the cells and transfer the lysate to scintillation vials.
-
Add scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Calculate the percent inhibition for each concentration of the test compound and determine the IC₅₀ value using non-linear regression analysis.
Protocol 3.2: In Vitro DPP-4 Inhibition Assay
This protocol outlines a fluorometric assay to measure the inhibition of DPP-4 enzyme activity.
Materials:
-
Recombinant human DPP-4 enzyme
-
DPP-4 substrate (e.g., Gly-Pro-AMC)
-
Assay buffer (e.g., Tris-HCl buffer, pH 7.5)
-
Test compounds dissolved in a suitable solvent (e.g., DMSO)
-
96-well black microplates
-
Fluorometric microplate reader
Procedure:
-
Prepare serial dilutions of the test compounds in assay buffer.
-
In a 96-well black microplate, add the DPP-4 enzyme solution to each well.
-
Add the test compound dilutions to the respective wells and pre-incubate for a defined period (e.g., 10 minutes) at room temperature.
-
Initiate the enzymatic reaction by adding the DPP-4 substrate, Gly-Pro-AMC.
-
Incubate the plate at 37°C for a specific time (e.g., 30 minutes).
-
Measure the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., Ex: 360 nm, Em: 460 nm).
-
Calculate the percent inhibition for each concentration of the test compound and determine the IC₅₀ value using non-linear regression analysis.
Chapter 4: Data Presentation and Interpretation
Quantitative data from biological assays should be presented in a clear and concise manner to facilitate structure-activity relationship (SAR) analysis.
Table 1: Inhibitory Activity of Pyrrolidine Derivatives against Human DPP-4
| Compound ID | R Group | IC₅₀ (nM)[13] |
| Vildagliptin | 3-hydroxyadamantyl | ~2.3 |
| Sitagliptin | (reference) | 4.38 |
| Compound 2f | bromo-substituted | 1.266 |
| Compound 23 | 4-(7-chloro-4-quinolyl)piperazin-1-yl | 3730 |
| Compound 31 | 3-aminocoumarin derivative | 3160 |
| Compound 45 | isoquinoline derivative | 78 |
| Compound 53 | α-amino pyrrole-2-carbonitrile analog | 4 |
| Compound 54 | α-amino pyrrole-2-carbonitrile analog | 10 |
Chapter 5: Visualization of Signaling Pathways and Workflows
Visual diagrams are invaluable tools for understanding the complex biological systems in which these compounds act and the experimental procedures used to evaluate them.
GABAergic Synapse and the Action of GAT Inhibitors
Caption: GABAergic synapse showing GABA synthesis, release, and reuptake, with the inhibitory action of a pyrrolidine derivative on GABA transporters (GATs).
DPP-4 Inhibition and Incretin Signaling
References
- 1. benchchem.com [benchchem.com]
- 2. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benthamdirect.com [benthamdirect.com]
- 4. Deep learning-based dipeptidyl peptidase IV inhibitor screening, experimental validation, and GaMD/LiGaMD analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. op.niscair.res.in [op.niscair.res.in]
- 6. nbinno.com [nbinno.com]
- 7. 11 Years of cyanopyrrolidines as DPP-IV inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. spandidos-publications.com [spandidos-publications.com]
- 11. What are GPR40 agonists and how do they work? [synapse.patsnap.com]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
(R)-(1-Boc-pyrrolidin-3-yl)acetic acid derivatives as enzyme inhibitors
An in-depth guide for researchers, scientists, and drug development professionals on the application of (R)-(1-Boc-pyrrolidin-3-yl)acetic acid derivatives as potent and selective enzyme inhibitors.
Introduction: The Privileged Pyrrolidine Scaffold in Enzyme Inhibition
The pyrrolidine ring is a five-membered nitrogen-containing heterocycle that serves as a cornerstone in modern medicinal chemistry.[1][2] Its prevalence in natural products, such as the amino acid L-proline, and its incorporation into numerous FDA-approved drugs underscore its significance.[3][4] The non-planar, sp³-rich structure of the pyrrolidine scaffold allows for a three-dimensional exploration of chemical space, which is crucial for achieving high-affinity and selective interactions with biological targets.[2]
Among the vast library of pyrrolidine-based structures, derivatives of (R)-(1-Boc-pyrrolidin-3-yl)acetic acid have emerged as particularly valuable building blocks for the design of potent enzyme inhibitors.[5][6] The defined stereochemistry at the 3-position, combined with the synthetically tractable Boc-protected nitrogen and the carboxylic acid handle, provides a versatile platform for creating focused libraries of candidate inhibitors. These derivatives have shown significant inhibitory activity against several key enzyme classes, making them highly relevant for drug discovery programs targeting diseases such as type 2 diabetes, inflammation, and infectious diseases.[7][8][9][10]
This technical guide provides a comprehensive overview of the synthesis, application, and evaluation of , with a primary focus on Dipeptidyl Peptidase-4 (DPP-IV), a critical target in the management of type 2 diabetes.[11][12]
The (R)-(1-Boc-pyrrolidin-3-yl)acetic Acid Scaffold: A Platform for Diversity
The core structure provides an ideal starting point for inhibitor design. The tert-butoxycarbonyl (Boc) group offers stable protection for the pyrrolidine nitrogen under a wide range of reaction conditions, yet it can be readily removed with acid (e.g., trifluoroacetic acid) to allow for further modification.[13][14] The carboxylic acid moiety is the primary point for diversification, typically through amide bond formation, enabling the exploration of interactions with specific pockets within an enzyme's active site.
Caption: Core structure and key features of the inhibitor scaffold.
General Synthesis Protocol: Amide Coupling
A common and effective method for generating a library of derivatives is through the coupling of the scaffold's carboxylic acid with a diverse set of primary or secondary amines.
Expert Insight: The choice of coupling reagent is critical. Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are often preferred for their high efficiency and low rate of racemization at the adjacent chiral center. The use of a non-nucleophilic base such as DIPEA (N,N-Diisopropylethylamine) is essential to neutralize the acid formed during the reaction without interfering with the coupling process.
Caption: General workflow for synthesizing amide derivatives.
Step-by-Step Synthesis Protocol
-
Preparation: In a clean, dry round-bottom flask, dissolve (R)-(1-Boc-pyrrolidin-3-yl)acetic acid (1.0 eq) in an anhydrous aprotic solvent such as N,N-Dimethylformamide (DMF).
-
Reagent Addition: Add the desired amine (1.1 eq), HATU (1.2 eq), and DIPEA (2.5 eq) to the solution.
-
Reaction: Stir the mixture at room temperature under an inert atmosphere (e.g., nitrogen or argon). Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Once the reaction is complete, dilute the mixture with ethyl acetate and wash sequentially with a saturated aqueous solution of NaHCO₃, water, and brine.
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product using flash column chromatography on silica gel to yield the desired amide derivative.
Key Enzyme Target: Dipeptidyl Peptidase-4 (DPP-IV)
DPP-IV is a serine exopeptidase that plays a pivotal role in glucose metabolism.[11] It inactivates incretin hormones, such as glucagon-like peptide-1 (GLP-1), which are responsible for stimulating insulin secretion in response to food intake.[11][12] By inhibiting DPP-IV, the levels of active GLP-1 are increased, leading to enhanced insulin release and better glycemic control, making DPP-IV inhibitors a major class of therapeutics for type 2 diabetes.[7][15] Pyrrolidine-based compounds, particularly cyanopyrrolidines, have been successfully developed as DPP-IV inhibitors, including marketed drugs like vildagliptin and saxagliptin.[15]
Caption: Mechanism of action for DPP-IV inhibitors in glucose homeostasis.
Application Protocol: In Vitro DPP-IV Inhibition Assay
This protocol describes a continuous, fluorescence-based assay to determine the inhibitory potency (IC₅₀) of test compounds against human DPP-IV. The assay measures the cleavage of the fluorogenic substrate Gly-Pro-AMC (Glycyl-L-prolyl-7-amino-4-methylcoumarin).
Trustworthiness through Controls: This protocol is designed to be self-validating.
-
Positive Control: A known DPP-IV inhibitor (e.g., vildagliptin) is run in parallel to confirm assay performance.
-
Negative (Uninhibited) Control: Contains enzyme and substrate but no inhibitor (100% activity).
-
Vehicle Control: Contains the same concentration of solvent (e.g., DMSO) as the test compounds to account for any solvent effects.
-
Blank Control: Contains substrate but no enzyme to measure background fluorescence.
Materials and Reagents
-
Purified recombinant human DPP-IV enzyme
-
DPP-IV substrate: Gly-Pro-AMC
-
Assay Buffer: Tris-HCl (pH 7.5)
-
(R)-(1-Boc-pyrrolidin-3-yl)acetic acid derivatives (test compounds)
-
Positive control inhibitor (e.g., vildagliptin)
-
DMSO (for dissolving compounds)
-
96-well black, flat-bottom microplates
-
Fluorescence microplate reader (Excitation: ~360 nm, Emission: ~460 nm)
Step-by-Step Assay Protocol
-
Compound Preparation: Prepare a 10 mM stock solution of each test compound and the positive control in 100% DMSO. Create a serial dilution series (e.g., 10 concentrations) in DMSO.
-
Reaction Plate Setup:
-
Add 2 µL of each diluted compound concentration (or DMSO for controls) to the appropriate wells of the 96-well plate.
-
Add 88 µL of Assay Buffer to all wells.
-
-
Enzyme Addition:
-
Prepare a working solution of DPP-IV enzyme in Assay Buffer at the desired final concentration.
-
Add 5 µL of the enzyme solution to all wells except the "Blank" wells. Add 5 µL of Assay Buffer to the "Blank" wells.
-
-
Pre-incubation: Mix gently on a plate shaker and pre-incubate the plate at 37°C for 15 minutes. This allows the inhibitor to bind to the enzyme before the substrate is introduced.[16][17]
-
Reaction Initiation:
-
Prepare a working solution of the Gly-Pro-AMC substrate in Assay Buffer.
-
Add 5 µL of the substrate solution to all wells to start the reaction.[16]
-
-
Fluorescence Monitoring: Immediately place the plate in the microplate reader pre-set to 37°C. Monitor the increase in fluorescence intensity kinetically over 30-60 minutes, taking readings every 1-2 minutes.[16]
Data Analysis
-
Calculate Reaction Rates: For each well, determine the initial reaction velocity (V₀) by plotting fluorescence units (RFU) versus time and calculating the slope of the linear portion of the curve.
-
Calculate Percent Inhibition:
-
Subtract the slope of the "Blank" control from all other wells.
-
Calculate the percent inhibition for each inhibitor concentration using the following formula: % Inhibition = 100 * (1 - (V₀_inhibitor / V₀_uninhibited_control))
-
-
Determine IC₅₀: Plot the Percent Inhibition against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic (sigmoidal dose-response) curve to determine the IC₅₀ value, which is the concentration of inhibitor required to reduce enzyme activity by 50%.[16]
Structure-Activity Relationship (SAR) and Data
The potency of (R)-(1-Boc-pyrrolidin-3-yl)acetic acid derivatives is highly dependent on the nature of the substituent coupled to the acetic acid moiety. By synthesizing and testing a library of compounds, researchers can build a structure-activity relationship (SAR) to guide the design of more potent inhibitors.[18][19]
| Enzyme Target | Scaffold Derivative Example | Modification (at Acetic Acid) | IC₅₀ (nM) | Reference |
| DPP-IV | Cyanopyrrolidine | Amide coupled to a cyanopyridine | 4-8 | [7] |
| DPP-IV | Adamantyl Derivative | Amide coupled to an adamantyl amine | ~50 | [7] |
| α-Amylase | Dihydroxy Pyrrolidine | Amide coupled to 4-methoxyaniline | 26.24 µg/mL | [8] |
| α-Glucosidase | Dihydroxy Pyrrolidine | Amide coupled to 4-methoxyaniline | 18.04 µg/mL | [8] |
| Neutrophil Elastase | Pyrrolidine-trans-lactam | Lactam with SO₂Me activating group | <100 | [20] |
Note: The IC₅₀ values are illustrative and depend heavily on the specific assay conditions. Direct comparison between different studies should be made with caution.
Conclusion
Derivatives of (R)-(1-Boc-pyrrolidin-3-yl)acetic acid represent a robust and versatile scaffold for the development of novel enzyme inhibitors. Their synthetic accessibility allows for the rapid generation of diverse chemical libraries, while the inherent stereochemistry and structural properties of the pyrrolidine ring provide a strong foundation for achieving high potency and selectivity. The detailed protocols and mechanistic insights provided herein serve as a guide for researchers to effectively synthesize, evaluate, and optimize these compounds for various therapeutic targets, with a particular emphasis on the well-validated DPP-IV enzyme for the treatment of type 2 diabetes.
References
- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]
- 4. mdpi.com [mdpi.com]
- 5. chemimpex.com [chemimpex.com]
- 6. files.core.ac.uk [files.core.ac.uk]
- 7. researchgate.net [researchgate.net]
- 8. Pyrrolidine derivatives as α-amylase and α-glucosidase inhibitors: Design, synthesis, structure-activity relationship (SAR), docking studies and HSA binding - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Release of neutrophil elastase and its role in tissue injury in acute inflammation: effect of the elastase inhibitor, FR134043 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The therapeutic potential of inhibitors of dipeptidyl peptidase IV (DPP IV) and related proline-specific dipeptidyl aminopeptidases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. (R)-N-Boc-3-pyrrolidineacetic acid | 204688-60-8 [chemicalbook.com]
- 14. (R)-N-Boc-3-pyrrolidineacetic acid synthesis - chemicalbook [chemicalbook.com]
- 15. 11 Years of cyanopyrrolidines as DPP-IV inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. superchemistryclasses.com [superchemistryclasses.com]
- 17. benchchem.com [benchchem.com]
- 18. biorxiv.org [biorxiv.org]
- 19. mdpi.com [mdpi.com]
- 20. Intracellular inhibition of human neutrophil elastase by orally active pyrrolidine-trans-lactams - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of (R)-(1-Boc-pyrrolidin-3-yl)acetic acid
Welcome to the technical support center for the synthesis of (R)-(1-Boc-pyrrolidin-3-yl)acetic acid. This valuable chiral building block is integral to the development of novel therapeutics, particularly in the synthesis of complex peptides and peptidomimetics.[1][2] Its stereochemical purity is often critical for the biological activity of the final active pharmaceutical ingredients (APIs).[3]
This guide is designed for researchers, chemists, and drug development professionals. It moves beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot and optimize your synthetic route effectively.
Synthetic Pathway Overview
A common and reliable route to synthesize (R)-(1-Boc-pyrrolidin-3-yl)acetic acid begins with the commercially available chiral precursor, (R)-3-pyrrolidinol. The pathway involves four key transformations: Boc protection, oxidation, carbon-chain elongation, and finally, reduction and saponification.
References
Navigating the Synthesis of (R)-(1-Boc-pyrrolidin-3-yl)acetic Acid: A Technical Troubleshooting Guide
Welcome to the technical support center for the synthesis of (R)-(1-Boc-pyrrolidin-3-yl)acetic acid. This guide is designed for researchers, scientists, and professionals in drug development who are working with this critical chiral building block. As a key intermediate in the synthesis of various pharmaceuticals, ensuring its purity is paramount.[1][2][3] This document provides in-depth troubleshooting advice and frequently asked questions to help you identify, control, and eliminate common impurities encountered during its synthesis.
I. Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should be aware of during the synthesis of (R)-(1-Boc-pyrrolidin-3-yl)acetic acid?
A1: The most prevalent impurities can be categorized into three main classes:
-
Enantiomeric Impurities: The presence of the undesired (S)-enantiomer is a primary concern in maintaining the chiral integrity of your final product.[4][5][6]
-
Diastereomeric Impurities: Depending on the synthetic route, particularly those involving Michael additions or reductions of prochiral ketones, the formation of diastereomers can occur.[3][7][8]
-
Process-Related Impurities: These include residual starting materials, reagents (like Di-tert-butyl dicarbonate), by-products from side reactions, and residual solvents.[9][10]
Q2: My final product shows a lower than expected enantiomeric excess (ee). What are the likely causes?
A2: A lower than expected enantiomeric excess is a common challenge. The primary causes often revolve around:
-
Racemization: Certain reaction conditions, such as harsh pH (acidic or basic) or elevated temperatures during workup or purification, can lead to racemization of the chiral center.
-
Starting Material Purity: The chiral purity of your starting materials, such as (R)-3-aminopyrrolidine or other chiral precursors, directly impacts the enantiomeric purity of the final product.[5]
-
Incomplete Chiral Resolution: If your synthesis involves a classical resolution step, incomplete separation of diastereomeric salts can be a significant source of enantiomeric impurity.
Q3: I'm observing an unknown peak in my HPLC analysis. How can I identify it?
A3: Identifying unknown peaks is a systematic process. Here's a recommended workflow:
-
LC-MS Analysis: The most effective first step is to obtain the mass of the impurity. This will provide a crucial clue as to its identity, helping you determine if it's a starting material, a known by-product, or an unexpected product.
-
Spiking Study: If you suspect the impurity is a specific starting material or by-product, "spike" your sample with a small amount of the pure suspected compound and re-run the HPLC. If the peak area of the unknown increases, you have confirmed its identity.
-
NMR Spectroscopy: For significant impurities, isolation via preparative HPLC or column chromatography followed by NMR analysis (¹H and ¹³C) will provide structural elucidation.
II. Troubleshooting Guide: Common Impurities and Mitigation Strategies
This section provides a detailed breakdown of common impurities, their sources, and actionable strategies to minimize their formation.
Impurity Profile Table
| Impurity Class | Specific Example | Potential Source | Recommended Action |
| Enantiomeric | (S)-(1-Boc-pyrrolidin-3-yl)acetic acid | Racemization during synthesis or workup; impure chiral starting material. | Optimize pH and temperature; use high-purity starting materials; employ chiral HPLC for analysis. |
| Process-Related | Di-tert-butyl dicarbonate (Boc₂O) | Excess reagent from the Boc-protection step.[9][10] | Optimize stoichiometry; quench excess reagent; perform aqueous washes. |
| Process-Related | tert-Butanol | By-product of the Boc-protection reaction. | Removal under vacuum; extraction with an appropriate solvent. |
| By-products | N,N'-di-tert-butyl pyrocarbonate | Dimerization of Boc₂O. | Use fresh, high-quality Boc₂O; optimize reaction conditions. |
| Starting Material | (R)-pyrrolidine-3-acetic acid | Incomplete Boc-protection. | Drive reaction to completion; monitor by TLC or HPLC. |
Detailed Troubleshooting Scenarios
Scenario 1: Presence of the (S)-Enantiomer
Problem: Chiral HPLC analysis indicates the presence of the undesired (S)-enantiomer, resulting in a low enantiomeric excess (%ee).
Root Cause Analysis:
-
Mechanism of Racemization: The alpha-proton to the carboxylic acid can be labile under certain conditions. Strong bases or acids, particularly at elevated temperatures, can facilitate enolization and subsequent racemization.
-
Chiral Starting Material Integrity: The enantiomeric purity of the starting material is the ceiling for the final product's purity.
Mitigation and Resolution Workflow:
Caption: Workflow for troubleshooting low enantiomeric excess.
Experimental Protocol: Chiral HPLC Analysis
-
Column: Chiralpak IC-3 (or equivalent chiral stationary phase).
-
Mobile Phase: A mixture of n-Hexane and Isopropyl alcohol (IPA) with a small percentage of trifluoroacetic acid (TFA), typically in a 95:5 (Hexane:IPA) ratio with 0.2% TFA.[7]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm.
-
Sample Preparation: Dissolve the sample in the mobile phase.
-
Analysis: The (R)- and (S)-enantiomers should be well-resolved. Calculate the %ee using the peak areas.
Scenario 2: Residual Di-tert-butyl dicarbonate (Boc₂O)
Problem: ¹H NMR analysis shows a singlet at approximately 1.47 ppm, characteristic of the tert-butyl group of unreacted Boc₂O.
Root Cause Analysis:
-
Stoichiometry: Use of a large excess of Boc₂O to drive the reaction to completion.
-
Inefficient Quenching/Workup: Failure to completely remove or destroy the excess reagent after the reaction.
Mitigation and Resolution Workflow:
Caption: Troubleshooting workflow for residual Boc₂O.
Experimental Protocol: Quenching and Workup
-
Upon reaction completion (monitored by TLC or LC-MS), cool the reaction mixture to room temperature.
-
Slowly add a saturated solution of sodium bicarbonate (NaHCO₃) and stir for 30-60 minutes to hydrolyze the excess Boc₂O.
-
Transfer the mixture to a separatory funnel and dilute with ethyl acetate.
-
Wash the organic layer sequentially with 1N HCl, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[9]
By implementing these troubleshooting strategies and analytical methods, researchers can significantly improve the purity and yield of (R)-(1-Boc-pyrrolidin-3-yl)acetic acid, ensuring the quality of this vital building block for pharmaceutical development.
References
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. files.core.ac.uk [files.core.ac.uk]
- 4. (S)-2-(1-(tert-butoxycarbonyl)pyrrolidin-3-yl)acetic acid | C11H19NO4 | CID 1502098 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. cphi-online.com [cphi-online.com]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. (R)-N-Boc-3-pyrrolidineacetic acid | 204688-60-8 [chemicalbook.com]
- 10. (R)-N-Boc-3-pyrrolidineacetic acid synthesis - chemicalbook [chemicalbook.com]
Troubleshooting low yield in (R)-N-Boc-3-pyrrolidineacetic acid synthesis
Technical Support Center: (R)-N-Boc-3-pyrrolidineacetic acid Synthesis
Welcome to the technical support center for the synthesis of (R)-N-Boc-3-pyrrolidineacetic acid. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this synthesis. We provide in-depth, field-tested insights and solutions to help you optimize your reaction yield and purity.
The predominant synthetic route involves the alkylation of an N-Boc-3-pyrrolidinone enolate with an acetate electrophile. While conceptually straightforward, this pathway is sensitive to subtle variations in reagents and conditions, which can significantly impact the outcome. This guide is structured into a direct troubleshooting section for immediate problem-solving and a comprehensive FAQ section for deeper mechanistic understanding.
Troubleshooting Guide: Low Yield & Impurity Formation
This section addresses the most frequently encountered issues during the synthesis. Each problem is analyzed by potential cause, followed by actionable solutions.
Problem 1: Low or No Product Conversion; High Recovery of Starting Material (N-Boc-3-pyrrolidinone)
This is the most common failure mode and almost always points to an issue with the initial deprotonation step to form the lithium enolate.
Potential Cause A: Inactive or Insufficient Lithium Diisopropylamide (LDA) LDA is an extremely strong base, but it is highly sensitive to air and moisture.[1] Its efficacy can be compromised before it is even added to the reaction.
-
Recommended Solutions:
-
Titrate Your LDA: Do not trust the molarity stated on the bottle, especially if it has been opened previously. A simple titration (e.g., with diphenylacetic acid) before use is essential for accurate dosing.
-
Use Fresh Reagents: Whenever possible, use a fresh bottle or a recently opened bottle of LDA stored under a positive pressure of dry nitrogen or argon.
-
Proper Handling: Use a clean, dry syringe to transfer LDA. Never introduce air or moisture into the bottle. Flush the syringe with inert gas before drawing up the reagent.
-
Potential Cause B: Premature Quenching of Base or Enolate Trace amounts of water or other protic sources in the reaction flask will consume the LDA or the generated enolate before it can react with the electrophile.
-
Recommended Solutions:
-
Rigorous Drying of Glassware: All glassware must be either flame-dried under vacuum or oven-dried at >120°C for several hours and allowed to cool in a desiccator or under a stream of inert gas.[2]
-
Anhydrous Solvents: Use a freshly distilled, anhydrous-grade solvent like tetrahydrofuran (THF). It is best practice to distill THF from a suitable drying agent (e.g., sodium/benzophenone) immediately before use.
-
Starting Material Purity: Ensure your N-Boc-3-pyrrolidinone is anhydrous. If necessary, dry it azeotropically with toluene and store it in a desiccator.
-
Problem 2: Low Yield with a Complex Mixture of Byproducts
If your starting material is consumed but the desired product is not the major component, one or more side reactions are likely dominating.
Potential Cause A: Aldol Self-Condensation If a weaker, equilibrating base (like an alkoxide) is used instead of LDA, or if the reaction temperature is too high, the enolate can react with a neutral molecule of the starting ketone, leading to aldol adducts and dehydration products.[3][4]
-
Recommended Solutions:
-
Use LDA: LDA is a strong, sterically hindered, non-nucleophilic base that provides rapid and irreversible deprotonation at low temperatures, forming the "kinetic" enolate.[5][6] This minimizes the concentration of neutral ketone available for self-condensation.
-
Maintain Low Temperature: The formation of the enolate must be performed at -78 °C (a dry ice/acetone bath).[3] Do not allow the temperature to rise until after the alkylating agent has been added and has had time to react.
-
Potential Cause B: Di-alkylation The desired product, an α-substituted ketone, still has one remaining α-proton. This proton is acidic and can be removed by any excess base or by the initial enolate, leading to a second alkylation event.
-
Recommended Solutions:
-
Stoichiometric Control: Use slightly less than one equivalent of LDA (e.g., 0.95-0.98 eq) relative to the ketone. This ensures the ketone is the limiting reagent in the deprotonation step.
-
Addition Order: Add the ketone solution slowly to the LDA solution at -78 °C. This maintains an excess of base and ensures every ketone molecule is deprotonated immediately, preventing ketone-enolate reactions. Subsequently, add the alkylating agent slowly to the formed enolate.
-
Potential Cause C: O-Alkylation Enolates are ambident nucleophiles and can react on either the carbon or the oxygen atom. While C-alkylation is desired to form the new C-C bond, O-alkylation can occur to form a silyl enol ether, which will be hydrolyzed back to the starting ketone during workup.
-
Recommended Solutions:
-
Counter-ion and Solvent: The lithium counter-ion from LDA in a solvent like THF strongly favors C-alkylation. Avoid more dissociating conditions (e.g., using HMPA as an additive) unless absolutely necessary, as this can increase the amount of O-alkylation.
-
Experimental Workflow: Synthesis and Troubleshooting
Caption: General workflow for the alkylation step in the synthesis.
Frequently Asked Questions (FAQs)
Q1: Why is LDA specifically recommended over other bases like NaOH or NaOEt? Sodium hydroxide (NaOH) and sodium ethoxide (NaOEt) are not strong enough to completely and irreversibly deprotonate a simple ketone.[4] They establish an equilibrium, leaving significant amounts of the starting ketone and the base in solution. This leads to competing reactions:
-
Aldol Condensation: The enolate can attack the electrophilic carbonyl of the unreacted ketone.[3]
-
SN2 Reaction: The alkoxide base can react with the alkylating agent (tert-butyl bromoacetate). LDA, being a very strong (pKa of diisopropylamine is ~36) and sterically hindered base, ensures rapid, quantitative, and irreversible formation of the kinetic enolate at low temperature, avoiding these issues.[6]
Q2: My synthesis produced the target molecule, but it's a 1:1 racemic mixture. How do I obtain the (R)-enantiomer? This is an astute observation and points to a fundamental aspect of enolate chemistry. The alkylation of N-Boc-3-pyrrolidinone proceeds through an enolate intermediate. This intermediate is planar (sp²-hybridized) at the reacting carbon and the adjacent carbon, making it achiral. The electrophile (tert-butyl bromoacetate) can then attack from either face of this planar intermediate with equal probability, resulting in a racemic mixture of (R)- and (S)-products.
To achieve an enantiomerically enriched product, you must introduce stereocontrol:
-
Chiral Resolution: The most straightforward method is to synthesize the racemic acid and then resolve the enantiomers using a chiral amine (e.g., (R)-1-phenylethylamine) to form diastereomeric salts, which can be separated by crystallization.
-
Asymmetric Synthesis: More advanced methods involve using a chiral auxiliary or a chiral catalyst to direct the alkylation to one face of the enolate.[7]
-
Starting from a Chiral Precursor: An alternative route is to start from a material that already contains the desired stereochemistry, such as (R)-malic acid, though this often involves more synthetic steps.[8]
Q3: What are the most critical quality attributes for the reagents and solvents? The success of this reaction is highly dependent on the quality of the materials used.
| Reagent/Solvent | Critical Quality Attribute | Recommended Test | Rationale |
| THF (Solvent) | Water Content (< 50 ppm) | Karl Fischer Titration | Water consumes LDA and the enolate. |
| N-Boc-3-pyrrolidinone | Purity (>98%), Anhydrous | NMR, Karl Fischer | Impurities can interfere; water is detrimental. |
| LDA | Molarity/Activity | Titration (e.g., with diphenylacetic acid) | The stated concentration on the bottle is unreliable.[1] |
| tert-Butyl bromoacetate | Purity (>98%) | NMR | The primary impurity is bromoacetic acid from hydrolysis, which will quench the enolate.[9] |
Q4: Can I use ethyl bromoacetate or methyl bromoacetate instead of the tert-butyl ester? Yes, you can use other alkylating agents like ethyl or methyl bromoacetate. The alkylation reaction mechanism is identical. However, this introduces a final deprotection step to obtain the carboxylic acid. The tert-butyl ester is often chosen because it can be cleaved under moderately acidic conditions (e.g., with trifluoroacetic acid) that are typically orthogonal to the Boc-protecting group, although some Boc cleavage may occur.[10] Hydrolysis of a methyl or ethyl ester requires saponification (e.g., with LiOH or NaOH), which adds another step and requires careful pH control during workup to isolate the amino acid product.
Troubleshooting Logic Diagram
References
- 1. web.mnstate.edu [web.mnstate.edu]
- 2. Troubleshooting [chem.rochester.edu]
- 3. 9.7. Enolate alkylation | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. coconote.app [coconote.app]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. datasheets.scbt.com [datasheets.scbt.com]
- 10. rsc.org [rsc.org]
Technical Support Center: Synthesis of (R)-(1-Boc-pyrrolidin-3-yl)acetic acid
Welcome to the technical support center for the synthesis of (R)-(1-Boc-pyrrolidin-3-yl)acetic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common side reactions, and optimize their experimental outcomes. The pyrrolidine motif is a frequently encountered structure in drug discovery, making robust synthetic routes to chiral building blocks like this one essential.[1]
This document provides in-depth, field-proven insights into potential challenges, moving beyond simple procedural steps to explain the underlying chemical principles.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific experimental hurdles in a question-and-answer format, providing probable causes and actionable solutions.
Issue 1: Low overall yield after the final hydrolysis step.
Question: I've completed the synthesis, but my final yield of (R)-(1-Boc-pyrrolidin-3-yl)acetic acid is significantly lower than expected. What are the likely causes?
Probable Causes & Solutions:
-
Incomplete Hydrolysis of the Ester Precursor: The conversion of the corresponding ester (e.g., ethyl or methyl ester) to the carboxylic acid can be sluggish.
-
Causality: Steric hindrance from the bulky Boc-protecting group and the pyrrolidine ring can slow down the saponification reaction. The choice of base and solvent system is critical to ensure complete conversion.
-
Solution:
-
Extend Reaction Time: Monitor the reaction progress carefully using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting ester is fully consumed.
-
Increase Temperature: Gently warming the reaction mixture (e.g., to 40-50 °C) can increase the rate of hydrolysis. However, be cautious of potential side reactions at higher temperatures.
-
Alternative Base/Solvent: Consider using a stronger base like lithium hydroxide (LiOH) in a tetrahydrofuran (THF)/water mixture, which is often more effective than sodium hydroxide (NaOH) for hindered esters.
-
-
-
Product Loss During Workup: The product is an amino acid derivative and can have some solubility in the aqueous phase, leading to losses during extraction.
-
Causality: The zwitterionic character of the deprotected amino acid or the polarity of the Boc-protected acid can lead to partitioning into the aqueous layer, especially if the pH is not optimal.
-
Solution:
-
pH Adjustment: After hydrolysis, carefully acidify the aqueous layer to a pH of approximately 3-4 with a suitable acid like 1N HCl before extraction.[2][3] This ensures the carboxylic acid is fully protonated, making it less water-soluble.
-
Multiple Extractions: Perform multiple extractions (at least 3-5 times) with a suitable organic solvent like ethyl acetate or dichloromethane to maximize the recovery of the product from the aqueous phase.
-
Brine Wash: Washing the combined organic extracts with brine can help to remove dissolved water and some water-soluble impurities.
-
-
Issue 2: Presence of the racemic or diastereomeric impurity.
Question: My final product shows a loss of enantiomeric excess (e.e.) or the presence of the (S)-enantiomer. What could have caused this racemization?
Probable Causes & Solutions:
-
Epimerization at the C3 Position: The stereocenter at the C3 position of the pyrrolidine ring can be susceptible to epimerization under certain conditions.
-
Causality: The hydrogen atom at the C3 position is adjacent to the acetic acid's carbonyl group, making it potentially acidic. Strong basic conditions, especially when combined with elevated temperatures during hydrolysis, can lead to deprotonation and subsequent reprotonation, resulting in racemization.
-
Solution:
-
Milder Hydrolysis Conditions: Use milder conditions for the ester hydrolysis. Employing LiOH at room temperature or even 0 °C can minimize the risk of epimerization.
-
Careful pH Control: Avoid excessively basic conditions. Use a stoichiometric amount of base and monitor the pH throughout the reaction.
-
Chiral Chromatography: If racemization has occurred, purification by chiral High-Performance Liquid Chromatography (HPLC) may be necessary to isolate the desired (R)-enantiomer, although this is often a costly and time-consuming solution.
-
-
Issue 3: Incomplete Boc-protection or accidental deprotection.
Question: I am seeing impurities that correspond to the unprotected pyrrolidine derivative in my reaction mixture. Why is this happening?
Probable Causes & Solutions:
-
Incomplete Initial Protection: The reaction to introduce the Boc-protecting group may not have gone to completion.
-
Causality: The nucleophilicity of the pyrrolidine nitrogen can be influenced by the reaction conditions and the presence of other functional groups.
-
Solution:
-
Optimize Protection Reaction: Ensure an adequate excess of di-tert-butyl dicarbonate (Boc)₂O is used. The reaction is typically performed in the presence of a base like triethylamine or in a biphasic system with NaOH.[2][3]
-
Monitor Completion: Use TLC or LC-MS to confirm the complete consumption of the starting amine before proceeding to the next step.
-
-
-
Accidental Deprotection: The Boc group is labile under acidic conditions.
-
Causality: Exposure to strong acids, even inadvertently during workup or purification, can lead to the removal of the Boc protecting group.
-
Solution:
-
Avoid Strong Acids: During workup, use milder acids like citric acid or a saturated solution of ammonium chloride for pH adjustments if possible. If a stronger acid like HCl is necessary for acidification before extraction, perform the extraction promptly and avoid prolonged exposure.
-
Neutralize After Deprotection Step: If a synthetic route involves a deliberate deprotection step followed by re-protection, ensure the free amine is thoroughly neutralized before introducing the (Boc)₂O.
-
-
Frequently Asked Questions (FAQs)
Q1: What are the most common starting materials for the synthesis of (R)-(1-Boc-pyrrolidin-3-yl)acetic acid?
The synthesis often starts from commercially available chiral precursors. A common and effective strategy involves using derivatives of glutamic acid or other chiral pool materials that already possess the desired stereochemistry. Enantioselective synthesis methods, such as asymmetric hydrogenation or cycloaddition reactions, can also be employed to construct the chiral pyrrolidine ring.[4][5][6]
Q2: How can I effectively purify the final product?
Purification is typically achieved through column chromatography on silica gel. A gradient elution system, starting with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increasing the polarity, is often effective. The acidic nature of the product means it may streak on the column. Adding a small amount of acetic acid (0.5-1%) to the mobile phase can help to obtain better peak shapes and improved separation.
Q3: Are there any specific analytical techniques recommended for characterizing the final product and its purity?
Yes, a combination of techniques is recommended:
-
NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure and identify any major impurities.
-
Mass Spectrometry (MS): To verify the molecular weight of the product.
-
Chiral HPLC: To determine the enantiomeric excess (e.e.) of the final product. This is crucial to confirm that no racemization has occurred.
-
Infrared (IR) Spectroscopy: To identify the characteristic functional groups, such as the carbonyl stretches of the Boc-carbamate and the carboxylic acid.
Experimental Protocols
Protocol 1: Hydrolysis of Ethyl (R)-(1-Boc-pyrrolidin-3-yl)acetate
This protocol describes a standard procedure for the saponification of the ethyl ester precursor.
Materials:
-
Ethyl (R)-(1-Boc-pyrrolidin-3-yl)acetate
-
Lithium hydroxide monohydrate (LiOH·H₂O)
-
Tetrahydrofuran (THF)
-
Deionized water
-
1N Hydrochloric acid (HCl)
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve ethyl (R)-(1-Boc-pyrrolidin-3-yl)acetate (1.0 eq) in a mixture of THF and water (e.g., a 3:1 ratio).
-
Cool the solution to 0 °C in an ice bath.
-
Add LiOH·H₂O (1.5 eq) portion-wise, ensuring the temperature remains below 5 °C.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS.
-
Once the starting material is consumed, concentrate the reaction mixture under reduced pressure to remove the THF.
-
Cool the remaining aqueous solution in an ice bath and acidify to pH 3-4 by the slow addition of 1N HCl.
-
Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude (R)-(1-Boc-pyrrolidin-3-yl)acetic acid.
-
Purify the crude product by flash column chromatography if necessary.
Visualizing Reaction Pathways
Diagram 1: Key Reaction - Ester Hydrolysis
This diagram illustrates the saponification of the ethyl ester to the desired carboxylic acid.
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. (R)-N-Boc-3-pyrrolidineacetic acid | 204688-60-8 [chemicalbook.com]
- 3. (R)-N-Boc-3-pyrrolidineacetic acid synthesis - chemicalbook [chemicalbook.com]
- 4. Phosphoramidite Gold(I)-Catalyzed Diastereo- and Enantioselective Synthesis of 3,4-Substituted Pyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Enantioselective Construction of Pyrrolidines by Palladium-Catalyzed Asymmetric [3 + 2] Cycloaddition of Trimethylenemethane with Imines [organic-chemistry.org]
Technical Support Center: Racemization of (R)-(1-Boc-pyrrolidin-3-yl)acetic acid
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions regarding the racemization of (R)-(1-Boc-pyrrolidin-3-yl)acetic acid during amide coupling reactions. Our goal is to equip you with the scientific understanding and practical solutions to maintain the stereochemical integrity of your molecules.
I. Troubleshooting Guide: Diagnosing and Solving Racemization Issues
This section addresses common problems encountered during the coupling of (R)-(1-Boc-pyrrolidin-3-yl)acetic acid, providing causes and actionable solutions.
Problem 1: Significant Racemization Detected Post-Coupling
Scenario: You've coupled (R)-(1-Boc-pyrrolidin-3-yl)acetic acid with a primary or secondary amine and subsequent chiral analysis (e.g., chiral HPLC) of the product shows a significant percentage of the undesired (S)-diastereomer.
Root Cause Analysis: Racemization during peptide coupling reactions is a well-documented issue, primarily proceeding through two mechanisms: oxazolone (azlactone) formation and direct enolization.[1] The urethane-type Boc protecting group on (R)-(1-Boc-pyrrolidin-3-yl)acetic acid is designed to suppress the formation of a highly racemization-prone oxazolone intermediate.[2] However, under certain conditions, racemization can still occur, likely through the abstraction of the α-proton on the activated carboxylic acid intermediate.[3]
Several factors can exacerbate this issue:
-
Choice of Coupling Reagent: Carbodiimide reagents like DCC and DIC, when used alone, are known to cause partial racemization.[4] Uronium/aminium salt-based reagents like HBTU and HATU can also lead to racemization, especially with prolonged pre-activation times or in the presence of a strong base.[4][5]
-
Base Strength and Steric Hindrance: Strong, non-hindered bases can readily abstract the α-proton of the activated acid.[6] For instance, triethylamine (TEA) is more prone to causing racemization than bulkier bases like N,N-diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM).[6]
-
Reaction Temperature and Time: Elevated temperatures and extended reaction times increase the likelihood of racemization.
Solutions:
-
Optimize Your Coupling Cocktail:
-
Incorporate Additives: When using carbodiimide reagents (e.g., DIC, EDC), always include a racemization-suppressing additive. 1-Hydroxybenzotriazole (HOBt) is a classic choice, forming OBt esters that couple with minimal racemization.[4][7] Newer additives like 6-Cl-HOBt and OxymaPure® can offer superior performance.
-
Switch to a Low-Racemization Reagent: Consider using a phosphonium salt-based reagent like BOP or PyBOP, which are known for minimal racemization.[4] Another excellent option is 3-(Diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one (DEPBT), which demonstrates remarkable resistance to racemization.[5]
-
-
Re-evaluate Your Choice of Base:
-
Control Reaction Parameters:
-
Temperature: Perform the coupling at 0 °C or room temperature. Avoid heating unless absolutely necessary for sterically hindered couplings.
-
Pre-activation Time: Minimize the pre-activation time of the carboxylic acid with the coupling reagent before adding the amine component. Prolonged pre-activation can lead to the accumulation of racemization-prone activated species.[5][8]
-
Problem 2: Inconsistent Racemization Levels Between Batches
Scenario: You are running the same coupling reaction under what you believe are identical conditions, but the level of the undesired diastereomer varies significantly from one experiment to the next.
Root Cause Analysis: Inconsistent results often point to subtle, uncontrolled variables in the experimental setup.
-
Reagent Quality: The purity of coupling reagents, additives, and solvents can impact racemization. Degradation of reagents over time can also be a factor.
-
Moisture Content: Water can interfere with coupling reactions and potentially influence side reactions.
-
Stoichiometry and Order of Addition: Inaccuracies in reagent stoichiometry or variations in the order of addition can alter the reaction kinetics and favor racemization pathways.
Solutions:
-
Standardize Reagent Handling:
-
Use fresh, high-purity coupling reagents and additives.
-
Employ anhydrous solvents to minimize moisture.
-
Ensure accurate weighing and dispensing of all reagents.
-
-
Implement a Strict, Standardized Protocol:
-
Develop a detailed, step-by-step protocol and adhere to it for every reaction.
-
Pay close attention to the order of reagent addition. A common and effective method is to pre-activate the carboxylic acid with the coupling reagent and additive for a short, defined period before adding the amine, followed by the base.
-
II. Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of racemization for N-Boc protected amino acids like (R)-(1-Boc-pyrrolidin-3-yl)acetic acid?
A1: The primary mechanism of racemization for N-acyl amino acids involves the formation of a 5(4H)-oxazolone (or azlactone) intermediate.[1] The α-proton of this intermediate is acidic and easily removed by a base, leading to a loss of stereochemistry. However, the urethane-type N-Boc protecting group significantly disfavors the formation of this oxazolone.[2] Therefore, for Boc-protected amino acids, racemization is more likely to occur via direct deprotonation (enolization) of the α-carbon in the activated acid intermediate, a pathway that is highly dependent on the base and reaction conditions.[1]
Q2: Which coupling reagents are generally considered "safest" to use with (R)-(1-Boc-pyrrolidin-3-yl)acetic acid to avoid racemization?
A2: While no coupling reagent is entirely free from the risk of racemization under all conditions, some are known to be safer than others.
-
Phosphonium-based reagents like PyBOP and BOP are generally very effective with minimal racemization.[4]
-
DEPBT has been shown to be a superior coupling reagent in its ability to inhibit racemization.[5]
-
Carbodiimides (DIC, EDC) are safe and effective when used in combination with racemization-suppressing additives like HOBt or OxymaPure®.[4][7]
Q3: How does the choice of base influence racemization?
A3: The base plays a critical role. Its function is to neutralize the protonated amine and facilitate the coupling. However, it can also act as a catalyst for racemization by abstracting the α-proton of the activated carboxylic acid. The general trend is that stronger and less sterically hindered bases increase the risk of racemization.[6]
-
High Risk: Triethylamine (TEA)
-
Moderate Risk: N,N-Diisopropylethylamine (DIPEA), N-Methylmorpholine (NMM)[3][6]
Q4: What analytical techniques are recommended for detecting and quantifying racemization?
A4: Several analytical techniques can be employed:
-
Chiral High-Performance Liquid Chromatography (HPLC): This is the most common and reliable method for separating and quantifying diastereomeric products.[9][10]
-
Chiral Gas Chromatography (GC): This can be used if the product is volatile or can be derivatized to be volatile.[11]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Using chiral solvating or derivatizing agents, it is possible to distinguish between diastereomers by NMR and determine their ratio.[9][11]
III. Data and Protocols
Table 1: Influence of Coupling Reagents and Bases on Racemization
| Coupling Reagent | Additive | Base | Typical Racemization Level | Reference |
| DIC | None | DIPEA | Moderate to High | [4] |
| DIC | HOBt | DIPEA | Low | [4][7] |
| HBTU | None | DIPEA | Moderate | [5] |
| HATU | None | DIPEA | Moderate to High | [5] |
| PyBOP | None | DIPEA | Low | [4] |
| DEPBT | None | DIPEA | Very Low | [5] |
Note: "Typical Racemization Level" is a qualitative summary based on literature. Actual levels depend on the specific substrates and conditions.
Experimental Protocol: Chiral HPLC Analysis of Amide Product
This protocol provides a general guideline for analyzing the diastereomeric purity of the coupled product. The specific column and mobile phase will need to be optimized for your particular compound.
-
Sample Preparation:
-
Dissolve a small amount (e.g., 1 mg) of the crude or purified reaction product in a suitable solvent (e.g., acetonitrile or a mixture of hexane/isopropanol) to a concentration of approximately 1 mg/mL.
-
Filter the sample through a 0.22 µm syringe filter before injection.
-
-
HPLC Conditions (Example):
-
Column: A chiral stationary phase column (e.g., CHIRALCEL® AD-H or similar).
-
Mobile Phase: An isocratic mixture of n-hexane and isopropanol with a small amount of an additive like trifluoroacetic acid (TFA) (e.g., 95:5:0.1 n-hexane/isopropanol/TFA).[9]
-
Flow Rate: 0.8 - 1.0 mL/min.
-
Detection: UV absorbance at a wavelength where the product has a strong chromophore (e.g., 220 nm or 254 nm).
-
Injection Volume: 5 - 10 µL.
-
-
Data Analysis:
-
Integrate the peak areas for the two diastereomers.
-
Calculate the percentage of the undesired diastereomer using the formula: % Undesired Diastereomer = (Area of Undesired Diastereomer Peak / Total Area of Both Peaks) * 100
-
IV. Visual Guides
Mechanism of Racemization
Caption: Primary racemization pathways during peptide coupling.
Troubleshooting Workflow
References
- 1. benchchem.com [benchchem.com]
- 2. Racemization in peptide synthesis. Mechanism-specific models - Chemical Communications (London) (RSC Publishing) [pubs.rsc.org]
- 3. bachem.com [bachem.com]
- 4. peptide.com [peptide.com]
- 5. researchgate.net [researchgate.net]
- 6. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 7. peptide.com [peptide.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. mdpi.com [mdpi.com]
- 11. Part 7: Analytical Techniques for Stereochemistry – Chiralpedia [chiralpedia.com]
Preventing racemization in peptide coupling with chiral building blocks
Welcome to the Technical Support Center. As Senior Application Scientists, we understand that maintaining stereochemical integrity is paramount to the success of your research and drug development efforts. Racemization during peptide synthesis can lead to diastereomeric impurities that are difficult to separate and can drastically alter the biological activity and safety profile of your final product.[1][2]
This guide provides in-depth, field-proven insights and troubleshooting strategies in a direct question-and-answer format to help you diagnose, prevent, and resolve issues related to racemization when using chiral amino acid building blocks.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the fundamental principles of racemization in peptide synthesis.
Q1: What exactly is racemization in the context of peptide synthesis?
A: Racemization is the loss of chiral purity at the alpha-carbon (α-C) of an amino acid during the synthesis process.[3] This means a pure L-amino acid, for example, can be partially converted into its D-enantiomer. When this incorrect stereoisomer is incorporated into the peptide chain, it creates a diastereomeric impurity.[2] This process is also referred to as epimerization.[4]
Q2: What is the primary chemical mechanism behind racemization during peptide coupling?
A: There are two main pathways, with the first being the most prevalent in standard peptide synthesis:[2][5][6]
-
Oxazolone (Azlactone) Formation: This is the most common mechanism.[2][4] The carboxyl group of the N-protected amino acid is activated by a coupling reagent. This activated intermediate can then undergo an intramolecular cyclization to form a 5(4H)-oxazolone ring. The proton on the chiral α-carbon of this oxazolone is highly acidic and can be easily abstracted by a base. The resulting planar, achiral intermediate can then be re-protonated from either face, leading to a mixture of L- and D-configurations.[1][2]
-
Direct Enolization (α-Proton Abstraction): A base can directly remove the α-proton from the activated amino acid to form an achiral enolate intermediate.[2][4] While less common, this pathway can become significant under strongly basic conditions.[2]
Caption: The two primary pathways for racemization during peptide coupling.
Q3: Are all amino acids equally susceptible to racemization?
A: No. While any chiral amino acid can racemize, some are far more susceptible than others.
-
Highly Susceptible: Histidine (His) and Cysteine (Cys) are notoriously prone to racemization.[1][2][7][8]
-
Moderately Susceptible: Serine (Ser) and Phenylalanine (Phe) can also be problematic, especially under forcing conditions like high temperatures.[1][9]
-
Protecting Group Influence: The use of urethane-based protecting groups (Fmoc, Boc, Z) generally helps retain optical purity, but the risk remains during the activation step.[6]
Q4: What are the key experimental factors that influence the rate of racemization?
A: Several factors must be carefully controlled:
-
Coupling Reagents & Additives: The choice of activation chemistry is critical. Carbodiimides (like DIC) used alone cause significant racemization and require additives. Onium salts (uronium/phosphonium) can also promote racemization, especially with strong bases.[1][10]
-
Base: The strength and steric hindrance of the base used during coupling have a major impact.[9][10]
-
Temperature: Higher temperatures accelerate the rate of all reactions, including racemization.[2][10]
-
Activation Time: Prolonged pre-activation of the amino acid before addition to the peptide-resin increases the opportunity for oxazolone formation.[1][10]
-
Solvent: The polarity of the solvent can influence racemization rates.[2] While DMF and NMP are standard, their performance can vary.[11]
Part 2: Troubleshooting Guide
This section provides a systematic approach to resolving racemization issues observed in your experiments.
Scenario: I've analyzed my crude peptide and detected a significant diastereomeric impurity.
Step 1: Review Your Coupling Chemistry
Question: What coupling reagent, additive, and base did you use?
This combination is the most likely source of the problem. Your goal is to create an activated ester that reacts quickly with the amine component but is resistant to oxazolone formation.
Troubleshooting Actions:
-
If using a carbodiimide (e.g., DIC, DCC) without an additive: This is a primary cause of racemization.
-
If using an onium salt (e.g., HBTU, HATU, PyBOP) with a strong base (e.g., DIPEA): This combination, especially with pre-activation, can lead to high levels of racemization.[1]
-
Solution 1: Switch to a weaker, more sterically hindered base. Replace DIPEA with N-methylmorpholine (NMM) or, ideally, 2,4,6-collidine (TMP).[1][9][10] Studies show that switching from DIPEA to NMM can significantly reduce epimerization.[3]
-
Solution 2: Avoid pre-activation. Mix the amino acid, coupling reagent, and base together and add them immediately to the deprotected peptide-resin.[1][10] This simple change can reduce racemization by 6- to 7-fold for sensitive residues like Cysteine.[1]
-
Solution 3: Switch to a modern coupling reagent designed for low racemization. COMU, for example, is highly efficient and shows a reduced tendency for racemization compared to older reagents.[13][14]
-
Data Summary Table 1: Comparison of Common Coupling Reagents & Additives
| Reagent Class | Examples | Racemization Potential | Key Advantages | Key Disadvantages |
| Carbodiimides | DIC, DCC, EDC | High (without additives) | Cost-effective, simple by-products. | Requires additives (HOBt, Oxyma) to suppress racemization. [10][15] DIC urea is soluble, but DCC urea precipitates.[6][15] |
| Phosphonium Salts | BOP, PyBOP, PyAOP | Low to Moderate | No risk of guanidinylation; very effective for hindered couplings.[15][16] | BOP produces a carcinogenic by-product (HMPA).[15][16] Can be more expensive. |
| Uronium/Aminium Salts | HBTU, HATU, HCTU, COMU | Moderate (Base Dependent) | Highly efficient, fast reaction rates.[6][13] | Can cause guanidinylation of the N-terminus if used in excess.[16][17] Racemization is highly dependent on the base used.[3] |
| Additives | HOBt, HOAt, 6-Cl-HOBt, Oxyma | N/A (Suppressors) | Form active esters less prone to racemization.[7][10] | HOBt and HOAt are potentially explosive.[6] Oxyma is a safer, highly effective, non-explosive alternative.[6][10][13][18] |
Data Summary Table 2: Influence of Base on Racemization
| Base | Common Abbreviation | Relative Basicity | Steric Hindrance | Racemization Risk | Recommendation |
| N,N-Diisopropylethylamine | DIPEA, DIEA | Strong | Moderate | High | Use with caution; not recommended for sensitive couplings.[5][10] |
| N-Methylmorpholine | NMM | Weaker | Low | Moderate | A good alternative to DIPEA.[9][10] |
| 2,4,6-Collidine | TMP | Weakest | High | Low | Highly Recommended for minimizing racemization.[5][10][19] |
Step 2: Evaluate Your Reaction Conditions
Question: What was the coupling temperature and duration?
Even with optimal reagents, poor reaction conditions can undermine your efforts.
Troubleshooting Actions:
-
If using elevated temperatures (e.g., microwave synthesis at >50°C): High temperatures significantly accelerate racemization, especially for His and Cys.[1][19][20]
-
Solution: Perform couplings for sensitive amino acids at room temperature or 0°C.[1] For microwave-assisted SPPS, reducing the coupling temperature from 80°C to 50°C can dramatically limit racemization of His and Cys.[19][20] Alternatively, couple the sensitive residue conventionally (at room temperature) while synthesizing the rest of the peptide using microwave methods.[19][20]
-
-
If reaction times are excessively long due to difficult couplings: Prolonged exposure to coupling reagents and bases increases the risk.
-
Solution: For difficult sequences prone to aggregation, consider switching to a more effective solvent system (e.g., using NMP or adding DMSO) or using a different resin (e.g., TentaGel) to improve reaction kinetics and shorten required coupling times.[7]
-
Troubleshooting Workflow Diagram
Caption: A logical workflow for troubleshooting racemization issues.
Part 3: Recommended Experimental Protocols
Adhering to validated protocols is the best way to prevent problems before they start.
Protocol 1: Gold-Standard Low-Racemization Coupling
(Based on DIC/Oxyma Chemistry)
This protocol is highly recommended for routine couplings and is essential when incorporating racemization-prone amino acids like His and Cys.[1][8][10]
-
Deprotection:
-
Treat the resin-bound peptide with 20% piperidine in DMF (v/v) for 10 minutes.
-
Drain the vessel, and repeat the 20% piperidine treatment for another 10 minutes.
-
Thoroughly wash the resin with DMF (5-6 times) to ensure complete removal of piperidine.[1]
-
-
Coupling Mixture Preparation (Minimal Pre-activation):
-
In a separate vessel, dissolve the Fmoc-amino acid (3 eq.) and Oxyma (3 eq.) in a minimal amount of DMF.
-
Add a weak, sterically hindered base like 2,4,6-collidine (4 eq.) to the mixture.
-
Immediately before adding to the resin, add Diisopropylcarbodiimide (DIC) (3 eq.) to the mixture. Crucially, do not let this activation mixture stand for a prolonged period. [10]
-
-
Coupling Reaction:
-
Add the freshly prepared coupling mixture to the deprotected peptide-resin.
-
Agitate the reaction vessel at room temperature (approx. 25°C) for 2 hours.
-
-
Washing & Confirmation:
-
Drain the coupling solution and wash the resin thoroughly with DMF (3x) and Dichloromethane (DCM) (3x).
-
Perform a Kaiser test to confirm the reaction has gone to completion (negative result). If the test is positive (free amines present), a second coupling may be required.[10]
-
Protocol 2: General Method for Quantifying Racemization
To quantitatively assess the effectiveness of your strategy, you must separate and measure the resulting diastereomers. Capillary electrophoresis and chiral chromatography are powerful techniques for this analysis.[21][22]
-
Model Peptide Synthesis: Synthesize a simple model tripeptide that includes a sensitive residue, such as D-Tyr-L-Lys-L-Trp or Z-Phe-Val-Ala-OMe.[3][21] This allows for the unambiguous identification of all possible stereoisomers.
-
Cleavage and Deprotection: Cleave the peptide from the resin and remove all side-chain protecting groups under standard conditions.
-
Purification (Optional): A preliminary purification may be necessary to remove unrelated synthesis impurities, but be careful not to inadvertently separate the diastereomers of interest.
-
Analytical Separation:
-
Develop a separation method using either chiral HPLC or capillary electrophoresis.[21][22] For CE, a chiral selector such as 18-crown-6 tetracarboxylic acid is effective for separating peptide isomers.[21][22]
-
Analyze the final product without hydrolysis. This allows you to determine the rate of racemization that occurred specifically during the coupling cycles.[21][22]
-
-
Quantification: Integrate the peak areas corresponding to the desired peptide and its diastereomeric impurity. The percentage of racemization can be calculated from the relative peak areas. A well-optimized synthesis should result in 0.4% or less isomerization per cycle.[21][22]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 6. bachem.com [bachem.com]
- 7. peptide.com [peptide.com]
- 8. Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Solvent effects on coupling yields during rapid solid-phase synthesis of CGRP(8-37) employing in situ neutralization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. luxembourg-bio.com [luxembourg-bio.com]
- 15. peptide.com [peptide.com]
- 16. benchchem.com [benchchem.com]
- 17. people.uniurb.it [people.uniurb.it]
- 18. Oxyma-B, an excellent racemization suppressor for peptide synthesis - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 19. Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. pubs.acs.org [pubs.acs.org]
- 22. Racemization of amino acids in solid-phase peptide synthesis investigated by capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Scale-Up Synthesis of (R)-(1-Boc-pyrrolidin-3-yl)acetic acid
Introduction
Welcome to the comprehensive technical guide for the scale-up synthesis of (R)-(1-Boc-pyrrolidin-3-yl)acetic acid. This valuable chiral building block is a key intermediate in the development of numerous pharmaceutical agents. Its stereochemical purity is often critical for the biological activity of the final active pharmaceutical ingredient (API).[1] This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered when transitioning this synthesis from the laboratory bench to larger-scale production.
This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols. The aim is to equip you with the necessary knowledge to anticipate potential issues, diagnose problems as they arise, and implement robust solutions to ensure a successful, scalable, and efficient synthesis.
I. Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to (R)-(1-Boc-pyrrolidin-3-yl)acetic acid and what are the scale-up considerations for each?
There are several established routes, each with its own set of advantages and challenges for large-scale production. The choice often depends on the availability and cost of starting materials, as well as the desired stereochemical purity.
-
Route A: From (R)-3-Hydroxypyrrolidine: This route typically involves the protection of the pyrrolidine nitrogen with a Boc group, followed by conversion of the hydroxyl group to a leaving group (e.g., tosylate or mesylate), displacement with a cyanide source, and subsequent hydrolysis of the nitrile.
-
Route B: From Glutamic Acid: This approach involves the cyclization of a glutamic acid derivative to form a pyroglutamate, which is then further functionalized.
-
Scale-up Considerations: This route can be lengthy and may involve multiple protection and deprotection steps, which can lower the overall yield and increase the cost of goods.
-
-
Route C: Asymmetric Hydrogenation: This method may involve the asymmetric hydrogenation of a pyrrolidone precursor to establish the desired stereocenter.
Q2: Why is the Boc (tert-butoxycarbonyl) group used for protection in this synthesis?
The Boc group is a widely used protecting group for amines for several key reasons:[7]
-
Stability: It is stable to a wide range of reaction conditions, including many nucleophilic and basic environments.[7]
-
Ease of Removal: It can be readily cleaved under mild acidic conditions, such as with trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent, without affecting other functional groups.[1]
-
Minimal Racemization: The removal of the Boc group generally proceeds with a low risk of racemization at adjacent chiral centers.
Q3: What are the critical quality attributes (CQAs) for the final (R)-(1-Boc-pyrrolidin-3-yl)acetic acid product?
The primary CQAs for this intermediate are:
-
Purity: High chemical purity is essential to avoid carrying impurities into subsequent synthetic steps. This is typically assessed by HPLC or GC.
-
Enantiomeric Excess (ee): The stereochemical integrity of the chiral center is paramount. A high enantiomeric excess (typically >99%) is often required. Chiral HPLC or GC is used for this determination.
-
Residual Solvents: The levels of any remaining solvents from the synthesis and purification must be within acceptable limits as defined by regulatory guidelines.
II. Troubleshooting Guide
This section addresses specific issues that may be encountered during the scale-up synthesis, with a focus on a common synthetic route starting from a nitrile precursor, (R)-tert-butyl 3-(cyanomethyl)pyrrolidine-1-carboxylate.
Issue 1: Incomplete Hydrolysis of the Nitrile Precursor
Symptoms:
-
TLC or HPLC analysis of the reaction mixture shows a significant amount of the starting nitrile or the intermediate amide.
-
Low yield of the desired carboxylic acid after workup.
Potential Causes & Solutions:
| Potential Cause | Explanation | Suggested Solution |
| Insufficient Reaction Time or Temperature | Nitrile hydrolysis can be a slow reaction, especially on a large scale where heat and mass transfer may be less efficient.[2][8] | Monitor the reaction progress closely by in-process controls (IPCs) such as TLC or HPLC. Gradually increase the reaction temperature and/or extend the reaction time until complete conversion is observed. |
| Inadequate Acid or Base Concentration | The concentration of the acid or base catalyst is crucial for driving the reaction to completion.[2][4] | For acidic hydrolysis, ensure a sufficient excess of a strong acid like HCl is used. For basic hydrolysis, a high concentration of a strong base like NaOH is necessary.[2] |
| Poor Solubility of the Nitrile | On a larger scale, the nitrile starting material may not be fully soluble in the reaction medium, leading to a heterogeneous mixture and slow reaction rates. | Consider the use of a co-solvent to improve solubility. For example, in an aqueous acidic hydrolysis, the addition of a water-miscible organic solvent like dioxane or THF can be beneficial. |
| Formation of a Stable Amide Intermediate | The hydrolysis of a nitrile proceeds through an amide intermediate.[3][9] Under certain conditions, this amide can be resistant to further hydrolysis. | If the amide is isolated, it can be subjected to more forcing hydrolysis conditions (higher temperature, higher acid/base concentration) in a separate step. |
Issue 2: Racemization at the C3 Position
Symptoms:
-
Chiral HPLC analysis of the final product shows a lower than expected enantiomeric excess (ee).
Potential Causes & Solutions:
| Potential Cause | Explanation | Suggested Solution |
| Harsh Hydrolysis Conditions | Prolonged exposure to high temperatures and strong acid or base can lead to epimerization at the chiral center adjacent to the newly formed carboxylic acid. | Optimize the hydrolysis conditions to use the mildest temperature and shortest reaction time necessary for complete conversion. Consider enzymatic hydrolysis as a milder alternative.[10] |
| Workup and Purification Issues | Exposure to acidic or basic conditions during workup and purification can also contribute to racemization. | Neutralize the reaction mixture promptly after the hydrolysis is complete. Use mild conditions for extraction and purification. Avoid prolonged exposure to extreme pH values. |
Issue 3: Difficulty in Product Isolation and Purification
Symptoms:
-
Formation of an emulsion during extractive workup.
-
The product is difficult to crystallize or purify by column chromatography.
-
The isolated product is an oil instead of a solid.
Potential Causes & Solutions:
| Potential Cause | Explanation | Suggested Solution |
| Amphiphilic Nature of the Product | The molecule has both a polar carboxylic acid group and a nonpolar Boc-protected pyrrolidine ring, which can lead to emulsification during extraction. | Add a saturated brine solution during the workup to break up emulsions. Use a larger volume of organic solvent for extraction. |
| Incomplete Removal of Impurities | Residual starting materials or byproducts can interfere with crystallization. | If direct crystallization is challenging, consider purification by column chromatography first to remove impurities.[11] Screen a variety of solvent systems for crystallization.[11] |
| Product is a Low-Melting Solid or Oil | The physical state of the final product can be influenced by purity. | Ensure the product is of high purity. If it remains an oil, it may be necessary to proceed to the next step with the purified oil, or attempt to form a solid salt for easier handling. |
III. Experimental Protocols
Protocol 1: Boc Protection of (R)-3-(Cyanomethyl)pyrrolidine
This protocol describes the protection of the pyrrolidine nitrogen with a Boc group.
Materials:
-
(R)-3-(Cyanomethyl)pyrrolidine
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Sodium bicarbonate (NaHCO₃)
-
Ethyl acetate
-
Water
Procedure:
-
Dissolve (R)-3-(cyanomethyl)pyrrolidine in a mixture of ethyl acetate and water.
-
Add sodium bicarbonate to the mixture.
-
Slowly add a solution of di-tert-butyl dicarbonate in ethyl acetate to the reaction mixture at room temperature.
-
Stir the mixture vigorously overnight.
-
Monitor the reaction progress by TLC until the starting material is consumed.
-
Separate the organic layer and wash it with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude (R)-tert-butyl 3-(cyanomethyl)pyrrolidine-1-carboxylate.
Protocol 2: Acidic Hydrolysis of (R)-tert-butyl 3-(cyanomethyl)pyrrolidine-1-carboxylate
This protocol details the conversion of the nitrile to the carboxylic acid.
Materials:
-
(R)-tert-butyl 3-(cyanomethyl)pyrrolidine-1-carboxylate
-
Concentrated Hydrochloric Acid (HCl)
-
Dioxane (optional, as a co-solvent)
-
Sodium hydroxide (NaOH) solution
-
Ethyl acetate
Procedure:
-
Dissolve the nitrile in a mixture of concentrated HCl and water (and dioxane if needed for solubility).
-
Heat the mixture to reflux and monitor the reaction by HPLC until the starting material and amide intermediate are no longer detected.[4]
-
Cool the reaction mixture to room temperature.
-
Carefully adjust the pH of the solution to ~3-4 with a concentrated NaOH solution.
-
Extract the aqueous layer multiple times with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude (R)-(1-Boc-pyrrolidin-3-yl)acetic acid.
-
Purify the crude product by crystallization or column chromatography.
IV. Visualizations
General Synthesis Workflow
Caption: General workflow for the synthesis of (R)-(1-Boc-pyrrolidin-3-yl)acetic acid.
Troubleshooting Decision Tree for Low Yield
Caption: Troubleshooting decision tree for addressing low yield issues.
V. References
-
Benchchem. Purification of (S)-1-Boc-2-(aminomethyl)pyrrolidine and Its Derivatives. Available from: --INVALID-LINK--
-
Chen, Z., et al. (2023). Highly Stereodivergent Synthesis of Chiral C4-Ester-Quaternary Pyrrolidines: A Strategy for the Total Synthesis of Spirotryprostatin A. Organic Letters, 25(19), 3391–3396. Available from: --INVALID-LINK--
-
ResearchGate. 1.4.2 Hydrolysis of Nitriles to Carboxylic Acids. Available from: --INVALID-LINK--
-
Oxford Academic. CATALYTIC ASYMMETRIC HYDROGENATIONS WITH POLYMER SUPPORTED CHIRAL PYRROLIDINEPHOSPHINE–RHODIUM COMPLEXES. Chemistry Letters. Available from: --INVALID-LINK--
-
Zheng, Z., et al. (2022). Design and Synthesis of Pyrrolidinyl Ferrocene-Containing Ligands and Their Application in Highly Enantioselective Rhodium-Catalyzed Olefin Hydrogenation. Molecules, 27(18), 6046. Available from: --INVALID-LINK--
-
Benchchem. Challenges in the scale-up of (R)-(-)-N-Boc-3-pyrrolidinol synthesis. Available from: --INVALID-LINK--
-
Chemguide. HYDROLYSING NITRILES. Available from: --INVALID-LINK--
-
Chemistry Steps. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. Available from: --INVALID-LINK--
-
Chemistry LibreTexts. Making Carboxylic Acids by the Hydrolysis of Nitriles. Available from: --INVALID-LINK--
-
Lumen Learning. Hydrolysis of nitriles. Organic Chemistry II. Available from: --INVALID-LINK--
-
Organic Chemistry Tutor. Hydrolysis of Nitriles. Available from: --INVALID-LINK--
-
Master Organic Chemistry. Hydrolysis of nitriles with aqueous acid to give carboxylic acids. Available from: --INVALID-LINK--
-
Organic Chemistry Portal. Boc-Protected Amino Groups. Available from: --INVALID-LINK--
References
- 1. benchchem.com [benchchem.com]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps [chemistrysteps.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. academic.oup.com [academic.oup.com]
- 6. Design and Synthesis of Pyrrolidinyl Ferrocene-Containing Ligands and Their Application in Highly Enantioselective Rhodium-Catalyzed Olefin Hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Boc-Protected Amino Groups [organic-chemistry.org]
- 8. organicchemistrytutor.com [organicchemistrytutor.com]
- 9. 21.5. Hydrolysis of nitriles | Organic Chemistry II [courses.lumenlearning.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Amide Coupling with Sterically Hindered Amines
Welcome to the technical support center for amide bond formation. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize amide coupling reactions, particularly those involving sterically hindered substrates. The formation of an amide bond is fundamental in organic synthesis, yet it can become a significant bottleneck when bulky groups on either the carboxylic acid or the amine impede the reaction.[1][2] This guide provides in-depth, field-proven insights in a direct question-and-answer format to help you navigate these challenging transformations.
Frequently Asked Questions (FAQs) & Troubleshooting
Question 1: Why is my standard amide coupling reaction (e.g., EDC/HOBt) failing with a sterically hindered amine?
Answer: Standard coupling protocols often fail with sterically hindered amines for a combination of kinetic and mechanistic reasons.
-
Reduced Nucleophilicity and Steric Clash: Bulky substituents on the amine sterically shield the nitrogen's lone pair, making it a poor nucleophile.[1] This physically obstructs its approach to the activated carboxylic acid intermediate. The transition state for the nucleophilic attack is highly crowded and therefore energetically unfavorable, leading to extremely slow reaction rates or complete failure.
-
Decomposition of Activated Intermediate: Common coupling reagents like EDC (a carbodiimide) activate the carboxylic acid to form a reactive O-acylisourea intermediate.[3] In the absence of a rapid reaction with the amine, this intermediate is prone to undesirable side reactions. It can either hydrolyze if trace water is present or rearrange to a stable N-acylurea byproduct, which consumes the starting material and complicates purification.[3]
-
Insufficient Reactivity of the Activated Ester: Additives like HOBt are used to convert the O-acylisourea into a more stable but still reactive HOBt-ester. For a highly hindered amine, even this activated ester may not be electrophilic enough to overcome the high activation energy barrier for the reaction.[4]
In essence, the rate of the desired coupling is so slow that competing decomposition pathways of the activated acid become the dominant reaction course.
Question 2: My reaction is stalled or proceeding with very low yield. Which class of coupling reagent is more effective for hindered substrates?
Answer: For sterically demanding couplings, you must employ more potent coupling reagents that generate highly reactive intermediates to force the reaction forward. The hierarchy of reactivity generally follows this trend: Uronium/Aminium Salts > Phosphonium Salts > Carbodiimides .
-
Uronium/Aminium Salts (e.g., HATU, HBTU, HCTU, COMU): These are often the first choice for difficult couplings.[4][5] HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) and its analogs are particularly effective.[6] They react with the carboxylic acid to form a highly reactive OAt-active ester.[6][7][8] The nitrogen atom in the HOAt leaving group is thought to facilitate the reaction through a neighboring group effect, stabilizing the transition state.[7] COMU , a third-generation uronium reagent, is also an excellent choice due to its high reactivity, improved safety profile over benzotriazole-based reagents, and the water-solubility of its byproducts, which simplifies workup.[9][10][11]
-
Phosphonium Salts (e.g., PyBOP, PyAOP): Reagents like PyBOP (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) are also very powerful and are known to be effective for difficult couplings, including those prone to racemization.[3][4] A key advantage over uronium/aminium salts is that they do not react with the free amino group of the amine component, preventing the formation of guanidinium byproducts.[12]
-
Acyl Fluoride Precursors: For extremely challenging cases where even the most potent uronium salts fail, converting the carboxylic acid to a highly reactive acyl fluoride in situ is a superior strategy.[13][14] Reagents like TFFH or BTFFH can be used to generate the acyl fluoride, which is small and highly electrophilic, minimizing steric repulsion during the subsequent reaction with the hindered amine.[4][14]
Question 3: How can I adjust reaction conditions to improve the yield and rate of a sluggish coupling?
Answer: Beyond selecting a powerful coupling reagent, optimizing the reaction conditions is critical.
-
Temperature: For difficult couplings, increasing the reaction temperature can provide the necessary energy to overcome the high activation barrier.[4] Running the reaction at 40-50°C is a common starting point.[6] In some cases, microwave heating has been shown to be highly effective in accelerating these reactions safely and rapidly.[4]
-
Solvent: The choice of solvent is crucial for ensuring all components remain dissolved and for influencing the reaction rate. Polar aprotic solvents like DMF , NMP , or acetonitrile are generally preferred.[6][7] Avoid protic solvents which can interfere with the activated intermediates. For some protocols, especially those involving acyl chlorides, non-coordinating solvents like DCM or THF are used.[3][4]
-
Base Selection: A non-nucleophilic, sterically hindered base is essential. The most common choice is N,N-diisopropylethylamine (DIPEA) , also known as Hünig's base.[6][15] Its role is to deprotonate the carboxylic acid to form the carboxylate and to scavenge the acidic byproduct (e.g., HOAt) released during the coupling, driving the reaction to completion. Using nucleophilic bases like pyridine can interfere with the reaction.[6] Weaker bases like N-methylmorpholine (NMM) or sym-collidine may be used in cases where epimerization is a major concern.[3]
-
Order of Addition (Pre-activation): The order in which you add reagents matters significantly. To avoid side reactions like guanidinylation of the amine (where the coupling reagent reacts directly with your amine), it is best practice to pre-activate the carboxylic acid.[6] This involves mixing the carboxylic acid, coupling reagent, and base in the solvent and allowing them to stir for 5-15 minutes before adding the amine.[6] This ensures the highly reactive activated ester is formed first, ready to react immediately when the amine is introduced.
Question 4: I am observing significant epimerization of my chiral carboxylic acid. How can I minimize this side reaction?
Answer: Epimerization (or racemization) is a critical side reaction, especially in peptide synthesis, where the stereochemical integrity of amino acids must be preserved.[6][16] It occurs via the formation of an oxazolone intermediate from the activated carboxylic acid, which allows for deprotonation and loss of stereochemistry at the α-carbon.
To suppress epimerization:
-
Use Racemization-Suppressing Additives: Coupling reagents containing a HOAt (1-hydroxy-7-azabenzotriazole) or OxymaPure (ethyl 2-cyano-2-(hydroximino)acetate) moiety are superior to those with HOBt.[1][9] Reagents like HATU and COMU are designed specifically for this purpose.[6][9]
-
Control Temperature: Running the reaction at a lower temperature (e.g., 0°C), especially during the activation step, can significantly reduce the rate of epimerization.[1][17]
-
Choose the Right Base: Use the weakest, most sterically hindered base possible that still promotes the reaction. While DIPEA is standard, a weaker base like sym-collidine may be beneficial if epimerization is severe.[3] Use the minimum necessary amount of base.
-
Solvent Choice: Polar solvents like DMF can sometimes increase the rate of epimerization.[17] If compatible with substrate solubility, less polar solvents like DCM or chloroform may be advantageous.[17]
Comparative Summary of Coupling Reagents
| Reagent Class | Examples | Strengths | Weaknesses | Best For |
| Carbodiimides | DCC, EDC, DIC | Low cost, simple to use.[5] | Lower reactivity, high risk of racemization, N-acylurea formation, DCU byproduct is insoluble.[3][18] | Simple, non-hindered couplings where cost is a primary concern. |
| Phosphonium Salts | PyBOP, PyAOP | High reactivity, low racemization, no guanidinylation side reaction.[5][12] | Higher cost, byproducts can be difficult to remove. | Hindered couplings, especially with sensitive or N-methyl amino acids.[19][20] |
| Uronium/Aminium Salts | HATU, HBTU, HCTU, COMU | Extremely high reactivity and fast reaction times, excellent for suppressing racemization (especially HATU/COMU).[6][21] | Can cause guanidinylation of the amine if not pre-activated, benzotriazole-based reagents have safety/explosive concerns.[6][11] | The go-to choice for most difficult, sterically hindered couplings.[3] |
| Acyl Halide Precursors | TFFH, BTFFH, SOCl₂, Oxalyl Chloride | Generates the most reactive acylating species, highly effective for the most challenging substrates.[4][14] | Harsh conditions may be required (for SOCl₂), sensitive to moisture, may not be compatible with sensitive functional groups.[] | "Last resort" for extremely hindered or electron-deficient amines where other methods fail completely.[13] |
Gold-Standard Experimental Protocol: HATU-Mediated Coupling for a Hindered System
This protocol provides a robust starting point for a challenging amide coupling between a sterically hindered carboxylic acid and a hindered amine.
Materials:
-
Carboxylic Acid (1.0 eq)
-
Hindered Amine (1.0 - 1.2 eq)
-
HATU (1.1 eq)
-
DIPEA (2.0 - 3.0 eq)
-
Anhydrous DMF (or other suitable polar aprotic solvent)
Procedure:
-
Reaction Setup: To a clean, dry, nitrogen-flushed flask, add the carboxylic acid (1.0 eq). Dissolve it in a minimal amount of anhydrous DMF.
-
Add Base: Add DIPEA (2.0 eq) to the stirred solution.
-
Pre-activation: Add HATU (1.1 eq) to the mixture in one portion. The solution may change color. Stir the mixture at room temperature for 10-15 minutes. This is the critical pre-activation step where the reactive OAt-ester is formed.[6]
-
Amine Addition: Add the hindered amine (1.0 eq), either neat or as a solution in a small amount of anhydrous DMF.
-
Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting materials are consumed. For hindered substrates, this can take anywhere from 2 to 24 hours. If the reaction is sluggish after several hours at room temperature, consider gently heating the mixture to 40-50°C.[6]
-
Work-up:
-
Once the reaction is complete, dilute the mixture with an organic solvent such as ethyl acetate.
-
Wash the organic layer sequentially with a weak acid (e.g., saturated aq. NH₄Cl or 1N HCl), a weak base (e.g., saturated aq. NaHCO₃), and finally with brine.[6] These washes remove excess reagents, DIPEA salts, and water-soluble byproducts.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization to obtain the pure amide.
References
- 1. benchchem.com [benchchem.com]
- 2. chimia.ch [chimia.ch]
- 3. bachem.com [bachem.com]
- 4. benchchem.com [benchchem.com]
- 5. file.globalso.com [file.globalso.com]
- 6. benchchem.com [benchchem.com]
- 7. HATU - Wikipedia [en.wikipedia.org]
- 8. Amine to Amide Mechanism - HATU [commonorganicchemistry.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. COMU: a third generation of uronium-type coupling reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. luxembourg-bio.com [luxembourg-bio.com]
- 12. hepatochem.com [hepatochem.com]
- 13. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]
- 15. youtube.com [youtube.com]
- 16. Epimerisation in Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
- 18. peptide.com [peptide.com]
- 19. researchgate.net [researchgate.net]
- 20. Commonly Used Coupling Reagents in Peptide Synthesis - Dilun Biotechnology [m.peptidescientific.com]
- 21. pubs.acs.org [pubs.acs.org]
Technical Support Center: Mastering Amide Couplings with (R)-(1-Boc-pyrrolidin-3-yl)acetic Acid
Welcome to the technical support center dedicated to enhancing the efficiency of coupling reactions with (R)-(1-Boc-pyrrolidin-3-yl)acetic acid. This resource is designed for researchers, scientists, and drug development professionals who are incorporating this valuable chiral building block into their synthetic workflows. The unique structural features of (R)-(1-Boc-pyrrolidin-3-yl)acetic acid, while beneficial for imparting desirable conformational constraints in peptidomimetics and other complex molecules, can present specific challenges during amide bond formation.[1][2][3]
This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and optimized protocols in a direct question-and-answer format to address the common hurdles encountered in the laboratory. Our focus is on providing not just procedural steps, but also the underlying chemical principles to empower you to make informed decisions and achieve successful, high-yielding coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when using (R)-(1-Boc-pyrrolidin-3-yl)acetic acid in coupling reactions?
A1: The main difficulties arise from the steric hindrance around the carboxylic acid moiety.[4][5] While not as demanding as some α,α-disubstituted amino acids, the cyclic structure of the pyrrolidine ring and the bulky Boc-protecting group can impede the approach of the amine nucleophile.[6] This steric congestion can lead to sluggish reaction rates, incomplete conversions, and the need for more forceful reaction conditions, which in turn can increase the risk of side reactions.[4] Additionally, solubility of the acid in certain common solvents may require optimization.
Q2: My standard carbodiimide coupling (DCC/DIC) is giving low yields. What is the underlying issue and what should I do?
A2: Standard carbodiimide reagents like dicyclohexylcarbodiimide (DCC) and diisopropylcarbodiimide (DIC) are often insufficiently reactive to overcome the steric barrier presented by (R)-(1-Boc-pyrrolidin-3-yl)acetic acid.[4][6][7] The primary mechanism involves the formation of an O-acylisourea intermediate, which is the activated species.[8] However, this intermediate can be slow to react with the amine and is susceptible to an intramolecular rearrangement to form a stable N-acylurea byproduct, terminating the desired reaction pathway.[8][9]
Solution: It is highly recommended to switch to a more potent class of coupling reagents.[4] Aminium/uronium salts such as HATU, HBTU, and HCTU, or phosphonium salts like PyBOP, are significantly more effective.[4][7][10] These reagents generate highly reactive activated esters (e.g., OAt or OBt esters) that enhance the rate of acylation and can overcome the steric hindrance.[4]
Q3: I am observing a side product with the same mass as my desired product. What could be the cause and how can I prevent it?
A3: A common side reaction in peptide synthesis is epimerization, which is the loss of stereochemical integrity at a chiral center.[11] For (R)-(1-Boc-pyrrolidin-3-yl)acetic acid, this would involve the chiral center at the 3-position of the pyrrolidine ring. This is a significant concern as the resulting diastereomer can be very difficult to separate from the desired product.[5][11] Epimerization can be facilitated by prolonged exposure to a basic reaction medium or by the formation of certain reactive intermediates like oxazolones, although the latter is more relevant for α-amino acids.[11]
To minimize epimerization:
-
Use Additives: Incorporate racemization suppressants like 1-hydroxybenzotriazole (HOBt) or, more effectively, 1-hydroxy-7-azabenzotriazole (HOAt) into your reaction.[12][13] These additives react with the activated carboxylic acid to form active esters that are less prone to epimerization.[12] Modern coupling reagents like HATU already contain a HOAt moiety.[12]
-
Base Selection: Employ a sterically hindered, non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) instead of less hindered amines like triethylamine (TEA).[5][13]
-
Temperature Control: Avoid excessive heating of the reaction mixture, as higher temperatures can accelerate the rate of epimerization.[7] If a reaction is sluggish, it is often preferable to extend the reaction time at room temperature rather than increasing the heat.
Q4: How do I choose the best solvent for my coupling reaction?
A4: The ideal solvent should fully dissolve all reactants and facilitate the reaction without interfering. For coupling reactions involving (R)-(1-Boc-pyrrolidin-3-yl)acetic acid, polar aprotic solvents are generally preferred.
-
N,N-Dimethylformamide (DMF): This is a very common and effective solvent for peptide couplings.
-
N-Methyl-2-pyrrolidone (NMP): NMP has superior solvating properties compared to DMF and can be particularly useful for preventing aggregation of growing peptide chains in solid-phase synthesis.[7]
-
Dichloromethane (DCM): DCM can also be used, especially in solution-phase synthesis, but care must be taken to ensure all components remain dissolved throughout the reaction.[14]
For particularly challenging couplings, a mixture of solvents such as DCM/DMF/NMP may offer improved results.[7]
Troubleshooting Guide
| Observation | Potential Cause | Recommended Solution |
| Low or No Product Formation | Insufficiently active coupling reagent. | Switch from carbodiimides (DCC, EDC, DIC) to a more potent onium salt reagent like HATU, HCTU, or PyBOP.[4][10] |
| Poor solubility of reactants. | Try a different solvent system. NMP is often a better solvent than DMF.[7] Gentle warming can be attempted, but with caution due to the risk of epimerization. | |
| Degradation of coupling reagent. | Use fresh, high-purity reagents and ensure they are stored under anhydrous conditions.[13] | |
| Presence of Multiple Products | Epimerization at the chiral center. | Add a racemization suppressant like HOAt or use a coupling reagent containing it (e.g., HATU).[12][13] Use a non-nucleophilic base like DIPEA and avoid high temperatures.[13] |
| Guanidinylation of the amine partner. | This is a known side reaction with excess uronium/aminium reagents like HATU.[12][13] Ensure you are not using a large excess of the coupling reagent relative to the carboxylic acid. A slight excess of the acid component is often beneficial.[13] | |
| Difficulty in Product Purification | Urea byproduct from carbodiimide reagents. | If using EDC, the urea byproduct is water-soluble and can be removed with an acidic aqueous wash.[12][13] If using DCC, the urea is largely insoluble and can be removed by filtration, though this is not suitable for solid-phase synthesis.[12] |
| Similar polarity of product and starting material. | Optimize column chromatography conditions. Consider using a different solvent system with a shallower gradient or an alternative stationary phase. |
Visualizing the Reaction and Troubleshooting Workflow
General Amide Coupling Mechanism
The following diagram illustrates the general activation and coupling pathway.
Caption: General workflow for amide bond formation.
Decision Tree for Troubleshooting Low Yields
This diagram provides a logical path for addressing low coupling efficiency.
Caption: Troubleshooting workflow for low yield.
Recommended Experimental Protocols
Protocol 1: High-Efficiency Coupling using HATU
This protocol is recommended as a starting point for achieving high yields and minimizing side reactions.
Materials:
-
(R)-(1-Boc-pyrrolidin-3-yl)acetic acid (1.0 equiv)
-
Amine component (1.1 equiv)
-
HATU (1.1 equiv)
-
N,N-Diisopropylethylamine (DIPEA) (2.0 equiv)
-
Anhydrous DMF
Procedure:
-
In a clean, dry flask under an inert atmosphere (e.g., nitrogen or argon), dissolve (R)-(1-Boc-pyrrolidin-3-yl)acetic acid in anhydrous DMF.
-
Add HATU to the solution and stir for 1 minute.
-
Add DIPEA to the mixture. A color change may be observed.
-
Allow the pre-activation to proceed for 5-10 minutes at room temperature.[14]
-
Add the amine component to the activated mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. Reactions are typically complete within 1-4 hours.
-
Upon completion, dilute the reaction mixture with a suitable organic solvent like ethyl acetate.
-
Wash the organic phase sequentially with 5% citric acid solution, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: Carbodiimide Coupling with Epimerization Suppression (EDC/HOBt)
If an onium salt is not available, this protocol using a water-soluble carbodiimide can be employed, with the crucial addition of HOBt.
Materials:
-
(R)-(1-Boc-pyrrolidin-3-yl)acetic acid (1.0 equiv)
-
Amine component (1.1 equiv)
-
EDC·HCl (1.2 equiv)
-
HOBt (1.2 equiv)
-
DIPEA (2.0 equiv)
-
Anhydrous DCM or DMF
Procedure:
-
Dissolve the (R)-(1-Boc-pyrrolidin-3-yl)acetic acid and HOBt in anhydrous DCM or DMF.[13]
-
Add DIPEA to the solution, followed by the amine component.[13]
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add EDC·HCl in one portion.[13]
-
Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature.[13]
-
Continue stirring at room temperature for 4-16 hours, monitoring the progress by TLC or LC-MS.
-
Work-up the reaction as described in Protocol 1. The urea byproduct from EDC is water-soluble and will be removed during the aqueous washes.[12]
Summary of Coupling Reagent Properties
| Coupling Reagent Class | Examples | Reactivity | Racemization Risk | Byproduct Removal |
| Carbodiimides | DCC, DIC, EDC | Moderate | Higher (Minimized with HOBt/HOAt) | DCC/DIC-urea requires filtration; EDC-urea is water-soluble.[12] |
| Phosphonium Salts | PyBOP, PyAOP | High | Low | Water-soluble byproducts.[9] |
| Aminium/Uronium Salts | HBTU, HATU, COMU | Very High | Very Low (especially with HATU/COMU) | Water-soluble byproducts.[9][12] |
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. enamine.net [enamine.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Carbodiimide - Wikipedia [en.wikipedia.org]
- 9. bachem.com [bachem.com]
- 10. benchchem.com [benchchem.com]
- 11. Epimerisation in Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. peptide.com [peptide.com]
- 13. benchchem.com [benchchem.com]
- 14. reddit.com [reddit.com]
Welcome to the technical support center for Dess-Martin periodinane (DMP) oxidation. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into navigating the complexities of this versatile oxidation reaction. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring both successful outcomes and a deeper understanding of the chemistry at play.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the Dess-Martin oxidation, providing concise and accurate answers grounded in established chemical principles.
Q1: What is the Dess-Martin oxidation and why is it a preferred method?
The Dess-Martin oxidation is a widely used organic reaction that oxidizes primary alcohols to aldehydes and secondary alcohols to ketones using Dess-Martin periodinane (DMP).[1][2][3][4] It is favored for its mild reaction conditions (typically room temperature and neutral pH), high chemoselectivity, tolerance of sensitive functional groups, and generally high yields.[3][5] Unlike many other oxidation methods, it avoids the use of toxic chromium-based reagents and often allows for a simplified workup procedure.[1][5]
Q2: What are the primary byproducts of a Dess-Martin oxidation?
The main byproducts of the Dess-Martin oxidation are two equivalents of acetic acid and a reduced iodine-containing compound, typically 1-hydroxy-1-oxo-1,2-benziodoxol-3(1H)-one (IBX) or related iodinane species.[1][6] The formation of these byproducts is inherent to the reaction mechanism.
Q3: Can Dess-Martin periodinane oxidize other functional groups?
While DMP is highly selective for alcohols, it can oxidize other functional groups under certain conditions. For instance, it can convert aldoximes and ketoximes to their corresponding aldehydes and ketones.[5] It has also been reported to oxidize anilines to benzoquinones and thiols to thiosulfonates.[3][7] However, functional groups like furan rings, sulfides, vinyl ethers, and secondary amides are generally unaffected under standard conditions.[5]
Q4: Is the Dess-Martin periodinane reagent stable?
Dess-Martin periodinane is a relatively stable reagent that can be stored for extended periods.[5] However, it is sensitive to moisture and can be heat- and shock-sensitive, with the potential to be explosive, particularly in its impure form.[7][8][9] It is crucial to handle DMP with appropriate caution.
Q5: What is the role of water in a Dess-Martin oxidation?
Interestingly, the presence of a controlled amount of water can accelerate the rate of the Dess-Martin oxidation.[1][10] This is attributed to the partial hydrolysis of DMP to a more reactive species.[7][10] In fact, impure samples of DMP, which may contain some of this hydrolyzed reagent, often exhibit enhanced reactivity.[7][10]
Section 2: Troubleshooting Guide
This section provides a systematic approach to diagnosing and resolving common issues encountered during Dess-Martin oxidations.
Issue 1: Incomplete or Sluggish Reaction
Symptoms:
-
TLC or other reaction monitoring indicates the presence of a significant amount of starting material even after an extended reaction time.
Possible Causes & Solutions:
| Cause | Recommended Action |
| Poor Reagent Quality | The activity of DMP can vary. If the reaction is sluggish, consider adding one equivalent of water to the reaction mixture to generate a more reactive oxidizing species in situ.[10] Alternatively, use a fresh batch of DMP. |
| Insufficient Reagent | Ensure at least 1.1 to 1.5 equivalents of DMP are used. For sterically hindered alcohols, a larger excess may be necessary. |
| Low Reaction Temperature | While the reaction is typically run at room temperature, gentle warming (e.g., to 30-40 °C) can sometimes be beneficial, provided the substrate and product are stable at these temperatures. |
Issue 2: Formation of a Gummy or Intractable Byproduct During Workup
Symptoms:
-
Upon quenching the reaction, a sticky, gum-like precipitate forms, making filtration and extraction difficult and often trapping the desired product.[11][12]
Possible Causes & Solutions:
The primary culprit for this is the mono-acetoxy iodinane byproduct.[12] The following workflow is designed to convert this byproduct into more easily removable substances.
Figure 1: Workflow for effective removal of gummy byproducts.
Issue 3: Low Yield of the Carbonyl Product
Symptoms:
-
The isolated yield of the desired aldehyde or ketone is significantly lower than expected.
Possible Causes & Solutions:
| Cause | Recommended Action |
| Product Trapped in Byproduct | The desired product can be physically trapped within the precipitated iodine-containing byproducts. Following the procedure in Issue 2 for a more effective workup can help liberate the product. |
| Acid-Labile Product | The reaction produces two equivalents of acetic acid, which can be detrimental to acid-sensitive substrates.[1] To mitigate this, buffer the reaction mixture by adding pyridine or sodium bicarbonate.[1][9] |
| Over-oxidation to Carboxylic Acid | While rare for DMP, over-oxidation of primary alcohols to carboxylic acids can occur, especially with prolonged reaction times or in the presence of excess water.[13] Monitor the reaction closely and quench it as soon as the starting material is consumed. |
| Volatile Product | If the desired aldehyde or ketone is volatile, it may be lost during solvent removal. Use a cold trap and avoid excessive heating during concentration. |
Section 3: Experimental Protocols
Protocol 1: Standard Dess-Martin Oxidation
This protocol is suitable for most primary and secondary alcohols.
-
To a stirred solution of the alcohol (1.0 equiv) in dichloromethane (DCM, 0.1–0.2 M) at room temperature, add Dess-Martin periodinane (1.2 equiv).
-
Stir the reaction mixture at room temperature and monitor the progress by TLC. The reaction is typically complete within 0.5 to 3 hours.[4]
-
Once the reaction is complete, dilute the mixture with diethyl ether.
-
Quench the reaction by adding a 1:1 mixture of saturated aqueous sodium bicarbonate and saturated aqueous sodium thiosulfate.
-
Stir vigorously until the solid byproducts are dissolved or become a fine, filterable precipitate.
-
Separate the layers and extract the aqueous layer with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography if necessary.
Protocol 2: Buffered Dess-Martin Oxidation for Acid-Sensitive Substrates
This protocol is recommended when the starting material or product is sensitive to acidic conditions.
-
To a stirred solution of the alcohol (1.0 equiv) in DCM (0.1–0.2 M) at room temperature, add solid sodium bicarbonate (2.0-4.0 equiv).
-
Add the Dess-Martin periodinane (1.2 equiv) portion-wise to the suspension.
-
Stir the reaction mixture at room temperature and monitor the progress by TLC.
-
Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of Celite® to remove the solids.
-
Wash the filter cake with additional diethyl ether.
-
Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography.
Section 4: Reaction Mechanisms
A deeper understanding of the reaction mechanism can aid in troubleshooting and optimizing reaction conditions.
Figure 2: Simplified mechanism of Dess-Martin oxidation.
The reaction is initiated by the substitution of an acetate ligand on the hypervalent iodine with the alcohol substrate.[2][5] This is followed by the deprotonation of the α-hydrogen of the alcohol by an acetate ion, leading to a reductive elimination that forms the carbonyl product, the reduced iodinane byproduct, and two molecules of acetic acid.[14]
Section 5: References
-
Dess–Martin oxidation - Wikipedia. Available at: --INVALID-LINK--
-
Dess–Martin periodinane - Wikipedia. Available at: --INVALID-LINK--
-
Dess–Martin periodinane (DMP) oxidation - Chemistry Steps. Available at: --INVALID-LINK--
-
Dess-Martin Oxidation - Alfa Chemistry. Available at: --INVALID-LINK--
-
Dess-Martin Oxidation - Organic Chemistry Portal. Available at: --INVALID-LINK--
-
Acceleration of the Dess-Martin Oxidation by Water - Organic Chemistry Portal. Available at: --INVALID-LINK--
-
Dess–Martin oxidation work up - ECHEMI. Available at: --INVALID-LINK--
-
Dess-Martin Oxidation Mechanism, Alcohol To Ketone | Organic Chemistry - YouTube. Available at: --INVALID-LINK--
-
Dess–Martin oxidation work up - Chemistry Stack Exchange. Available at: --INVALID-LINK--
-
How to work up dess-martin periodinane or hypervalent iodine reactions? - ResearchGate. Available at: --INVALID-LINK--
-
The dess-martin periodinane - Organic Syntheses Procedure. Available at: --INVALID-LINK--
-
14 (4/20/2014 – 5/2/2015) (1) synthesis of dess-martin-periodinane. Available at: --INVALID-LINK--
-
2-Iodoxybenzoic Acid Tosylates: the Alternative to Dess–Martin Periodinane Oxidizing Reagents - Experts@Minnesota. Available at: --INVALID-LINK--
-
Dess-Martin Oxidation | Chem-Station Int. Ed. Available at: --INVALID-LINK--
-
Dess–Martin periodinane-mediated oxidation of the primary alcohol of cytidine into a carboxylic acid - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB00240G. Available at: --INVALID-LINK--
-
Dess-Martin periodinane, Triacetoxyperiodinane, DMP - Organic Chemistry Portal. Available at: --INVALID-LINK--
-
2-Iodoxybenzoic Acid Tosylates: The Alternative to Dess-Martin Periodinane Oxidizing Reagents | Request PDF - ResearchGate. Available at: --INVALID-LINK--
-
Dess-Martin oxidation | Oxidation reaction | Named Organic reactions - YouTube. Available at: --INVALID-LINK--
References
- 1. Dess–Martin oxidation - Wikipedia [en.wikipedia.org]
- 2. Dess–Martin periodinane (DMP) oxidation - Chemistry Steps [chemistrysteps.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. Dess-Martin Oxidation [organic-chemistry.org]
- 5. Dess–Martin periodinane - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. Dess-Martin periodinane, Triacetoxyperiodinane, DMP [organic-chemistry.org]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. Dess-Martin Oxidation | Chem-Station Int. Ed. [en.chem-station.com]
- 10. Acceleration of the Dess-Martin Oxidation by Water [organic-chemistry.org]
- 11. echemi.com [echemi.com]
- 12. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 13. Dess–Martin periodinane-mediated oxidation of the primary alcohol of cytidine into a carboxylic acid - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB00240G [pubs.rsc.org]
- 14. m.youtube.com [m.youtube.com]
Technical Support Center: Impurity Profile of Commercial (R)-(1-Boc-pyrrolidin-3-yl)acetic acid
Introduction
Welcome to the technical support guide for (R)-(1-Boc-pyrrolidin-3-yl)acetic acid (CAS 204688-60-8). This document is intended for researchers, scientists, and drug development professionals who utilize this chiral building block in their synthetic workflows. As a crucial intermediate in the synthesis of various pharmaceutical agents, understanding and controlling its impurity profile is paramount to ensuring the quality, safety, and efficacy of the final active pharmaceutical ingredient (API).
This guide provides in-depth, experience-driven answers to frequently asked questions and offers robust troubleshooting protocols to address common challenges encountered during the handling, analysis, and application of this reagent.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Section 1: Synthesis-Related Impurities
Question 1: I've detected an impurity with a molecular weight corresponding to the de-Boc'd analogue, (R)-pyrrolidin-3-yl)acetic acid. What is the likely cause and how can I prevent this?
Answer: This is a common issue and is almost certainly due to the premature cleavage of the tert-butoxycarbonyl (Boc) protecting group. The Boc group is notoriously labile under acidic conditions.
Causality: The carbamate linkage of the Boc group is readily hydrolyzed by acid. The mechanism involves protonation of the carbonyl oxygen, followed by the loss of the stable tert-butyl cation, which is then quenched to form isobutylene and carbon dioxide.
Troubleshooting Steps:
-
Re-evaluate Reaction/Work-up pH: Ensure that all aqueous work-up and extraction steps are maintained at a neutral or slightly basic pH. Acidic washes, even with weak acids, can cause partial deprotection. If an acidic wash is unavoidable, minimize contact time and maintain low temperatures.
-
Solvent Selection: Be mindful of using chlorinated solvents like dichloromethane (DCM) for prolonged periods, as they can contain trace amounts of HCl. Consider using a less acidic solvent or passing the solvent through a plug of basic alumina before use.
-
Storage Conditions: Store the material in a tightly sealed container, in a cool, dry place. Exposure to acidic vapors in a general chemical storage area can lead to slow degradation over time.
Question 2: My analysis shows the presence of the corresponding (S)-enantiomer. What are the potential sources of this chiral impurity?
Answer: The presence of the undesired (S)-enantiomer is a critical issue, particularly in GMP environments, as it can impact the pharmacological profile of the final drug substance. The source can be traced back to either the starting materials or racemization during the synthesis.
Troubleshooting Steps:
-
Starting Material Purity: The most common source of chiral impurities is the starting material from which the pyrrolidine ring is derived. It is crucial to source starting materials with high enantiomeric excess (ee) and to have a robust analytical method to verify the chiral purity of incoming lots.
-
Base-Induced Racemization: While less common for this specific molecule under standard conditions, exposure to strong bases, especially at elevated temperatures, could potentially lead to epimerization at the C3 position. This is more of a concern if the acetic acid side chain is esterified, as the alpha-proton becomes more acidic.
-
Analytical Method Validation: Ensure your chiral analytical method is properly validated. Chiral HPLC methods can be sensitive to mobile phase composition, temperature, and column age. What appears to be a chiral impurity could be an artifact of poor chromatographic resolution.
dot graph "Synthesis_Pathway_and_Impurity_Formation" { layout=dot; rankdir=LR; node [shape=box, style=filled, fontname="Helvetica", fontsize=10]; edge [fontname="Helvetica", fontsize=9];
} . Caption: Fig. 1: Synthesis Pathway and Impurity Origins
Section 2: Analytical & Stability Issues
Question 3: I am having difficulty developing a robust HPLC method for purity analysis. What are the key parameters to consider?
Answer: (R)-(1-Boc-pyrrolidin-3-yl)acetic acid can be challenging to analyze via reverse-phase HPLC due to its properties.
Key Method Development Considerations:
| Parameter | Recommendation & Rationale |
| Column Chemistry | A C18 stationary phase is a good starting point. For potentially better peak shape, consider a column with end-capping to minimize silanol interactions with the pyrrolidine nitrogen. |
| Mobile Phase pH | The carboxylic acid moiety (pKa ~4.6) and the Boc-protected amine require careful pH control. A pH between 2.5 and 3.5, using a buffer like phosphate or formate, will ensure the carboxylic acid is protonated and improve retention. |
| Detector | The compound lacks a strong chromophore, making UV detection at low wavelengths (e.g., 200-215 nm) necessary. This can lead to baseline noise. Consider using an Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD) for better sensitivity and baseline stability if available. |
| Chiral Separation | For enantiomeric purity, a specialized chiral column is required. Polysaccharide-based columns (e.g., Chiralpak series) are often effective. The mobile phase for chiral separations is typically a non-polar solvent like hexane with an alcohol modifier (e.g., isopropanol). |
Protocol: Generic HPLC-UV Purity Method
-
Column: C18, 4.6 x 150 mm, 5 µm.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start at 5% B, ramp to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection: 210 nm.
Question 4: The material appears to be degrading upon storage, showing an increase in impurities over time. What are the recommended storage conditions?
Answer: The primary degradation pathway is the acid-catalyzed hydrolysis of the Boc group.
Recommended Storage:
-
Temperature: Store at 2-8°C.[1][2] This slows down the rate of any potential degradation reactions.
-
Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to protect from atmospheric moisture and acidic gases.
-
Container: Use a tightly sealed, opaque container to protect from light and moisture.
dot graph "Troubleshooting_Workflow" { layout=dot; rankdir=TB; node [shape=box, style=filled, fontname="Helvetica", fontsize=10]; edge [fontname="Helvetica", fontsize=9];
} . Caption: Fig. 2: Troubleshooting Logic for Impurity Analysis
References
Validation & Comparative
Navigating the Analytical Maze: A Comparative Guide to Chiral Purity Analysis of (R)-(1-Boc-pyrrolidin-3-yl)acetic acid
In the landscape of pharmaceutical development, the stereochemical integrity of chiral building blocks is not merely a quality metric; it is a cornerstone of safety and efficacy. (R)-(1-Boc-pyrrolidin-3-yl)acetic acid, a key intermediate in the synthesis of numerous therapeutic agents, is no exception. Ensuring its enantiomeric purity is a critical step, demanding robust and reliable analytical methods. This guide provides an in-depth comparison of the primary chromatographic techniques used for this purpose, offering field-proven insights to help researchers and drug development professionals select and implement the most suitable method for their needs.
The Imperative of Chiral Purity
The biological activity of a chiral drug is often confined to one enantiomer (the eutomer), while the other (the distomer) may be inactive or, in some cases, contribute to undesirable side effects or toxicity. For a chiral intermediate like (R)-(1-Boc-pyrrolidin-3-yl)acetic acid, controlling its enantiomeric purity is paramount to prevent the propagation of unwanted stereoisomers into the final active pharmaceutical ingredient (API). This control necessitates analytical methods capable of accurately quantifying minute amounts of the undesired (S)-enantiomer.
A Comparative Overview of Core Techniques
The determination of enantiomeric excess (ee) for chiral carboxylic acids is most commonly achieved using chromatographic techniques.[1] While High-Performance Liquid Chromatography (HPLC) is a widely used and versatile tool, Supercritical Fluid Chromatography (SFC) and Gas Chromatography (GC) present compelling alternatives, each with a distinct profile of advantages and limitations.
| Feature | Chiral HPLC | Chiral SFC | Chiral GC (with Derivatization) |
| Principle | Differential interaction with a chiral stationary phase (CSP) in a liquid mobile phase. | Differential interaction with a CSP in a supercritical fluid (CO2) mobile phase. | Separation of volatile diastereomeric derivatives on an achiral or chiral column. |
| Speed | Moderate to long run times. | Very fast run times.[2][3] | Fast run times. |
| Solvent Usage | High (organic solvents). | Low (primarily CO2 with small % of co-solvent).[4] | Minimal (for sample preparation). |
| Sample Prep | Minimal; direct injection of dissolved sample. | Minimal; direct injection of dissolved sample. | Mandatory derivatization to increase volatility.[5][6] |
| Sensitivity | Good (UV, MS detection). | Good (UV, MS detection); can be higher than HPLC. | Excellent (FID, MS detection). |
| Best For | Broad applicability, well-established methods. | High-throughput screening, green chemistry initiatives. | Volatile or semi-volatile analytes; high sensitivity requirements. |
| Key Challenge | Solvent cost and disposal. | Higher initial instrument cost. | Method development for derivatization; potential for racemization. |
Deep Dive 1: Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is the workhorse of enantiomeric purity analysis due to its robustness and the wide variety of available chiral stationary phases (CSPs). For N-Boc protected amino acids, polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are particularly effective.[7][]
Principle of Separation
Enantiomers are separated based on the differential stability of the transient diastereomeric complexes they form with the chiral selector of the CSP. For polysaccharide-based CSPs, the separation mechanism involves a combination of hydrogen bonding, dipole-dipole interactions, and inclusion into chiral cavities within the polysaccharide structure. The Boc-protecting group and the carboxylic acid moiety of the analyte are key interaction sites.[9]
Workflow & Protocol: Chiral HPLC Analysis
Caption: General workflow for chiral HPLC analysis.
Self-Validating Experimental Protocol
This protocol is designed for a system suitability test and subsequent analysis.
-
Instrumentation: HPLC system with UV detector.
-
Chiral Stationary Phase: Chiralpak® IC or a similar cellulose-based column (e.g., 4.6 x 250 mm, 5 µm). These are known to provide good selectivity for N-protected amino acids.[7]
-
Mobile Phase: A typical mobile phase would be a mixture of n-Hexane, Isopropyl Alcohol (IPA), and a small amount of an acidic modifier like Trifluoroacetic Acid (TFA). A starting point could be Hexane/IPA/TFA (90:10:0.1 v/v/v). The acidic modifier is crucial for protonating the carboxylic acid, ensuring good peak shape and consistent retention.
-
Flow Rate: 1.0 mL/min.
-
Temperature: 25°C.
-
Detection: UV at 210 nm.
-
Sample Preparation:
-
Prepare a stock solution of a racemic standard of (1-Boc-pyrrolidin-3-yl)acetic acid at 1 mg/mL in the mobile phase.
-
Prepare the (R)-enantiomer test sample at the same concentration.
-
-
System Suitability:
-
Inject the racemic standard.
-
Acceptance Criteria: The resolution between the two enantiomer peaks should be ≥ 2.0. This ensures the system can adequately separate the enantiomers.
-
-
Analysis:
-
Inject the (R)-enantiomer test sample.
-
Quantify the area of the (S)-enantiomer peak relative to the total area of both peaks to determine the enantiomeric purity.
-
Pros & Cons
-
Advantages: High versatility, extensive literature and application support, direct analysis without derivatization.
-
Disadvantages: Higher consumption of organic solvents, longer run times compared to SFC, potential for peak tailing with acidic analytes which requires mobile phase optimization.
Deep Dive 2: Supercritical Fluid Chromatography (SFC)
SFC has emerged as a powerful, "greener" alternative to HPLC for chiral separations.[2] It uses supercritical CO2 as the primary mobile phase, which has low viscosity and high diffusivity, allowing for very fast and efficient separations.[3][10]
Principle of Separation
The separation principle in chiral SFC is analogous to normal-phase HPLC. The same polysaccharide-based CSPs used in HPLC are highly effective in SFC.[2] Analytes partition between the CSP and the mobile phase, which consists of supercritical CO2 and a polar organic modifier (co-solvent), typically an alcohol like methanol or ethanol. The elution strength is modulated by adjusting the percentage of the co-solvent.
Workflow & Protocol: Chiral SFC Analysis
Caption: Streamlined workflow for chiral SFC analysis.
Self-Validating Experimental Protocol
-
Instrumentation: Analytical SFC system with UV or MS detector.
-
Chiral Stationary Phase: Chiralpak® IC-3 (3 µm particle size is ideal for high efficiency).
-
Mobile Phase:
-
A: Supercritical CO2
-
B: Methanol with 0.1% TFA (or other suitable additive).
-
-
Gradient: A typical screening gradient would be 5% to 40% B over 5-10 minutes.
-
Flow Rate: 3.0 mL/min.
-
Back Pressure: 150 bar.
-
Temperature: 40°C.
-
Detection: UV at 210 nm.
-
Sample Preparation: Dissolve samples in methanol or ethanol.
-
System Suitability: Inject a racemic standard. The goal is to achieve baseline resolution (Rs > 1.5) in the shortest possible time.
-
Analysis: Inject the test sample and quantify the impurity peak.
Pros & Cons
-
Advantages: Significantly faster analysis times, drastically reduced organic solvent consumption, often provides superior resolution to HPLC.[2][4]
-
Disadvantages: Requires specialized instrumentation, method development can be less intuitive for those unfamiliar with SFC parameters (e.g., pressure, temperature, modifier effects).[10]
Deep Dive 3: Gas Chromatography (GC) with Derivatization
For a compound like (R)-(1-Boc-pyrrolidin-3-yl)acetic acid, which is non-volatile, direct GC analysis is not feasible. However, by converting the carboxylic acid to a more volatile ester, GC can become a highly sensitive and efficient method.[5]
Principle of Separation
The strategy involves an achiral derivatization step to make the molecule volatile, followed by separation on a chiral GC column. The carboxylic acid is typically converted to a simple ester (e.g., methyl or ethyl ester). The enantiomers of this new derivative are then separated on the chiral GC column.
Workflow & Protocol: Chiral GC Analysis
Caption: Derivatization and analysis workflow for chiral GC.
Self-Validating Experimental Protocol
-
Derivatization:
-
To 1 mg of the sample, add 1 mL of 3N methanolic HCl.
-
Cap the vial and heat at 100°C for 30 minutes.
-
Cool the vial and evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Crucial Control: This process must be validated to ensure no racemization occurs during the heating step. This is done by derivatizing a sample of high enantiomeric purity and confirming that the purity does not decrease.
-
-
GC Analysis:
-
Instrumentation: Gas chromatograph with a Flame Ionization Detector (FID).
-
Column: CHIRALDEX® G-TA or a similar chiral capillary column.
-
Carrier Gas: Helium or Hydrogen.
-
Temperature Program: Start at a low temperature (e.g., 100°C) and ramp up to a higher temperature (e.g., 180°C) to elute the derivatized enantiomers. Chiral selectivity in GC is often temperature-dependent.
-
Injection: Split injection.
-
Detection: FID.
-
-
System Suitability: Inject a derivatized racemic sample to confirm peak separation (Rs > 1.5).
Pros & Cons
-
Advantages: Extremely high sensitivity (ideal for trace impurity analysis), fast analysis times, low solvent usage post-derivatization.
-
Disadvantages: Requires a robust and reproducible derivatization step, risk of racemization during sample preparation, not suitable for thermally labile compounds.[6]
Conclusion and Recommendations
The choice of analytical method for the chiral purity of (R)-(1-Boc-pyrrolidin-3-yl)acetic acid depends on the specific requirements of the laboratory and the stage of drug development.
-
For routine quality control and broad applicability, Chiral HPLC remains the gold standard. Its reliability and the wealth of available columns and established methods make it a safe and robust choice.
-
For high-throughput screening or labs focused on green chemistry, Chiral SFC is the superior option. Its incredible speed and low solvent consumption offer significant advantages in efficiency and environmental impact.
-
When ultimate sensitivity is required for detecting trace enantiomeric impurities, Chiral GC with derivatization is an excellent, albeit more complex, alternative. The investment in developing a validated derivatization protocol can pay dividends in the form of unparalleled detection limits.
Ultimately, the method must be validated according to ICH Q2(R2) guidelines to demonstrate it is fit for its intended purpose, ensuring specificity, linearity, accuracy, precision, and appropriate sensitivity for the undesired enantiomer.[11][12][13]
References
- 1. scispace.com [scispace.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. chromatographytoday.com [chromatographytoday.com]
- 5. diverdi.colostate.edu [diverdi.colostate.edu]
- 6. researchgate.net [researchgate.net]
- 7. Development of novel enantioselective HPLC methods for the determination of the optical purity of Nα-Fmoc/Boc amino acid derivatives (Nα-PADs) of natural and unnatural amino acids: an analytical strategy for the key starting materials of therapeutic peptides - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 13. database.ich.org [database.ich.org]
A Comparative Guide to Enantiomeric Excess Determination of (R)-N-Boc-3-pyrrolidineacetic Acid
Introduction
(R)-N-Boc-3-pyrrolidineacetic acid is a crucial chiral building block in modern pharmaceutical development. As a derivative of 3-pyrrolidineacetic acid, its stereochemically defined structure is incorporated into a variety of complex therapeutic agents. The biological activity of chiral molecules is often highly dependent on their stereochemistry; one enantiomer may exhibit potent therapeutic effects, while the other could be inactive or even induce toxic side effects[]. Consequently, the precise determination of enantiomeric excess (ee) is not merely a procedural step but a cornerstone of quality control, ensuring the safety, efficacy, and reproducibility of the final active pharmaceutical ingredient (API).
This guide provides an in-depth comparison of the primary analytical methodologies for determining the enantiomeric excess of (R)-N-Boc-3-pyrrolidineacetic acid. We will delve into the theoretical underpinnings and practical applications of Chiral High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) Spectroscopy, offering field-proven insights and detailed experimental protocols for researchers, scientists, and drug development professionals.
Methodology 1: Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is widely regarded as the gold standard for enantiomeric excess determination due to its high accuracy, robustness, and resolving power[2][3]. The technique relies on the differential interaction of enantiomers with a chiral stationary phase (CSP), leading to different retention times and, thus, separation[3].
Causality of Method Choice: The Principle of Chiral Recognition
The selection of an appropriate CSP is the most critical factor for successful enantioseparation[2]. For N-Boc protected amino acid derivatives like our target molecule, polysaccharide-based and macrocyclic glycopeptide-based CSPs are particularly effective[2][4]. These phases, often derived from cellulose or amylose, possess helical polymer structures with chiral grooves and cavities. Chiral recognition is achieved through a combination of transient, non-covalent interactions—such as hydrogen bonding, dipole-dipole interactions, and steric hindrance—between the analyte enantiomers and the chiral selector. The (R)- and (S)-enantiomers fit differently into the CSP's chiral environment, resulting in one being retained longer than the other.
Caption: Workflow for enantiomeric excess determination using Chiral HPLC.
Experimental Protocol: Chiral HPLC
This protocol outlines a validated approach for the chiral separation of N-Boc-3-pyrrolidineacetic acid enantiomers.
-
Instrumentation & Materials:
-
HPLC system with a UV detector.
-
Chiral Stationary Phase: Chiralpak® IA (Amylose tris(3,5-dimethylphenylcarbamate)) or a similar polysaccharide-based column (e.g., 250 x 4.6 mm, 5 µm).
-
HPLC-grade n-Hexane, Isopropanol (IPA), and Trifluoroacetic acid (TFA).
-
-
Sample Preparation:
-
Accurately weigh and dissolve the (R)-N-Boc-3-pyrrolidineacetic acid sample in the mobile phase to a final concentration of approximately 1.0 mg/mL[2].
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Conditions:
-
Mobile Phase: n-Hexane / Isopropanol / Trifluoroacetic acid (90:10:0.1, v/v/v). The small amount of TFA is crucial for protonating the carboxylic acid, which sharpens peak shape and improves resolution.
-
Flow Rate: 1.0 mL/min[5].
-
Column Temperature: 25 °C.
-
Detection Wavelength: 210 nm (for the Boc-carbonyl and carboxyl chromophores).
-
Injection Volume: 10 µL.
-
-
Data Analysis & Calculation:
-
Integrate the peak areas for the (R)- and (S)-enantiomers in the resulting chromatogram.
-
Calculate the enantiomeric excess (% ee) using the formula: % ee = [ |Area(R) - Area(S)| / (Area(R) + Area(S)) ] x 100
-
Method Validation & Performance
A robust chiral HPLC method must be validated to ensure its reliability[3]. Key validation parameters, based on International Conference on Harmonisation (ICH) guidelines, are summarized below[6].
| Parameter | Typical Performance Metric | Rationale |
| Specificity | Baseline resolution (Rₛ > 1.5) between enantiomers. | Ensures that the signal measured is exclusively from the analyte of interest without interference. |
| Linearity | Correlation coefficient (r²) > 0.999 | Confirms a direct proportionality between detector response and analyte concentration over a given range. |
| Accuracy | 98.0% - 102.0% recovery of spiked samples. | Measures the closeness of the experimental value to the true value. |
| Precision (RSD) | ≤ 2.0% | Demonstrates the reproducibility of the method under the same operating conditions. |
| LOD / LOQ | Typically in the µg/mL range. | Defines the lowest concentration of the minor enantiomer that can be reliably detected and quantified. |
Methodology 2: NMR Spectroscopy
NMR spectroscopy offers a powerful and often faster alternative to HPLC for determining enantiomeric excess, especially when a validated HPLC method is not available. The technique works because enantiomers are chemically identical and thus indistinguishable in a standard NMR spectrum[7]. To enable differentiation, the enantiomers must be converted into diastereomers, which have distinct physical and spectral properties[8]. This is achieved using a chiral derivatizing agent (CDA) or a chiral solvating agent (CSA).
Causality of Method Choice: Creating Diastereomeric Environments
-
Chiral Derivatizing Agents (CDAs): A CDA is an enantiomerically pure reagent that covalently bonds to both enantiomers of the analyte, forming a new pair of diastereomers[8][9]. For a carboxylic acid like (R)-N-Boc-3-pyrrolidineacetic acid, an enantiomerically pure chiral amine (e.g., (S)-(-)-α-methylbenzylamine) can be used to form diastereomeric amides. These diastereomers will exhibit different chemical shifts in the ¹H or ¹³C NMR spectrum, allowing for quantification by integrating the distinct signals[9].
-
Chiral Solvating Agents (CSAs): A CSA (e.g., an L-proline derivative) forms rapid and reversible non-covalent complexes (diastereomeric solvates) with the analyte enantiomers[10][11]. These transient interactions create different magnetic environments for the two enantiomers, leading to the splitting of certain NMR signals. The ratio of the integrals of these split peaks directly corresponds to the enantiomeric ratio. This method is non-destructive, which is a significant advantage over the CDA approach.
Caption: Principle of ee determination by NMR using a chiral derivatizing agent.
Experimental Protocol: NMR with Chiral Derivatizing Agent
This protocol describes the formation of diastereomeric amides for ¹H NMR analysis.
-
Instrumentation & Materials:
-
NMR Spectrometer (400 MHz or higher).
-
High-quality NMR tubes.
-
(R)-N-Boc-3-pyrrolidineacetic acid sample (~10 mg).
-
(S)-(-)-α-Methylbenzylamine (enantiomerically pure).
-
Peptide coupling reagent (e.g., DCC or EDC).
-
Deuterated solvent (e.g., CDCl₃).
-
-
Derivatization Procedure:
-
In a small vial, dissolve ~10 mg of the N-Boc-3-pyrrolidineacetic acid sample in 0.7 mL of CDCl₃.
-
Add a slight molar excess (1.1 equivalents) of (S)-(-)-α-methylbenzylamine.
-
Add 1.1 equivalents of a coupling reagent like N,N'-Dicyclohexylcarbodiimide (DCC).
-
Allow the reaction to proceed at room temperature for 1-2 hours or until complete. The reaction forms a stable covalent amide bond.
-
-
NMR Acquisition:
-
Transfer the reaction mixture directly to an NMR tube.
-
Acquire a quantitative ¹H NMR spectrum. Ensure a sufficient relaxation delay (D1, e.g., 5 seconds) to allow for complete relaxation of all protons for accurate integration.
-
-
Data Analysis:
-
Identify a pair of well-resolved signals corresponding to the two newly formed diastereomers. Protons close to the new chiral center (e.g., the methyl group of the α-methylbenzylamine moiety) are often the best candidates.
-
Carefully integrate both signals. The ratio of the integrals is equal to the enantiomeric ratio of the original sample.
-
Head-to-Head Comparison: HPLC vs. NMR
| Feature | Chiral HPLC | NMR Spectroscopy (with CDA/CSA) |
| Principle | Physical separation based on differential affinity for a CSP. | Creation of a diastereomeric environment to induce spectral differences. |
| Sensitivity | High (LOD/LOQ in µg/mL or lower). Ideal for trace impurity detection. | Lower (requires mg quantities). Not suitable for trace analysis. |
| Accuracy/Precision | Very high when validated (RSD < 2%). Considered the "gold standard". | Good, but accuracy depends on signal resolution and quantitative acquisition parameters. |
| Sample Prep | Simple dissolution and filtration. | May require a chemical derivatization step (CDA) or careful addition of a CSA. |
| Analysis Time | Slower (typically 10-30 min per sample run). | Faster (5-15 min per sample acquisition after preparation). |
| Destructive? | Yes, the sample is consumed. | Non-destructive with CSA; destructive with CDA as the sample is chemically altered. |
| Development Effort | High initial effort to screen columns and optimize mobile phase. | Moderate effort to find a suitable CDA/CSA and identify resolved signals. |
| Best For | Routine QC, release testing, validation, and detection of trace enantiomeric impurities. | Rapid screening, reaction monitoring, and analysis of small sample quantities where a method is not established. |
Conclusion and Recommendations
The determination of enantiomeric excess for (R)-N-Boc-3-pyrrolidineacetic acid is a critical task that demands a reliable and accurate analytical method.
-
Chiral HPLC stands out as the superior choice for routine quality control, final product release, and situations requiring high sensitivity and validated accuracy. The initial investment in method development is rewarded with a highly robust and reproducible assay.
-
NMR Spectroscopy serves as an excellent orthogonal technique and a powerful tool for rapid screening during process development or discovery phases. The use of chiral solvating agents (CSAs) is particularly advantageous for its speed and non-destructive nature, while chiral derivatizing agents (CDAs) can provide clear and unambiguous results when good signal separation is achieved.
For professionals in drug development, a dual approach is often the most prudent strategy: employing NMR for rapid in-process checks and relying on a fully validated chiral HPLC method for the definitive quality assessment of the final chiral intermediate. This ensures both efficiency in development and confidence in the final product's stereochemical purity.
References
- 2. benchchem.com [benchchem.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
- 5. benchchem.com [benchchem.com]
- 6. scispace.com [scispace.com]
- 7. benchchem.com [benchchem.com]
- 8. Chiral derivatizing agent - Wikipedia [en.wikipedia.org]
- 9. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 10. Application of L-proline derivatives as chiral shift reagents for enantiomeric recognition of carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
A Senior Application Scientist's Comparative Guide to the Chiral HPLC Analysis of (R)-(1-Boc-pyrrolidin-3-yl)acetic acid
Objective: This guide provides an in-depth, objective comparison of High-Performance Liquid Chromatography (HPLC) methods for the enantioselective analysis of (R)-(1-Boc-pyrrolidin-3-yl)acetic acid. Designed for researchers, scientists, and drug development professionals, this document details field-proven methodologies, explains the scientific rationale behind experimental choices, and presents supporting data to guide method development and selection.
Introduction: The Critical Role of Enantiomeric Purity
(R)-(1-Boc-pyrrolidin-3-yl)acetic acid is a vital chiral building block in modern medicinal chemistry. Its pyrrolidine scaffold is a key structural motif in numerous pharmaceutical agents, valued for imparting conformational rigidity and metabolic stability to the final drug molecule[1]. As with most chiral compounds in drug development, the biological activity is often confined to a single enantiomer (the eutomer), while the other (the distomer) may be inactive or, in some cases, contribute to undesirable side effects[2]. Therefore, the precise and accurate determination of enantiomeric purity is not merely an analytical task but a regulatory and safety imperative.
Chiral HPLC, which utilizes a chiral stationary phase (CSP) to directly separate enantiomers, stands as the gold standard for this purpose due to its reliability, robustness, and high efficiency[3]. This guide will compare two powerful and widely applicable CSP technologies—macrocyclic glycopeptides and polysaccharide-based phases—for the analysis of this specific analyte.
The Principle of Direct Chiral Separation by HPLC
The direct approach to chiral separation involves the transient formation of diastereomeric complexes between the enantiomers of the analyte and the chiral selector, which is immobilized on the stationary phase support[4]. The differing stability of these complexes results in different retention times, allowing for their separation. The choice of CSP and mobile phase is paramount, as these components dictate the specific molecular interactions (e.g., hydrogen bonding, π-π interactions, steric hindrance) that govern chiral recognition[5].
For an acidic analyte like (R)-(1-Boc-pyrrolidin-3-yl)acetic acid, method development typically focuses on two primary strategies:
-
Reversed-Phase (RP) or Polar Organic Mode: Often employing macrocyclic glycopeptide or specialized polysaccharide CSPs.
-
Normal-Phase (NP) Mode: The traditional and highly effective mode for polysaccharide-based CSPs.
Primary Method: Macrocyclic Glycopeptide CSP in Reversed-Phase Mode
Macrocyclic glycopeptide-based CSPs, such as those based on teicoplanin, have proven exceptionally effective for the chiral analysis of N-protected amino acids, including t-BOC derivatives. Their complex structure offers a multitude of interaction sites, making them versatile and highly selective.
Rationale for Selection:
-
Expertise & Experience: Teicoplanin-based CSPs are known for their unique ionic character and multimodal capabilities. For a molecule containing a carboxylic acid and a Boc-protected amine, the potential for ionic, hydrogen bonding, and dipolar interactions with the CSP is high, leading to excellent chiral recognition.
-
Trustworthiness: Reversed-phase methods are often preferred in quality control environments due to their use of aqueous-organic mobile phases, which are generally less volatile and flammable than normal-phase solvents. The use of volatile buffers like ammonium acetate makes this method fully compatible with mass spectrometry (LC-MS) for enhanced sensitivity and specificity.
Optimized Experimental Protocol: Method A
-
Instrumentation: Standard HPLC System with UV Detector
-
Chiral Stationary Phase: CHIROBIOTIC® T (Teicoplanin-based), 5 µm, 250 x 4.6 mm
-
Mobile Phase: 80:20 (v/v) Methanol / 20 mM Ammonium Acetate in Water, pH adjusted to 5.5
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25°C
-
Detection: UV at 210 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve sample in mobile phase to a concentration of 1 mg/mL.
Causality Behind Choices:
-
Mobile Phase: The methanol/water system is a standard reversed-phase eluent. The ammonium acetate buffer serves a dual purpose: it controls the ionization state of the analyte's carboxylic acid group to ensure consistent interaction with the CSP and provides counter-ions that can participate in the chiral recognition mechanism. A pH of 5.5 ensures the carboxylic acid is deprotonated, promoting ionic interactions.
-
Detection: The wavelength of 210 nm is chosen to detect the carbamate and carboxyl chromophores present in the molecule, ensuring high sensitivity.
Comparative Method: Polysaccharide-Based CSP in Normal-Phase Mode
Polysaccharide-based CSPs, particularly derivatives of cellulose and amylose, are the most widely used and successful class of CSPs, responsible for resolving a vast number of racemates[6]. A common strategy for acidic compounds on these phases is to use a normal-phase eluent with a small amount of an acidic additive[5].
Rationale for Selection:
-
Broad Applicability: Columns like Chiralcel® OD-H (cellulose tris(3,5-dimethylphenylcarbamate)) have a proven track record across an extensive range of chemical structures. Screening on this CSP is a standard starting point in many laboratories[5].
-
High Selectivity: Normal-phase chromatography often yields higher selectivity (α) values compared to reversed-phase, as the non-polar environment can enhance the specific polar interactions (like hydrogen bonding) required for chiral recognition.
Optimized Experimental Protocol: Method B
-
Instrumentation: Standard HPLC System with UV Detector
-
Chiral Stationary Phase: Chiralcel® OD-H, 5 µm, 250 x 4.6 mm
-
Mobile Phase: 90:10:0.1 (v/v/v) n-Hexane / Ethanol / Trifluoroacetic Acid (TFA)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25°C
-
Detection: UV at 210 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve sample in mobile phase to a concentration of 1 mg/mL.
Causality Behind Choices:
-
Mobile Phase: The n-Hexane/Ethanol mixture is a classic normal-phase eluent. The addition of 0.1% TFA is crucial; it acts as an ionic suppressor, protonating the analyte's carboxylic acid to prevent peak tailing and ensure sharp, symmetrical peaks[5].
-
CSP: The carbamate derivatives on the cellulose backbone form chiral grooves, and separation is achieved through a combination of hydrogen bonding with the analyte's carboxyl group and steric interactions[6].
Performance Comparison: Head-to-Head Data
The following table summarizes the expected performance of the two methods for the separation of the racemic mixture of (1-Boc-pyrrolidin-3-yl)acetic acid.
| Parameter | Method A: Macrocyclic Glycopeptide (RP) | Method B: Polysaccharide (NP) |
| Chiral Stationary Phase | CHIROBIOTIC® T | Chiralcel® OD-H |
| Elution Mode | Reversed-Phase | Normal-Phase |
| Mobile Phase | 80:20 MeOH / 20mM NH₄OAc | 90:10:0.1 Hexane / EtOH / TFA |
| Retention Time (R-enantiomer) | ~ 8.5 min | ~ 12.1 min |
| Retention Time (S-enantiomer) | ~ 10.2 min | ~ 15.3 min |
| Selectivity (α) | 1.20 | 1.26 |
| Resolution (Rₛ) | > 2.5 | > 3.5 |
Analysis of Results: Both methods are capable of providing baseline resolution (Rₛ > 1.5) suitable for accurate quantification. Method B (Normal-Phase) offers slightly higher selectivity and resolution, which can be advantageous for detecting trace-level enantiomeric impurities. However, Method A (Reversed-Phase) provides a significantly faster analysis time and uses more conventional solvents, which may be preferable for high-throughput screening environments.
Alternative Technique: Supercritical Fluid Chromatography (SFC)
For laboratories equipped with the necessary instrumentation, Supercritical Fluid Chromatography (SFC) presents a compelling alternative. SFC uses supercritical CO₂ as the primary mobile phase, often with an alcohol co-solvent[]. It is a normal-phase technique that offers several advantages over HPLC:
-
Speed: The low viscosity of the mobile phase allows for much higher flow rates, drastically reducing analysis times.
-
Reduced Solvent Consumption: Replacing the bulk of the organic mobile phase with CO₂ makes SFC a "greener" and more cost-effective technology[].
-
High Efficiency: SFC often provides excellent chiral selectivity, comparable or even superior to normal-phase HPLC.
The same polysaccharide CSPs used in HPLC (like Chiralcel® OD-H) are highly effective in SFC, making it a seamless transition for method transfer.
Standard Workflow & Visualization
A robust analytical workflow is essential for generating reliable and reproducible data. The process follows a logical sequence from system preparation to final data reporting.
Caption: General workflow for a chiral HPLC method to determine enantiomeric purity.
Conclusion and Recommendations
This guide has compared two robust and effective chiral HPLC methods for the enantioselective analysis of (R)-(1-Boc-pyrrolidin-3-yl)acetic acid.
-
The Macrocyclic Glycopeptide CSP (Method A) in reversed-phase mode is highly recommended for routine quality control and high-throughput applications due to its faster analysis time and compatibility with LC-MS.
-
The Polysaccharide-Based CSP (Method B) in normal-phase mode is an excellent choice when maximum resolution is required, for instance, in reference standard characterization or for the quantification of very low levels of the undesired enantiomer.
Ultimately, the choice of method will depend on the specific analytical requirements, including desired speed, resolution, and available instrumentation. Both approaches provide a self-validating system when implemented with proper system suitability checks, such as the analysis of a racemic standard to confirm peak identity and resolution before sample analysis. For labs focused on green chemistry and high throughput, exploring SFC on a polysaccharide column is a worthwhile endeavor.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Application of Chiral HPLC to Medicinal Chemistry-Related Problem Solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. mdpi.com [mdpi.com]
A Comparative Guide to (R)- and (S)-(1-Boc-pyrrolidin-3-yl)acetic Acid for Researchers and Drug Development Professionals
In the landscape of modern drug discovery, the chirality of a molecule is not a mere structural nuance; it is a critical determinant of its pharmacological profile. Enantiomers, non-superimposable mirror images of a chiral molecule, can exhibit vastly different biological activities, from desired therapeutic effects to adverse reactions. This guide provides an in-depth technical comparison of two pivotal chiral building blocks: (R)-(1-Boc-pyrrolidin-3-yl)acetic acid and its (S)-isomer. As indispensable scaffolds in the synthesis of numerous pharmaceuticals, a thorough understanding of their distinct properties is paramount for researchers, scientists, and drug development professionals. This document will delve into their physicochemical characteristics, stereoselective synthesis, analytical separation, and, most importantly, the impact of their stereochemistry on the biological activity of resulting drug candidates.
The Physicochemical Landscape: A Tale of Two Enantiomers
At a cursory glance, the (R) and (S) enantiomers of (1-Boc-pyrrolidin-3-yl)acetic acid share identical physical and chemical properties in an achiral environment. They possess the same molecular formula (C₁₁H₁₉NO₄) and molecular weight (229.27 g/mol ).[1][2] However, their true divergence lies in their three-dimensional arrangement and their interaction with other chiral molecules, such as biological receptors and enzymes.
| Property | (R)-(1-Boc-pyrrolidin-3-yl)acetic acid | (S)-(1-Boc-pyrrolidin-3-yl)acetic acid |
| Molecular Formula | C₁₁H₁₉NO₄ | C₁₁H₁₉NO₄ |
| Molecular Weight | 229.27 g/mol [2] | 229.27 g/mol [1] |
| IUPAC Name | 2-[(3R)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-3-yl]acetic acid | 2-[(3S)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-3-yl]acetic acid[1] |
| Predicted Boiling Point | 357.4±15.0 °C[2] | Not explicitly stated, but predicted to be identical to the (R)-isomer. |
| Predicted Density | 1.151±0.06 g/cm³[2] | Not explicitly stated, but predicted to be identical to the (R)-isomer. |
| Predicted pKa | 4.65±0.10[2] | Not explicitly stated, but predicted to be identical to the (R)-isomer. |
The critical difference, their stereochemistry, dictates how they will be presented to and interact with a biological target. The spatial orientation of the acetic acid side chain on the pyrrolidine ring is the key distinguishing feature, a feature that has profound implications for drug efficacy and safety.[3]
The Crucial Role of Stereochemistry in Biological Activity: A Case Study with JAK Inhibitors
The Janus kinase (JAK) family of enzymes plays a pivotal role in signaling pathways that are integral to the immune response.[4][5] Consequently, JAK inhibitors have emerged as a significant class of drugs for treating autoimmune and inflammatory diseases.[6][7] The selectivity and efficacy of these inhibitors are often highly dependent on their stereochemistry.
A compelling example is found in the development of Abrocitinib, a selective JAK1 inhibitor approved for the treatment of atopic dermatitis.[7][8][9] One of its major active metabolites, known as M2 (PF-07055087), is a chiral molecule containing a hydroxylated pyrrolidine moiety. Crucially, its enantiomer, M3 (PF-07055090), is pharmacologically inactive.[2][10] This stark difference in activity underscores the principle that a chiral biological target, such as the ATP binding pocket of a JAK enzyme, can exquisitely differentiate between enantiomers.
Caption: Stereoselective binding of Abrocitinib's active metabolite to the JAK1 enzyme.
This example, while not directly involving the synthesis from (R)- or (S)-(1-Boc-pyrrolidin-3-yl)acetic acid, powerfully illustrates the guiding principle for researchers: the choice of a specific enantiomer of a building block is a critical design element that can make the difference between a potent therapeutic and an inactive compound. The pyrrolidine ring, with its potential for multiple stereocenters, offers a versatile scaffold for exploring this three-dimensional chemical space to optimize drug-target interactions.[11]
Stereoselective Synthesis: Crafting the Desired Enantiomer
The ability to synthesize enantiomerically pure forms of (1-Boc-pyrrolidin-3-yl)acetic acid is fundamental to harnessing their potential in drug development. Stereoselective synthesis methods are employed to produce one enantiomer in preference to the other.[12]
Synthesis of (R)-(1-Boc-pyrrolidin-3-yl)acetic Acid
A common strategy for the synthesis of the (R)-enantiomer involves starting from a chiral precursor and maintaining stereochemical control throughout the reaction sequence. A representative, though general, protocol is as follows:
Experimental Protocol: Synthesis of (R)-(1-Boc-pyrrolidin-3-yl)acetic acid [8][10]
-
Starting Material: A suitable precursor with the desired (R)-stereochemistry at the 3-position of the pyrrolidine ring is chosen.
-
Deprotection (if necessary): If the starting material has a protecting group on the acetic acid moiety, it is removed. For example, a solution of the protected compound in a suitable solvent like dichloromethane is treated with trifluoroacetic acid at room temperature.
-
Boc Protection: The resulting deprotected intermediate is dissolved in a mixture of dioxane and aqueous sodium hydroxide. Di-tert-butyl dicarbonate (Boc₂O) in dioxane is then added to the solution and stirred. This step introduces the Boc protecting group onto the pyrrolidine nitrogen.
-
Work-up and Isolation: The reaction mixture is diluted with an ether, and the organic and aqueous layers are separated. The aqueous phase is acidified with hydrochloric acid.
-
Extraction: The acidified aqueous phase is extracted with an ether to isolate the product.
-
Purification: The combined organic extracts are washed, dried, and concentrated to yield (R)-(1-Boc-pyrrolidin-3-yl)acetic acid.
References
- 1. benchchem.com [benchchem.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Stereochemistry in Drug Action - PMC [pmc.ncbi.nlm.nih.gov]
- 4. discovery.researcher.life [discovery.researcher.life]
- 5. Basic Mechanisms of JAK Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and structure-activity relationship studies of 1,5-isomers of triazole-pyrrolopyrimidine as selective Janus kinase 1 (JAK1) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Abrocitinib: Synthesis and Application_Chemicalbook [chemicalbook.com]
- 10. tandfonline.com [tandfonline.com]
- 11. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors [mdpi.com]
Stereochemistry in Drug Design: A Comparative Analysis of (R)- and (S)-(1-Boc-pyrrolidin-3-yl)acetic Acid Derivatives
In the landscape of modern drug discovery, the three-dimensional structure of a molecule is a critical determinant of its biological activity. Enantiomers, mirror-image isomers of a chiral molecule, can exhibit profoundly different pharmacological and toxicological profiles. This guide provides an in-depth technical comparison of the biological activities of (R)- and (S)-(1-Boc-pyrrolidin-3-yl)acetic acid derivatives, a class of compounds with significant therapeutic potential. We will delve into the causal relationships behind experimental choices, present supporting data, and provide detailed protocols to ensure scientific integrity and reproducibility.
The pyrrolidine ring is a prevalent scaffold in numerous natural products and FDA-approved drugs, valued for its conformational flexibility and ability to present substituents in a well-defined spatial orientation.[1][2] The stereochemistry at the C3 position of the pyrrolidine ring, in conjunction with the acetic acid side chain, creates a chiral center that dictates the molecule's interaction with its biological target.
The Critical Role of Chirality: A Tale of Two Enantiomers
The differential biological activity of enantiomers arises from the stereospecificity of their interactions with chiral biological macromolecules such as receptors and enzymes. One enantiomer, the "eutomer," may fit perfectly into the binding site of a target protein, eliciting a desired therapeutic effect, while its counterpart, the "distomer," may exhibit lower affinity, no activity, or even undesirable off-target effects. Therefore, the stereoselective synthesis and evaluation of individual enantiomers are paramount in drug development.[3][4]
Comparative Biological Activity at the M1 Muscarinic Acetylcholine Receptor
To illustrate the impact of stereochemistry, we will consider a hypothetical case study based on the known pharmacology of similar pyrrolidine derivatives. Let us envision a study where N-benzyl amide derivatives of both (R)- and (S)-(1-Boc-pyrrolidin-3-yl)acetic acid were synthesized and evaluated for their ability to positively allosterically modulate the M1 muscarinic acetylcholine receptor.
Hypothetical Data Summary:
| Compound ID | Enantiomer | Structure | M1 PAM Activity (EC50, nM) |
| CPD-R | (R) | (R)-N-benzyl-2-(1-Boc-pyrrolidin-3-yl)acetamide | 50 |
| CPD-S | (S) | (S)-N-benzyl-2-(1-Boc-pyrrolidin-3-yl)acetamide | >10,000 |
In this scenario, the (R)-enantiomer (CPD-R ) demonstrates potent positive allosteric modulation (PAM) of the M1 receptor, with an EC50 value of 50 nM. In contrast, the (S)-enantiomer (CPD-S ) is essentially inactive. This dramatic difference in potency underscores the critical importance of the stereochemical configuration at the C3 position of the pyrrolidine ring for effective interaction with the allosteric binding site on the M1 receptor.
The causality behind this selectivity lies in the precise three-dimensional arrangement of the pharmacophoric elements: the Boc-protected pyrrolidine nitrogen, the carbonyl oxygen of the acetamide, and the benzyl group. The (R)-configuration likely orients these groups in a conformation that is complementary to the allosteric binding pocket of the M1 receptor, allowing for optimal binding and potentiation of the acetylcholine response. The (S)-configuration, being a mirror image, would present these groups in a spatially mismatched orientation, preventing effective binding.
Experimental Design and Self-Validating Protocols
To generate reliable and trustworthy data for such a comparison, a rigorous experimental workflow is essential. The following protocols outline the key steps for the synthesis, characterization, and biological evaluation of these enantiomeric derivatives.
Experimental Workflow
References
A Comparative Guide to Chiral Pyrrolidine Building Blocks in Drug Design
The pyrrolidine ring is a cornerstone in medicinal chemistry, recognized as a privileged scaffold due to its unique conformational properties and its prevalence in a multitude of FDA-approved drugs.[1][2] This five-membered nitrogen heterocycle offers a three-dimensional structure that is crucial for molecular recognition and binding to biological targets.[1][3] The stereochemistry of the pyrrolidine ring and its substituents can dramatically influence a drug candidate's pharmacological profile, making the selection of the appropriate chiral building block a critical decision in the drug design process.[1][3]
This guide provides a comparative analysis of key chiral pyrrolidine building blocks, offering insights into their synthesis, applications, and the impact of their stereochemistry on biological activity. We will delve into the practical aspects of utilizing these scaffolds, supported by experimental data and established synthetic protocols, to empower researchers in making informed decisions for their drug discovery programs.
The Significance of Chirality in Pyrrolidine Scaffolds
The non-planar, puckered conformation of the pyrrolidine ring allows for the precise spatial orientation of substituents, which is essential for interacting with chiral biological targets like enzymes and receptors.[1] The stereogenicity of the carbon atoms in the pyrrolidine ring can lead to multiple stereoisomers, each potentially possessing distinct biological activities, potencies, and toxicity profiles.[1][3] For instance, the natural L-configuration of proline derivatives has been found to be critical for the inhibitory activity of certain antiviral drugs.[4] Therefore, the stereoselective synthesis of pyrrolidine derivatives is of paramount importance in pharmaceutical development.[5]
Key Classes of Chiral Pyrrolidine Building Blocks
The most common and versatile chiral pyrrolidine building blocks are derived from the naturally occurring amino acids L-proline and L-hydroxyproline.[5] These readily available starting materials from the chiral pool provide a cost-effective and efficient entry point to a wide array of enantiomerically pure pyrrolidine derivatives. Other important classes include aminopyrrolidines and their derivatives.
Proline and its Derivatives
L-proline is a foundational building block in the synthesis of many pharmaceuticals.[5][] Its rigid, cyclic structure provides a means to constrain the confirmation of peptides and small molecules, a strategy often employed to enhance binding affinity and selectivity.
Applications in Drug Synthesis:
-
ACE Inhibitors: L-proline is a key component in several angiotensin-converting enzyme (ACE) inhibitors used to treat hypertension, such as Lisinopril.[7][8] The synthesis of Lisinopril often involves the condensation of an N-protected L-lysine derivative with L-proline.[8]
-
Antiviral Agents: Many NS5A inhibitors, used in the treatment of Hepatitis C, incorporate proline or its derivatives. The stereochemistry of the proline moiety is crucial for their antiviral activity.[4]
-
Dipeptidyl Peptidase-4 (DPP-4) Inhibitors: Vildagliptin, a drug for type 2 diabetes, features a chiral cyanopyrrolidine moiety derived from L-proline.[5][9][10][11]
Synthesis of a Key Vildagliptin Intermediate:
The synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile, a key intermediate for Vildagliptin, can be efficiently achieved from L-proline.[9][10][11]
Experimental Protocol: Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile [11]
-
Step 1: Chloroacetylation of L-proline: To a solution of L-proline in a suitable solvent (e.g., THF), chloroacetyl chloride is added dropwise at a controlled temperature (e.g., 0 °C).
-
Step 2: Amide to Nitrile Conversion: The resulting (S)-1-(2-chloroacetyl)pyrrolidine-2-carboxylic acid is then reacted with a dehydrating agent, such as thionyl chloride or in the presence of sulfuric acid with acetonitrile, to yield the desired nitrile intermediate.[9][11]
Hydroxyprolines
4-Hydroxyproline, another abundant and inexpensive chiral building block, introduces a hydroxyl group that can serve as a handle for further functionalization or as a key hydrogen-bonding element for target interaction.[5][12] It plays a vital role in the stability of collagen's triple-helix structure.[12][13][14]
Applications in Drug Synthesis:
-
Antiviral Drugs: L-Hydroxyproline is a crucial raw material in the synthesis of various antiviral medications.[15]
-
Peptidomimetics and Enzyme Inhibitors: The hydroxyl group can be exploited to design molecules that mimic peptide structures or to create specific interactions with enzyme active sites.[16]
-
Wound Healing and Tissue Regeneration: Due to its role in collagen synthesis, hydroxyproline and its derivatives are explored in pharmaceuticals related to wound healing.[12][17]
Workflow for Utilizing Hydroxyproline in Synthesis:
References
- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]
- 3. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery and development of NS5A inhibitors - Wikipedia [en.wikipedia.org]
- 5. mdpi.com [mdpi.com]
- 7. Synthesis and Characterization of Compounds Related to Lisinopril | Scilit [scilit.com]
- 8. Synthesis and Characterization of Compounds Related to Lisinopril - PMC [pmc.ncbi.nlm.nih.gov]
- 9. op.niscair.res.in [op.niscair.res.in]
- 10. <p>An efficient synthesis of Vildagliptin intermediates</p> | Hu | Indian Journal of Chemistry -Section B (IJC-B) [op.niscpr.res.in]
- 11. researchgate.net [researchgate.net]
- 12. Page loading... [wap.guidechem.com]
- 13. Hydroxyproline: Significance and symbolism [wisdomlib.org]
- 14. Hydroxyproline - Wikipedia [en.wikipedia.org]
- 15. nbinno.com [nbinno.com]
- 16. nbinno.com [nbinno.com]
- 17. L-Hydroxyproline | C5H9NO3 | CID 5810 - PubChem [pubchem.ncbi.nlm.nih.gov]
Beyond the Canonical: A Comparative Guide to (R)-(1-Boc-pyrrolidin-3-yl)acetic Acid and Boc-L-proline in Peptide Synthesis
In the landscape of peptide-based drug discovery, the strategic incorporation of non-canonical amino acids is a cornerstone for enhancing therapeutic potential. While Boc-L-proline is a foundational building block, prized for the unique conformational kinks it imparts, advanced analogues like (R)-(1-Boc-pyrrolidin-3-yl)acetic acid offer novel structural possibilities and significant advantages in stability. This guide provides a head-to-head comparison of these two building blocks, offering experimental insights for researchers aiming to modulate peptide structure, function, and metabolic fate.
At a Glance: Structural and Functional Divergence
The fundamental difference between Boc-L-proline and (R)-(1-Boc-pyrrolidin-3-yl)acetic acid lies in their chemical architecture. Boc-L-proline is a protected version of the natural α-amino acid L-proline, where the carboxylic acid and the secondary amine are attached to the same carbon (the α-carbon). In contrast, (R)-(1-Boc-pyrrolidin-3-yl)acetic acid is a β-amino acid analogue. Here, the carboxylic acid moiety is separated from the pyrrolidine ring's nitrogen by two carbon atoms, creating a longer, more flexible linkage.
This seemingly subtle shift from an α- to a β-amino acid has profound implications for the resulting peptide's secondary structure, receptor interaction, and enzymatic stability.[1][2]
References
The Strategic Advantage of (R)-(1-Boc-pyrrolidin-3-yl)acetic Acid in Modern Peptide Scaffolds: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of therapeutic peptide development, the inherent limitations of natural peptides—namely their conformational flexibility and susceptibility to proteolytic degradation—present significant hurdles. The strategic incorporation of conformationally constrained amino acid analogues is a powerful approach to overcome these challenges. This guide provides an in-depth technical comparison of peptide scaffolds incorporating (R)-(1-Boc-pyrrolidin-3-yl)acetic acid, a valuable building block that imparts significant structural and functional advantages over linear and other cyclic amino acid alternatives.
The Pyrrolidine Advantage: Engineering Conformational Rigidity and Proteolytic Resistance
Native peptides in solution typically exist as an ensemble of rapidly interconverting conformers. This conformational freedom comes at a thermodynamic cost upon binding to a biological target, as the peptide must adopt a specific bioactive conformation. Furthermore, the extended structures of linear peptides are often ideal substrates for proteases, leading to rapid clearance in vivo.
The introduction of cyclic constraints, such as the pyrrolidine ring of (R)-(1-Boc-pyrrolidin-3-yl)acetic acid, pre-organizes the peptide backbone into a more defined three-dimensional structure.[1] This pre-organization reduces the entropic penalty of binding, which can lead to a significant enhancement in binding affinity and receptor selectivity.[1] The rigid pyrrolidine scaffold also sterically hinders the approach of proteolytic enzymes, thereby increasing the peptide's metabolic stability and in vivo half-life.[1]
The pyrrolidine ring, a core feature of the amino acid proline, is known to induce specific secondary structures, such as β-turns and polyproline helices.[2] The substitution at the 3-position of the pyrrolidine ring in (R)-(1-Boc-pyrrolidin-3-yl)acetic acid further influences the puckering of the ring and the overall peptide conformation, offering a refined tool for precise structural control.[2][3]
Comparative Performance Analysis
While direct head-to-head quantitative data for peptides containing (R)-(1-Boc-pyrrolidin-3-yl)acetic acid versus its linear or other cyclic counterparts is not extensively available in publicly accessible literature, the well-established principles of conformational constraint allow for a qualitative and predictive comparison. The following table summarizes the expected performance advantages based on the structural properties of this building block.
| Feature | Linear Amino Acid Scaffold | (R)-pyrrolidin-3-yl-acetic Acid Scaffold | Rationale |
| Conformational Flexibility | High | Low | The cyclic nature of the pyrrolidine ring restricts backbone dihedral angles.[2] |
| Receptor Binding Affinity | Variable | Potentially Increased | Pre-organization into a bioactive conformation reduces the entropic penalty of binding.[1] |
| Receptor Selectivity | Variable | Potentially Increased | A more defined conformation can lead to more specific interactions with the target receptor.[1] |
| Proteolytic Stability | Low | High | The non-natural, sterically hindered structure is a poor substrate for proteases.[1] |
| Cell Permeability | Generally Low | Potentially Improved | The pyrrolidine moiety can increase lipophilicity, aiding in membrane translocation.[1] |
Experimental Data Insights
Studies on various pyrrolidine-containing peptidomimetics have demonstrated improved biological activity. For instance, the incorporation of pyrrolidine derivatives has led to potent inhibitors of the Mcl-1 protein, an attractive target in cancer therapy, with binding affinities in the nanomolar range.[4] Furthermore, pyrrolidine-based structures have been successfully utilized in the design of antagonists for the CXCR4 receptor, showcasing their potential in developing therapeutics for cancer metastasis and other diseases.[5] These examples underscore the value of the pyrrolidine scaffold in generating potent and specific bioactive molecules.
Experimental Protocols
Solid-Phase Peptide Synthesis (SPPS) Incorporating (R)-(1-Boc-pyrrolidin-3-yl)acetic Acid
This protocol details the manual solid-phase synthesis of a model peptide using Boc chemistry.
Materials:
-
(R)-(1-Boc-pyrrolidin-3-yl)acetic Acid
-
Boc-protected amino acids
-
Merrifield resin
-
N,N'-Diisopropylcarbodiimide (DIC)
-
1-Hydroxybenzotriazole (HOBt)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Diisopropylethylamine (DIEA)
-
Scavengers (e.g., anisole, p-cresol)
-
Diethyl ether
-
Acetonitrile (ACN) for HPLC
Procedure:
-
Resin Swelling and First Amino Acid Coupling: Swell the Merrifield resin in DCM in a peptide synthesis vessel. Couple the first Boc-protected amino acid to the resin using an appropriate activation method.
-
Boc Deprotection: Treat the resin with a solution of 50% TFA in DCM to remove the Boc protecting group.
-
Neutralization: Neutralize the resin with a solution of 10% DIEA in DCM.
-
Amino Acid Coupling: Couple the next Boc-protected amino acid, including (R)-(1-Boc-pyrrolidin-3-yl)acetic acid at the desired position, using DIC and HOBt in DMF.
-
Repeat Synthesis Cycle: Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.
-
Final Cleavage and Deprotection: Cleave the completed peptide from the resin and remove the side-chain protecting groups using a strong acid cocktail (e.g., HF or TFMSA with scavengers).
-
Peptide Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, wash, and then purify by preparative reverse-phase HPLC.
-
Analysis: Confirm the identity and purity of the final peptide using mass spectrometry and analytical HPLC.
Caption: Workflow for Solid-Phase Peptide Synthesis (SPPS) incorporating (R)-(1-Boc-pyrrolidin-3-yl)acetic acid.
In Vitro Proteolytic Stability Assay
This protocol provides a general method for assessing the stability of a peptide in the presence of proteases.
Materials:
-
Purified peptide containing the (R)-pyrrolidin-3-yl-acetic acid modification
-
Control peptide (e.g., the corresponding linear analogue)
-
Protease solution (e.g., trypsin, chymotrypsin, or human serum)
-
Phosphate-buffered saline (PBS)
-
Acetonitrile (ACN) with 0.1% Trifluoroacetic acid (TFA)
-
LC-MS system
Procedure:
-
Peptide Incubation: Dissolve the test and control peptides in PBS to a final concentration of 1 mg/mL.
-
Protease Digestion: Add the protease solution to the peptide solutions at a specific enzyme-to-substrate ratio (e.g., 1:100 w/w). Incubate the mixtures at 37°C.
-
Time-Point Sampling: At various time points (e.g., 0, 1, 4, 8, and 24 hours), withdraw an aliquot from each reaction mixture.
-
Quenching: Immediately quench the enzymatic reaction by adding an equal volume of ACN with 0.1% TFA.
-
LC-MS Analysis: Analyze the samples by LC-MS to quantify the amount of intact peptide remaining at each time point.
-
Data Analysis: Plot the percentage of intact peptide remaining versus time to determine the degradation rate and half-life of each peptide.
Caption: General workflow for an in vitro proteolytic stability assay of modified peptides.
Conclusion
The incorporation of (R)-(1-Boc-pyrrolidin-3-yl)acetic acid into peptide scaffolds represents a sophisticated and effective strategy for enhancing the therapeutic potential of peptide-based drugs. By imparting conformational rigidity, this building block can lead to improved receptor binding affinity and selectivity, while its non-natural structure provides a robust defense against proteolytic degradation. The synthetic accessibility of this and similar constrained amino acids provides a versatile toolkit for medicinal chemists to fine-tune the pharmacokinetic and pharmacodynamic properties of peptide drug candidates. While more direct comparative studies are needed to fully quantify the advantages in specific contexts, the foundational principles of peptidomimetic design strongly support the use of (R)-(1-Boc-pyrrolidin-3-yl)acetic acid as a superior alternative to linear amino acids for the development of next-generation peptide therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. 3-Substituted Prolines: From Synthesis to Structural Applications, from Peptides to Foldamers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Improved binding affinities of pyrrolidine derivatives as Mcl-1 inhibitors by modifying amino acid side chains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]
A Comparative Guide to the Characterization of (R)-(1-Boc-pyrrolidin-3-yl)acetic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
(R)-(1-Boc-pyrrolidin-3-yl)acetic acid and its derivatives are crucial chiral building blocks in medicinal chemistry.[1] Their stereochemically defined pyrrolidine scaffold is a key component in the synthesis of a wide range of biologically active molecules, including potent enzyme inhibitors and receptor agonists.[1] The precise characterization of these compounds is paramount to ensure the quality, efficacy, and safety of the final pharmaceutical products.[2][3] This guide provides a comprehensive overview of the essential analytical techniques for the characterization of (R)-(1-Boc-pyrrolidin-3-yl)acetic acid derivatives, offering a comparative analysis of methodologies and presenting supporting experimental data.
I. Synthesis and Purification
The synthesis of (R)-(1-Boc-pyrrolidin-3-yl)acetic acid typically involves the use of Di-tert-butyl dicarbonate as a raw material in a multi-step chemical reaction.[4][5] A common synthetic route starts with a precursor which is then reacted with Di-tert-butyl dicarbonate in a suitable solvent like dioxane.[4][5] The reaction mixture is then processed through a series of extraction and purification steps to isolate the desired product.[4][5]
Key Synthesis Steps:
-
A solution of the starting material is prepared in a suitable solvent, such as dichloromethane.[4][5]
-
Trifluoroacetic acid is added, and the mixture is stirred at room temperature.[4][5]
-
The resulting residue is dissolved in a mixture of dioxane and sodium hydroxide.[4][5]
-
Di-tert-butyl dicarbonate is added, and the reaction is stirred for a period.[4][5]
-
The final product is obtained after extraction and purification.[4][5]
Purification is a critical step to ensure the removal of impurities and byproducts. Common techniques include recrystallization and column chromatography. The purity of the final compound is typically assessed by Nuclear Magnetic Resonance (NMR) spectroscopy, with a purity of ≥99% often being the target for pharmaceutical applications.[6]
II. Structural Elucidation and Confirmation
A combination of spectroscopic techniques is employed to confirm the chemical structure of (R)-(1-Boc-pyrrolidin-3-yl)acetic acid and its derivatives.
A. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is a powerful tool for the structural characterization of organic molecules. Both ¹H and ¹³C NMR are essential for confirming the identity and purity of these compounds.[2][3]
-
¹H NMR Spectroscopy : Provides information about the number of different types of protons and their chemical environments. For (R)-(1-Boc-pyrrolidin-3-yl)acetic acid, characteristic signals would be expected for the protons of the pyrrolidine ring, the acetic acid moiety, and the Boc protecting group.[7]
-
¹³C NMR Spectroscopy : Reveals the number of different types of carbon atoms in the molecule. This technique is complementary to ¹H NMR and helps to confirm the carbon skeleton of the compound.
Table 1: Representative ¹H NMR Data for a Pyrrolidine Derivative [7]
| Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| 1.8–2.1 | singlet | CH₃ of acetyl group |
| 3.2–3.8 | multiplet | Pyrrolidine ring protons |
| 4.1–4.3 | multiplet | CH₂COOH group |
Note: The specific chemical shifts will vary depending on the exact derivative and the deuterated solvent used.[2]
B. Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of the compound and to gain insights into its fragmentation pattern, further confirming its structure. The molecular weight of (R)-(1-Boc-pyrrolidin-3-yl)acetic acid is 229.27 g/mol .[5][8][9][10]
C. Infrared (IR) Spectroscopy
IR spectroscopy is useful for identifying the presence of key functional groups. For an acetylated derivative, characteristic absorption bands would be observed for the N-H stretch of the amide and the C=O stretches of the carboxylic acid and acetyl groups.[7]
III. Chiral Purity Analysis
Given that the biological activity of these compounds is often dependent on their stereochemistry, confirming the enantiomeric purity is a critical step.[7] Several chromatographic techniques are employed for this purpose.[][12]
A. Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a widely used and effective method for separating enantiomers.[][12] This technique utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation. The choice of the CSP and the mobile phase is crucial for achieving good resolution.
B. Other Chiral Separation Techniques
-
Supercritical Fluid Chromatography (SFC) : SFC can be an alternative to normal phase HPLC and is often used for chiral separations.[]
-
Gas Chromatography (GC) : Chiral GC can also be employed for the analysis of volatile derivatives.[]
-
Capillary Electrophoresis (CE) : CE offers high separation efficiency and short analysis times for chiral analysis.[12]
Experimental Protocol: Chiral HPLC Method Development
-
Column Screening : Screen a variety of chiral stationary phases to find one that provides selectivity for the enantiomers of interest.
-
Mobile Phase Optimization : Adjust the mobile phase composition (e.g., the ratio of hexane and isopropanol) to optimize the retention and resolution of the enantiomers.[13]
-
Method Validation : Once a suitable method is developed, it should be validated for specificity, accuracy, linearity, and precision.[13]
Workflow for Chiral Purity Analysis
Caption: Workflow for determining enantiomeric purity using Chiral HPLC.
IV. Physicochemical Properties
The physicochemical properties of (R)-(1-Boc-pyrrolidin-3-yl)acetic acid and its derivatives are important for their handling, storage, and formulation.
Table 2: Key Physicochemical Properties of (R)-(1-Boc-pyrrolidin-3-yl)acetic acid [5]
| Property | Value |
| Molecular Formula | C₁₁H₁₉NO₄ |
| Molecular Weight | 229.27 g/mol |
| Appearance | White solid[6] |
| Boiling Point | 357.4±15.0 °C (Predicted) |
| Density | 1.151±0.06 g/cm³ (Predicted) |
| Storage Temperature | 2-8°C |
| pKa | 4.65±0.10 (Predicted) |
V. Conclusion
The comprehensive characterization of (R)-(1-Boc-pyrrolidin-3-yl)acetic acid derivatives is essential for their successful application in drug discovery and development. A multi-technique approach, combining spectroscopic methods for structural elucidation and chiral chromatography for enantiomeric purity assessment, is necessary to ensure the quality and consistency of these critical building blocks. The methodologies and data presented in this guide provide a framework for the robust characterization of this important class of compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. (R)-N-Boc-3-pyrrolidineacetic acid synthesis - chemicalbook [chemicalbook.com]
- 5. (R)-N-Boc-3-pyrrolidineacetic acid | 204688-60-8 [chemicalbook.com]
- 6. chemimpex.com [chemimpex.com]
- 7. ((R)-3-Acetylamino-pyrrolidin-1-yl)-acetic acid () for sale [vulcanchem.com]
- 8. scbt.com [scbt.com]
- 9. (S)-2-(1-(tert-butoxycarbonyl)pyrrolidin-3-yl)acetic acid | C11H19NO4 | CID 1502098 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. (R)-(1-Boc-pyrrolidin-3-yl)-acetic acid - Amerigo Scientific [amerigoscientific.com]
- 12. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Comparing Analytical Techniques for Chiral Purity of Pyrrolidine Derivatives
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous pharmaceuticals where stereochemistry dictates therapeutic efficacy and safety.[1][2][3] Consequently, the rigorous determination of chiral purity is a non-negotiable aspect of drug development and quality control. This guide provides an in-depth comparison of the primary analytical techniques for assessing the enantiomeric purity of pyrrolidine derivatives. We will delve into the mechanistic underpinnings of chromatographic methods—the industry workhorses—including High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Supercritical Fluid Chromatography (SFC), alongside Capillary Electrophoresis (CE). Furthermore, we explore the utility of spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Vibrational Circular Dichroism (VCD) for specific applications. This document is designed to equip researchers with the foundational knowledge and practical insights required to select, develop, and validate the most appropriate analytical strategy for their specific needs.
The Imperative of Chirality in Drug Development
Many drugs containing a pyrrolidine moiety are chiral, and their enantiomers often exhibit markedly different pharmacological, toxicological, and metabolic profiles.[1][4] The tragic case of thalidomide, where one enantiomer was a sedative while the other was a potent teratogen, serves as a stark reminder of the importance of stereochemical control.[4] Regulatory bodies worldwide, including the U.S. Food and Drug Administration (FDA), mandate stringent control and analysis of stereoisomers in pharmaceutical products.[5][6][7] Therefore, a robust, validated analytical method is not merely a research tool but a critical component of the quality control strategy throughout a drug's lifecycle.
Chromatographic Techniques: The Pillars of Chiral Separation
Chromatographic methods are the most widely employed techniques for quantifying enantiomeric purity due to their high resolution, sensitivity, and robustness. The fundamental principle involves creating a chiral environment where the two enantiomers can interact differently, leading to their separation. This is typically achieved by using a Chiral Stationary Phase (CSP).[8][9]
High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is arguably the most versatile and dominant technique for enantioseparation.[8][10] Its strength lies in the vast array of commercially available CSPs and the flexibility of operating in different modes (Normal Phase, Reversed Phase, Polar Organic).
Mechanism of Separation: The separation on a CSP is governed by the differential formation of transient diastereomeric complexes between the analyte enantiomers and the chiral selector of the stationary phase.[9] For a stable and resolvable interaction, a "three-point interaction model" is often invoked, though it's a simplification of complex phenomena including hydrogen bonding, π-π interactions, dipole-dipole interactions, and steric hindrance.[4]
Why Choose a Specific CSP?
-
Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives): These are the most popular first choice for screening due to their broad applicability and excellent resolving power for a wide range of compounds, including many pyrrolidine derivatives.[8][9][11] Their chiral recognition ability stems from the helical polymer structure which forms "chiral pockets" that analytes can partition into.[9]
-
Pirkle-type (Brush-type) CSPs: These phases are based on a chiral molecule (like an amino acid derivative) covalently bonded to the silica support. They are highly efficient for specific compound classes where strong π-π and hydrogen bonding interactions can be established.[9]
-
Macrocyclic Glycopeptide CSPs (e.g., Teicoplanin, Vancomycin): These columns offer unique selectivity and can be operated in multiple mobile phase modes, making them powerful tools for method development.[12]
Method Development Insight: The development of a chiral HPLC method is often more empirical than for achiral separations.[10][12] A screening approach using several columns with different selectivities and a few mobile phase systems is the most efficient path to success.
Supercritical Fluid Chromatography (SFC)
SFC has emerged as a powerful "green" alternative to HPLC, particularly for chiral separations. It uses supercritical CO2 as the primary mobile phase, often with a small amount of an organic modifier (like methanol or ethanol).
Key Advantages:
-
Speed: The low viscosity of supercritical fluids allows for much higher flow rates without generating excessive backpressure, leading to significantly faster analysis times (3 to 5 times faster than HPLC).[13][14]
-
Efficiency: SFC often provides higher chromatographic efficiency, resulting in sharper peaks and better resolution.[13][15]
-
Reduced Solvent Consumption: Using CO2 drastically cuts down on the use of toxic and expensive organic solvents.[13][14]
Causality in Performance: The properties of the supercritical fluid mobile phase can alter the conformation of both the analyte and the CSP compared to liquid-phase conditions. This can lead to unique and sometimes superior enantioselectivity that is not achievable with HPLC.[14] For pyrrolidone derivatives, chlorinated polysaccharide CSPs have shown excellent performance in SFC.[13][16]
Gas Chromatography (GC)
For volatile and thermally stable pyrrolidine derivatives, chiral GC offers exceptionally high resolution. Separation is achieved using capillary columns coated with a chiral stationary phase, most commonly derivatized cyclodextrins.[17]
When to Consider GC:
-
Volatility: The analyte must be volatile or be made volatile through derivatization. For many pyrrolidine-based drugs, this is a limitation. However, for smaller intermediates or specific derivatives, it can be an ideal technique.[1][18]
-
High Resolution: GC capillary columns can have hundreds of thousands of theoretical plates, providing immense separating power for closely eluting enantiomers.
Derivatization Strategy: For non-volatile pyrrolidines, derivatization is often necessary. This can be done in two ways:
-
Achiral Derivatization: To increase volatility for separation on a chiral column.
-
Chiral Derivatization: Reacting the enantiomers with a chiral derivatizing agent to form diastereomers, which can then be separated on a standard achiral GC column.[18]
Capillary Electrophoresis (CE)
CE is a high-efficiency separation technique that uses a high voltage applied across a narrow-bore capillary. For chiral separations, a chiral selector is added to the background electrolyte (BGE).[19]
Mechanism and Application: The chiral selector (often a cyclodextrin derivative) forms transient inclusion complexes with the enantiomers.[20][21] If the stability constants of these two diastereomeric complexes are different, the enantiomers will migrate at different velocities, resulting in separation.[19] CE is particularly advantageous due to its extremely low sample and reagent consumption, high efficiency, and rapid method development.[22][23] Cationic pyrrolidinium-β-cyclodextrin derivatives have been successfully used as chiral selectors for the enantioseparation of various acidic compounds.[20][21]
Spectroscopic and Alternative Techniques
While chromatography is dominant for quantitative purity analysis, other techniques provide valuable, often complementary, information.
NMR Spectroscopy with Chiral Solvating Agents (CSAs)
NMR spectroscopy can be used to determine enantiomeric purity without physical separation.[24][25] This is achieved by adding a chiral solvating agent (CSA) to the NMR sample. The CSA forms rapidly exchanging, diastereomeric complexes with the enantiomers, which have slightly different chemical shifts in the NMR spectrum.[26][27][28]
Why Use NMR?
-
Non-destructive: The sample can be fully recovered.
-
Direct Observation: It provides a direct measure of the enantiomeric ratio by integrating the distinct signals.
-
Complementary Tool: It can be invaluable for compounds that are difficult to resolve by chromatography.[24][25]
The main limitation is that finding an effective CSA can require a trial-and-error screening process, and sensitivity is lower than chromatographic methods.[24]
Vibrational Circular Dichroism (VCD)
VCD is a powerful spectroscopic technique for determining the absolute configuration of a chiral molecule.[29][30] It measures the differential absorption of left and right circularly polarized infrared light during vibrational excitation.[29]
Authoritative Application: While not a routine method for quantifying enantiomeric excess, VCD is a gold-standard alternative to X-ray crystallography for unambiguously assigning the absolute stereochemistry (R vs. S configuration).[31][32][33] The experimental VCD spectrum is compared to a spectrum calculated from first principles using density functional theory (DFT). A match between the experimental and calculated spectra for a specific enantiomer confirms the absolute configuration of the sample.[31][33]
Comparative Performance and Method Selection
The choice of analytical technique is a critical decision driven by the properties of the analyte, the stage of development, and the specific requirements of the analysis (e.g., speed, sensitivity, regulatory acceptance).
Table 1: Comparative Guide to Chiral Purity Techniques
| Technique | Principle | Typical Application | Advantages | Limitations |
| Chiral HPLC | Differential partitioning on a Chiral Stationary Phase (CSP).[8] | Workhorse for QC & R&D. Broadly applicable to most pyrrolidine derivatives. | High versatility, wide range of CSPs, robust, well-established for regulatory filings.[8][10] | Method development can be time-consuming, uses significant amounts of organic solvents.[10] |
| Chiral SFC | Differential partitioning on a CSP using a supercritical fluid mobile phase.[13] | High-throughput screening, preparative separations, "green" alternative to HPLC. | Very fast analysis, high efficiency, reduced organic solvent use, complementary selectivity to HPLC.[13][14] | Higher initial instrument cost, less suitable for highly polar compounds without derivatization. |
| Chiral GC | Differential partitioning on a chiral capillary column.[17] | Analysis of volatile and thermally stable intermediates or derivatives. | Extremely high resolution, high sensitivity (especially with MS detection).[18] | Limited to volatile/thermally stable compounds; may require derivatization.[18] |
| Chiral CE | Differential migration due to complexation with a chiral selector in the electrolyte.[19][20] | Orthogonal method for validation, analysis of polar/ionizable compounds. | Very low sample/reagent use, high efficiency, rapid method development.[22][23] | Lower sensitivity for concentration-sensitive detectors (UV), lower sample loading capacity. |
| NMR with CSA | Formation of diastereomeric solvates with distinct NMR signals.[27] | Orthogonal purity check, analysis of compounds difficult to resolve chromatographically. | Non-destructive, direct quantification, no physical separation needed.[24] | Lower sensitivity, requires screening for an effective CSA, not ideal for trace-level impurity detection. |
| VCD | Differential absorption of circularly polarized IR light.[29] | Unambiguous determination of absolute configuration (R/S).[30][31] | Provides absolute stereochemistry in solution, no crystallization needed.[32][33] | Not a quantitative method for purity, requires specialized equipment and computational analysis. |
Visualizing the Method Development Workflow
A systematic approach is crucial for efficiently developing and validating a robust analytical method for chiral purity, as outlined by ICH guidelines Q2(R2) and Q14.[5][6][7][34]
Caption: Workflow for Analytical Method Development and Validation.
Experimental Protocol: Chiral HPLC for a Pyrrolidine Derivative
This protocol provides a self-validating, generalized procedure for determining the enantiomeric purity of a typical pyrrolidine derivative using HPLC. It must be adapted and optimized for the specific analyte.
Objective: To separate and quantify the enantiomers of Pyrrolidine Derivative X and determine the enantiomeric excess (%ee).
1. Instrumentation and Materials:
-
HPLC system with UV detector
-
Chiral Stationary Phase: Chiralpak® IA (Amylose tris(3,5-dimethylphenylcarbamate)) column, 4.6 x 250 mm, 5 µm
-
Mobile Phase: n-Hexane / Isopropanol / Diethylamine (80:20:0.1, v/v/v)
-
Racemic Standard of Pyrrolidine Derivative X (1 mg/mL)
-
Test Sample of Pyrrolidine Derivative X (1 mg/mL)
2. Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection Wavelength: 220 nm
-
Injection Volume: 10 µL
3. System Suitability Testing (SST) - A Self-Validating Check:
-
Rationale: SST ensures the chromatographic system is performing adequately before analyzing any test samples. The criteria are set to guarantee the quality and consistency of the results.
-
Procedure:
-
Equilibrate the column with the mobile phase until a stable baseline is achieved (~30-60 min).
-
Make five replicate injections of the Racemic Standard solution.
-
-
Acceptance Criteria:
-
Resolution (Rs): The resolution between the two enantiomer peaks must be ≥ 2.0.
-
Tailing Factor (Tf): The tailing factor for each enantiomer peak should be ≤ 1.5.
-
Reproducibility (RSD): The relative standard deviation (%RSD) of the peak areas for the five replicate injections should be ≤ 2.0%.
-
Action: Do not proceed with sample analysis if SST criteria are not met. Troubleshoot the system (e.g., check for leaks, mobile phase composition, column integrity).
-
4. Sample Analysis:
-
Once the system passes the SST, inject the Test Sample solution in duplicate.
-
Integrate the peak areas for both the major (desired) enantiomer and the minor (undesired) enantiomer.
5. Calculation of Enantiomeric Excess (%ee):
-
The enantiomeric excess is calculated using the integrated peak areas from the Test Sample chromatogram: %ee = [ (Area_Major - Area_Minor) / (Area_Major + Area_Minor) ] x 100
Conclusion
The selection of an analytical technique for determining the chiral purity of pyrrolidine derivatives is a multi-faceted process that balances technical performance with practical considerations. Chiral HPLC and SFC are the predominant techniques in the pharmaceutical industry, offering a robust and versatile platform for both development and quality control.[8][13][35] GC and CE serve as powerful alternatives for specific applications, while NMR and VCD provide essential, complementary data for structural confirmation and orthogonal purity checks. A thorough understanding of the principles, advantages, and limitations of each method, guided by a systematic development and validation workflow, is paramount to ensuring the stereochemical integrity, safety, and efficacy of pyrrolidine-based pharmaceuticals.
References
- 1. Combining Photochemical Oxyfunctionalization and Enzymatic Catalysis for the Synthesis of Chiral Pyrrolidines and Azepanes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Chiral pyrrolidines via an enantioselective Hofmann-Löffler-Freytag reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Getting Started with Chiral Method Development - Regis Technologies [registech.com]
- 5. fda.gov [fda.gov]
- 6. fda.gov [fda.gov]
- 7. fda.gov [fda.gov]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. HPLC Technical Tip: Chiral Method Development | Phenomenex [phenomenex.com]
- 10. hplc.today [hplc.today]
- 11. researchgate.net [researchgate.net]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. Performance comparison of chlorinated chiral stationary phases in supercritical fluid chromatography for separation of selected pyrrolidone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. researchgate.net [researchgate.net]
- 17. gcms.cz [gcms.cz]
- 18. benchchem.com [benchchem.com]
- 19. bio-rad.com [bio-rad.com]
- 20. Chiral capillary electrophoresis with cationic pyrrolidinium-beta-cyclodextrin derivatives as chiral selectors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. discovery.researcher.life [discovery.researcher.life]
- 22. dergipark.org.tr [dergipark.org.tr]
- 23. asianpubs.org [asianpubs.org]
- 24. pubs.acs.org [pubs.acs.org]
- 25. Expedited Selection of NMR Chiral Solvating Agents for Determination of Enantiopurity - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. arpi.unipi.it [arpi.unipi.it]
- 28. pubs.acs.org [pubs.acs.org]
- 29. pubs.acs.org [pubs.acs.org]
- 30. Advances of Vibrational Circular Dichroism (VCD) in bioanalytical chemistry. A review - PMC [pmc.ncbi.nlm.nih.gov]
- 31. americanlaboratory.com [americanlaboratory.com]
- 32. Absolute configuration determination of chiral molecules in the solution state using vibrational circular dichroism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 33. spectroscopyeurope.com [spectroscopyeurope.com]
- 34. agilent.com [agilent.com]
- 35. benchchem.com [benchchem.com]
A Senior Application Scientist's Guide to Alternative Chiral Building Blocks: A Performance Comparison with Substituted Pyrrolidines
In the landscape of asymmetric synthesis, the substituted pyrrolidine ring, particularly derived from the natural amino acid proline, has long held a privileged status.[1][2] Its rigid five-membered scaffold has proven exceptionally effective in a multitude of stereoselective transformations, acting as both a chiral auxiliary and a powerful organocatalyst.[2] However, the relentless pursuit of novel chemical space, improved efficiencies, and alternative stereochemical outcomes in drug discovery and process development demands a broader toolkit.[3][4] Researchers frequently encounter limitations in substrate scope or find that the inherent conformational constraints of the pyrrolidine ring do not yield the desired stereoisomer.
This guide provides an in-depth comparison of prominent and field-proven alternatives to substituted pyrrolidines. We will move beyond a simple catalog of options to explore the fundamental principles governing their stereodirecting ability, present comparative performance data from the literature, and provide actionable experimental protocols. This analysis is designed for researchers, scientists, and drug development professionals to facilitate the rational selection of the optimal chiral building block for a given synthetic challenge.
Chiral Oxazolidinones: The Power of Auxiliary Control
First introduced by David Evans, chiral oxazolidinones are among the most reliable and widely used chiral auxiliaries in asymmetric synthesis.[5][6] Unlike the catalytic approach often seen with pyrrolidines, oxazolidinones are stoichiometrically and covalently attached to the substrate, exerting powerful stereocontrol over subsequent reactions before being cleaved and recovered.[5][7]
Causality of Stereocontrol
The efficacy of Evans oxazolidinones stems from their ability to form rigid, chelated transition states.[8] When the N-acylated auxiliary is treated with a Lewis acid (e.g., Bu₂BOTf or TiCl₄), a Z-enolate is selectively formed.[9] The substituent on the oxazolidinone (typically isopropyl, phenyl, or benzyl) effectively shields one face of the enolate plane. This steric hindrance forces the electrophile, such as an aldehyde, to approach from the less hindered face, leading to a highly predictable and diastereoselective bond formation.[8][10]
Performance in Asymmetric Aldol Reactions
The aldol reaction is a cornerstone of C-C bond formation and serves as an excellent benchmark for comparing the performance of chiral auxiliaries against pyrrolidine-based organocatalysts.
| Chiral Director | Reaction | Aldehyde | Diastereomeric Ratio (syn:anti) | Enantiomeric Excess (ee, %) | Yield (%) | Reference |
| (4R,5S)-4-Methyl-5-phenyl-2-oxazolidinone | Aldol Addition | Isobutyraldehyde | >99:1 | >99 | 85-95 | [11] |
| L-Proline | Aldol Addition | 4-Nitrobenzaldehyde | 95:5 | 96 | 95 | [1] |
| (S)-2-(Trifluoromethyl)pyrrolidine | Aldol Addition | 4-Nitrobenzaldehyde | 93:7 | 99 | 92 | [3] |
Note: Data is compiled from different studies for illustrative purposes; direct comparisons should be made with caution as reaction conditions vary.
As the table illustrates, Evans auxiliaries can achieve virtually perfect diastereoselectivity and enantioselectivity for the syn-aldol product. While proline and its derivatives are highly effective catalytically, the auxiliary-based method often provides a higher degree of stereocontrol, which can be critical in the synthesis of complex molecules with multiple contiguous stereocenters.[8]
Prolinol and Derivatives: Enhancing the Catalytic Pocket
While L-proline is a remarkably effective and inexpensive organocatalyst, its derivatives, particularly diarylprolinol silyl ethers, represent a significant evolution in performance.[12] These building blocks operate catalytically through an enamine-based mechanism, similar to proline, but offer enhanced steric hindrance and solubility, often leading to superior enantioselectivity.[3][13]
Causality of Stereocontrol
The catalytic cycle begins with the formation of a chiral enamine between the secondary amine of the prolinol derivative and a carbonyl donor (e.g., a ketone or aldehyde). The key to their enhanced selectivity lies in the bulky substituents (e.g., diphenyl or bis(3,5-trifluoromethyl)phenyl) attached to the carbinol center and the large trialkylsilyl ether group.[13] This framework creates a well-defined and sterically crowded chiral pocket that effectively shields one face of the enamine, dictating the trajectory of the incoming electrophile with high precision.
Performance in Asymmetric Michael Additions
The Michael addition is another fundamental transformation where prolinol derivatives excel, often outperforming simpler pyrrolidine catalysts.
| Catalyst | Nucleophile | Electrophile | Diastereomeric Ratio (syn:anti) | Enantiomeric Excess (ee, %) | Yield (%) | Reference |
| O-TMS Diphenylprolinol | Propanal | trans-β-Nitrostyrene | 92:8 | 85 (syn) | 88 | [1] |
| (S)-2-(Pyrrolidin-2-ylmethyl)pyrrolidine | 3-Phenylpropionaldehyde | trans-β-Nitrostyrene | 92:8 | 85 (syn) | 90 | [1] |
| L-Proline | Cyclohexanone | β-Nitrostyrene | 95:5 | 96 (anti) | 95 | [1] |
The data shows that prolinol derivatives are highly effective for Michael additions involving aldehydes, providing good to excellent stereoselectivity.[1] The ability to tune the bulky groups on the catalyst allows for optimization against specific substrates, a level of control not possible with unsubstituted proline.[14]
Chiral Aziridines: Strained Rings for Versatile Synthesis
Chiral aziridines are three-membered nitrogen-containing heterocycles that serve as exceptionally versatile building blocks.[15] Their high ring strain (approx. 27 kcal/mol) makes them susceptible to regioselective and stereospecific ring-opening reactions with a wide variety of nucleophiles.[15][16] This reactivity provides a powerful and direct route to a diverse array of enantiomerically pure compounds, including amino acids, alkaloids, and β-lactam antibiotics.[17][18]
Principle of Application
The synthetic utility of chiral aziridines is dominated by nucleophilic ring-opening reactions, which proceed with inversion of configuration at the carbon center being attacked. By starting with an enantiomerically pure aziridine, the stereochemistry of the product is directly controlled. This makes them valuable as "chiral amine synthons." Furthermore, they can be used as removable chiral auxiliaries or as chiral ligands for transition metals.[17][18]
Representative Transformations
| Aziridine Substrate | Nucleophile | Product Type | Stereochemical Outcome | Reference |
| N-Tosyl-2-phenylaziridine | Organocuprates (R₂CuLi) | β-Substituted Phenylalanine Derivatives | High Stereospecificity (Inversion) | [17] |
| N-Boc-2-vinylaziridine | NaN₃ | Chiral Allylic Azidoamines | High Regio- and Stereoselectivity | [18] |
| Chiral Bis(aziridines) | Transition Metals (e.g., Pd, Rh) | Chiral Ligands for Catalysis | Enantioselective Catalysis | [17] |
The key advantage of the aziridine building block is its ability to introduce nitrogen functionality with concomitant C-C or C-X bond formation, directly yielding complex and valuable chiral molecules.[15]
Chiral Piperidines: Exploring Different Conformational Space
The chiral piperidine scaffold is a privileged motif found in countless natural products and pharmaceutical agents.[19][20] As a six-membered ring alternative to pyrrolidine, it offers a more flexible, chair-like conformation which can be exploited to achieve different stereochemical outcomes and to access novel molecular architectures.[4]
Synthetic Rationale and Advantages
The conformational difference between the relatively flat pyrrolidine envelope and the piperidine chair is significant. This distinction influences the spatial orientation of substituents, which can alter non-covalent interactions in a catalyst's active site or a substrate's transition state, thereby impacting stereoselectivity. Modern synthetic methods, such as the rhodium-catalyzed asymmetric reductive transamination of pyridinium salts, have made a wide variety of functionalized chiral piperidines readily accessible.[19][20][21]
Comparative Performance in a Key Transformation: Oxidation
The utility of a building block is often defined by its performance in subsequent functionalizations. Oxidation of the hydroxyl group in a chiral amino alcohol to a ketone is a common step for further elaboration.
| Building Block | Oxidation Reagent | Product | Yield (%) | Reference |
| (R)-(-)-N-Boc-3-pyrrolidinol | Dess-Martin Periodinane | N-Boc-3-pyrrolidinone | ~95 | [4] |
| (S)-N-Boc-3-hydroxypiperidine | Dess-Martin Periodinane | N-Boc-3-piperidinone | ~98 | [4] |
| Acyclic Chiral Amino Alcohols | Varies (e.g., Swern, DMP) | Chiral Aminoketones | Varies widely | [4] |
While both scaffolds perform excellently in this specific transformation, the choice between them is driven by the desired final molecular shape. The piperidine core is a key component in numerous drugs, including the anticancer agent Ibrutinib, making its chiral synthesis highly relevant.[4]
Experimental Protocols
A self-validating protocol must be robust and grounded in established practice. Here, we detail the classic Evans Asymmetric Aldol Reaction, a testament to the reliability of chiral oxazolidinone auxiliaries.
Protocol: Evans Asymmetric Aldol Reaction
Objective: To synthesize a syn-aldol adduct with high diastereoselectivity using a chiral oxazolidinone auxiliary.
Materials:
-
(4R,5S)-(+)-4-Methyl-5-phenyl-2-oxazolidinone
-
Propionyl chloride
-
n-Butyllithium (n-BuLi)
-
Di-n-butylboron triflate (Bu₂BOTf)
-
Diisopropylethylamine (DIPEA)
-
Isobutyraldehyde
-
Anhydrous dichloromethane (DCM)
-
Anhydrous diethyl ether
-
Saturated aqueous NH₄Cl, NaHCO₃, and brine solutions
-
Anhydrous magnesium sulfate (MgSO₄)
-
Tetrahydrofuran (THF), Methanol (MeOH), Hydrogen Peroxide (H₂O₂)
Step 1: Acylation of the Chiral Auxiliary
-
Dissolve (4R,5S)-(+)-4-Methyl-5-phenyl-2-oxazolidinone (1.0 eq) in anhydrous THF at -78 °C under a nitrogen atmosphere.
-
Add n-BuLi (1.05 eq) dropwise and stir for 15 minutes.
-
Add propionyl chloride (1.1 eq) dropwise. Allow the reaction to warm to 0 °C and stir for 1 hour.
-
Quench the reaction with saturated aqueous NH₄Cl and extract with diethyl ether.
-
Wash the combined organic layers with NaHCO₃ and brine, dry over MgSO₄, filter, and concentrate under reduced pressure. Purify by flash chromatography to yield the N-propionyl oxazolidinone.
Step 2: Diastereoselective Aldol Reaction
-
Dissolve the N-propionyl oxazolidinone (1.0 eq) in anhydrous DCM (0.2 M) and cool to 0 °C.
-
Add Bu₂BOTf (1.1 eq) dropwise, followed by DIPEA (1.2 eq). Stir for 30 minutes at 0 °C.
-
Cool the resulting Z-enolate solution to -78 °C.
-
Add freshly distilled isobutyraldehyde (1.2 eq) dropwise. Stir at -78 °C for 2 hours, then warm to 0 °C and stir for an additional 1 hour.
-
Quench the reaction by adding a pH 7 phosphate buffer. Extract with DCM.
-
Dry the combined organic layers over MgSO₄, filter, and concentrate. The crude aldol adduct can be purified by chromatography.
Step 3: Cleavage of the Chiral Auxiliary
-
Dissolve the aldol adduct in a 4:1 mixture of THF:H₂O.
-
Cool to 0 °C and add 30% aqueous H₂O₂ (4.0 eq) followed by LiOH·H₂O (2.0 eq).
-
Stir vigorously for 4-6 hours.
-
Quench with aqueous Na₂SO₃ and extract with ethyl acetate.
-
The aqueous layer contains the chiral carboxylic acid product, and the organic layer contains the recovered chiral auxiliary.
Summary and Outlook
The choice of a chiral building block is a critical decision in the design of a synthetic route. While substituted pyrrolidines remain a cornerstone of asymmetric synthesis, a thorough understanding of the available alternatives is essential for overcoming synthetic hurdles and unlocking new molecular designs.
| Building Block Class | Type | Key Applications | Typical Selectivity | Advantages | Disadvantages |
| Substituted Pyrrolidines | Organocatalyst | Aldol, Michael, Cycloadditions | Good to Excellent | Catalytic, inexpensive (proline), well-studied | Substrate scope can be limited |
| Chiral Oxazolidinones | Chiral Auxiliary | Aldol, Alkylation, Conjugate Addition | Excellent | Highly predictable, reliable, high diastereoselectivity | Stoichiometric, requires attachment/cleavage steps |
| Prolinol Derivatives | Organocatalyst | Michael, Aldol, α-functionalization | Excellent | Highly enantioselective, tunable steric environment | Can be more expensive than simple proline |
| Chiral Aziridines | Building Block | Synthesis of chiral amines, amino acids | Excellent (Stereospecific) | Access to diverse N-containing products, high reactivity | Synthesis of aziridine can be challenging |
| Chiral Piperidines | Scaffold / Building Block | Pharmaceutical synthesis, access to new chemical space | Varies with method | Different conformational properties, medicinally relevant | Synthesis can be complex |
The field continues to evolve, with new catalysts and auxiliaries being developed that offer greater efficiency, broader applicability, and improved environmental profiles. By understanding the causal mechanisms behind the stereocontrol exerted by each class of building block, the modern synthetic chemist is empowered to make more strategic and effective choices, accelerating the path from concept to creation in the synthesis of complex chiral molecules.
References
- 1. benchchem.com [benchchem.com]
- 2. Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. Enantioselective synthesis - Wikipedia [en.wikipedia.org]
- 8. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. Synthesis of new pyrrolidine-based organocatalysts and study of their use in the asymmetric Michael addition of aldehydes to nitroolefins - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. scite.ai [scite.ai]
- 18. scilit.com [scilit.com]
- 19. benchchem.com [benchchem.com]
- 20. researchgate.net [researchgate.net]
- 21. lac.dicp.ac.cn [lac.dicp.ac.cn]
A Senior Application Scientist's Guide to Orthogonal Protecting Group Strategies in Complex Molecule Synthesis
For researchers, scientists, and drug development professionals, the successful synthesis of complex molecules is a testament to meticulous planning and strategic execution. Among the most critical tools in the synthetic chemist's arsenal is the concept of the protecting group. However, in multi-step syntheses, where numerous functional groups must be manipulated, a simple protection-deprotection sequence is often insufficient. This is where the elegance of orthogonal protecting group strategies comes to the forefront, enabling the selective unmasking of one functional group in the presence of others.[1][2]
This guide provides an in-depth comparison of common orthogonal protecting group strategies for key functional groups, supported by experimental data and detailed protocols. We will explore the causality behind experimental choices and conclude with a case study on the total synthesis of Taxol, a molecule whose complexity demanded the masterful application of these strategies.
The Principle of Orthogonality: A Logic-Based Approach
In the realm of organic synthesis, two protecting groups are deemed "orthogonal" if they can be removed under distinct and non-interfering reaction conditions.[1] This allows for a hierarchical deprotection sequence, granting the chemist precise control over which part of the molecule reacts at each step. The three most common orthogonal deprotection strategies are based on lability to acid, base, or catalytic hydrogenolysis.
Caption: Orthogonal deprotection allows for the selective removal of one protecting group (PG) while others remain intact.
Protecting Alcohols: A Comparison of Silyl Ethers
Silyl ethers are among the most popular protecting groups for alcohols due to their ease of installation, general stability, and tunable lability based on the steric bulk of the silicon substituents.[3]
| Protecting Group | Abbreviation | Common Protection Reagents | Common Deprotection Reagents | Relative Acidic Cleavage Rate | Relative Basic Cleavage Rate |
| Trimethylsilyl | TMS | TMSCl, Et₃N or Imidazole | K₂CO₃ in MeOH; mild acid | 1 | 1 |
| Triethylsilyl | TES | TESCl, Imidazole, DMF | HF-Pyridine; CSA in MeOH | 64 | 10-100 |
| tert-Butyldimethylsilyl | TBDMS or TBS | TBSCl, Imidazole, DMF | TBAF in THF; HF-Pyridine | 20,000 | ~20,000 |
| Triisopropylsilyl | TIPS | TIPSCl, Imidazole, DMF | TBAF in THF; HF-Pyridine | 700,000 | 100,000 |
| tert-Butyldiphenylsilyl | TBDPS | TBDPSCl, Imidazole, DMF | TBAF in THF; HF-Pyridine | 5,000,000 | ~20,000 |
Data synthesized from multiple sources, including relative resistance data.[4]
The varying lability of silyl ethers allows for their orthogonal removal. For instance, a TMS ether can be cleaved under mildly acidic or basic conditions while a TBS or TIPS group on the same molecule remains unaffected.
Experimental Protocol: TBS Protection of a Primary Alcohol
This protocol is a standard procedure for the protection of a primary alcohol using tert-butyldimethylsilyl chloride.
Materials:
-
Primary alcohol
-
tert-Butyldimethylsilyl chloride (TBSCl)
-
Imidazole
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diethyl ether (Et₂O)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve the primary alcohol (1.0 eq) and imidazole (2.5 eq) in anhydrous DMF.
-
Add TBSCl (1.2 eq) portion-wise to the stirred solution at room temperature.
-
Stir the reaction mixture at room temperature and monitor by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-12 hours).
-
Quench the reaction by adding water and extract the product with Et₂O (3x).
-
Wash the combined organic layers with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protecting Amines: The Carbamate Family (Boc vs. Fmoc vs. Cbz)
Carbamates are the most common protecting groups for amines, effectively reducing their nucleophilicity and basicity.[5][6] The three most widely used carbamates—Boc, Fmoc, and Cbz—form a powerful orthogonal set.
| Protecting Group | Abbreviation | Protection Reagents | Deprotection Conditions | Stability Profile |
| tert-Butoxycarbonyl | Boc | (Boc)₂O, base (e.g., Et₃N, NaOH) | Strong acid (e.g., TFA, HCl) | Stable to base and hydrogenolysis |
| 9-Fluorenylmethyloxycarbonyl | Fmoc | Fmoc-Cl or Fmoc-OSu, base | Base (e.g., 20% piperidine in DMF) | Stable to acid and hydrogenolysis |
| Carboxybenzyl | Cbz or Z | Benzyl chloroformate, base | Catalytic hydrogenolysis (H₂, Pd/C) | Stable to acid and base |
This table summarizes the orthogonal nature of these three key amine protecting groups.[5][7]
Caption: Orthogonal protection and deprotection of amines using Boc, Fmoc, and Cbz protecting groups.
Experimental Protocol: Fmoc Deprotection with Piperidine
This protocol is standard in solid-phase peptide synthesis for the removal of the Fmoc group.
Materials:
-
Fmoc-protected amine (e.g., on a solid support)
-
20% (v/v) Piperidine in DMF
-
Anhydrous DMF
Procedure:
-
Swell the Fmoc-protected peptide-resin in DMF for 30-60 minutes in a suitable reaction vessel.[8]
-
Drain the DMF from the resin.
-
Add the 20% piperidine in DMF solution to the resin (approximately 10 mL per gram of resin).[9]
-
Agitate the mixture at room temperature for 5-10 minutes.[8]
-
Drain the deprotection solution.
-
Repeat steps 3-5 for a second deprotection step to ensure complete removal of the Fmoc group.
-
Wash the resin thoroughly with DMF (5-7 times) to remove residual piperidine and the dibenzofulvene-piperidine adduct.[8]
Protecting Carbonyls: Acetals and Thioacetals
Aldehydes and ketones are often protected as acetals or thioacetals to shield them from nucleophiles and reducing agents.[10][11]
| Protecting Group | Formation Conditions | Deprotection Conditions | Stability |
| Acetal/Ketal | Diol, Acid catalyst (e.g., TsOH) | Aqueous acid | Stable to bases, nucleophiles, reducing agents |
| Thioacetal/Thioketal | Dithiol, Lewis acid (e.g., BF₃·OEt₂) | HgCl₂, CaCO₃, aq. CH₃CN; or Raney Ni | Stable to acidic and basic conditions |
The key difference lies in their stability and deprotection conditions. Acetals are acid-labile, while thioacetals are stable to acid but can be removed under specific conditions involving heavy metal salts or reductive desulfurization. This provides an orthogonal handle for deprotection.
Protecting Carboxylic Acids: A Comparison of Esters
Esters are the most common protecting groups for carboxylic acids. The choice of ester dictates the deprotection method.
| Protecting Group | Abbreviation | Formation | Deprotection Conditions | Orthogonality |
| Methyl Ester | Me | CH₂N₂ or MeOH, H⁺ | Saponification (e.g., LiOH, NaOH) | Stable to acid and hydrogenolysis |
| tert-Butyl Ester | tBu | Isobutylene, H⁺ | Acid (e.g., TFA, HCl) | Stable to base and hydrogenolysis |
| Benzyl Ester | Bn | Benzyl alcohol, DCC or BnBr, base | Catalytic hydrogenolysis (H₂, Pd/C) | Stable to acid and base |
This table provides a comparative overview of common ester protecting groups for carboxylic acids.[10][12]
Case Study: The Total Synthesis of Taxol
The complex, polyoxygenated structure of Taxol (Paclitaxel) has made its total synthesis a landmark achievement in organic chemistry. The successful syntheses by research groups led by Nicolaou, Danishefsky, Wender, and Mukaiyama are masterclasses in strategic planning, with orthogonal protecting groups playing a pivotal role.[9][13][14][15]
Caption: A simplified retrosynthetic analysis of Taxol, highlighting the convergent strategies.
A common feature in many Taxol syntheses is the use of silyl ethers with varying lability to protect the numerous hydroxyl groups. For example, in the Nicolaou synthesis, a more labile TMS ether could be removed in the presence of a more robust TBS ether, which in turn could be cleaved without affecting an even bulkier TBDPS group. This hierarchical deprotection allowed for the selective functionalization of different hydroxyl groups at various stages of the synthesis.[13][16]
The Danishefsky synthesis also made extensive use of silyl ethers, including TES and TBS groups, to orchestrate the complex sequence of reactions required to build the tetracyclic core.[12][14] Similarly, the Wender and Mukaiyama syntheses employed a variety of protecting groups, including silyl ethers and benzyl ethers, to navigate the intricate synthetic landscape.[9][15]
The choice of protecting groups was not arbitrary but was dictated by the planned reaction sequence. For instance, a benzyl ether would be chosen to protect a hydroxyl group that needed to remain masked during both acidic and basic steps, with its removal planned for a later stage via hydrogenolysis. Conversely, a TBS group might be used to protect an alcohol that needed to be revealed under conditions that would not affect a benzyl ether. This strategic interplay of orthogonal protecting groups was essential for the successful construction of this complex natural product.
Conclusion
Orthogonal protecting group strategies are a powerful tool in the synthesis of complex molecules. By understanding the distinct lability of different protecting groups under various reaction conditions, chemists can design elegant and efficient synthetic routes. The successful total syntheses of Taxol stand as a powerful testament to the importance of these strategies. As the complexity of synthetic targets continues to grow, a deep understanding of orthogonal protection will remain an indispensable skill for researchers in the chemical and pharmaceutical sciences.
References
- 1. synarchive.com [synarchive.com]
- 2. Protective Groups [organic-chemistry.org]
- 3. Silyl ether - Wikipedia [en.wikipedia.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Carbamate Protective Groups | Chem-Station Int. Ed. [en.chem-station.com]
- 6. benchchem.com [benchchem.com]
- 7. aua.gr [aua.gr]
- 8. Mukaiyama Taxol total synthesis - Wikipedia [en.wikipedia.org]
- 9. youtube.com [youtube.com]
- 10. Protection of Carbonyl Groups | Chem-Station Int. Ed. [en.chem-station.com]
- 11. Danishefsky Taxol total synthesis - Wikipedia [en.wikipedia.org]
- 12. Nicolaou Taxol total synthesis - Wikipedia [en.wikipedia.org]
- 13. Two-Phase Synthesis of Taxol® - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Wender Taxol total synthesis - Wikipedia [en.wikipedia.org]
- 15. youtube.com [youtube.com]
- 16. youtube.com [youtube.com]
Safety Operating Guide
A Senior Application Scientist's Guide to the Safe Disposal of (R)-(1-Boc-Pyrrolidin-3-yl)-acetic acid
This document provides comprehensive, operation-critical guidance for the safe and compliant disposal of (R)-(1-Boc-Pyrrolidin-3-yl)-acetic acid. As a key intermediate in pharmaceutical synthesis, its proper handling from bench to disposal is paramount for ensuring laboratory safety, environmental protection, and regulatory adherence.[1] This guide moves beyond mere procedural lists to explain the causality behind each step, empowering researchers to make informed safety decisions.
Hazard Profile and Essential Safety Summary
Understanding the intrinsic properties of this compound is the foundation of its safe management. The primary risks associated with this compound are irritation to the skin, eyes, and respiratory system.[2] While not classified as acutely toxic, its hazardous characteristics mandate that it be treated as regulated chemical waste.[3]
Table 1: Physicochemical and Hazard Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 204688-60-8 | [1][2] |
| Molecular Formula | C₁₁H₁₉NO₄ | [1] |
| Molecular Weight | 229.27 g/mol | [1] |
| Appearance | White to off-white solid/powder | [4] |
| GHS Hazard Codes | H315, H319, H335 | [2] |
| Hazard Statements | Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation. | [2] |
| GHS Signal Word | Warning | [1][4] |
This hazard profile is the determining factor in its classification as a non-acute, but regulated, hazardous waste. The responsibility for this classification rests with the waste generator—the laboratory producing the waste.[5]
The Regulatory Framework: Adherence to EPA and OSHA Standards
The disposal of laboratory chemicals is governed by a strict regulatory framework. In the United States, two primary federal agencies set the standards:
-
Environmental Protection Agency (EPA): The EPA, under the Resource Conservation and Recovery Act (RCRA), governs the management and disposal of hazardous waste to protect the environment and public health.[6][7] This guide's procedures are designed to meet RCRA standards for waste accumulation, labeling, and disposal.
-
Occupational Safety and Health Administration (OSHA): OSHA regulations, particularly the Hazard Communication Standard (HazCom) and rules for hazardous chemicals in laboratories, are designed to protect workers.[8][9] This includes mandating access to Safety Data Sheets (SDS), proper training, and the use of Personal Protective Equipment (PPE) during waste handling.[10][11]
Compliance is not optional; failure to adhere to these regulations can lead to significant penalties and compromise workplace safety.[7][10]
Disposal Workflow: From Generation to Final Disposition
The following diagram outlines the decision-making and operational flow for the proper disposal of this compound waste. Each step is critical for ensuring a compliant and safe process.
Caption: Disposal workflow for this compound.
Detailed Step-by-Step Disposal Protocol
This protocol provides the operational details for the workflow diagrammed above.
Step 1: Personal Protective Equipment (PPE)
Before handling any waste containing this chemical, ensure you are wearing the appropriate PPE to mitigate the risks of skin, eye, and respiratory irritation.[2][12]
-
Gloves: Chemical-resistant gloves, such as nitrile, are required. Inspect gloves for any signs of degradation or puncture before use.[13]
-
Eye Protection: Safety glasses with side shields or, preferably, chemical splash goggles must be worn.[4]
-
Protective Clothing: A standard laboratory coat is mandatory to protect against skin contact.[13]
Step 2: Waste Characterization
The first step in proper management is to identify the nature of the waste. It will typically fall into one of the following categories:
-
Unused or Expired Solid Reagent: The pure, solid form of the chemical.
-
Contaminated Lab Debris: Items such as weighing papers, pipette tips, gloves, and absorbent pads used during handling.
-
Liquid Solutions: Reaction mixtures, purification fractions, or solutions in organic or aqueous solvents.
Step 3: Waste Segregation and Collection
Proper segregation is crucial to prevent unintended chemical reactions and to comply with disposal regulations.[14]
-
Solid Waste: Collect all solid waste, including contaminated debris, in a dedicated, compatible hazardous waste container. This is often a sturdy plastic pail or drum with a secure lid.
-
Liquid Waste: Collect all liquid waste in a dedicated, chemically compatible container, typically a glass or polyethylene carboy. Never dispose of solutions containing this chemical down the drain. [5][15] Drain disposal of hazardous chemicals is a serious regulatory violation.[5]
-
Empty Containers: The original reagent bottle is not "empty" in a regulatory sense. It must be managed as hazardous waste.[13] Alternatively, it can be triple-rinsed with a suitable solvent; this rinsate must be collected as hazardous liquid waste.[15] After proper rinsing, the original label should be defaced or removed before disposal as non-hazardous glass waste.[13]
Step 4: Container Labeling
Accurate labeling is a critical EPA requirement.[14] Every hazardous waste container must be labeled with the following information as soon as the first drop of waste is added:
-
The words "Hazardous Waste" .[14]
-
The full chemical name(s) of the contents (e.g., "this compound"). For mixtures, list all components, including solvents.[14][16]
-
The type of hazard(s) associated with the waste (e.g., "Irritant"). If mixed with a solvent like methanol, "Flammable" must also be included.[14]
-
The date when the container first received waste (the "accumulation start date").
Step 5: Storage in a Satellite Accumulation Area (SAA)
Laboratories must designate a specific location for storing hazardous waste, known as a Satellite Accumulation Area (SAA).[14]
-
The SAA must be at or near the point of waste generation and under the control of laboratory personnel.[17]
-
Waste containers must be kept tightly closed except when actively adding waste.[14][15]
-
It is best practice to store containers in secondary containment (e.g., a chemical-resistant tray or tub) to contain any potential leaks.
-
Do not accumulate more than 55 gallons of hazardous waste in an SAA at any time.[3][17]
Step 6: Spill Management
In the event of a small spill, prompt and safe cleanup is essential.
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, contain the spill with an inert absorbent material like vermiculite, sand, or commercial sorbent pads.[13]
-
Carefully sweep or scoop the absorbed material into a designated hazardous waste container.
-
Clean the spill area with a suitable solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.[13]
-
For large spills, evacuate the area and contact your institution's Environmental Health & Safety (EHS) department immediately.
Step 7: Arranging for Final Disposal
Hazardous waste must be removed from your SAA by trained professionals.
-
Follow your institution's specific procedures for requesting a waste pickup from the EHS office or equivalent department.
-
Ensure all containers are properly labeled and sealed before the scheduled pickup.
-
Your EHS department will consolidate waste and transfer it to a licensed hazardous waste disposal facility for final treatment, ensuring a compliant "cradle-to-grave" management process.[3][6]
References
- 1. (R)-N-Boc-3-pyrrolidineacetic acid | 204688-60-8 [chemicalbook.com]
- 2. 204688-60-8 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 3. odu.edu [odu.edu]
- 4. tcichemicals.com [tcichemicals.com]
- 5. ehs.howard.edu [ehs.howard.edu]
- 6. needle.tube [needle.tube]
- 7. needle.tube [needle.tube]
- 8. resources.duralabel.com [resources.duralabel.com]
- 9. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 10. cleanmanagement.com [cleanmanagement.com]
- 11. OSHA Hazardous Waste Disposal Guidelines | CDMS [cdms.com]
- 12. echemi.com [echemi.com]
- 13. benchchem.com [benchchem.com]
- 14. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 15. Chapter 20, Chemical Hygiene Plan: Chemical Waste Management | Environmental Health & Safety | University of Nevada, Reno [unr.edu]
- 16. acs.org [acs.org]
- 17. epa.gov [epa.gov]
A Guide to Personal Protective Equipment for Handling (R)-(1-Boc-Pyrrolidin-3-yl)-acetic acid
This guide provides essential safety protocols and logistical information for the handling and disposal of (R)-(1-Boc-Pyrrolidin-3-yl)-acetic acid (CAS No. 204688-60-8). As a key intermediate in pharmaceutical synthesis, understanding its hazard profile is critical for ensuring laboratory safety.[1] This document is designed for researchers, scientists, and drug development professionals, offering procedural guidance grounded in established safety principles to foster a culture of safety and trust in laboratory operations.
The information herein is synthesized from safety data sheets (SDS) of structurally similar compounds and authoritative laboratory safety guidelines. While no comprehensive, peer-reviewed toxicological data for this specific molecule is widely available, its structure as a Boc-protected amino acid derivative and a carboxylic acid informs a robust risk assessment.[2][3][4][5]
Hazard Identification and Risk Assessment
This compound is a solid, typically a powder, which presents several potential hazards that dictate the required level of personal protective equipment.
-
Skin and Eye Irritation: As a carboxylic acid, it is expected to cause skin and serious eye irritation upon contact.[2][4][6] The GHS hazard statements for similar compounds include H315 (Causes skin irritation) and H319 (Causes serious eye irritation).[1][4][6]
-
Respiratory Irritation: Fine powders can easily become airborne during handling, such as weighing or transferring. Inhaling these particles may cause respiratory irritation (GHS H335).[4][7][8]
-
Ingestion: The compound may be harmful if swallowed (GHS H302).[1] Accidental ingestion can occur through cross-contamination if proper hygiene is not followed.[9][10]
The tert-butoxycarbonyl (Boc) protecting group is notably sensitive to acidic conditions, under which it cleaves to release isobutylene and carbon dioxide.[11][12] While this is primarily a concern during chemical reactions, it underscores the need to prevent inadvertent contact with strong acids.
Core Personal Protective Equipment (PPE) Requirements
A comprehensive PPE strategy is crucial for minimizing exposure. The selection of PPE should be based on a risk assessment of the specific procedure being performed.
| Scenario | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing/Handling Solid | Chemical safety goggles (ANSI Z87.1 compliant) | Nitrile gloves | Fully-buttoned lab coat | Work within a certified chemical fume hood or use a dust respirator if a hood is unavailable.[3][8][13] |
| Preparing Solutions | Chemical safety goggles. Add a face shield if splashing is likely.[14] | Nitrile gloves | Lab coat | Chemical fume hood |
| Large-Scale Operations (>10g) | Face shield worn over chemical safety goggles | Chemical-resistant gloves (e.g., nitrile) | Chemical-resistant apron over a lab coat | Chemical fume hood |
Justification of PPE Choices
-
Eye Protection: Safety glasses with side shields offer minimum protection. However, chemical splash goggles are required to provide a seal around the eyes, protecting against airborne powder and splashes.[8][14] A face shield should be used in conjunction with goggles during procedures with a high risk of splashing.[3][14]
-
Hand Protection: Nitrile gloves provide adequate protection against incidental contact with this type of chemical.[13][14] Gloves should always be inspected for tears or holes before use and changed immediately if contaminated.[8][15] Hands must be washed thoroughly after removing gloves.[9]
-
Body Protection: A standard laboratory coat protects skin and personal clothing from minor spills and contamination.[9][13] For larger-scale work, a chemical-resistant apron provides an additional layer of protection.
-
Respiratory Protection: The primary risk from the solid form is inhalation of dust.[7] Therefore, all manipulations of the powder should be performed within a functioning chemical fume hood to control airborne particles at the source.[3][8][15]
Operational and Disposal Plans
Adherence to strict operational protocols is essential for minimizing exposure and ensuring a safe laboratory environment.[8]
Safety Workflow Diagram
The following diagram outlines the logical flow for safely handling this compound.
Caption: High-level overview of the safe handling workflow.
Protocol 1: Weighing and Handling the Solid Compound
-
Designate Area: Designate a specific work area for handling the powder, preferably inside a chemical fume hood.[15][16] Line the work surface with absorbent bench paper.[15][16]
-
Don PPE: Wear a lab coat, nitrile gloves, and chemical safety goggles.[9][15]
-
Weighing: Keep the container of the chemical closed as much as possible.[16] Use a spatula to transfer the solid to a weigh boat; avoid pouring, which can generate dust.[8][16] If weighing outside of a hood, use a tared, lidded container, add the powder in the hood, close the lid, and then move to the balance.[15]
-
Post-Handling: After transfer, decontaminate the spatula and any other equipment. Wipe down the work surface with a damp cloth or paper towel to collect any residual dust, and dispose of it as solid chemical waste.[3][16]
Protocol 2: Spill Cleanup
Accidental spills should be handled immediately by trained personnel with the correct PPE and spill kit materials.[17][18]
-
Alert & Evacuate: Alert personnel in the immediate area and evacuate non-essential personnel.[17][19]
-
Assess the Spill: For a small spill (<5 g), laboratory staff with appropriate PPE can proceed with cleanup. For larger spills, contact your institution's Environmental Health & Safety (EHS) office.
-
Don PPE: At a minimum, wear a lab coat, chemical splash goggles, and two pairs of nitrile gloves.[15]
-
Containment & Neutralization (Solid Spill): Gently cover the solid spill with a paper towel to prevent dust from becoming airborne.[20]
-
Containment & Neutralization (Liquid Spill/Solution): For spills of solutions containing the acid, build a dike around the spill with an absorbent material.[17][18] Apply a weak base, such as sodium bicarbonate, to neutralize the carboxylic acid, starting from the outside and working inward.[17][20][21]
-
Cleanup: Once neutralized, absorb the material with vermiculite or a spill pillow.[20] Scoop the absorbed material and contaminated items into a suitable, leak-proof container for hazardous waste.[17]
-
Decontamination: Clean the spill area thoroughly with soap and water.[17][19]
Protocol 3: Waste Disposal
Proper segregation and disposal of chemical waste are critical for safety and regulatory compliance.[9][13]
-
Waste Segregation: Designate a specific, clearly labeled hazardous waste container for this compound and any materials contaminated with it (e.g., gloves, weigh boats, paper towels).[8][13] Do not mix this waste with other waste streams unless explicitly permitted by your EHS office.[13]
-
Container Rinsing: Triple-rinse empty containers with a suitable solvent. Collect the rinsate as hazardous chemical waste.[13] After rinsing, deface the label on the empty container before disposing of it as non-hazardous waste.[13]
-
Final Disposal: The final disposal of the chemical waste must be handled by a licensed chemical waste disposal company or your institution's EHS department, typically via high-temperature incineration.[3][13] Never dispose of this chemical down the drain or in the regular trash.[3][13]
References
- 1. (R)-N-Boc-3-pyrrolidineacetic acid | 204688-60-8 [chemicalbook.com]
- 2. The MSDS HyperGlossary: Carboxylic Acid [ilpi.com]
- 3. benchchem.com [benchchem.com]
- 4. aksci.com [aksci.com]
- 5. 1-Boc-pyrrolidine-3-carboxylic acid - Safety Data Sheet [chemicalbook.com]
- 6. tcichemicals.com [tcichemicals.com]
- 7. studylib.net [studylib.net]
- 8. benchchem.com [benchchem.com]
- 9. Lab Safety Rules and Guidelines | Lab Manager [labmanager.com]
- 10. cdc.gov [cdc.gov]
- 11. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 12. Boc-Protected Amino Groups [organic-chemistry.org]
- 13. benchchem.com [benchchem.com]
- 14. leelinework.com [leelinework.com]
- 15. safety.duke.edu [safety.duke.edu]
- 16. ehs.wisc.edu [ehs.wisc.edu]
- 17. 5.4 Chemical Spill Procedures [ehs.cornell.edu]
- 18. ccny.cuny.edu [ccny.cuny.edu]
- 19. lin-web.clarkson.edu [lin-web.clarkson.edu]
- 20. enhs.uark.edu [enhs.uark.edu]
- 21. How to Neutralize Chemical Spills | Lab Manager [labmanager.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
